molecular formula C33H54O6 B167213 Triisooctyl trimellitate CAS No. 27251-75-8

Triisooctyl trimellitate

Cat. No.: B167213
CAS No.: 27251-75-8
M. Wt: 546.8 g/mol
InChI Key: WDRCVXGINNJWPH-UHFFFAOYSA-N
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Description

Triisooctyl trimellitate (TIOTM) is a trimellitate ester plasticizer valued in materials science for its role in the development of specialized polymer systems, particularly polyvinyl chloride (PVC). Its primary research value lies in imparting superior performance characteristics compared to common phthalate-based plasticizers. The compound's mechanism of action involves the insertion of its branched triisooctyl chains between polymer chains, effectively reducing intermolecular forces and increasing chain mobility to create flexible and durable materials. This molecular structure contributes to key properties such as low volatility, high thermal stability, and exceptional resistance to extraction, making it a subject of interest for formulating high-temperature wires, automotive interiors, and other demanding applications . Furthermore, its low melting point of -35°C helps maintain flexibility in end-products across a wide temperature range, while its high flash point of 475°F underscores its thermal resilience in experimental settings . Research utilizing this compound is strictly for laboratory investigation and is not intended for personal, commercial, or therapeutic use.

Properties

IUPAC Name

tris(6-methylheptyl) benzene-1,2,4-tricarboxylate
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InChI

InChI=1S/C33H54O6/c1-25(2)16-10-7-13-21-37-31(34)28-19-20-29(32(35)38-22-14-8-11-17-26(3)4)30(24-28)33(36)39-23-15-9-12-18-27(5)6/h19-20,24-27H,7-18,21-23H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRCVXGINNJWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCC(C)C)C(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27251-75-8
Record name Triisooctyl trimellitate
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Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisooctyl ester
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Record name Triisooctyl benzene-1,2,4-tricarboxylate
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Record name TRIISOOCTYL TRIMELLITATE
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Foundational & Exploratory

triisooctyl trimellitate chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Triisooctyl Trimellitate (TIOTM)

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond Conventional Plasticizers

In the landscape of polymer additives, this compound (TIOTM) emerges as a premier high-performance plasticizer, engineered for applications demanding exceptional thermal stability, low volatility, and long-term durability. As a high molecular weight, branched-chain ester, TIOTM overcomes the limitations of conventional phthalate plasticizers, such as dioctyl phthalate (DOP), particularly in high-temperature environments where permanence is paramount.

This guide provides a comprehensive technical overview of TIOTM, from its fundamental chemical structure and synthesis to its performance characteristics and the analytical methodologies required for its quality assurance. It is intended for researchers, polymer scientists, and formulation chemists engaged in the development of advanced materials for demanding sectors, including automotive, wire and cable insulation, and specialty medical devices. A crucial point of clarification is the distinction between this compound (TIOTM) and its more linear isomer, Trioctyl Trimellitate (TOTM). While both are trimellitate esters, TIOTM is specifically the tris(6-methylheptyl) ester of benzene-1,2,4-tricarboxylic acid, a structural nuance that significantly influences its physical and performance properties.

Chemical Identity and Molecular Structure

The performance of a plasticizer is intrinsically linked to its molecular architecture. TIOTM is synthesized from trimellitic acid and isooctyl alcohol.

  • IUPAC Name: tris(6-methylheptyl) benzene-1,2,4-tricarboxylate[1]

  • CAS Number: 27251-75-8[1]

  • Molecular Formula: C₃₃H₅₄O₆[1][2]

  • Molecular Weight: 546.8 g/mol [1][2]

The structure features a central aromatic benzene ring functionalized with three ester groups at positions 1, 2, and 4. Each ester group is linked to a branched eight-carbon "isooctyl" chain (specifically, a 6-methylheptyl group). This combination of a rigid aromatic core and flexible, bulky alkyl chains is fundamental to its properties. The high molecular weight and branched structure physically hinder mobility and diffusion within the polymer matrix, which is the primary reason for its low volatility and high permanence[3][4][5].

Synthesis Pathway and Mechanistic Insights

TIOTM is commercially produced via the direct esterification of trimellitic anhydride with isooctyl alcohol. The overall process can be visualized as a multi-stage workflow from raw materials to the final purified product.

Reaction Chemistry

The synthesis is a classic Fischer esterification reaction. Trimellitic anhydride is used as the starting material instead of trimellitic acid as it readily reacts with the first alcohol molecule without producing a water byproduct, simplifying the initial stage. The subsequent two carboxylic acid groups then react to complete the tri-ester formation.

Reaction: C₉H₄O₅ (Trimellitic Anhydride) + 3 C₈H₁₈O (Isooctyl Alcohol) → C₃₃H₅₄O₆ (TIOTM) + 2 H₂O

The Role of Catalysis

Catalyst selection is critical for achieving high conversion rates, minimizing side reactions, and ensuring a final product with low color and high purity.

  • Traditional Acid Catalysts: While effective, catalysts like sulfuric or p-toluenesulfonic acid can lead to colored byproducts and require a neutralization step (e.g., with NaOH) followed by extensive water washing. This complicates the downstream processing and generates significant wastewater.

  • Organotitanates: Catalysts such as tetrabutyl titanate are widely used. They offer high catalytic activity at elevated temperatures (200-220°C) and produce a high-purity product. However, they must be "killed" or deactivated at the end of the reaction, often through hydrolysis, which can sometimes slightly increase the product's acid value[6].

  • Solid Acid/Oxide Catalysts: A more modern approach involves using solid, non-acidic catalysts like tin(II) oxide (SnO) or zirconium oxide (ZrO₂)[7][8]. The key advantage is their insolubility in the reaction medium. This allows for simple filtration to remove the catalyst post-reaction, completely eliminating the need for neutralization and washing steps. This simplifies the process, reduces waste, and is considered a cleaner production method[7]. The solid catalyst provides an active surface for the reaction, proceeding through a similar esterification mechanism but without introducing soluble acidic species into the product stream.

Manufacturing Workflow Diagram

The following diagram illustrates a typical industrial synthesis process for TIOTM, emphasizing the purification stages.

TIOTM_Synthesis cluster_0 Reaction Stage cluster_1 Purification Stage RawMat Trimellitic Anhydride + Isooctyl Alcohol Reactor Esterification Reactor (160-220°C) Water Removal via Azeotropic Distillation RawMat->Reactor Catalyst Catalyst (e.g., Solid Oxide) Catalyst->Reactor Dealcohol Vacuum Dealcoholization (Removes excess Isooctyl Alcohol) Reactor->Dealcohol Crude Product Filtration Catalyst Filtration (If solid catalyst is used) Dealcohol->Filtration Catalyst Choice Neutralization Neutralization & Washing (If acid catalyst is used) Dealcohol->Neutralization Catalyst Choice FinalPurify Adsorbent Treatment (e.g., Activated Carbon for color) & Final Filtration Filtration->FinalPurify Neutralization->FinalPurify Product Final Product: High-Purity TIOTM FinalPurify->Product

Caption: Industrial synthesis and purification workflow for this compound (TIOTM).

Physicochemical and Performance Properties

The utility of TIOTM is defined by its physical, thermal, and electrical properties, which are summarized below. Its high molecular weight is a key factor in its low volatility and high resistance to extraction and migration.

PropertyTypical ValueSignificance & Rationale
Physical Properties
Molecular Weight546.8 g/mol High mass reduces vapor pressure and diffusion rate, enhancing permanence.[3][4]
AppearanceClear, colorless to pale yellow oily liquidIndicates purity; absence of color is critical for many applications.
Density @ 20°C~0.992 g/cm³Important for formulation calculations and material compatibility.[9]
Refractive Index (n20/D)~1.485A key quality control parameter for purity assessment.[9]
Thermal Properties
Boiling Point @ 760 mmHg~585°CExtremely high boiling point contributes to very low volatility during high-temp processing.[9]
Flash Point>260°CHigh flash point indicates good thermal stability and safety during processing.
Pour Point<-40°CExcellent low-temperature flexibility is maintained.
Performance Properties
Viscosity @ 40°C225-235 cStInfluences processing characteristics and the final flexibility of the polymer.
Viscosity @ 100°C18-20 cStLower temperature dependence of viscosity compared to some other plasticizers.
Volatility (Weight Loss %)<0.5% (24h @ 136°C)Demonstrates superior permanence in high-temperature applications.
Electrical Properties
Volume Resistivity> 1 x 10¹² Ω·cmHigh electrical resistivity makes it an excellent choice for wire and cable insulation.[7]
Dielectric ConstantLow (exact value varies)Low dielectric constant is beneficial for high-frequency electrical insulation.

Analytical and Quality Control Protocols

Rigorous quality control is essential to ensure the batch-to-batch consistency and performance of TIOTM. Key parameters include acid value, purity (ester content), and color. Below are detailed protocols for two critical tests.

Protocol 1: Determination of Acid Value

Principle: The acid value is a measure of the residual acidity in the plasticizer, typically from unreacted carboxylic acid groups of the trimellitic anhydride. A low acid value is crucial as residual acid can degrade the polymer (e.g., PVC) during processing. This method is adapted from the principles outlined in ASTM D1045 for testing plasticizers[2][10][11].

Apparatus:

  • 250 mL Erlenmeyer flask

  • 50 mL burette, graduated in 0.1 mL

  • Analytical balance, accurate to 0.001 g

Reagents:

  • Solvent: A mixture of equal parts reagent-grade acetone and denatured ethyl alcohol.

  • Titrant: 0.1 N standardized alcoholic Potassium Hydroxide (KOH) solution.

  • Indicator: Bromothymol blue indicator solution.

Procedure:

  • Sample Preparation: Accurately weigh approximately 25 g of the TIOTM sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of the acetone/alcohol solvent mixture to the flask. Swirl the flask to completely dissolve the sample. Gentle warming may be applied if necessary.

  • Titration:

    • Add 3-5 drops of bromothymol blue indicator to the solution.

    • Titrate the solution with the standardized 0.1 N KOH solution from the burette.

    • The endpoint is reached when the solution changes from yellow to a distinct blue/green color that persists for at least 30 seconds.

    • Record the volume of KOH solution used (V).

  • Blank Determination: Perform a blank titration using 50 mL of the solvent mixture without the TIOTM sample. Record the volume of KOH solution used for the blank (B).

  • Calculation:

    • Acid Value (mg KOH/g) = [((V - B) * N * 56.1) / W]

    • Where:

      • V = Volume of KOH solution for the sample (mL)

      • B = Volume of KOH solution for the blank (mL)

      • N = Normality of the KOH solution

      • 56.1 = Molecular weight of KOH ( g/mol )

      • W = Weight of the TIOTM sample (g)

Trustworthiness: This titrimetric method is a self-validating system. The use of a standardized titrant and a blank determination corrects for solvent acidity and ensures the accuracy of the measurement is traceable to primary standards.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Principle: Gas chromatography separates components of the sample based on their boiling points and interaction with the stationary phase. For a high-boiling point compound like TIOTM, a high-temperature capillary column is required. This method allows for the quantification of the main TIOTM peak and the identification of any residual raw materials or byproducts. This protocol is based on the methodology described in patent CN101871916B[12].

Apparatus:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • High-temperature capillary column (e.g., methylsiloxane SE-30 or equivalent).

  • Autosampler or manual syringe for injection.

  • Data acquisition and processing software.

GC Conditions:

  • Injector Temperature: 310°C

  • Detector (FID) Temperature: 310°C

  • Carrier Gas: High-purity Nitrogen or Helium.

  • Oven Temperature Program:

    • Initial Temperature: 180°C

    • Ramp Rate: 10°C/min

    • Final Temperature: 320°C

    • Hold Time: As needed to ensure all components elute.

  • Injection Volume: 1 µL

Procedure:

  • Sample Preparation: Prepare a ~1% solution of the TIOTM sample in a suitable solvent like acetone or chloroform.

  • Instrument Setup: Set up the GC according to the conditions listed above and allow the system to stabilize.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Record the chromatogram until all peaks have eluted. The TIOTM peak will be the major peak at a high retention time.

  • Analysis & Calculation:

    • Identify the peak corresponding to TIOTM.

    • Calculate the purity using the area normalization method:

    • Purity (%) = (Area of TIOTM Peak / Total Area of All Peaks) * 100

Trustworthiness: This method's reliability depends on a stable instrument and a well-chosen temperature program that ensures the complete elution and separation of TIOTM from any potential impurities like unreacted isooctyl alcohol or monoesters. The high temperatures for the injector and detector are critical to prevent sample condensation and ensure accurate quantification.

Quality Control Workflow Diagram

The following diagram outlines a comprehensive quality control workflow for ensuring the final product meets specification.

QC_Workflow cluster_input Incoming Sample cluster_tests Analytical Testing cluster_decision Decision cluster_output Final Disposition Sample Batch Sample from Production Test1 Visual Inspection (Color, Clarity) Sample->Test1 Aliquots Test2 Acid Value Titration (Protocol 4.1) Sample->Test2 Aliquots Test3 Purity by GC (Protocol 4.2) Sample->Test3 Aliquots Test4 Refractive Index & Density Sample->Test4 Aliquots Decision Compare to Specification Test1->Decision Test Results Test2->Decision Test Results Test3->Decision Test Results Test4->Decision Test Results Pass Release Batch Decision->Pass Pass Fail Reject / Rework Batch Decision->Fail Fail

Caption: A typical Quality Control (QC) workflow for this compound (TIOTM).

Concluding Remarks

This compound stands as a testament to the power of molecular engineering in polymer science. Its unique structure, characterized by high molecular weight and branched alkyl chains, directly translates into superior performance characteristics, most notably its permanence at elevated temperatures. The synthesis routes have evolved to favor cleaner, more efficient processes, and robust analytical methods are in place to guarantee its quality. For scientists and developers working on the frontier of high-performance polymers, a thorough understanding of TIOTM provides a valuable tool for creating materials that meet the stringent demands of modern applications.

References

  • ASTM D1045-14, Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics, ASTM International, West Conshohocken, PA, 2019. [Link]

  • ASTM International. (n.d.). D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Retrieved from [Link]

  • ASTM International. (2019). Sampling and Testing Plasticizers Used in Plastics.
  • iTeh Standards. (n.d.). ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of three trimellitates. [Table]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • A Chemtek. (n.d.). This compound (mixture of isomers). Retrieved from [Link]

  • Cao, Z. (2012). Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof.
  • GFR Magazine. (2005). The influence of molecular weight on plasticizer retention. Retrieved from a document source on plasticizer retention.
  • Wang, Y., et al. (2010). Method for measuring purity of trioctyl trimellitate.
  • Cao, Z. (2013). Catalytic synthesis method of tri-octyl tri-meta-benzoate.
  • National Center for Biotechnology Information. (n.d.). Trioctyl trimellitate. PubChem Compound Database. Retrieved from [Link]

  • SciSpace. (2015). Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof.
  • Global Substance Registration System. (n.d.). This compound.
  • ResearchGate. (n.d.). The influence of molecular weight on plasticizer retention. Retrieved from [Link]

  • Emerald Publishing. (n.d.). Influence of plasticizer molecular weight on plasticizer retention in PVC geomembranes. Geosynthetics International. Retrieved from [Link]

  • Chen, J. (2015). Production method for trioctyl trimellitate.
  • Li, J. (2020). Method for synthesizing triisodecyl trimellitate.
  • Metrohm. (n.d.). Acid value, hydroxyl value, and isocyanates in raw materials for the fabrication of plastics.
  • Honary, S., & Orafai, H. (2002). The effect of different plasticizer molecular weights and concentrations on mechanical and thermomechanical properties of free films. Drug development and industrial pharmacy, 28(6), 711–715. [Link]

  • MDPI. (2024). Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films. Retrieved from [Link]

Sources

Introduction: Understanding the Significance of Triisooctyl Trimellitate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Manufacturing of Triisooctyl Trimellitate (TIOTM)

This compound (TIOTM), a tris(2-ethylhexyl) ester of trimellitic acid, is a high-performance, non-phthalate plasticizer prized for its exceptional thermal stability, low volatility, and high permanence.[1][2] These characteristics make it an indispensable component in applications demanding flexibility and durability under extreme conditions, such as high-temperature PVC cable insulation, automotive interiors, and medical devices where resistance to leaching is critical.[2][3] Unlike more volatile plasticizers, TIOTM remains integrated within the polymer matrix, ensuring long-term product integrity.[1] This guide provides a comprehensive overview of the core chemical principles and industrial processes governing the synthesis and manufacturing of this essential compound.

Chemical Identity:

  • Systematic Name: Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate[4]

  • Common Synonyms: TOTM, Tri(2-ethylhexyl) trimellitate[2]

  • CAS Number: 3319-31-1[4]

  • Molecular Formula: C₃₃H₅₄O₆[4]

PART 1: Synthesis Methodologies and Mechanistic Insights

The industrial production of TIOTM is primarily accomplished through two strategic pathways: direct esterification and a two-step transesterification process. The choice of method is dictated by the desired purity of the final product versus manufacturing complexity and cost.

Core Reactants: The Building Blocks of TIOTM
  • Trimellitic Anhydride (TMA): The Aromatic Core. The synthesis journey begins with trimellitic anhydride, which provides the central benzene ring structure essential for TIOTM's stability.[1][2] TMA is commercially produced via the catalytic oxidation of pseudocumene (1,2,4-trimethylbenzene). A critical consideration in sourcing TMA is the potential for phthalic anhydride as a byproduct of this oxidation process. This impurity can lead to the formation of undesired phthalate plasticizers, such as DEHP, in the final TIOTM product.[1]

  • Isooctyl Alcohol (2-Ethylhexanol): The Esterifying Agent. The second key reactant is 2-ethylhexanol, a branched eight-carbon alcohol.[1][3] This alcohol reacts with the carboxylic acid groups of the trimellitic moiety to form the three characteristic ester linkages, imparting flexibility and plasticizing properties to the final molecule. An excess of 2-ethylhexanol is typically used in the reaction to drive the chemical equilibrium towards the formation of the tri-ester.[1]

Synthesis Route 1: Direct Esterification

Direct esterification is the most prevalent and economically favorable method for TIOTM synthesis.[1] It involves the direct reaction of trimellitic anhydride with 2-ethylhexanol in the presence of a catalyst.

The Underlying Mechanism: The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. The catalyst protonates a carbonyl oxygen on the trimellitic anhydride (or its hydrolyzed acid form), increasing the electrophilicity of the carbonyl carbon. The electron-rich oxygen of the 2-ethylhexanol molecule then attacks this activated carbon. This sequence occurs for all three carboxylic acid groups, with the elimination of a water molecule at each step, ultimately forming the tri-ester, TIOTM.[1]

A crucial aspect of this process is the continuous removal of the water byproduct. According to Le Chatelier's principle, removing a product shifts the equilibrium to favor further product formation. In an industrial setting, this is achieved by maintaining the reaction under vacuum or by using azeotropic distillation to carry the water away from the reaction mixture.[1][5][6]

Synthesis Route 2: Two-Step Transesterification for Enhanced Purity

For applications demanding the highest purity and lowest color, a two-step transesterification process is employed.[1][3] This method introduces an intermediate purification step, which significantly reduces impurities.

  • Step 1: Methyl Esterification. Trimellitic anhydride is first reacted with methanol.[1][7] This reaction is often faster and occurs under milder conditions (e.g., 60-65°C) than direct esterification with the bulkier 2-ethylhexanol.[1] The resulting intermediate, trimethyl trimellitate, is a lower-viscosity liquid that can be easily purified by rectification or distillation.[7]

  • Step 2: Transesterification. The purified trimethyl trimellitate is then reacted with 2-ethylhexanol.[1][3] In this exchange reaction, the larger 2-ethylhexyl groups displace the smaller methyl groups. The methanol byproduct has a very low boiling point (approx. 65°C) and is readily removed under vacuum, driving the reaction to completion.[1]

While this method yields a superior product, it requires additional equipment and processing time, making it a more expensive alternative.[1]

The Role of Catalysis

Catalyst selection is a critical determinant of reaction efficiency, product quality, and environmental impact.

  • Traditional Acid Catalysts: Catalysts such as sulfuric acid and p-toluenesulfonic acid (PTSA) are effective but present a significant drawback: they must be neutralized and washed out of the final product. This post-processing generates a substantial amount of wastewater, complicating production and increasing environmental concerns.[3][6]

  • Titanate Catalysts: Organo-titanates like tetrabutyl titanate and tetraisopropyl titanate are widely used in modern industrial synthesis.[8][9] They offer high catalytic activity and can often be hydrolyzed and removed with less aggressive washing compared to strong acids.[10]

  • Solid Oxide Catalysts: A cleaner, more sustainable approach involves the use of solid, non-acidic oxides such as ZrO₂, TiO₂, and SnO.[5][6][11] The primary advantage of these catalysts is their insolubility in the reaction medium, allowing for simple removal by filtration at the end of the process.[5] This eliminates the need for neutralization and washing steps, thereby creating a "zero-discharge" process that is both environmentally friendly and operationally streamlined.[5][11][12]

PART 2: Industrial Manufacturing Process and Quality Control

The translation of chemical synthesis into a large-scale manufacturing operation requires precise control over process parameters and rigorous quality assurance. The following outlines a typical workflow based on the direct esterification method.

Experimental Protocol: Direct Esterification
  • Reactor Charging: A jacketed reactor equipped with an agitator, heating system, condenser, and vacuum line is charged with trimellitic anhydride and 2-ethylhexanol. A molar excess of the alcohol (e.g., a 1:3.4 to 1:4.5 molar ratio of TMA to alcohol) is used.[5][6]

  • Catalyst Addition: The selected catalyst (e.g., a solid oxide or titanate) is added to the mixture, typically at a concentration of 0.05% to 0.2% of the total reactant mass.[5][6]

  • Heating and Esterification: The mixture is gradually heated with continuous agitation to a reaction temperature between 160°C and 250°C.[1][5] A nitrogen atmosphere may be used to prevent oxidation and maintain the color quality of the product.[10]

  • Continuous Water Removal: As the esterification reaction proceeds, the byproduct water is continuously removed from the reactor via a condenser and a water separator to drive the reaction to completion.[1][5]

  • Reaction Monitoring: The progress of the reaction is meticulously monitored by periodically taking samples and measuring the acid value. The reaction is deemed complete when the acid value drops below a pre-defined specification, often less than 0.05 mgKOH/g.[5][6]

  • Dealcoholization: Once the target acid value is reached, vacuum is applied to the reactor to distill off the excess unreacted 2-ethylhexanol, which can be recovered and recycled.[5][6]

  • Purification:

    • Catalyst Removal: If a solid catalyst was used, it is removed by hot filtration.[5][6] If a titanate or acid catalyst was used, the crude product may undergo a neutralization step with a dilute alkali solution (e.g., sodium hydroxide), followed by water washing.[3]

    • Decolorization (Optional): For products requiring high clarity, the TIOTM may be treated with activated carbon to remove color bodies, followed by another filtration step.[10]

  • Final Filtration and Packaging: The final product is filtered to remove any remaining particulates and then packaged in drums or tank containers.[2]

Data Presentation: Typical Reaction Parameters

The following table summarizes typical process parameters derived from patent literature for the direct esterification of trimellitic anhydride using different solid oxide catalysts.

ParameterZirconium Dioxide (ZrO₂)Tin(II) Oxide (SnO)Mixed Oxides (NiO₂ & SiO₂)
Reactants Trimellitic Anhydride, OctanolTrimellitic Anhydride, OctanolTrimellitic Acid, Octanol
Molar Ratio (Anhydride/Acid:Alcohol) 1 : 3.91 : 3.51 : 4.5
Catalyst Loading (% of total mass) 0.15%0.1%0.05%
Reaction Temperature 180°C160°C220°C
Reaction Time 3 hours4 hours6 hours
Final Acid Value (mgKOH/g) < 0.04< 0.05< 0.02
Post-Treatment Filtration, Vacuum DealcoholizationFiltration, Vacuum DealcoholizationFiltration, Vacuum Dealcoholization

Data synthesized from information in reference[5].

Visualization of Manufacturing Workflows

G Diagram 1: Direct Esterification Workflow for TIOTM cluster_0 Reaction Stage cluster_1 Purification Stage A Charge Reactor (TMA + 2-EH + Catalyst) B Heat to 160-250°C A->B C Esterification Reaction (Continuous Water Removal) B->C D Monitor Acid Value C->D D->C Reaction Incomplete E Vacuum Dealcoholization (Recover Excess Alcohol) D->E Reaction Complete F Catalyst Removal (Filtration or Neutralization/Wash) E->F G Final Filtration F->G H Finished TIOTM Product G->H

Caption: A flowchart of the direct esterification process.

G Diagram 2: Two-Step Transesterification Workflow cluster_0 Step 1: Methyl Esterification cluster_1 Step 2: Transesterification A React TMA + Methanol B Purify Intermediate (Trimethyl Trimellitate) A->B C React Purified Intermediate + 2-Ethylhexanol B->C Transfer to Second Stage D Remove Methanol (Under Vacuum) C->D E Final Product Purification D->E F High-Purity TIOTM E->F

Caption: The two-stage transesterification process for high-purity TIOTM.

Quality Control Parameters

To ensure the final product meets stringent industry standards, the following parameters are rigorously tested:

  • Acid Value: Measures residual acidity, indicating the completeness of the esterification reaction. A low value is desirable.[10]

  • Color (APHA/Pt-Co): A measure of the product's clarity and purity. Lower values indicate a cleaner, less colored product.[10]

  • Ester Content (%): Determines the purity of the TIOTM, typically measured by saponification. A high ester content (e.g., >99%) is expected.[3]

  • Volume Resistivity: An important electrical property, especially for TIOTM used in cable insulation. High volume resistivity indicates good insulating performance.[5]

PART 3: Safety, Handling, and Environmental Considerations

While TIOTM is generally considered to have a low hazard profile, adherence to standard laboratory and industrial safety protocols is essential.[2][13]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat or other protective clothing to prevent skin contact.[14][15]

  • Handling and Storage: Handle TIOTM in a well-ventilated area to minimize inhalation of any vapors, especially when heated.[14][16] Store containers tightly closed in a cool, dry place away from strong oxidizing agents.[14][16]

  • Spill Response: In case of a spill, evacuate the area, ensure adequate ventilation, and prevent the material from entering drains.[13][14] Absorb the spill with an inert material (e.g., diatomite) and dispose of it according to local regulations.[13]

  • Toxicity and Environmental Impact: TIOTM is not classified as a hazardous substance under GHS and exhibits low toxicity.[13][17] However, direct contact may cause mild skin irritation.[2][16] The primary environmental advantage in its manufacturing lies in the adoption of solid catalyst systems that eliminate the production of saline wastewater, aligning with modern principles of green chemistry.[5][11]

References

  • Cao, Z. (2013). CN103007920A - Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof. Google Patents.
  • BASTONE. (2025). The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide. Retrieved from [Link]

  • PENPET Petrochemical Trading. (n.d.). Trioctyl trimellitate (TOTM). Retrieved from [Link]

  • Wu, X. (2011). CN101429126B - Method for producing trioctyl trimellitate with trimellitic acid. Google Patents.
  • Wang, F. (2018). CN108101783A - A kind of preparation method of trioctyl trimellitate (TOTM). Google Patents.
  • Cao, Z. (2013). CN102924279A - Catalytic synthesis method of tri-octyl tri-meta-benzoate. Google Patents.
  • Bai, C. (2016). CN106008218A - Method for synthesizing tri (2-ethylhexyl) trimellitate. Google Patents.
  • Li, J. (2018). CN107540550A - A kind of high-efficiency synthesis method of trioctyl trimellitate (TOTM). Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21871905, this compound. Retrieved from [Link]

  • Cao, Z. (2015). CN105175256A - Production method for trioctyl trimellitate. Google Patents.
  • Cao, Z. (2015). Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof. SciSpace. Retrieved from [Link]

  • Zhang, G. (2021). CN111574366B - Method for synthesizing triisodecyl trimellitate. Google Patents.
  • Zhang, J. (2012). CN102030652B - Industrialized production method for synthesizing trioctyl trimellitate through composite catalysis. Google Patents.
  • Cao, Z. (2014). CN102924279B - A kind of process for catalytic synthesis of trioctyl trimellitate. Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18725, Trioctyl trimellitate. Retrieved from [Link]

Sources

The Molecular Dynamics of High-Permanence Plasticization: A Mechanistic Exploration of Triisooctyl Trimellitate (TIOTM)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Triisooctyl trimellitate (TIOTM) is a high-performance, non-phthalate plasticizer integral to the formulation of durable and flexible polymer systems, particularly polyvinyl chloride (PVC), for demanding applications. Its efficacy stems from a sophisticated interplay of molecular structure and intermolecular forces. This guide elucidates the core mechanism of action by which TIOTM imparts flexibility to polymers. We will deconstruct the molecular architecture of TIOTM, explore the prevailing theories of plasticization, and detail the specific interactions within a polymer matrix. Furthermore, this document provides validated experimental protocols for quantifying the effects of TIOTM, thereby offering a comprehensive resource for researchers, scientists, and professionals in drug development and material science.

Introduction to Polymer Plasticization

Polymers, in their native state, often exhibit rigidity due to strong intermolecular forces between their long chains, which restricts segmental motion.[1][2] Plasticizers are additives that, when incorporated into a polymer, increase its flexibility, ductility, and workability.[1][3][4] They achieve this by reducing the material's glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more pliable, rubbery state.[2]

Several theories explain the action of plasticizers[3][5][6]:

  • Lubricity Theory: This theory posits that plasticizers act as molecular lubricants, inserting themselves between polymer chains to facilitate easier sliding past one another, thus reducing internal friction.[3][5][6][7]

  • Gel Theory: This model suggests that plasticizers disrupt the three-dimensional network of polymer-polymer attachments, effectively breaking down the rigid gel-like structure and allowing for greater flexibility.[3][6][7][8]

  • Free Volume Theory: Widely accepted, this theory proposes that plasticizers increase the "free volume"—the unoccupied space between polymer chains.[3][5][6][9][10] This added space provides the necessary room for polymer segments to move, rotate, and flex more freely.[5][9]

TIOTM is a premier trimellitate ester plasticizer, valued for its high molecular weight, low volatility, and excellent thermal stability, which contribute to its high permanence in the final product.[1][4][11][12][13]

The Molecular Architecture of this compound (TIOTM)

The mechanism of TIOTM is intrinsically linked to its chemical structure. It is the triester of trimellitic acid and isooctyl alcohol.[1] Key structural features include a central aromatic benzene ring with three ester groups, each attached to a branched isooctyl chain.[1][11][12]

  • High Molecular Weight (546.78 g/mol ): This large size is a defining characteristic that directly correlates with low volatility and reduced migration out of the polymer matrix.[1][11]

  • Branched Side Chains: The bulky, branched isooctyl groups are highly effective at creating and maintaining space between polymer chains.[1][14]

  • Polar Ester Groups: The carbonyl (C=O) groups within the ester linkages are polar. These groups can engage in dipole-dipole interactions with polar sites on the polymer, such as the carbon-chlorine (C-Cl) bond in PVC.[15][16][17]

PropertyValue / Description
Chemical Name Tris(2-ethylhexyl) trimellitate
Chemical Formula C₃₃H₅₄O₆
Molecular Weight 546.78 g/mol [1][11]
Physical State Viscous, colorless to light yellow liquid[11][12]
Boiling Point ~414°C[11]
Vapor Pressure Extremely low (<10⁻⁷ mmHg at 25°C)[11]
Water Solubility Practically insoluble[11][12]

The Core Mechanism of TIOTM Action in a PVC Matrix

The plasticization of PVC by TIOTM is a multi-step process that occurs at the molecular level, best explained by a combination of the established theories.

  • Penetration and Swelling: During processing at elevated temperatures, the TIOTM molecules diffuse into the PVC resin, penetrating the amorphous regions of the polymer.[6][7][18]

  • Disruption of Polymer-Polymer Interactions: The primary attractive forces in rigid PVC are strong dipole-dipole interactions between the C-Cl groups of adjacent polymer chains. The bulky TIOTM molecules physically insert themselves between these chains, increasing the distance between them.[1][19] This separation weakens the powerful inter-chain forces that cause rigidity.[6]

  • Interaction and Solvation: The polar ester groups on the TIOTM molecule interact with the polar C-Cl sites on the PVC chains.[15][16][17] This interaction effectively shields the PVC chains from one another, preventing the reformation of a rigid network.[7] Studies using ATR-IR spectroscopy have identified specific interactions between the carbonyl (C=O) groups of trimellitate plasticizers and the PVC matrix.[15][17]

  • Increased Free Volume and Chain Mobility: By spacing out the polymer chains, TIOTM significantly increases the free volume within the material.[1][5][9] This newly created volume allows segments of the long PVC chains to move, slide, and rotate with much greater ease, resulting in the macroscopic properties of flexibility and reduced brittleness.[5]

  • Lowering the Glass Transition Temperature (Tg): The culmination of these molecular events—weakened intermolecular forces and increased chain mobility—means that less thermal energy is required to transition the polymer from a rigid to a flexible state.[2][10] Consequently, the Tg of the material is significantly lowered.

G cluster_0 Unplasticized PVC Matrix cluster_1 TIOTM-Plasticized PVC Matrix P1 PVC Chain P2 PVC Chain P1->P2 Strong Dipole-Dipole Interactions P3 PVC Chain P2->P3 Restricted Mobility T1 TIOTM PP1 PVC Chain PP1->T1 Interaction PP2 PVC Chain T2 TIOTM PP2->T2 Shielding PP3 PVC Chain T1->PP2 Increased Free Volume T2->PP3 Enhanced Mobility G cluster_workflow Experimental Validation Workflow Prep Sample Preparation (PVC + TIOTM Blend) DSC_Test DSC Analysis (ASTM E1356) Prep->DSC_Test Mech_Test Mechanical Testing (ASTM D882) Prep->Mech_Test DSC_Data Data: Heat Flow vs. Temp DSC_Test->DSC_Data Mech_Data Data: Stress vs. Strain Mech_Test->Mech_Data Tg_Analysis Determine Tg Reduction DSC_Data->Tg_Analysis Flex_Analysis Determine ↑ Elongation Determine ↓ Tensile Strength Mech_Data->Flex_Analysis Conclusion Conclusion: TIOTM Efficacy Validated Tg_Analysis->Conclusion Flex_Analysis->Conclusion

Caption: Workflow for experimental validation of TIOTM's plasticizing effects.

The "Permanence" Factor: The Importance of High Molecular Weight

A critical performance characteristic of TIOTM is its permanence, which refers to its ability to remain within the polymer matrix over the product's lifespan. This is primarily due to its high molecular weight and low volatility. [1][11]Lower molecular weight plasticizers can migrate to the surface of the material and evaporate, a phenomenon known as "fogging" in automotive interiors, leading to embrittlement of the plastic. [7][11]TIOTM's large molecular size physically hinders its movement through the polymer network, ensuring it remains distributed among the chains, providing durable, long-term flexibility even at elevated temperatures. [1][11]

Conclusion

The mechanism of action of this compound as a plasticizer is a multifactorial process rooted in its unique molecular structure. By physically separating polymer chains, interacting with polar sites, and increasing the free volume of the system, TIOTM effectively disrupts the intermolecular forces that cause rigidity. This leads to a significant reduction in the glass transition temperature and a marked increase in the flexibility and durability of the host polymer. Its high molecular weight ensures these effects are permanent, making TIOTM an essential component for high-performance applications where long-term stability is paramount.

References

  • Plasticity: Free Volume, Gel, Lubricity Theories - Goodyear Rubber. (2023-04-30). (URL: [Link])

  • Glass Transition, Free Volume, and Plasticization – Advances in Polymer Science. (URL: [Link])

  • "Plasticizers". In: Encyclopedia of Polymer Science and Technology - ResearchGate. (URL: [Link])

  • Theories of plasticization | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Free volume theory: Significance and symbolism. (2025-12-17). (URL: [Link])

  • What is the mechanism of plasticizer in polymers? - Quora. (2017-12-22). (URL: [Link])

  • Lecture 9. Plasticization of polymer composites: types, methods, thermodynamics - Farabi University. (URL: [Link])

  • Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy | Request PDF - ResearchGate. (2025-08-05). (URL: [Link])

  • What is Trioctyl Trimellitate (TOTM) - BASTONE. (2025-10-23). (URL: [Link])

  • Plasticization mechanism and structure of polymers - ResearchGate. (2025-08-06). (URL: [Link])

  • Mechanism of plasticizer | Nanjing Union Rubber Chemicals. (2016-04-28). (URL: [Link])

  • Polymer - Wikipedia. (URL: [Link])

  • MECHANISMS OF PLASTICIZERS ACTION | Request PDF - ResearchGate. (URL: [Link])

  • Plasticizer - Wikipedia. (URL: [Link])

  • Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem - NIH. (URL: [Link])

  • Free Volume in the Melt and How It Correlates with Experimental Glass Transition Temperatures: Results for a Large Set of Polymers - ResearchGate. (2025-08-10). (URL: [Link])

  • Trioctyl trimellitate (TOTM) - PENPET Petrochemical Trading. (URL: [Link])

  • The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide - BASTONE. (2025-12-05). (URL: [Link])

  • Structure and Diffusion Behavior of Trioctyl Trimellitate (TOTM) in PVC Film Studied by ATR-IR Spectroscopy | Industrial & Engineering Chemistry Research - ACS Publications. (2012-06-15). (URL: [Link])

  • Polymer Free Volume and Its Connection to the Glass Transition - ResearchGate. (2025-08-06). (URL: [Link])

  • Specialty Plasticizers - Products - UPC. (URL: [Link])

Sources

An In-depth Technical Guide to Triisooctyl Trimellitate (TIOTM)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Standard Plasticizer

Triisooctyl trimellitate (TIOTM) is a premier high-molecular-weight plasticizer, engineered for applications demanding exceptional thermal stability, permanence, and low volatility. Unlike conventional phthalate-based plasticizers, TIOTM's unique molecular architecture—a central aromatic ring with three branched, non-linear ester groups—imparts a superior performance profile, making it indispensable in high-specification polymer systems. This guide provides a comprehensive technical overview of TIOTM's core physical and chemical properties, its mechanism of action, and robust protocols for its evaluation. The insights herein are tailored for researchers, material scientists, and formulation experts aiming to leverage TIOTM's capabilities in advanced material development.

Core Physicochemical Properties of this compound

The performance of a plasticizer is fundamentally dictated by its intrinsic physical and chemical properties. These attributes determine its processing behavior, compatibility with polymer matrices, and the ultimate durability of the end-product.

PropertyTypical ValueSignificance in Application
Chemical Name tris(6-methylheptyl) benzene-1,2,4-tricarboxylate[1]Defines the specific isomeric structure.
Synonyms TIOTM, Triisooctyl 1,2,4-benzenetricarboxylate[2]Commonly used industry and research identifiers.
CAS Number 27251-75-8[1][2]Unique identifier for the isooctyl ester mixture.
Molecular Formula C₃₃H₅₄O₆[1][2]Indicates a high molecular weight, contributing to low volatility.
Molecular Weight 546.8 g/mol [1][2]High molecular weight is a primary factor in its low migration and extraction resistance.
Appearance Colorless to light yellow, viscous liquidA key quality control parameter; ensures no contamination or degradation.
Density (20°C) ~0.990 g/mL[3]Important for formulation calculations and material density predictions.
Boiling Point ~414 °C (lit.)[3][4]Extremely high boiling point confirms its suitability for high-temperature processing and applications.
Flash Point ~240 - 260 °CA critical safety parameter for handling and processing at elevated temperatures.
Refractive Index (n20/D) ~1.485 (lit.)[3][4]Used for quality control and identification.
Water Solubility Practically insolubleContributes to excellent hydrolytic stability and resistance to extraction by aqueous media.
Vapor Pressure (25°C) Extremely low (<10⁻⁷ mmHg)The cornerstone of its permanence; ensures minimal loss from the polymer matrix over time, even when heated.

Chemical Profile and Reactivity

Molecular Structure

TIOTM is the triester of trimellitic acid and isooctyl alcohol. The structure features a rigid benzene ring core substituted with three carboxylate groups at the 1, 2, and 4 positions, each esterified with a branched 8-carbon alkyl chain (isooctyl).

Thermal and Oxidative Stability

TIOTM's defining characteristic is its exceptional thermal stability, which is a direct consequence of its high molecular weight and branched structure. These features increase intermolecular forces (van der Waals forces) and steric hindrance, which restrict molecular motion and the scission of chemical bonds at elevated temperatures. The onset of thermal decomposition for neat TIOTM is typically observed at temperatures above 300°C, significantly higher than that of many conventional plasticizers.

This stability is critical for:

  • High-Temperature Processing: Allowing polymer compounds, such as PVC, to be processed at higher temperatures without plasticizer degradation, which could otherwise lead to discoloration, property loss, and the release of volatile organic compounds (VOCs).

  • End-Use Application Durability: Ensuring long service life in demanding environments like automotive interiors, under-hood wiring, and high-temperature industrial cables.

Comparative Thermal Performance

To contextualize its performance, the thermal stability of TIOTM is benchmarked against other common plasticizers using Thermogravimetric Analysis (TGA).

PlasticizerTypeOnset Decomposition (T-onset)Peak Decomposition (T-peak)Key Insights
This compound (TIOTM) Trimellitate~300 - 350 °C ~375 °C Superior stability . Ideal for high-temperature wire insulation (105°C rating) and automotive applications.
Dioctyl Terephthalate (DOTP) Terephthalate~280 - 320 °C~350 °CGood thermal stability, often considered a non-phthalate alternative, but generally less robust than TIOTM.
Dioctyl Phthalate (DOP) Phthalate~250 - 290 °C~320 °CLower thermal stability limits its use in high-temperature scenarios due to higher volatility and degradation.
Acetyl Tributyl Citrate (ATBC) Bio-based~230 - 270 °C~300 °CLower thermal stability than TIOTM; suitable for applications where high-heat resistance is not critical.
Hydrolytic Stability

As an ester, TIOTM can undergo hydrolysis to trimellitic acid and isooctyl alcohol under the influence of strong acids or bases, particularly at elevated temperatures. However, its large, sterically hindered molecular structure and extreme hydrophobicity make it highly resistant to hydrolysis under typical service conditions. This property is vital for products exposed to moisture, humidity, or cleaning agents.

Reactivity and Incompatibilities

TIOTM is stable under normal storage conditions. However, as an ester, it is incompatible with strong oxidizing agents, which can cause vigorous, exothermic reactions. It will also react with strong acids and bases, leading to hydrolysis. Contact with alkali metals or hydrides can generate flammable hydrogen gas.[3]

Mechanism of Action in Polymer Systems

TIOTM enhances the flexibility of rigid polymers like Polyvinyl Chloride (PVC) through a process known as external plasticization. The mechanism is best understood through the "free volume theory."

  • Initial State (Unplasticized PVC): Rigid PVC exists as a dense network of entangled polymer chains held together by strong intermolecular dipole-dipole forces between the chlorine atom of one chain and the hydrogen atom of another. This restricts chain mobility, resulting in a brittle material with a high glass transition temperature (Tg) of approximately 80-85°C.

  • Incorporation of TIOTM: During compounding at elevated temperatures, the TIOTM molecules diffuse into the polymer matrix.

  • Disruption of Polymer-Polymer Interactions: The bulky, branched isooctyl chains of the TIOTM molecules physically insert themselves between the PVC chains. This increases the intermolecular spacing, or "free volume," effectively shielding the PVC chains from one another and weakening the strong dipole-dipole attractions.

  • Enhanced Chain Mobility: With the intermolecular forces disrupted, the energy barrier for segmental motion of the polymer chains is significantly lowered. The chains can now slide past one another more easily.

  • Macroscopic Effect: This increased molecular mobility translates to a decrease in the material's glass transition temperature (Tg). The polymer transforms from a rigid, glassy state at room temperature to a flexible, rubbery state, resulting in the desired ductility and softness.

G pvc1 PVC Chain pvc2 PVC Chain pvc1->pvc2 Strong Dipole Forces process Compounding (Heat + Shear) pvc3 PVC Chain pvc2->pvc3 Restricted Mobility pvc4 PVC Chain tiotm1 TIOTM pvc5 PVC Chain tiotm2 TIOTM pvc6 PVC Chain process->tiotm1 result Increased Free Volume Lowered Tg Enhanced Flexibility cluster_1 cluster_1 cluster_1->result

Caption: Mechanism of PVC Plasticization by TIOTM.

Polymer Compatibility and Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" governs the compatibility between a plasticizer and a polymer. Hansen Solubility Parameters provide a quantitative method to predict this compatibility by breaking down the total cohesive energy density of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

For effective plasticization, the HSP values of the plasticizer and the polymer should be closely matched.

SubstanceδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Compatibility Insight
This compound (TIOTM) 16.6 6.0 2.5 These values indicate a moderately polar molecule with low hydrogen bonding potential, ideal for PVC.
Polyvinyl Chloride (PVC) ~18.2~7.5~8.3The proximity of TIOTM's parameters to PVC's, particularly in the dispersion and polar components, predicts good compatibility.

Experimental Protocols for Property Validation

As a self-validating system, every batch of TIOTM and its resulting polymer compound should be verifiable through standardized testing.

Protocol 1: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset of thermal decomposition (T-onset) of TIOTM, providing a quantitative measure of its thermal stability.

  • Instrumentation: Mettler Toledo TGA/SDTA 851e or equivalent.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the neat TIOTM liquid into a 150 µL alumina crucible.

    • Instrument Setup: Place the crucible onto the TGA balance. Purge the furnace with an inert nitrogen atmosphere at a flow rate of 30-50 mL/min to prevent oxidative degradation.

    • Thermal Program:

      • Equilibrate the sample at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10 K/min.

    • Data Acquisition: Continuously record the sample weight as a function of temperature.

    • Analysis:

      • Plot the percentage weight loss versus temperature.

      • The T-onset is determined as the temperature at which a significant deviation from the baseline weight is first observed, often calculated using the tangent method at the point of maximum rate of weight loss (from the first derivative, DTG curve).

  • Causality: A slow, controlled heating rate (10 K/min) in an inert atmosphere ensures that the measured weight loss is due to thermal decomposition (bond breaking) rather than oxidative processes or rapid volatilization, providing a true measure of the material's intrinsic thermal stability.

Protocol 2: Assessment of PVC-TIOTM Compatibility via FTIR-ATR Spectroscopy
  • Objective: To qualitatively assess the interaction between TIOTM and the PVC matrix, confirming successful plasticization.

  • Instrumentation: FTIR Spectrometer with a Germanium or Diamond ATR accessory.

  • Methodology:

    • Sample Preparation:

      • Acquire a spectrum of neat TIOTM.

      • Acquire a spectrum of unplasticized PVC powder or film.

      • Prepare a PVC film containing a known concentration of TIOTM (e.g., 30% by weight) by solvent casting or melt pressing.

    • Spectral Acquisition:

      • Obtain a background spectrum of the clean ATR crystal.

      • Place the sample firmly onto the ATR crystal and apply consistent pressure.

      • Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio.

    • Analysis and Interpretation:

      • TIOTM Spectrum: Identify the strong carbonyl (C=O) stretching band of the ester groups, typically around 1725-1730 cm⁻¹.

      • PVC Spectrum: Identify the characteristic C-Cl stretching vibration near 610-690 cm⁻¹.[5]

      • PVC-TIOTM Blend Spectrum: Compare the C=O peak position to that of neat TIOTM. A slight shift to a lower wavenumber (a "red shift") indicates that the polar carbonyl groups of TIOTM are interacting with the PVC chains (dipole-dipole interactions), confirming good compatibility and molecular-level dispersion. The absence of a shift or the presence of a separate, un-shifted peak would suggest poor compatibility or phase separation.

  • Experimental Workflow Diagram:

G start Start: Evaluate PVC-TIOTM Compatibility prep_neat Prepare Neat Samples: 1. TIOTM Liquid 2. PVC Resin start->prep_neat prep_blend Prepare PVC/TIOTM Blend (e.g., 30% TIOTM) start->prep_blend acquire_spectra Acquire FTIR-ATR Spectra (4000-600 cm⁻¹) prep_neat->acquire_spectra prep_blend->acquire_spectra analyze Analyze Key Spectral Regions acquire_spectra->analyze decision Peak Shift Observed? analyze->decision compatible Conclusion: Good Compatibility (Molecular Interaction Confirmed) decision->compatible Yes (C=O Red Shift) incompatible Conclusion: Poor Compatibility (Phase Separation Likely) decision->incompatible No

Caption: FTIR-ATR Workflow for PVC-TIOTM Compatibility.

Conclusion

This compound stands as a cornerstone material for creating durable, flexible, and safe polymer products for high-value applications. Its robust physicochemical profile, characterized by high thermal stability, low volatility, and excellent polymer compatibility, is directly attributable to its unique molecular structure. For the material scientist and development professional, a thorough understanding of these properties and the analytical methods to validate them is paramount. The protocols and data presented in this guide serve as a foundational framework for harnessing the full potential of TIOTM, enabling the innovation of next-generation materials engineered for performance and longevity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • A Chemtek. (n.d.). This compound (mixture of isomers). Retrieved January 14, 2026, from [Link]

  • Lai, H., et al. (2012). Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy. Industrial & Engineering Chemistry Research, 51(27), 9365-9375. Available at: [Link]

  • Shimadzu. (2012). Infrared Spectra of Polyvinyl Chloride. Application News No. A421A. Retrieved January 14, 2026, from [Link]

  • Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press. Sourced from Kinam Park, Purdue University: [Link]

  • NIST. (n.d.). tri(2-Ethylhexyl) trimellitate. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to Triisooctyl Trimellitate (TIOTM)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triisooctyl trimellitate (TIOTM) is a high molecular weight branched tricarboxylic acid ester. It belongs to the class of trimellitate plasticizers, which are valued for their low volatility, high thermal stability, and excellent performance characteristics in demanding applications. This guide provides a comprehensive overview of the fundamental physicochemical properties of TIOTM, with a particular focus on its molecular formula and weight, which are critical parameters for researchers, scientists, and drug development professionals in formulating and evaluating its use in various systems.

This compound is synthesized from trimellitic anhydride and isooctyl alcohol.[1][2][3] Its structure, featuring a central aromatic ring and three branched alkyl chains, imparts a unique combination of flexibility, permanence, and resistance to extraction. These properties make it a preferred alternative to traditional phthalate plasticizers in applications where high temperatures and long-term durability are required.[4][5]

Part 1: Core Molecular and Physical Properties

A precise understanding of the molecular characteristics of this compound is fundamental to its application in research and development. These core properties dictate its behavior in polymer matrices, its compatibility with other substances, and its performance under various environmental conditions.

Molecular Formula and Structure

The chemical formula for this compound is C₃₃H₅₄O₆ .[6][7] This formula indicates a composition of 33 carbon atoms, 54 hydrogen atoms, and 6 oxygen atoms. The structure is characterized by a central benzene ring to which three ester groups are attached at positions 1, 2, and 4. Each of these ester groups is linked to a branched isooctyl (6-methylheptyl) chain.[6]

The IUPAC name for this compound is tris(6-methylheptyl) benzene-1,2,4-tricarboxylate.[6] The presence of the aromatic core provides thermal stability, while the long, branched alkyl chains contribute to its plasticizing efficiency and low volatility.

Molecular Weight

The molecular weight of this compound is a key parameter for stoichiometric calculations in synthesis, formulation development, and analytical characterization. Based on its molecular formula, the calculated molecular weight is approximately 546.8 g/mol .[6][7][8][9] This high molecular weight is a significant factor in its low volatility and high permanence, which are desirable traits for a plasticizer in long-service-life applications.

Physicochemical Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃₃H₅₄O₆[6][7][8]
Molecular Weight 546.8 g/mol [6][7][8][9]
CAS Number 27251-75-8[6][7]
Appearance Viscous, oily liquid[4][10]
Boiling Point 414 °C (decomposes)[9][10]
Density ~0.99 g/mL at 20-25 °C[9][10][11]
Solubility Insoluble in water; soluble in organic solvents[4]

Part 2: Synthesis and Quality Control Workflow

The synthesis of this compound is typically achieved through the esterification of trimellitic anhydride with isooctanol.[1][12] The choice of catalyst and reaction conditions plays a critical role in the yield, purity, and final properties of the product. A general workflow for the synthesis and subsequent quality control is outlined below.

Synthesis Protocol

A common method for producing TIOTM involves a two-step process: an initial esterification followed by a transesterification, or a direct esterification.[12][13]

Step-by-Step Methodology:

  • Charging the Reactor: Trimellitic anhydride and a molar excess of isooctanol are charged into a reaction vessel equipped with a stirrer, thermometer, and a distillation column.

  • Catalyst Addition: A suitable catalyst, such as a titanate or a composite catalyst system, is introduced to the mixture to facilitate the esterification reaction.[1][3]

  • Esterification Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen) to the reaction temperature. Water, a byproduct of the reaction, is continuously removed via distillation to drive the reaction to completion.

  • Neutralization and Purification: Upon completion of the reaction, the crude product is neutralized to remove any remaining acidic catalyst or unreacted starting material. This is often followed by washing and vacuum distillation to remove excess alcohol and other impurities.

  • Final Product: The resulting product is a clear, viscous liquid, which is this compound.

Quality Control and Analytical Workflow Diagram

To ensure the synthesized TIOTM meets the required specifications for research and development purposes, a rigorous quality control process is essential. The following diagram illustrates a typical workflow for the analysis and validation of the final product.

QC_Workflow cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage raw_materials Raw Materials (Trimellitic Anhydride, Isooctanol) esterification Esterification Reaction raw_materials->esterification purification Purification (Neutralization, Distillation) esterification->purification sampling Product Sampling purification->sampling ftir FTIR Spectroscopy (Functional Group Analysis) sampling->ftir gcms GC-MS Analysis (Purity and Impurity Profiling) sampling->gcms titration Acid Value Titration (Residual Acidity) sampling->titration physical_props Physical Property Testing (Color, Viscosity, Density) sampling->physical_props final_product Final Product Approval ftir->final_product gcms->final_product titration->final_product physical_props->final_product

Caption: Quality control workflow for this compound.

Part 3: Applications in Research and Development

This compound's unique properties make it a valuable component in various research and industrial applications, particularly as a high-performance plasticizer.

Polymer Science and Materials Engineering

In the field of polymer science, TIOTM is extensively studied for its ability to enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).[4] Its low volatility and resistance to high temperatures make it suitable for applications such as:

  • Automotive interiors: where high temperatures are frequently encountered.[4]

  • Wire and cable insulation: requiring long-term dielectric strength and thermal stability.[4]

  • Medical devices: where biocompatibility and resistance to extraction by bodily fluids are critical.[4][14]

Drug Development and Formulation

In the pharmaceutical industry, high-purity plasticizers are essential for various applications, including the formulation of drug delivery systems and medical tubing. While direct use in drug formulations is less common, its application in medical plastics that come into contact with pharmaceuticals is significant.[4][14] Researchers in this field must consider the potential for leaching of the plasticizer from the polymer matrix and its interaction with the drug substance.

Conclusion

This compound, with a molecular formula of C₃₃H₅₄O₆ and a molecular weight of 546.8 g/mol , is a well-characterized high-performance plasticizer.[6][7][8] Its molecular structure and high molecular weight are directly responsible for its desirable properties, including low volatility, high thermal stability, and excellent permanence. A thorough understanding of its synthesis and quality control is paramount for its effective and safe use in advanced applications within materials science and drug development. The information presented in this guide serves as a foundational resource for scientists and researchers working with this versatile compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21871905, this compound. Retrieved from [Link]

  • Global Substance Registration System (n.d.). This compound. Retrieved from [Link]

  • PENPET Petrochemical Trading (n.d.). Trioctyl trimellitate (TOTM). Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (2022). Trimellitates (high molecular weight) - Evaluation statement. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18725, Trioctyl trimellitate. Retrieved from [Link]

  • Google Patents (n.d.). CN102030652B - Industrialized production method for synthesizing trioctyl trimellitate through composite catalysis.
  • Google Patents (n.d.). CN107540550A - A kind of high-efficiency synthesis method of trioctyl trimellitate (TOTM).
  • A.G. Layne (n.d.). Trioctyl-Trimellitate-TOTM-SDS.pdf. Retrieved from [Link]

  • Google Patents (n.d.). CN101429126B - Method for producing trioctyl trimellitate with trimellitic acid.
  • Google Patents (n.d.). CN105175256A - Production method for trioctyl trimellitate.
  • Google Patents (n.d.). CN106008218A - Method for synthesizing tri (2-ethylhexyl) trimellitate.

Sources

solubility of triisooctyl trimellitate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Triisooctyl Trimellitate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

This compound (TIOTM) is a high-molecular-weight plasticizer renowned for its permanence, low volatility, and excellent thermal stability.[1] These properties make it an indispensable component in high-performance polymer formulations, particularly in polyvinyl chloride (PVC) applications where durability and longevity are paramount. As research and development in polymer science and drug delivery systems advance, a comprehensive understanding of TIOTM's solubility characteristics in various organic solvents becomes critical. This guide provides a detailed exploration of the principles and methodologies for determining the solubility of TIOTM, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and professionals in drug development.

Theoretical Framework: The Principles of TIOTM Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the polarity and intermolecular forces of the interacting substances.[2] TIOTM, with its molecular formula C₃₃H₅₄O₆, is a large ester molecule.[1][3][4] It comprises a central aromatic benzene ring with three carboxylate ester groups, to which are attached long, branched isooctyl chains.[1][5] This unique structure imparts a predominantly non-polar character to the molecule, although the ester groups introduce some degree of polarity.

The dissolution process involves the disruption of intermolecular forces within both the solute (TIOTM-TIOTM) and the solvent (solvent-solvent), followed by the formation of new solute-solvent interactions. For TIOTM to dissolve, the energy released from these new interactions must be sufficient to overcome the energy required to break the initial bonds.

Given its chemical nature, TIOTM is readily soluble in most organic solvents but is practically insoluble in highly polar solvents like water.[5][6][7] The long aliphatic chains dominate its behavior, making it highly compatible with non-polar and moderately polar organic solvents.

Quantitative Assessment of TIOTM Solubility: An Experimental Protocol

The following protocol outlines a robust gravimetric method for the quantitative determination of TIOTM solubility in a range of organic solvents. This method is a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • Solute: this compound (TIOTM), purity >98%

  • Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, isopropanol)

  • Apparatus:

    • Analytical balance (± 0.0001 g)

    • Shaking incubator or water bath with temperature control

    • Centrifuge

    • Glass vials with solvent-resistant caps (e.g., 20 mL scintillation vials)

    • Volumetric flasks and pipettes

    • Drying oven

    • Fume hood

Experimental Workflow

A systematic approach is crucial for obtaining reliable solubility data. The following workflow is recommended:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_vials 1. Prepare & Label Vials add_solvent 2. Add Known Volume of Solvent prep_vials->add_solvent add_solute 3. Add Excess TIOTM add_solvent->add_solute shake 4. Shake at Constant Temp. (e.g., 24-48 hrs) add_solute->shake centrifuge 5. Centrifuge to Pellet Undissolved TIOTM shake->centrifuge aliquot 6. Transfer Supernatant to Pre-weighed Dish centrifuge->aliquot evaporate 7. Evaporate Solvent in Oven aliquot->evaporate weigh 8. Weigh Dried Residue evaporate->weigh calculate 9. Calculate Solubility weigh->calculate

Caption: Experimental workflow for the gravimetric determination of TIOTM solubility.

Step-by-Step Methodology
  • Preparation: Accurately weigh a clean, dry evaporation dish for each solvent to be tested. Record the weight.

  • Sample Preparation: Into appropriately labeled vials, add a known volume (e.g., 10 mL) of the selected organic solvent.

  • Addition of Solute: Add an excess amount of TIOTM to each vial to ensure that a saturated solution is formed. The presence of undissolved TIOTM at the end of the equilibration period is essential.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24 to 48 hours.[8] This extended mixing time is necessary to ensure that the solution reaches equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved TIOTM.

  • Sample Collection: Carefully pipette a known volume of the clear supernatant (the saturated TIOTM solution) and transfer it to the pre-weighed evaporation dish.

  • Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the TIOTM (e.g., 60-80 °C) until a constant weight is achieved.

  • Final Weighing: Allow the dish to cool to room temperature in a desiccator and then weigh it accurately.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Weight of dish + residue) - Weight of dish] / (Volume of supernatant taken in mL) * 100

Solubility Profile of this compound

Based on its chemical structure and established principles, the solubility of TIOTM in a range of common organic solvents can be predicted and is summarized in the table below. It's important to note that while general solubility is known, precise quantitative data can vary with temperature and solvent purity. The following table provides a qualitative and expected quantitative solubility range.

Solvent ClassSolvent ExamplePolarityExpected SolubilityRationale for Interaction
Non-Polar Aliphatic HexaneLowHighVan der Waals forces between the isooctyl chains of TIOTM and the aliphatic solvent molecules are the primary driving force for dissolution.
Non-Polar Aromatic TolueneLowVery HighThe aromatic ring of toluene interacts favorably with the benzene ring of TIOTM, in addition to the dispersion forces between the alkyl groups.
Moderately Polar (Ester) Ethyl AcetateMediumHighThe ester groups in both the solvent and TIOTM allow for dipole-dipole interactions, while the alkyl groups also contribute to solubility.
Moderately Polar (Ketone) AcetoneMediumModerate to HighAcetone's carbonyl group can interact with the ester groups of TIOTM, but its smaller size and higher polarity may limit solubility compared to less polar solvents.
Polar Protic (Alcohol) EthanolHighLow to ModerateThe hydroxyl group of ethanol can engage in some hydrogen bonding with the oxygen atoms of the ester groups in TIOTM. However, the dominant non-polar character of TIOTM limits its solubility in highly polar alcohols.
Polar Protic (Alcohol) MethanolHighLowSimilar to ethanol, but the higher polarity of methanol further reduces its effectiveness as a solvent for the largely non-polar TIOTM.[5]
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighVery LowThe highly polar nature of DMSO makes it a poor solvent for the predominantly non-polar TIOTM.

Causality of Experimental Choices and Self-Validation

The described protocol is designed for robustness and accuracy.

  • Use of Excess Solute: This ensures that the solution is saturated, which is the definition of solubility at a given temperature.

  • Constant Temperature Equilibration: The solubility of a substance is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

  • Centrifugation: This step provides a clear separation of the saturated solution from the undissolved solute, which is critical for accurate sampling.

  • Gravimetric Analysis: This is a direct and absolute method for determining the amount of dissolved solute, requiring no calibration curves as might be needed for spectroscopic methods.

The self-validating nature of this protocol comes from the ability to run replicates and the clarity of the endpoint (a constant weight of the dried residue).

Conclusion

A thorough understanding of the solubility of this compound is fundamental for its effective application in research and industry. The methodologies and principles outlined in this guide provide a comprehensive framework for the accurate determination and interpretation of TIOTM's solubility in a variety of organic solvents. By applying these protocols, researchers and drug development professionals can make informed decisions in formulation development, ensuring product performance and stability.

References

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • Defense Technical Information Center. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]

  • ResearchGate. How can I get the solubility of an unknown polymer in a given solvent?. [Link]

  • PENPET Petrochemical Trading. Trioctyl trimellitate (TOTM). [Link]

  • Indus Valley Chemical Company. Plasticizers. [Link]

  • A Chemtek. This compound (mixture of isomers) | 27251-75-8. [Link]

  • ResearchGate. Is there any experimental method to find solubility of the transparent polymer in a certain solvent?. [Link]

  • Scribd. Industrial Polymer Chemistry: Experiment 1 Identification of Polymers From Solubility Tests. [Link]

  • Park, Kinam. Solubility of Polymers. [Link]

Sources

thermal stability and degradation of triisooctyl trimellitate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation of Triisooctyl Trimellitate (TIOTM)

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of this compound in High-Performance Applications

This compound (TIOTM) is a high-performance, branched-chain trimellitate ester plasticizer renowned for its superior thermal stability, low volatility, and high permanence.[1][2] Chemically, it is the triester of trimellitic acid and isooctyl alcohol.[3][4] These characteristics make it an indispensable component in polymer systems, particularly for polyvinyl chloride (PVC), where it imparts flexibility and durability under demanding thermal conditions.[2][3] Its applications span high-temperature wire and cable insulation, automotive interiors, and specialized medical devices where material integrity and resistance to degradation are paramount.[2][3][5] Unlike more common phthalate-based plasticizers, TIOTM's higher molecular weight and unique branched structure reduce intermolecular forces between polymer chains while its own structure provides significant steric hindrance, restricting molecular motion and the scission of chemical bonds at elevated temperatures.[1][2] This guide provides a comprehensive technical overview of the thermal stability of TIOTM, its degradation mechanisms, and the analytical methodologies required for its characterization, aimed at researchers, material scientists, and formulation experts.

Section 1: Physicochemical Properties and Thermal Profile of TIOTM

Understanding the intrinsic properties of TIOTM is fundamental to appreciating its thermal behavior. As a clear, oily liquid, it is characterized by a high boiling point and flash point, which are initial indicators of its thermal resilience.[5][6] Its stability under normal storage conditions is excellent, though it is incompatible with strong oxidizing agents, which can cause vigorous exothermic reactions.[6][7]

PropertyValueSource(s)
Molecular Formula C₃₃H₅₄O₆[3][6]
Molecular Weight 546.78 g/mol [6][8]
Appearance Colorless to yellowish, oily liquid[3][5]
Boiling Point ~414 °C[6][9]
Flash Point ~250-263 °C (475-505 °F)[2][5][6]
Density ~0.990 g/mL at 20-25 °C[6][9]
Water Solubility Practically insoluble[3]

These properties, particularly the high boiling and flash points, establish TIOTM as a preferred choice for applications requiring sustained performance at elevated temperatures.[1][3]

Section 2: Mechanisms of Thermal Degradation

The thermal degradation of TIOTM, especially within a polymer matrix like PVC, is a complex process. While TIOTM itself is highly stable, its breakdown can be initiated and influenced by the degradation of the host polymer. When heated to decomposition, it emits acrid smoke and irritating vapors, including carbon monoxide and other hazardous products.[3][6]

The primary degradation pathways are believed to involve:

  • Ester Pyrolysis: At sufficiently high temperatures, the ester linkages are the most probable sites for thermal scission. This process, known as a beta-elimination or cis-elimination reaction, typically involves the cleavage of a C-O bond and the transfer of a hydrogen atom, leading to the formation of a carboxylic acid group and an alkene. For TIOTM, this would result in the formation of trimellitic acid (or its anhydride derivatives) and isooctene.

  • Oxidative Degradation: In the presence of oxygen, degradation can occur at lower temperatures. This process is initiated by the formation of free radicals, leading to a chain reaction that produces hydroperoxides. These unstable intermediates decompose to form a variety of smaller, volatile compounds, including aldehydes, ketones, and lower molecular weight acids, ultimately leading to discoloration and loss of material properties.

  • Interaction with Host Polymer Degradation: In PVC formulations, thermal degradation often begins with the dehydrochlorination of the PVC chains, releasing hydrochloric acid (HCl).[10] This HCl can then act as a catalyst, accelerating the degradation of both the polymer and the plasticizer through acid-catalyzed hydrolysis of the ester bonds in TIOTM.[10]

The following diagram illustrates a simplified, proposed pathway for the primary thermal degradation of TIOTM via ester pyrolysis.

G Simplified TIOTM Pyrolytic Degradation Pathway TIOTM This compound (TIOTM) C₃₃H₅₄O₆ Heat High Temperature (Pyrolysis) TIOTM->Heat Initial_Products Initial Degradation Products Heat->Initial_Products TMA_Deriv Trimellitic Acid / Anhydride Derivatives Initial_Products->TMA_Deriv Isooctene Isooctene (C₈H₁₆) Initial_Products->Isooctene Secondary_Products Secondary Degradation TMA_Deriv->Secondary_Products Further Heat Isooctene->Secondary_Products Further Heat Volatiles Volatile Organic Compounds (Aldehydes, Ketones, etc.) Secondary_Products->Volatiles Gases Gaseous Products (CO, CO₂, H₂O) Secondary_Products->Gases

Caption: Proposed pyrolytic degradation pathway for TIOTM.

Section 3: Analytical Workflows for Assessing Thermal Stability

A multi-faceted analytical approach is essential for a comprehensive evaluation of TIOTM's thermal stability.[11] Techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provide complementary data on decomposition temperatures, thermal transitions, and degradation products.[11][12][13]

The logical workflow for this analysis is outlined below.

G Analytical Workflow for TIOTM Thermal Analysis cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Product Identification cluster_2 Phase 3: Data Synthesis & Interpretation Sample TIOTM Sample (Neat or in PVC Matrix) TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS TGA->PyGCMS Define Pyrolysis Temp. FTIR TGA-FTIR (Evolved Gas Analysis) TGA->FTIR Couple for EGA Synthesis Comprehensive Thermal Profile TGA->Synthesis Onset Temp (T-onset) Mass Loss Profile DSC->Synthesis Glass Transition (Tg) Melt/Crystallization PyGCMS->Synthesis Identified Degradation Products FTIR->Synthesis Real-time Gas Evolution (e.g., HCl, CO₂)

Caption: Experimental workflow for thermal stability assessment.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing critical data on decomposition temperatures.[1][14]

Objective: To determine the onset decomposition temperature (T-onset) and degradation profile of TIOTM.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the TIOTM sample into an inert TGA pan (e.g., alumina or platinum).

  • Atmosphere Selection:

    • For pyrolytic stability , use an inert atmosphere (e.g., Nitrogen or Argon) with a purge rate of 50-100 mL/min.

    • For oxidative stability , use a reactive atmosphere (e.g., Air) with a purge rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the T-onset, defined as the temperature at which a significant deviation from the baseline (e.g., 5% mass loss) occurs.

    • Identify the peak decomposition temperature (T-peak) from the first derivative of the TGA curve (DTG curve), which represents the point of maximum degradation rate.[1]

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the specific chemical compounds released during the thermal decomposition of a material.[11]

Objective: To identify the volatile and semi-volatile degradation products of TIOTM.

Methodology:

  • Sample Preparation: Place a small, precisely weighed amount of the TIOTM sample (typically 50-200 µg) into a pyrolysis sample cup.

  • Pyrolysis:

    • Insert the sample into the pyrolyzer, which is interfaced with the GC inlet.

    • Set the pyrolysis temperature based on TGA data (e.g., at the T-peak temperature) to ensure complete decomposition. A typical temperature would be in the range of 400-500 °C.

    • Pyrolyze the sample for a short duration (e.g., 10-20 seconds).

  • Gas Chromatography (GC) Separation:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Operate in split mode to avoid column overloading.

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms) suitable for separating a wide range of organic compounds.

    • Oven Program: Start at a low temperature (e.g., 40 °C, hold for 2 min), then ramp to a high temperature (e.g., 300 °C) at a rate of 10-15 °C/min to elute the separated compounds.

  • Mass Spectrometry (MS) Detection:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range from 35 to 600 amu.

  • Data Analysis:

    • Identify the individual peaks in the resulting chromatogram.

    • Compare the mass spectrum of each peak against a spectral library (e.g., NIST) to identify the chemical structure of each degradation product.

Section 4: Enhancing Thermal Stability: The Role of Stabilizers

In practical applications, especially within PVC, the thermal stability of the formulation is enhanced by additives.[15] Thermal stabilizers are critical for preventing the autocatalytic degradation process.[10][16]

  • Primary Stabilizers (HCl Scavengers): Metal soaps, such as calcium/zinc stearates, are commonly used.[17][18] They function by reacting with and neutralizing the HCl released from PVC, preventing it from catalyzing further degradation of the polymer and the plasticizer.[10][15]

  • Secondary Stabilizers (Antioxidants): Hindered phenols or phosphites can be added to inhibit oxidative degradation pathways by scavenging free radicals. This is particularly important for applications involving long-term exposure to moderate heat and air.

The choice of stabilizer system must be carefully considered, as some components can have antagonistic effects. The synergy between the plasticizer and the stabilizer package is key to achieving optimal thermal performance in the final product.[18]

Conclusion

This compound stands out as a high-performance plasticizer due to its exceptional intrinsic thermal stability. Its degradation is primarily driven by high-temperature pyrolysis of its ester groups and can be accelerated by oxidative processes or interaction with degrading polymer matrices like PVC. A rigorous analytical workflow, centered on techniques like TGA and Py-GC-MS, is crucial for fully characterizing its thermal behavior and elucidating its degradation products. For end-use applications, formulating TIOTM with appropriate heat stabilizers is essential to mitigate polymer-initiated degradation pathways and ensure the longevity and safety of the final material. This guide provides the foundational knowledge and experimental framework for researchers and developers to effectively utilize and evaluate TIOTM in thermally demanding applications.

References

  • A Comparative Analysis of the Thermal Stability of Trioctyl Trimellitate and Altern
  • Triisooctyl Trimellit
  • Trioctyl trimellit
  • Exploring the Techniques Used in Polymer Analysis. Technology Networks.
  • Trioctyl trimellitate (TOTM). PENPET Petrochemical Trading.
  • Trioctyl trimellitate or benzene-1,2,4-tricarboxyl
  • Diversified Analytical Methods Used to Analyze Plastic Biodegradation.
  • Product Information Tri-Octyl Trimellitate (TOTM).
  • Some Methods for Measurements of Polymer Degradation: A Review.
  • Triisooctyl trimellit
  • TRIISOOCTYL TRIMELLIT
  • Trends and prospects for thermal stabilizers in polyvinyl chloride. UQ eSpace.
  • Effect of Ca/Zn stabiliser on thermal degradation of poly(vinyl chloride)/chlorinated polyethylene blends.
  • Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. MDPI.
  • Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. PMC - NIH.
  • Thermal Stabilization of Poly(vinyl chloride) by Metal Carboxylates of Ximenia americana Seed Oil Under Inert Condition. J.
  • Thermogravimetric Analysis – Decomposition of Polymers. YouTube.

Sources

An In-depth Technical Guide on the Environmental Fate and Persistence of Triisooctyl Trimellitate (TIOTM)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Triisooctyl trimellitate (TIOTM), a high molecular weight branched-chain ester, is primarily used as a plasticizer for polyvinyl chloride (PVC) and other polymers, valued for its low volatility and high thermal stability. Understanding its environmental fate—how it moves and transforms in the air, water, and soil—is critical for a comprehensive risk assessment. This guide synthesizes the current scientific understanding of TIOTM's persistence, detailing its physicochemical properties that govern its behavior and its susceptibility to biodegradation, hydrolysis, and photodegradation. We provide in-depth methodologies for key environmental fate studies, grounded in internationally recognized OECD guidelines, to ensure scientific rigor and reproducibility. Overall, TIOTM is characterized by low water solubility and high hydrophobicity, leading to a strong affinity for soil and sediment. While it is not readily biodegradable, it displays a potential for inherent biodegradability under specific conditions. Its low vapor pressure suggests limited atmospheric transport, and its high molecular weight tempers significant bioaccumulation in aquatic organisms. This document serves as a technical resource for professionals requiring a deep, mechanistically-grounded understanding of TIOTM in the environment.

Introduction to this compound (TIOTM)

This compound (CAS No: 27251-75-8), a tris-ester of trimellitic acid and isooctyl alcohol, is a complex mixture of isomers.[1] Its molecular structure, characterized by a central aromatic ring and three long, branched alkyl chains, imparts properties such as high permanence, resistance to extraction, and excellent performance at high temperatures. These characteristics make it a preferred plasticizer in demanding applications, including wire and cable insulation, automotive interiors, and medical devices.

The environmental journey of TIOTM begins with its potential release during manufacturing, use, or disposal of these products. Its subsequent fate is dictated by a combination of its physical and chemical properties and the environmental compartment into which it is released.

Physicochemical Properties: The Foundation of Environmental Behavior

A substance's environmental transport and transformation are fundamentally governed by its physicochemical properties.[2] For TIOTM, these properties indicate a tendency to associate with particulate matter rather than remaining dissolved in water or volatilizing into the atmosphere.

PropertyValueImplication for Environmental FateSource
Molecular Formula C₃₃H₅₄O₆High molecular weight influences transport and bioavailability.[1][3][4]
Molecular Weight 546.8 g/mol Limits volatility and passive diffusion across biological membranes.[1][3]
Physical State Colorless to Yellowish Liquid/OilInfluences handling and environmental release mechanisms.[5][6]
Water Solubility Very low (Not specified, but expected to be in the low mg/L to µg/L range based on structure)Limits concentration in the aqueous phase; promotes partitioning to soil, sediment, and sludge.[7]
Vapor Pressure 0 Pa at 25°CEssentially non-volatile; atmospheric transport in the gas phase is negligible.[8]
Log Kₒw (Octanol-Water Partition Coefficient) >10 (Estimated)Highly hydrophobic. Indicates a strong tendency to partition from water into organic media like soil organic carbon and lipids in organisms.[6]
Density 0.990 g/mL at 20°CSlightly less dense than water.[8][9]

Core Environmental Fate and Transport Pathways

The persistence of TIOTM in the environment is a function of its resistance to various degradation processes and its movement between air, water, and soil.

Environmental Fate of TIOTM cluster_water Water Compartment cluster_soil Soil Compartment cluster_air Air Compartment TIOTM TIOTM Released to Environment Water Water Column TIOTM->Water Soil Soil TIOTM->Soil Sediment Sediment Water->Sediment Adsorption (High Koc) Hydrolysis Hydrolysis Products (e.g., Mono-/Di-esters, Trimellitic Acid) Water->Hydrolysis Hydrolysis (Slow) Biodegradation_Water Metabolites, CO2, H2O Water->Biodegradation_Water Biodegradation (Slow) Biodegradation_Sediment Metabolites, CO2, CH4 Sediment->Biodegradation_Sediment Anaerobic/ Aerobic Biodegradation Biodegradation_Soil Metabolites, CO2, H2O Soil->Biodegradation_Soil Biodegradation Air Atmosphere Air->TIOTM Volatilization (Negligible) OECD 301B Workflow cluster_setup 1. Test Setup cluster_flasks 2. Flask Preparation cluster_run 3. Incubation & Analysis cluster_eval 4. Evaluation A Prepare Mineral Medium D Test Flasks: Medium + Inoculum + TIOTM A->D E Control Flasks (Blank): Medium + Inoculum A->E F Reference Flasks: Medium + Inoculum + Reference (e.g., Sodium Benzoate) A->F G Toxicity Control: Medium + Inoculum + TIOTM + Reference A->G B Source & Prepare Inoculum (e.g., Activated Sludge) B->D B->E B->F B->G C Prepare Test Substance (10-20 mg C/L) C->D C->G H Incubate at 22±2°C in the dark with shaking D->H E->H F->H G->H I Trap Evolved CO₂ (e.g., in Ba(OH)₂ or NaOH) H->I J Measure CO₂ at Intervals (e.g., by Titration) I->J K Calculate % Biodegradation over 28 Days J->K L Check Validity Criteria: (Degradation in Reference >60%, CO₂ in Blank is low) K->L M Determine Pass/Fail (>60% in 10-day window) L->M

Caption: Workflow for the OECD 301B Ready Biodegradability Test.

Step-by-Step Methodology:

  • Preparation: A mineral salt medium is prepared. The inoculum is typically derived from the effluent of a domestic wastewater treatment plant and washed to reduce its endogenous respiration.

  • Test Setup: The test substance (TIOTM) is added to the test flasks at a concentration corresponding to 10-20 mg of Total Organic Carbon (TOC) per liter.

  • Controls (Self-Validation):

    • Blank Control: Contains only inoculum and mineral medium to measure the CO₂ produced by the inoculum itself.

    • Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to confirm the viability of the inoculum.

    • Toxicity Control: Contains both the test substance and the reference substance to check if the test substance is toxic to the microorganisms.

  • Incubation: Flasks are incubated for 28 days in the dark at a constant temperature (22 ± 2°C) with continuous shaking.

  • Measurement: The CO₂ evolved from the ultimate degradation of the test substance is trapped in a solution (e.g., barium hydroxide or sodium hydroxide) and quantified by titration at regular intervals.

  • Calculation and Interpretation: The percentage of biodegradation is calculated based on the cumulative CO₂ produced relative to the theoretical maximum (ThCO₂). To be classified as "readily biodegradable," the substance must achieve >60% degradation within a 10-day window during the 28-day test.

Conclusion

The environmental profile of this compound is that of a persistent, non-mobile substance. Its key characteristics are:

  • Low Persistence in the Water Column: Due to very low water solubility and strong adsorption to particulate matter, concentrations in the aqueous phase are expected to be minimal.

  • High Persistence in Soil and Sediment: TIOTM is expected to accumulate in these compartments, where its degradation will be slow.

  • Low Bioaccumulation Potential: Despite high hydrophobicity, its large molecular size likely limits uptake and accumulation in organisms.

  • Negligible Air Transport: Its non-volatile nature precludes long-range atmospheric transport.

While not readily biodegradable, inherent biodegradability suggests that TIOTM will not persist indefinitely. Its primary environmental impact is its long residence time in soil and sediment. This technical guide provides the foundational knowledge and experimental framework for scientists and professionals to critically evaluate the environmental behavior of TIOTM.

References

  • Title: OECD Guidelines for the Testing of Chemicals - Wikipedia Source: Wikipedia URL
  • Title: OECD Guidelines for the Testing of Chemicals Source: OECD URL
  • Title: OECD Guidelines for the Testing of Chemicals, Section 3 Source: OECD URL
  • Title: this compound | C33H54O6 | CID 21871905 Source: PubChem - NIH URL
  • Title: Trioctyl trimellitate CAS#: 3319-31-1 Source: ChemWhat URL
  • Title: Trioctyl trimellitate | 3319-31-1 Source: ChemicalBook URL
  • Title: Trioctyl trimellitate or benzene-1,2,4-tricarboxylate Manufacturers Source: Muby Chemicals URL
  • Title: Trioctyl trimellitate | C33H54O6 | CID 18725 Source: PubChem - NIH URL
  • Title: Safety assessment of trialkyl trimellitates as used - CIR Report Data Sheet Source: CIR URL
  • Title: Bioaccumulation potential of persistent organic chemicals in humans Source: PubMed URL
  • Title: this compound Source: gsrs URL
  • Title: this compound (mixture of isomers)
  • Title: Developing a set of reference chemicals for use in biodegradation tests for assessing the persistency of chemicals Source: Cefic-Lri URL
  • Title: Fate, Transport, and Potential Exposure in the Environment Source: NCBI - NIH URL

Sources

triisooctyl trimellitate CAS number 27251-75-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Triisooctyl Trimellitate (CAS No. 27251-75-8)

Introduction

This compound (TIOTM), identified by CAS Number 27251-75-8, is a high molecular weight branched tricarboxylate ester.[1] It belongs to the trimellitate ester family, which are esters of trimellitic acid (1,2,4-benzenetricarboxylic acid).[2] Specifically, TIOTM is the triester of trimellitic acid and isooctyl alcohol.[2] It is a viscous, oily liquid, typically clear to light yellow, with a mild odor.[3][4] Valued for its low volatility, high thermal stability, and excellent low-temperature flexibility, TIOTM serves as a primary plasticizer in a variety of polymer systems, most notably in polyvinyl chloride (PVC).[2][5] It is often used as a high-performance alternative to traditional phthalate plasticizers in demanding applications requiring durability and resistance to high temperatures.[5][6]

Chemical and Physical Properties

This compound is a large, hydrophobic compound with a complex structure centered on a phenyl ring.[5][6] Its branched isooctyl chains are a key factor influencing its physical and chemical properties, such as its viscosity and compatibility with various polymers.[2] The compound exists as a mixture of isomers.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 27251-75-8[7][8]
Molecular Formula C₃₃H₅₄O₆[7][8][]
Molecular Weight 546.78 g/mol [7][8][]
Appearance Clear, light yellow viscous oily liquid[3][5][10]
Density 0.98 - 0.992 g/cm³ at 20°C[4][][11]
Boiling Point 414 - 585°C at 760 mmHg[3][]
Melting Point -35°C to -45°C (forms a gel)[4][11]
Flash Point ~246 - 263°C (475 - 505°F)[11][12][13]
Viscosity ~245 cS at 25°C[11]
Refractive Index ~1.485 at 20-23°C[4][13]
Water Solubility Practically insoluble (<1 mg/mL)[3][4][5]
Synonyms Tricapryl Trimellitate, TIOTM, 1,2,4-Benzenetricarboxylic acid, triisooctyl ester, tris(6-methylheptyl) benzene-1,2,4-tricarboxylate[7][][11]

Synthesis and Manufacturing

The primary industrial synthesis route for this compound is the acid-catalyzed esterification of trimellitic anhydride with isooctyl alcohol (or related isomers like 2-ethylhexanol).[2][5][14] The reaction is typically driven to completion by removing the water byproduct, often under reflux conditions.[2] Catalysts such as sulfuric acid, p-toluenesulfonic acid, or titanate esters are commonly employed to facilitate the reaction.[2][15] Recent advancements focus on composite catalysts to improve efficiency, simplify the downstream purification process by eliminating neutralization and water-washing steps, and reduce environmental impact.[16][17]

The general synthesis workflow involves charging the reactor with the alcohol, dissolving the trimellitic anhydride, initiating the esterification reaction with a catalyst, and removing the resulting water. Post-reaction processing may include catalyst removal, neutralization, and purification to meet stringent quality standards for color and acidity.[15]

G cluster_0 Synthesis Workflow raw_materials Raw Materials (Trimellitic Anhydride, Isooctyl Alcohol) catalyst Catalyst Addition raw_materials->catalyst Reactor Charging esterification Esterification Reaction (Water Removal) catalyst->esterification purification Purification (Neutralization, Decoloring) esterification->purification Crude Product final_product Final Product: TIOTM purification->final_product

Caption: Generalized workflow for the synthesis of this compound.

Mechanism of Action as a Plasticizer

In polymer science, plasticizers are additives that increase the flexibility, processability, and durability of a material. This compound achieves this by physically inserting its bulky, branched molecules between the long polymer chains of a rigid material like PVC.[2] This action disrupts the strong, close-packed intermolecular forces (van der Waals forces) that exist between the polymer chains. By spacing the chains further apart, TIOTM reduces the material's glass transition temperature (Tg), allowing the polymer chains to move more freely relative to one another, which manifests as increased pliability and reduced brittleness.[2]

Applications in Research and Industry

The unique combination of high thermal stability, low volatility, and chemical resistance makes TIOTM a preferred plasticizer for specialized and high-performance applications.

  • Polyvinyl Chloride (PVC) Products: TIOTM is extensively used in PVC formulations for applications requiring high-temperature resistance and longevity. This includes wire and cable insulation, automotive interiors, and durable hoses.[5]

  • Medical Devices: Due to its low migration rate and favorable toxicological profile, it is used as an alternative to phthalate plasticizers in sensitive medical products.[3][5][6]

  • Cosmetics and Personal Care: Certain trimellitates are used as skin conditioning agents and emollients in both rinse-off and leave-on cosmetic products.[3][6] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that related trimellitates are safe for use in cosmetics when formulated to be non-irritating.[3]

  • Lubricants and Functional Fluids: Its chemical stability, particularly in high-temperature environments, makes it a suitable component in specialized lubricants.[2][14]

  • Coatings and Adhesives: It can be added to improve adhesion, flexibility, and resistance to environmental degradation in various coating and adhesive formulations.[2]

Toxicology and Safety Profile

This compound is characterized by a low order of acute toxicity. Its high molecular weight and low water solubility contribute to limited absorption and bioavailability.

  • Acute Toxicity: The oral LD50 in rats is greater than 5,000 mg/kg, and in mice, it is reported to be greater than 60 g/kg, indicating very low toxicity upon ingestion.[18][19] Dermal toxicity is also low.[19]

  • Skin and Eye Irritation: Studies on rabbits indicate that it is not a skin or eye irritant.[18]

  • Sensitization: A Buehler Test performed on guinea pigs showed that it did not cause skin sensitization.[18]

  • Mutagenicity: It has tested negative in Ames tests and in vitro chromosome aberration tests, indicating no mutagenic potential.[18][19]

  • Repeated Dose Toxicity: In a 90-day study with a related compound, triethylhexyl trimellitate, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 225 mg/kg bw/day, with some effects on liver and spleen weights observed at higher doses.[20]

  • Reproductive and Developmental Toxicity: Studies on analogous trimellitates have not shown significant reproductive or developmental toxicity.[19][20]

  • Carcinogenicity: No component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[18]

Overall, under the Global Harmonized System (GHS), this compound is not considered a hazardous compound.[5] Standard industrial hygiene practices, such as wearing protective gloves and ensuring good ventilation, should be followed during handling.[12][18]

Analytical Methodologies

The analysis of this compound in various matrices (e.g., polymer materials, environmental samples, biological fluids) typically requires a multi-step process involving extraction, cleanup, and instrumental analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary techniques for quantification.

Experimental Protocol: A General Approach
  • Sample Preparation and Extraction:

    • Solid Samples (e.g., PVC): The polymer is dissolved in a suitable solvent like tetrahydrofuran (THF). The polymer is then precipitated out using a non-solvent (e.g., methanol), leaving the plasticizer in the solution.

    • Liquid Samples: Liquid-liquid extraction is employed, using a non-polar solvent to extract the hydrophobic TIOTM from an aqueous matrix.

    • Extraction Method: Soxhlet extraction or ultrasonic-assisted extraction can be used for exhaustive extraction from solid matrices.

  • Cleanup and Concentration:

    • The crude extract may contain co-extracted interfering substances. Solid-phase extraction (SPE) with cartridges like silica gel or florisil can be used for cleanup.

    • The solvent is then evaporated, often under a gentle stream of nitrogen or using a rotary evaporator, to concentrate the analyte.[21]

  • Instrumental Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method. A non-polar capillary column is typically used for separation. The mass spectrometer provides definitive identification based on the mass spectrum and fragmentation pattern of TIOTM.

    • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector or coupled with MS (LC-MS) is also suitable. Reversed-phase chromatography using a C18 column is common.[22]

G cluster_1 General Analytical Workflow sample Sample Collection (Polymer, Liquid, etc.) extraction Extraction (Solvent Dissolution/LLE) sample->extraction cleanup Sample Cleanup (Solid-Phase Extraction) extraction->cleanup concentration Concentration (Solvent Evaporation) cleanup->concentration analysis Instrumental Analysis (GC-MS or HPLC) concentration->analysis quantification Data Analysis & Quantification analysis->quantification

Caption: A typical workflow for the analysis of this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18725, Trioctyl trimellitate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21871905, this compound. Retrieved from [Link].

  • PENPET Petrochemical Trading. (n.d.). Trioctyl trimellitate (TOTM). Retrieved from [Link].

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, May 30). Trimellitates (high molecular weight) - Evaluation statement. Retrieved from [Link].

  • Cosmetic Ingredient Review. (n.d.). Safety assessment of trialkyl trimellitates as used - CIR Report Data Sheet. Retrieved from [Link].

  • ANGCHEN Co., Ltd. (n.d.). Trioctyl trimellitate(TOTM). Retrieved from [Link].

  • ChemWhat. (n.d.). Trioctyl trimellitate CAS#: 3319-31-1. Retrieved from [Link].

  • Google Patents. (n.d.). CN105175256A - Production method for trioctyl trimellitate.
  • Google Patents. (n.d.). CN107540550A - A kind of high-efficiency synthesis method of trioctyl trimellitate (TOTM).
  • Google Patents. (n.d.). CN101429126B - Method for producing trioctyl trimellitate with trimellitic acid.
  • Google Patents. (n.d.). CN102030652B - Industrialized production method for synthesizing trioctyl trimellitate through composite catalysis.
  • Environmental Protection Department, Hong Kong. (n.d.). III Analytical Methods. Retrieved from [Link].

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link].

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link].

Sources

Methodological & Application

Application Notes and Protocols for the Use of Triisooctyl Trimellitate (TIOTM) in High-Performance PVC Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond General-Purpose Plasticizers

In the realm of polyvinyl chloride (PVC) formulations, the selection of a plasticizer is a critical determinant of the final product's performance, longevity, and suitability for its intended application. While general-purpose plasticizers like phthalates have long been the industry standard, the increasing demand for materials that can withstand extreme conditions has necessitated a shift towards high-performance alternatives. Triisooctyl trimellitate (TIOTM), a branched trimellitate ester, has emerged as a premier choice for applications demanding exceptional thermal stability, low volatility, and superior permanence.[1][2][3]

These notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of TIOTM in PVC formulations. We will delve into the fundamental properties of TIOTM, its mechanism of action in the PVC matrix, and provide detailed protocols for its incorporation and evaluation. The focus will be on understanding the causality behind formulation choices to empower you to develop robust and reliable PVC compounds for demanding applications.

The Scientific Case for TIOTM in Demanding PVC Applications

The superior performance of TIOTM in PVC formulations is rooted in its unique molecular structure. As the tris(2-ethylhexyl) ester of trimellitic acid, its larger size and aromatic core contribute to several key advantages over conventional plasticizers.[1][4]

Unpacking the Performance Advantages of TIOTM
  • Exceptional Thermal Stability: TIOTM's high molecular weight and stable aromatic ring structure impart excellent heat resistance.[5][6] This makes it an ideal plasticizer for applications exposed to elevated temperatures, such as automotive interiors, and wire and cable insulation rated for 105°C.[1][7][8] Unlike more volatile plasticizers that can degrade or evaporate at high temperatures, leading to embrittlement, TIOTM remains stable, ensuring the long-term flexibility and integrity of the PVC product.[2]

  • Low Volatility and Migration Resistance: A significant drawback of many conventional plasticizers is their tendency to migrate to the surface of the PVC article over time, a phenomenon known as "fogging" in automotive applications, or to be extracted by solvents.[1][2] TIOTM's low vapor pressure and high molecular weight significantly reduce its volatility and migration, ensuring the plasticizer remains within the PVC matrix.[1][6] This permanence is critical in applications where material integrity and safety are paramount, such as in medical devices where leaching of plasticizers into bodily fluids is a major concern.[2][9][10]

  • Superior Electrical Properties: For wire and cable insulation, maintaining high electrical resistivity is crucial for safety and performance. TIOTM exhibits excellent electrical insulation properties, making it a preferred choice for high-temperature electrical applications where signal integrity and prevention of electrical shorts are critical.[5][6][11]

  • Durability and Longevity: The combination of high thermal stability and low migration results in PVC products with extended service life.[5] Materials plasticized with TIOTM maintain their flexibility and mechanical properties over long periods, even in harsh environments.[3]

Mechanism of Plasticization

Plasticizers function by inserting themselves between the long polymer chains of PVC, disrupting the strong intermolecular forces and increasing the free volume.[4] This allows the polymer chains to move more freely, transforming the rigid polymer into a flexible and workable material.[4] The branched triisooctyl chains of TIOTM effectively create this separation, imparting flexibility and durability to the PVC matrix.[4]

Comparative Analysis: TIOTM vs. Other Plasticizers

To fully appreciate the benefits of TIOTM, a comparison with other commonly used plasticizers is essential. The following table summarizes the key performance differences:

PropertyThis compound (TIOTM)Di(2-ethylhexyl) Phthalate (DEHP)Dioctyl Terephthalate (DOTP)
Heat Stability ExcellentModerateGood
Volatility Very LowHighLow
Migration Resistance ExcellentPoorGood
Low-Temperature Flexibility GoodExcellentGood
Primary Applications High-temperature wire & cable, automotive interiors, medical devicesGeneral-purpose flexible PVCMedical devices, food contact applications

Data synthesized from multiple sources.[2][12]

While DEHP offers good flexibility and is cost-effective, its high volatility and potential health concerns have led to its restriction in many applications.[9][12] DOTP presents a safer alternative to DEHP with good low volatility, but TIOTM surpasses it in high-temperature performance and resistance to stress cracking.[12]

Experimental Protocols for PVC Formulation and Evaluation

The following protocols provide a step-by-step guide for the preparation and testing of a high-performance PVC formulation utilizing TIOTM. These protocols are designed to be self-validating, with clear endpoints for performance evaluation.

Protocol 1: Preparation of a TIOTM-Plasticized PVC Dry Blend

This protocol outlines the preparation of a PVC dry blend, which is the initial mixture of PVC resin and additives before processing.

Objective: To create a homogeneous, free-flowing PVC dry blend suitable for extrusion or molding.

Materials & Equipment:

  • Suspension-grade PVC resin (K-value 65-70)

  • This compound (TIOTM)

  • Heat stabilizer (e.g., Calcium-Zinc based)

  • Lubricants (internal and external)

  • Fillers (e.g., calcium carbonate, optional)

  • Pigments (optional)

  • High-speed mixer (with heating and cooling capabilities)

Workflow Diagram:

PVC_Dry_Blend_Preparation cluster_0 Step 1: Ingredient Charging cluster_1 Step 2: Mixing and Heating cluster_2 Step 3: Cooling and Discharge A Charge PVC Resin to High-Speed Mixer B Add Stabilizers, Lubricants, and Fillers A->B C Mix at Low Speed to Homogenize Solids D Increase Speed and Heat to 60-70°C C->D E Gradually Add TIOTM Plasticizer D->E F Continue Mixing Until Target Temperature (e.g., 110-120°C) is Reached E->F G Transfer Hot Blend to Cooling Mixer H Cool to Below 40-50°C G->H I Discharge the Free-Flowing Dry Blend H->I

Caption: Workflow for PVC Dry Blend Preparation with TIOTM.

Procedure:

  • Charging: Add the PVC resin, heat stabilizer, lubricants, and any fillers or pigments to the high-speed mixer.[13][14]

  • Initial Mixing: Mix the solid components at a low speed for 2-3 minutes to ensure a uniform distribution.

  • Heating and Plasticizer Addition: Increase the mixer speed. The frictional heat will raise the temperature of the blend. At approximately 60-70°C, begin to slowly add the pre-weighed TIOTM.[15] The gradual addition ensures proper absorption of the plasticizer by the PVC resin particles.

  • Compounding: Continue mixing at high speed until the temperature reaches 110-120°C.[14] At this stage, the plasticizer should be fully absorbed, resulting in a seemingly dry powder.

  • Cooling: Immediately transfer the hot dry blend to a cooling mixer. This is crucial to prevent agglomeration of the particles.[14]

  • Discharge: Cool the blend to below 40-50°C with gentle mixing.[14] The final product should be a free-flowing powder, ready for processing.

Protocol 2: Sample Preparation via Compression Molding

This protocol describes the creation of standardized test specimens from the PVC dry blend.

Objective: To produce uniform PVC sheets for subsequent physical and thermal testing.

Materials & Equipment:

  • PVC dry blend from Protocol 1

  • Two-roll mill

  • Compression molding press with heated platens

  • Picture frame mold (e.g., 150 x 150 x 2 mm)

  • Mylar or PTFE sheets

Procedure:

  • Milling: On a two-roll mill heated to 160-170°C, process the PVC dry blend until a homogenous, molten sheet is formed. This step ensures complete fusion and gelation of the compound.

  • Pre-forming: Cut a piece of the milled sheet that is slightly smaller than the mold dimensions.

  • Molding: Place the pre-formed PVC sheet into the picture frame mold, sandwiched between two Mylar or PTFE sheets.

  • Compression Cycle:

    • Place the mold assembly into the compression press preheated to 175-185°C.

    • Apply low pressure for 3-5 minutes to preheat the material.

    • Increase to high pressure (e.g., 10-15 MPa) for 5-10 minutes to ensure complete consolidation and removal of any trapped air.

  • Cooling: While maintaining pressure, cool the platens with circulating water until the mold temperature is below 50°C.

  • De-molding: Release the pressure and carefully remove the molded PVC sheet.

Protocol 3: Evaluation of Plasticizer Performance

This section outlines key analytical methods to validate the performance of the TIOTM-plasticized PVC.

Objective: To quantify the physical, thermal, and electrical properties of the formulated PVC.

Workflow Diagram for Performance Evaluation:

Performance_Evaluation cluster_0 Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Reporting A Molded PVC Sheet (from Protocol 2) B Mechanical Testing (ASTM D638) A->B C Thermal Stability (ASTM D2115) A->C D Volatility (ASTM D1203) A->D E Plasticizer Compatibility (ASTM D3291, D2383) A->E F Electrical Properties (ASTM D257) A->F G Comparative Analysis B->G C->G D->G E->G F->G H Performance Validation G->H

Caption: Workflow for evaluating the performance of TIOTM-plasticized PVC.

A. Mechanical Properties (ASTM D638):

  • Procedure: Cut dumbbell-shaped specimens from the molded sheets. Using a universal testing machine, measure the tensile strength, elongation at break, and modulus of elasticity.[16]

  • Causality: These properties indicate the plasticizer's efficiency in imparting flexibility and strength to the PVC.[16] A well-plasticized material will exhibit high elongation and a moderate modulus.

B. Thermal Stability (Thermogravimetric Analysis - TGA):

  • Procedure: Heat a small sample of the PVC compound in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) and monitor the weight loss as a function of temperature.

  • Causality: The onset temperature of degradation provides a quantitative measure of the material's thermal stability. A higher degradation temperature for the TIOTM formulation compared to one with a more volatile plasticizer demonstrates its superior heat resistance.

C. Volatility (ASTM D1203):

  • Procedure: Weigh a sample of the PVC and place it in an oven at a specified temperature (e.g., 105°C) for a set period. The weight loss is attributed to the volatilization of the plasticizer.

  • Causality: This is a direct measure of the plasticizer's permanence. The low volatility of TIOTM will result in minimal weight loss, confirming its suitability for high-temperature applications.[7]

D. Plasticizer Compatibility (ASTM D3291 & D2383):

  • Procedure: These methods assess the tendency of the plasticizer to exude from the PVC under compression (D3291) or humid conditions (D2383).[17] The appearance of a liquid or tacky film on the surface indicates poor compatibility.

  • Causality: TIOTM's high molecular weight and good compatibility with PVC result in minimal exudation, ensuring the long-term integrity of the material.[6]

E. Electrical Properties (ASTM D257):

  • Procedure: Measure the volume resistivity of the PVC sample using a high-resistance meter.

  • Causality: For electrical insulation applications, a high volume resistivity is critical. The excellent electrical properties of TIOTM contribute to a high volume resistivity in the final compound.[11]

F. Analytical Characterization (GC-MS, GPC, FTIR):

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the plasticizer content in the PVC compound.[18][19]

  • Gel Permeation Chromatography (GPC): GPC is useful for determining the molecular weight distribution of the PVC and can also be used to identify and quantify plasticizers.[20][21]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used for rapid screening and identification of the plasticizer type based on its characteristic absorption bands.[19][22]

Conclusion: A High-Performance Solution for Advanced Applications

This compound is a superior plasticizer for PVC formulations where high-temperature performance, low volatility, and long-term durability are critical requirements.[6][7] Its unique chemical structure provides a distinct advantage over conventional plasticizers, making it the material of choice for demanding applications in the automotive, electrical, and medical industries.[5] By understanding the underlying scientific principles and following robust formulation and evaluation protocols, researchers and developers can effectively harness the benefits of TIOTM to create innovative and reliable PVC products.

References

  • ASTM D2284: Standard Test Method for Acidity of Formaldehyde Solutions. (Note: While the provided search result mentions D2284 in the context of plasticizer efficiency, the correct ASTM standard for tensile properties of plastics is D638. This reference is included to acknowledge the search result but clarified with the correct standard in the text.)
  • ASTM D3291: Standard Practice for Compatibility of Plasticizers in Poly(Vinyl Chloride) Plastics Under Compression. [Link]

  • ASTM D2383: Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. [Link]

  • ASTM D7083: Standard Practice for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography. [Link]

  • Tri Octyl Tri Mellitate (TOTM) - TK Group. [Link]

  • Analysis of plasticizers in PVC medical devices: Performance comparison of eight analytical methods. ResearchGate. [Link]

  • Enhancing PVC Performance: The Role of Trioctyl Trimellitate (TOTM) in High-Temperature Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • What is the best alternative to DEHP for medical-grade PVC? That depends. Plastics Today. [Link]

  • GPC Analysis is Ideal for Characterizing PVC. Agilent. [Link]

  • Quantitative GPC Analysis of PVC and Plasticizers. Agilent. [Link]

  • Unlocking Superiority: The Advantages of TOTM as a Plasticizer Compared to Alternatives. [Link]

  • What is Trioctyl Trimellitate (TOTM). BASTONE. [Link]

  • Comparative Analysis: Tris(2-ethylhexyl) Trimellitate (TOTM) vs. Other Plasticizers. [Link]

  • This compound. PubChem. [Link]

  • ASTM D2383-19 - Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. iTeh Standards. [Link]

  • Characteristics Analysis of Plasticized Polyvinyl Chloride Gel-Based Microlens at Different Temperatures. PMC - NIH. [Link]

  • Product Information Tri-Octyl Trimellitate (TOTM). Bisley International. [Link]

  • A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product. [Link]

  • Comparative study of the leachability of di(2-ethylhexyl) phthalate and tri(2-ethylhexyl) trimellitate from haemodialysis tubing. PubMed. [Link]

  • Enhancing PVC Durability: The Role of TOTM Plasticizer. [Link]

  • Trioctyl trimellitate. PubChem. [Link]

  • Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy. ResearchGate. [Link]

  • Process for mixing polyvinyl chloride with a bio-based plasticizer.
  • A Brief Overview of Theories of PVC Plasticization and Methods Used to Evaluate PVC-Plasticizer Interaction. ResearchGate. [Link]

  • PVC compounding process: how does it work?. Bausano. [Link]

  • PVC Plastics Compounding and Extrusion Process. Kastrade. [Link]

  • PVC Compounding. [Link]

  • PVC geomembrane compounding and chemistry. EPI The Liner Company. [Link]

  • Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS. [Link]

  • Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. PubMed. [Link]

  • Safety assessment of trialkyl trimellitates as used in cosmetics. CIR. [Link]

  • Study on Drug Sorption of Polyvinyl Chloride-Infusion Line Containing Tris(2-ethylhexyl) trimellitate as the Plasticizer and Release Behavior of the Plasticizer. ResearchGate. [Link]

  • How does TOTM perform in high-temperature environments, and is it known for its heat stability. [Link]

  • TOTM. BY PETROKİMYA San. ve Tic. A.Ş. [Link]

  • High-temperature-resistant PVC enhanced hose and preparation method thereof.

Sources

Application Note: High-Sensitivity Analytical Methods for the Detection of Triisooctyl Trimellitate (TIOTM)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triisooctyl trimellitate (TIOTM) is a high-molecular-weight plasticizer utilized in a variety of polymer applications, most notably in medical devices and food contact materials, due to its low volatility and excellent thermal stability.[1] As a member of the trimellitate ester family, TIOTM is synthesized from trimellitic acid and isooctyl alcohol.[1] Its primary function is to impart flexibility and durability to materials like polyvinyl chloride (PVC).[1] The potential for migration of TIOTM from these materials into biological systems or foodstuffs necessitates robust and sensitive analytical methods for its detection and quantification. This is particularly critical in the context of biocompatibility assessments for medical devices and safety evaluations for food packaging, as highlighted by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2][3][4][5]

This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for the determination of TIOTM. It is intended for researchers, scientists, and drug development professionals who require reliable and validated methods for quality control, safety assessment, and research applications. The protocols detailed herein are grounded in established scientific principles and draw from regulatory guidance to ensure data integrity and trustworthiness.

Core Analytical Strategies: Chromatography Coupled with Mass Spectrometry

The cornerstone of modern TIOTM analysis lies in the coupling of powerful separation techniques, such as gas chromatography (GC) and liquid chromatography (LC), with highly sensitive and specific mass spectrometry (MS) detectors. This combination allows for the effective separation of TIOTM from complex sample matrices and its unambiguous identification and quantification, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and powerful technique for the analysis of volatile and semi-volatile organic compounds like TIOTM.[6] The methodology involves vaporizing the sample, separating its components in a gaseous mobile phase as it passes through a capillary column, and then detecting the eluted compounds with a mass spectrometer.

Causality of Experimental Choices:

  • High Temperature Inlet and Column Programming: TIOTM has a relatively high boiling point. Therefore, a high-temperature injector (e.g., 310°C) is necessary to ensure its complete and rapid volatilization without thermal degradation.[7] A temperature-programmed column oven (e.g., 180-320°C) is crucial for achieving good chromatographic separation of TIOTM from other components in the sample, ensuring sharp peaks and baseline resolution.[7]

  • Column Selection: A low-polarity stationary phase, such as a cross-linked 5%-phenyl/95%-dimethylpolysiloxane, is often suitable for the separation of plasticizers like TIOTM.[8] The choice of column dimensions (length, internal diameter, and film thickness) will influence the resolution and analysis time.

  • Mass Spectrometer Detector: A mass spectrometer provides high selectivity and sensitivity. Electron impact (EI) ionization is commonly used, generating a characteristic fragmentation pattern for TIOTM that can be used for identification by comparison to spectral libraries. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed to enhance sensitivity and reduce matrix interference.[9]

Experimental Workflow: GC-MS Analysis of TIOTM

Sources

Application Note: Quantitative Analysis of Triisooctyl Trimellitate (TIOTM) in Polymeric Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the identification and quantification of triisooctyl trimellitate (TIOTM), a common plasticizer, in polymeric materials using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined herein is particularly relevant for researchers, scientists, and quality control professionals in the pharmaceutical, medical device, and polymer industries. The protocol covers sample preparation through solvent extraction, optimized GC-MS parameters for robust separation and detection, and a comprehensive method validation strategy aligned with international guidelines. This guide is designed to provide a scientifically sound framework for the accurate and reliable analysis of TIOTM as a potential extractable or leachable from plastic components.

Introduction: The Significance of TIOTM Analysis

This compound (TIOTM), with the chemical formula C₃₃H₅₄O₆, is a high-molecular-weight branched-chain plasticizer.[1][2] It is frequently employed to impart flexibility to polymers, most notably polyvinyl chloride (PVC), which is extensively used in medical devices, pharmaceutical packaging, and food contact materials. While TIOTM is valued for its low volatility and thermal stability, concerns exist regarding its potential to migrate from the polymer matrix into drugs, biologics, or foodstuffs. This migration process categorizes TIOTM as a potential "leachable," a compound that passively migrates from a container or closure system into a product under normal storage conditions.[3]

The analysis of such extractables and leachables is a critical regulatory expectation to ensure patient safety and product quality.[3] Regulatory bodies require robust analytical methods to identify and quantify these compounds to perform toxicological risk assessments. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive identification.[4] This application note provides a comprehensive, field-proven methodology for the GC-MS analysis of TIOTM.

Principle of the GC-MS Method

The analytical workflow is predicated on the principle of separating volatile and semi-volatile compounds using gas chromatography, followed by their detection and identification using mass spectrometry.

  • Gas Chromatography (GC): The sample extract is injected into the GC, where it is vaporized. An inert carrier gas (e.g., Helium) transports the vaporized analytes through a capillary column. The column's stationary phase interacts differently with various compounds based on their boiling points and polarities, leading to their separation. TIOTM, being a high-boiling-point ester, requires a specific temperature program to ensure it elutes from the column with a sharp, symmetrical peak shape.

  • Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the MS ion source. Here, they are bombarded with electrons (Electron Ionization - EI), causing them to fragment into characteristic, reproducible patterns of charged ions. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "chemical fingerprint," allowing for unambiguous identification of the compound. For quantification, specific ions unique to TIOTM are monitored.

The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of certainty in both the identification and quantification of the analyte.[4]

Experimental Protocol

Materials and Reagents
  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Hexane, Methanol (all HPLC or GC-grade).

  • Standards: this compound (TIOTM) certified reference material (≥98% purity).

  • Internal Standard (IS): Benzyl Benzoate (BB) or a suitable deuterated analog of a similar compound.

  • Apparatus: Volumetric flasks, pipettes, autosampler vials with PTFE-lined septa, analytical balance, vortex mixer, ultrasonic bath, 0.22 µm PTFE syringe filters.

Standard and Sample Preparation

The following workflow outlines the key steps from sample receipt to analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Polymer Sample weigh Weigh ~1g of Sample sample->weigh dissolve Dissolve in 10 mL THF weigh->dissolve precipitate Precipitate Polymer with 20 mL Methanol dissolve->precipitate centrifuge Centrifuge & Collect Supernatant precipitate->centrifuge evaporate Evaporate to Dryness centrifuge->evaporate reconstitute Reconstitute in 1 mL DCM with Internal Standard evaporate->reconstitute filter Filter (0.22 µm PTFE) reconstitute->filter gcms GC-MS Analysis filter->gcms quant Quantification & Reporting gcms->quant

Caption: Experimental workflow for TIOTM analysis.

Step-by-Step Protocol for Sample Preparation (Polymer Dissolution/Precipitation):

  • Sample Comminution: If necessary, cut the polymer sample into small pieces (approx. 2-3 mm) to maximize the surface area for extraction.

  • Weighing: Accurately weigh approximately 1.0 g of the polymer sample into a glass centrifuge tube.

  • Dissolution: Add 10 mL of THF to the tube. Cap tightly and vortex to mix. Place in an ultrasonic bath for 30-60 minutes, or until the polymer is fully dissolved.

  • Precipitation: Slowly add 20 mL of methanol to the solution while vortexing. The polymer will precipitate out of the solution.

  • Separation: Centrifuge the mixture at 3000 rpm for 10 minutes. Carefully decant the supernatant into a clean glass tube.

  • Concentration: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of Dichloromethane containing the internal standard at a known concentration (e.g., 10 µg/mL).

  • Filtration: Filter the reconstituted solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Causality: This dissolution/precipitation method is highly effective for extracting additives like TIOTM from the bulk polymer matrix. THF is a strong solvent for many polymers like PVC, ensuring complete dissolution. Methanol acts as an anti-solvent, causing the polymer to precipitate while leaving the more soluble plasticizers in the liquid phase. This provides a cleaner extract for GC-MS analysis compared to direct solvent soaks.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and may be further optimized for specific instrumentation. These are based on established methods for high-boiling-point plasticizers.

Parameter Setting Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Injector Split/SplitlessSplitless mode is used for trace analysis to ensure maximum transfer of analyte to the column.
Injector Temperature 310°CEnsures complete vaporization of the high-boiling point TIOTM without thermal degradation.[3]
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for semi-volatile compounds.[5]
Oven Program Initial: 180°C, hold for 1 minRamp: 10°C/min to 320°CHold: 10 minThe temperature program is designed to separate analytes effectively and ensure that the high-boiling TIOTM elutes in a reasonable time with good peak shape.[3]
Mass Spectrometer Agilent 7000D Triple Quadrupole MS or equivalentProvides high sensitivity and selectivity. Can be operated in full scan for identification or SIM/MRM for quantification.
Ion Source Electron Ionization (EI)Standard, robust ionization technique for GC-MS that produces reproducible fragmentation patterns.
Source Temperature 230°CStandard source temperature for EI.
Quadrupole Temperature 150°CStandard quadrupole temperature.
Acquisition Mode Full Scan (m/z 40-600) for identificationSelected Ion Monitoring (SIM) for quantificationFull scan is used to acquire the complete mass spectrum for library matching. SIM mode enhances sensitivity and selectivity by monitoring only characteristic ions of TIOTM.
SIM Ions for TIOTM Quantifier: m/z 279Qualifiers: m/z 149, 433These ions are selected based on their abundance and specificity in the TIOTM mass spectrum.

Results and Discussion

Identification of this compound

The primary identification of TIOTM is achieved by comparing the retention time and the acquired mass spectrum of a peak in the sample chromatogram with that of a certified reference standard. The mass spectrum of trimellitate esters is characterized by specific fragmentation patterns. While a library spectrum for the exact "triisooctyl" isomer mixture can vary, the fragmentation of a closely related isomer like tri(2-ethylhexyl) trimellitate provides an excellent reference.

The expected fragmentation includes:

  • Loss of an alkoxy group: The cleavage of one of the ester side chains.

  • Formation of a protonated phthalic anhydride fragment: A characteristic ion at m/z 149 is common for many phthalate and trimellitate plasticizers.

  • Ions related to the loss of the alkyl chain: Resulting in fragments that help confirm the structure.

A prominent and selective ion for quantification is often m/z 279 for trimellitates.[6] The presence of this ion, along with qualifier ions and the correct retention time, provides confident identification.

Method Validation

A robust analytical method must be validated to demonstrate its fitness for purpose.[1][4] The validation should adhere to guidelines such as those from the International Council for Harmonisation (ICH).[1][7] The following performance characteristics should be evaluated.

Validation_Parameters center Method Validation spec Specificity center->spec lin Linearity & Range center->lin acc Accuracy center->acc prec Precision center->prec loq Limit of Quantitation (LOQ) center->loq rob Robustness center->rob

Caption: Key parameters for analytical method validation.

Typical Acceptance Criteria and Performance Data:

Validation Parameter Procedure Typical Acceptance Criteria Example Performance
Specificity Analyze a blank matrix (polymer extract without TIOTM) to check for interferences at the retention time of TIOTM.No significant interfering peaks at the analyte retention time.No interferences observed.
Linearity & Range Analyze calibration standards at a minimum of 5 concentration levels (e.g., 0.1 - 50 µg/mL).Correlation coefficient (r²) ≥ 0.995.r² = 0.999 over 0.1 - 50 µg/mL.
Accuracy (Recovery) Spike a blank polymer matrix with known concentrations of TIOTM at low, medium, and high levels (n=3 at each level).Mean recovery within 80-120%.[6][8]95.2% - 108.5% recovery.
Precision (Repeatability) Analyze 6 replicate preparations of a spiked mid-level standard.Relative Standard Deviation (RSD) ≤ 15%.[6][8]RSD = 4.8%.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-Noise ratio ≥ 10.0.1 µg/mL.
Robustness Intentionally vary critical method parameters (e.g., GC oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and assess the impact on results.Results should remain within acceptable limits of accuracy and precision.Method found to be robust.

Conclusion

The GC-MS method detailed in this application note provides a reliable, sensitive, and specific protocol for the quantitative analysis of this compound in polymeric materials. The sample preparation procedure is effective in isolating the analyte from the polymer matrix, and the instrumental parameters are optimized for robust performance. Proper method validation, following the outlined strategy, will ensure that the data generated is accurate and defensible, meeting the stringent requirements of the pharmaceutical and medical device industries for the assessment of extractables and leachables.

References

  • Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved January 14, 2026, from [Link]

  • Tri(2-ethylhexyl) trimellitate. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). GSRS. Retrieved January 14, 2026, from [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. Retrieved January 14, 2026, from [Link]

  • Analysis of Plasticizers in Medical Products by GC-MS with a Combined Thermodesorption -Cooled Injection System. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020, June 24). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 14, 2026, from [Link]

  • Method for measuring purity of trioctyl trimellitate. (n.d.). Google Patents.
  • Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. (2018, February 5). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

Application Note: High-Performance Liquid Chromatography for the Analysis of Triisooctyl Trimellitate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed guide for the determination of triisooctyl trimellitate (TIOTM), a high-molecular-weight plasticizer, using High-Performance Liquid Chromatography (HPLC). The content is designed for researchers, scientists, and professionals in drug development and quality control who require a robust and reliable method for quantifying this compound in various matrices. This guide provides a comprehensive overview of the analytical methodology, from the fundamental principles and causal reasoning behind procedural choices to a step-by-step experimental protocol and method validation.

Introduction: The Analytical Imperative for this compound

This compound (TIOTM) is a branched-chain ester of trimellitic acid, valued for its low volatility, high permanence, and excellent thermal stability.[1] These properties make it a preferred plasticizer in a range of applications, including PVC-based medical devices, wire and cable insulation, and other consumer products where resistance to extraction and high temperatures is critical. As with any additive, there is a regulatory and safety impetus to monitor its presence and potential migration from the host material. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the quantification of TIOTM. This document provides the foundational knowledge and a detailed protocol for this analytical task.

The structural characteristics of TIOTM—a benzene-1,2,4-tricarboxylate core with three isooctyl ester chains—inform the entire analytical strategy.[2] The aromatic ring provides a chromophore suitable for UV detection, while the long, non-polar ester chains dictate its solubility and chromatographic behavior.

Foundational Principles of the HPLC Method

The analysis of a high-molecular-weight, non-polar compound like TIOTM is ideally suited for Reversed-Phase HPLC (RP-HPLC). In this modality, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.

The Rationale for Reversed-Phase Chromatography

The decision to use RP-HPLC is grounded in the physicochemical properties of TIOTM. With a molecular formula of C33H54O6 and a molecular weight of approximately 546.8 g/mol , TIOTM is a large, hydrophobic molecule.[1] In an RP-HPLC system, TIOTM will strongly interact with the non-polar stationary phase. By employing a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, we can achieve controlled elution and separation from other components in the sample matrix.

Selecting the Optimal Mobile Phase

The choice of mobile phase is critical for achieving good resolution and peak shape. A gradient elution is often preferred over an isocratic one for complex samples or when analyzing compounds with significantly different polarities. For TIOTM, a gradient starting with a higher proportion of water and increasing the concentration of acetonitrile allows for the elution of any more polar impurities first, followed by the well-resolved elution of the highly non-polar TIOTM. Acetonitrile is frequently chosen for its low viscosity and UV transparency.

UV Detection: Leveraging the Aromatic Core

Experimental Workflow and Protocols

This section details the step-by-step procedures for the analysis of TIOTM, from sample preparation to data acquisition.

Sample Preparation: Extraction of TIOTM from a Polymer Matrix

A critical step in the analysis of plasticizers is their efficient extraction from the polymer matrix. The following protocol is a general guideline for solvent extraction, which can be optimized based on the specific matrix. ASTM D7083-16, while focused on GC analysis, recognizes HPLC as a suitable technique and provides a framework for the analysis of trimellitates in PVC.[4][5][6][7][8]

Protocol for Solvent Extraction:

  • Sample Comminution: Reduce the polymer sample to a small particle size (e.g., by grinding or cutting) to maximize the surface area for extraction.

  • Weighing: Accurately weigh approximately 1 gram of the comminuted sample into a suitable extraction vessel (e.g., a flask for sonication or a thimble for Soxhlet extraction).

  • Solvent Addition: Add a sufficient volume of a suitable extraction solvent, such as hexane or tetrahydrofuran (THF), to completely immerse the sample.

  • Extraction:

    • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.

    • Soxhlet Extraction: Place the thimble in a Soxhlet apparatus and perform the extraction for several hours.

  • Filtration: After extraction, filter the solvent extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase (e.g., acetonitrile) to a concentration suitable for HPLC analysis.

G

HPLC Instrumentation and Conditions

The following table outlines a recommended starting point for the HPLC analysis of TIOTM.

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA common reversed-phase column providing good resolution for non-polar analytes.
Mobile Phase A HPLC Grade WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileThe organic modifier for eluting the non-polar analyte.
Gradient 70% B to 100% B over 15 minutesA gradient ensures the elution of a wide range of compounds with good peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Injection Vol. 10 µLA standard injection volume.
Detector UV-Vis Detector
Wavelength 225 nmBased on the absorbance of similar aromatic esters.
Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of TIOTM reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with acetonitrile to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Method Validation: Ensuring a Self-Validating System

A robust analytical method must be validated to ensure it is fit for its intended purpose. The key validation parameters are outlined below, with typical acceptance criteria for assays of this nature.

Validation ParameterProcedureAcceptance Criteria
Linearity Analyze the working standard solutions in triplicate. Plot the average peak area versus concentration and perform a linear regression.Correlation coefficient (r²) ≥ 0.995
Accuracy Perform a recovery study by spiking a blank matrix with known concentrations of TIOTM at three levels (low, medium, high). Analyze the spiked samples in triplicate.Mean recovery of 98-102%
Precision Repeatability (Intra-day): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) of the baseline.LOD: S/N ≥ 3:1LOQ: S/N ≥ 10:1
Specificity Analyze a blank matrix sample to ensure no interfering peaks are present at the retention time of TIOTM.No significant peaks at the retention time of the analyte.

G Method Analytical Method Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity LOD_LOQ LOD/LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated Validated Method Linearity->Validated Accuracy->Validated Precision->Validated Specificity->Validated LOD_LOQ->Validated Robustness->Validated

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound. By understanding the underlying principles of reversed-phase chromatography and adhering to the outlined protocols for sample preparation, instrumental analysis, and method validation, researchers and scientists can confidently and accurately determine the concentration of TIOTM in various matrices. This ensures product quality, regulatory compliance, and ultimately, consumer safety.

References

  • ASTM D7083-16, Standard Practice for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography, ASTM International, West Conshohocken, PA, 2016. ([Link])

  • ANSI Webstore. ASTM D7083-16 - Standard Practice for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography. ([Link])

  • DIN Media. ASTM D 7083 - 2016 - Standard Practice for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography. ([Link])

  • MyStandards.biz. ASTM D7083-16(2022) 1.7.2022 - Technical standards. ([Link])

  • Nimonik Standards. Buy ASTM D7083-16(2022) in PDF & Print. ([Link])

  • Altabrisa Group. Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. ([Link])

  • Mastelf. HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. ([Link])

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. ([Link])

  • ResearchGate. Linearity, accuracy and precision results of HPLC method | Download Table. ([Link])

  • Global Substance Registration System. This compound. ([Link])

  • PubChem. This compound. ([Link])

  • LCGC International. Modern Technique for the Extraction of Solid Materials - An Update. ([Link])

  • SIELC Technologies. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. ([Link])

  • NIH. Solvent Selection for Pressurized Liquid Extraction of Polymeric Sorbents Used in Air Sampling. ([Link])

  • Google Patents.

Sources

Application Notes and Protocols for Triisooctyl Trimellitate (TIOTM) as a Plasticizer in Medical Devices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Plasticizers in Medical Device Innovation

The materials used in medical devices are of paramount importance, as they often come into direct or indirect contact with patients. Polyvinyl chloride (PVC) is a widely used polymer in medical applications due to its versatility, cost-effectiveness, and ease of processing. However, in its rigid form, PVC is not suitable for applications requiring flexibility, such as intravenous (IV) tubing, blood bags, and catheters. This is where plasticizers play a crucial role, as they are incorporated into the polymer matrix to impart flexibility and durability.[1]

For decades, phthalate-based plasticizers, particularly di(2-ethylhexyl) phthalate (DEHP), were the industry standard. However, growing concerns over the potential for DEHP to leach from medical devices and its classification as a reproductive toxicant and endocrine disruptor have led regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Commission to tighten regulations on its use.[1][2][3][4] This has driven the demand for safer, high-performance alternatives.

Triisooctyl trimellitate (TIOTM) has emerged as a leading alternative to DEHP in medical applications.[5] TIOTM is a high-molecular-weight, non-phthalate plasticizer that offers excellent performance characteristics with a more favorable safety profile.[5][6] Its larger molecular size and branched structure contribute to its significantly lower volatility and migration potential compared to DEHP.[5][7] These properties make TIOTM an ideal candidate for use in sensitive medical applications where patient safety is the primary concern.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with TIOTM as a plasticizer in medical devices. We will delve into the key properties of TIOTM, outline rigorous testing methodologies for evaluating its performance and biocompatibility, and provide insights into the regulatory landscape.

Chemical and Physical Properties of this compound (TIOTM)

Understanding the fundamental properties of TIOTM is essential for its effective application in medical device formulation. TIOTM is the triester of trimellitic acid and isooctyl alcohol.[7] Its chemical structure is a key determinant of its performance as a plasticizer.

PropertyValue/DescriptionSource
Chemical Name Tris(6-methylheptyl) benzene-1,2,4-tricarboxylate[8][9]
Synonyms TIOTM, Tri-iso-octyl trimellitate[9]
CAS Number 27251-75-8[8]
Molecular Formula C₃₃H₅₄O₆[8]
Molecular Weight 546.78 g/mol [8][9]
Physical State Viscous, oily liquid[7]
Boiling Point ~585°C at 760 mmHg[9]
Density ~0.992 g/cm³[9]
Water Solubility Practically insoluble[7]
Key Characteristics High thermal stability, low volatility, excellent resistance to extraction by oils and aqueous solutions.[5][6][7]

The branched isooctyl chains of TIOTM effectively insert themselves between PVC polymer chains, disrupting intermolecular forces and increasing chain mobility. This mechanism imparts flexibility and durability to the final material.

Regulatory Landscape and Biocompatibility Assessment

The use of any material in a medical device is subject to stringent regulatory oversight. The primary goal is to ensure that the device does not elicit any adverse biological reactions in the patient. The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices.[10][11] For a plasticizer like TIOTM, a thorough biocompatibility assessment is mandatory and typically involves a combination of chemical characterization and biological testing.

Toxicological Risk Assessment (ISO 10993-17)

A toxicological risk assessment is a critical first step in evaluating the safety of a medical device.[9][12][13] This process involves identifying and quantifying any substances that may leach from the device during its intended use and assessing the potential for these substances to cause harm. For a TIOTM-plasticized device, the focus would be on the potential for TIOTM and any related impurities or degradation products to migrate into the patient. The assessment establishes a tolerable intake (TI) for each leachable substance, which is an estimate of the daily exposure that is considered safe.[14][15]

Protocol 1: Extractables and Leachables (E&L) Study for TIOTM-Plasticized PVC Tubing

This protocol outlines a comprehensive E&L study to identify and quantify substances that may migrate from TIOTM-plasticized PVC medical tubing. The study includes both an aggressive extraction (extractables) to identify potential leachables and a simulated-use extraction (leachables) to quantify substances that migrate under conditions mimicking clinical use.

Materials and Equipment
  • TIOTM-plasticized PVC tubing (sterilized by the intended method)

  • Extraction solvents:

    • Hexane (non-polar)

    • Isopropanol (semi-polar)

    • Purified water (polar)

  • Glass extraction vessels with screw caps

  • Incubator or water bath

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Analytical balance

  • Volumetric flasks and pipettes

  • TIOTM analytical standard

Experimental Workflow: E&L Study

Caption: Workflow for Extractables and Leachables (E&L) testing of TIOTM-plasticized PVC.

Step-by-Step Methodology
  • Sample Preparation:

    • Cut the TIOTM-plasticized PVC tubing into standardized lengths (e.g., 5 cm).

    • Accurately weigh the tubing segments.

    • Clean the segments with purified water and dry them in a clean environment.

  • Extraction:

    • Extractables Study: Place a known weight of tubing segments into separate glass vessels containing hexane, isopropanol, and purified water. The ratio of sample surface area to solvent volume should be in accordance with ISO 10993-12. A typical ratio is 3 cm²/mL.

    • Seal the vessels and incubate at 50°C for 72 hours with gentle agitation.

    • Leachables Study: Place a known weight of tubing segments into a glass vessel containing a blood-simulating fluid (e.g., 50% ethanol in water).

    • Seal the vessel and incubate at 37°C for a duration that reflects the maximum intended clinical use of the device.

  • Sample Analysis (GC-MS):

    • Prepare a calibration curve using the TIOTM analytical standard in the relevant extraction solvent.

    • For aqueous extracts, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) to transfer TIOTM into the organic phase.

    • Inject a known volume of the extract into the GC-MS system.

    • GC-MS Parameters (Example):

      • Column: 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Carrier Gas: Helium

      • Injection Mode: Splitless

      • Oven Temperature Program: Initial temperature 80°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min.

      • MS Detection: Scan mode to identify unknown compounds and Selected Ion Monitoring (SIM) mode for quantification of TIOTM.

  • Data Analysis and Reporting:

    • Identify all extractable and leachable compounds by comparing their mass spectra to a library (e.g., NIST).

    • Quantify the concentration of TIOTM and any other identified compounds using the calibration curve.

    • Report the results in µg/mL of extract and calculate the total amount of leached substance per device.

Protocol 2: In Vitro Cytotoxicity Assessment (ISO 10993-5)

This protocol describes the elution test method to assess the potential of leachables from TIOTM-plasticized PVC to cause a cytotoxic effect on mammalian cells in vitro.

Materials and Equipment
  • TIOTM-plasticized PVC material (sterilized)

  • L-929 mouse fibroblast cell line (or other suitable cell line)

  • Complete cell culture medium (e.g., MEM with 10% fetal bovine serum)

  • Positive control material (e.g., organotin-stabilized PVC)

  • Negative control material (e.g., high-density polyethylene)

  • Sterile extraction vessels

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Spectrophotometer (plate reader)

  • Inverted microscope

Experimental Workflow: Cytotoxicity Testing

Caption: Workflow for hemolysis testing by direct contact method (ISO 10993-4).

Step-by-Step Methodology
  • Preparation of Blood:

    • Dilute fresh, anticoagulated human blood with 0.9% saline.

  • Incubation:

    • Place the TIOTM-plasticized PVC material into a test tube.

    • Add the diluted blood to the test tube, ensuring the material is fully submerged.

    • Prepare positive control tubes (diluted blood with distilled water) and negative control tubes (diluted blood with saline).

    • Incubate all tubes at 37°C for a clinically relevant time period (e.g., 4 hours) with gentle mixing.

  • Analysis:

    • After incubation, centrifuge all tubes to pellet the red blood cells.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

  • Calculation and Interpretation:

    • Calculate the percentage of hemolysis for the test material using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

    • A material is generally considered non-hemolytic if the percentage of hemolysis is less than 2%. [8]

Conclusion

This compound (TIOTM) represents a significant advancement in the safety and performance of plasticizers for medical devices. Its low leachability and favorable toxicological profile make it an excellent alternative to traditional phthalates. However, the selection and use of any material in a medical device must be supported by rigorous scientific data. The protocols outlined in this guide provide a framework for the comprehensive evaluation of TIOTM-plasticized materials, from chemical characterization to biocompatibility testing. By following these standardized methodologies and adhering to regulatory guidelines, researchers and developers can confidently innovate and bring safer medical devices to the market, ultimately enhancing patient care.

References

  • Maven Profcon. (2021, September 24). Guideline Concerning The Use Of Phthalates In Medical Devices. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (n.d.). FDA Tightens Screws on DEHP Use. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • NAMSA. (2025, February 19). Phthalates in Medical Devices: Context and European Regulatory Requirements. Retrieved from [Link]

  • Foster, LLC. (n.d.). Regulatory Considerations for Medical Polymers. Retrieved from [Link]

  • Federal Register. (2002, September 6). Medical Devices; Draft Guidance; Medical Devices Made With Polyvinylchloride Using the Plasticizer di-(2-Ethylhexyl)phthalate; Availability. Retrieved from [Link]

  • BASTONE. (2025, October 23). What is Trioctyl Trimellitate (TOTM). Retrieved from [Link]

  • PENPET Petrochemical Trading. (n.d.). Trioctyl trimellitate (TOTM). Retrieved from [Link]

  • Leba Sanayi Ürünleri A.Ş. (n.d.). TOTM (Trioctyl Trimellitate). Retrieved from [Link]

  • ResearchGate. (n.d.). Leaching of plasticizers from PVC medical devices: A molecular interpretation of experimental migration data | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trioctyl trimellitate. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Leaching of Organic Toxic Compounds from PVC Water Pipes in Medina Al-Munawarah, Kingdom of Saudi Arabia. Retrieved from [Link]

  • CIR Report Data Sheet. (n.d.). Safety assessment of trialkyl trimellitates as used. Retrieved from [Link]

  • DESWATER. (n.d.). Leaching of microplastics from PVC pipes under stagnant conditions. Retrieved from [Link]

  • PubMed. (2017, March 30). Leaching of plasticizers from polyvinylchloride perfusion lines by different lipid emulsions for premature infants under clinical conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Leaching of plasticizers from polyvinylchloride perfusion lines by different lipid emulsions for premature infants under clinical conditions | Request PDF. Retrieved from [Link]

  • Intertek. (n.d.). Biocompatibility Testing and Evaluation. Retrieved from [Link]

  • Medical Engineering Technologies. (n.d.). Biocompatibility ISO 10993. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of Triisooctyl Trimellitate Migration from Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Monitoring Triisooctyl Trimellitate Migration

This compound (TIOTM), a high-molecular-weight plasticizer, is extensively utilized to impart flexibility and durability to a variety of polymers, most notably polyvinyl chloride (PVC). Its applications are widespread, ranging from food packaging films and medical devices, such as blood bags and tubing, to toys and wire insulation. While TIOTM's low volatility and excellent thermal stability make it a preferred choice over some lower-molecular-weight phthalates, it is not chemically bound to the polymer matrix. This non-covalent interaction creates the potential for TIOTM to migrate from the polymer into materials with which it comes into contact.

In the context of food packaging and medical devices, this migration can lead to direct human exposure. Consequently, regulatory bodies globally, including the U.S. Food and Drug Administration (FDA) and the European Commission, have established stringent guidelines to ensure the safety of food contact materials and medical devices.[1][2][3][4][5][6] For researchers, scientists, and drug development professionals, the precise quantification of TIOTM migration is not merely a matter of analytical chemistry; it is a critical component of product safety, regulatory compliance, and, ultimately, public health.

This comprehensive guide provides a detailed exploration of the principles governing TIOTM migration and offers robust, field-proven protocols for its quantification. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

The Mechanics of Migration: A Diffusion-Controlled Process

The migration of TIOTM from a polymer is fundamentally a mass transfer process governed by the principles of diffusion. This process is influenced by a multitude of factors, including the initial concentration of TIOTM in the polymer, the nature of the polymer matrix, the type of contacting medium (e.g., food, beverage, or biological fluid), the temperature, and the duration of contact.[7][8][9][10][11] The migration process can be conceptualized as a series of sequential steps:

  • Diffusion within the Polymer: TIOTM molecules move from regions of higher concentration to lower concentration within the polymer matrix.

  • Partitioning at the Interface: At the polymer-contact medium interface, TIOTM partitions between the two phases. This partitioning is governed by the relative affinity of TIOTM for the polymer and the contacting medium.

  • Dispersion in the Contact Medium: Once in the contact medium, TIOTM disperses away from the interface.

The rate of migration is often the highest initially and decreases over time as the concentration gradient diminishes. Temperature plays a crucial role, as it increases the kinetic energy of the molecules, thereby accelerating the diffusion process.[10]

Regulatory Landscape: Establishing Safety Thresholds

Regulatory frameworks are in place to limit consumer exposure to migrating substances from food contact materials. In the European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food is the primary legal instrument.[9][12][13] This regulation establishes an overall migration limit (OML) of 10 milligrams of total constituents released per square decimeter of food contact surface (mg/dm²) or 60 milligrams per kilogram of food simulant (mg/kg).[8][14]

More importantly, for specific substances, Specific Migration Limits (SMLs) are set based on toxicological risk assessments. As of a recent amendment to Regulation (EU) No 10/2011, Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate, a synonym for TIOTM, has been added to the Union list of authorized substances with a Specific Migration Limit (SML) of 1 mg/kg .[15] For substances where no specific migration is permitted, a detection limit of 0.01 mg/kg is often applied to verify non-migration.[9]

In the United States, the FDA regulates food contact substances under Title 21 of the Code of Federal Regulations (CFR).[1][2][3][4][5] Tris(2-ethylhexyl) trimellitate is listed in the FDA's inventory of effective food contact substance notifications, signifying its approved use in food contact applications.[6] Manufacturers are responsible for ensuring that the migration of these substances does not exceed levels that would cause a health risk.

Analytical Strategies for TIOTM Quantification

The accurate quantification of TIOTM migration requires sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most powerful and widely employed methods for this purpose.

Diagram of the Analytical Workflow

TIOTM_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Polymer Polymer Sample Migration Migration Test (Controlled Time & Temperature) Polymer->Migration Simulant Food Simulant (e.g., Ethanol, Acetic Acid, Olive Oil) Simulant->Migration Extraction Solvent Extraction (e.g., ASE, Ultrasonic) Migration->Extraction Migrate GCMS GC-MS Analysis Extraction->GCMS Extract LCMS LC-MS/MS Analysis Extraction->LCMS Extract Quantification Quantification (Calibration Curve) GCMS->Quantification LCMS->Quantification Report Reporting (mg/kg or mg/dm²) Quantification->Report

Caption: General workflow for quantifying TIOTM migration.

Protocol 1: Quantification of TIOTM by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of semi-volatile compounds like TIOTM. The following protocol outlines a method using solvent extraction followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Step 1: Sample Preparation - Migration Test
  • Material and Simulant Selection: Select the polymer material to be tested and the appropriate food simulant as defined by regulations (e.g., 10% ethanol for aqueous foods, 3% acetic acid for acidic foods, 50% ethanol for certain alcoholic foods, and olive oil or isooctane for fatty foods).[8][11][12][14][16][17][18][19][20]

  • Migration Cell Setup: Cut the polymer sample to a known surface area. Place the sample in a migration cell and add the food simulant at a specified surface area-to-volume ratio (e.g., 6 dm²/L).

  • Incubation: Incubate the migration cell under controlled time and temperature conditions that simulate the intended use of the product (e.g., 10 days at 40°C for long-term storage at room temperature).[11]

Step 2: Extraction of TIOTM from Food Simulant
  • Aqueous Simulants (10% Ethanol, 3% Acetic Acid):

    • Transfer a known volume (e.g., 50 mL) of the food simulant into a separatory funnel.

    • Add an appropriate internal standard (e.g., triphenyl phosphate).

    • Perform a liquid-liquid extraction with a suitable organic solvent such as hexane or a hexane/acetone mixture (e.g., 3 x 30 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Fatty Food Simulant (Olive Oil):

    • Due to the non-volatile nature of olive oil, a solvent extraction followed by a cleanup step is necessary.

    • Dilute a known weight of the olive oil simulant with hexane.

    • Utilize Solid Phase Extraction (SPE) with a silica gel cartridge to separate the less polar TIOTM from the bulk of the triglycerides in the olive oil.

    • Elute the TIOTM from the SPE cartridge with a more polar solvent or solvent mixture.

    • Concentrate the eluate to a final volume of 1 mL.

Step 3: GC-MS Instrumental Analysis
  • Gas Chromatograph (GC) System:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Inlet: Splitless mode, 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp 1: 20°C/min to 280°C, hold for 5 minutes.

      • Ramp 2: 10°C/min to 320°C, hold for 10 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).[21][22]

    • Key Fragment Ions (m/z) for TIOTM (C₃₃H₅₄O₆, MW: 546.8 g/mol ):

      • Quantification Ion: m/z 279 (characteristic fragment).

      • Qualifier Ions: m/z 149, 417.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

Step 4: Calibration and Quantification
  • Prepare a series of calibration standards of TIOTM in the final extraction solvent, each containing the internal standard at a constant concentration.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of the TIOTM quantification ion to the peak area of the internal standard against the concentration of TIOTM.

  • Calculate the concentration of TIOTM in the sample extract from the calibration curve and report the final migration value in mg/kg of food simulant or mg/dm² of the polymer surface.

Protocol 2: Quantification of TIOTM by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, particularly for complex matrices, and can often reduce the need for extensive sample cleanup. This protocol utilizes Multiple Reaction Monitoring (MRM) for highly selective quantification.[6][7][16][23][24]

Step 1: Sample Preparation - Migration Test

Follow the same procedure as described in Protocol 1, Step 1.

Step 2: Extraction of TIOTM from Food Simulant

For LC-MS/MS analysis, it is often possible to directly inject the aqueous food simulants after dilution with the mobile phase. For fatty food simulants, a dilution with a suitable organic solvent may be sufficient.

  • Aqueous Simulants (10% Ethanol, 3% Acetic Acid):

    • Take an aliquot of the food simulant and add an appropriate internal standard (e.g., a stable isotope-labeled TIOTM, if available).

    • Dilute the sample with the initial mobile phase (e.g., 1:1 v/v).

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Fatty Food Simulant (Olive Oil):

    • Dilute a known weight of the olive oil simulant with a solvent compatible with the LC mobile phase, such as isopropanol or acetonitrile.

    • Centrifuge to precipitate any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter.

Step 3: LC-MS/MS Instrumental Analysis
  • Liquid Chromatograph (LC) System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-1 min: 50% B

      • 1-8 min: Linear gradient to 98% B

      • 8-10 min: Hold at 98% B

      • 10.1-12 min: Return to 50% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometer (MS/MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for TIOTM (Precursor Ion [M+NH₄]⁺ ≈ 564.4):

      • Quantifier Transition: m/z 564.4 → 417.2

      • Qualifier Transition: m/z 564.4 → 279.1

    • Instrument Parameters (example, requires optimization): [6][7][23][24][25]

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Collision Energy (for 564.4 → 417.2): 20 eV

      • Collision Energy (for 564.4 → 279.1): 25 eV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

Diagram of LC-MS/MS MRM Principle

MRM_Principle cluster_ms Tandem Mass Spectrometer Q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 564.4) Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ions (m/z 417.2, 279.1) Q2->Q3 Fragment Ions Detector Detector Q3->Detector IonSource Ion Source (ESI+) IonSource->Q1 [M+NH₄]⁺

Caption: Principle of MRM for selective TIOTM detection.

Step 4: Calibration and Quantification

Follow the same procedure as described in Protocol 1, Step 4, using the LC-MS/MS data.

Data Presentation: Quantitative Migration of TIOTM

The following table presents hypothetical, yet realistic, quantitative data for the migration of TIOTM from a PVC film into various food simulants under standardized testing conditions. This data illustrates the influence of the food simulant's properties on the extent of migration.

Food SimulantTest ConditionsTIOTM Migration (mg/kg)
10% Ethanol (Simulant A)10 days at 40°C0.15
3% Acetic Acid (Simulant B)10 days at 40°C0.12
50% Ethanol (Simulant D1)10 days at 40°C0.85
Olive Oil (Simulant D2)10 days at 40°C0.95

Note: These values are for illustrative purposes and actual migration levels will vary depending on the specific polymer formulation and experimental conditions.

Conclusion: Ensuring Safety Through Rigorous Quantification

The quantification of this compound migration from polymers is a cornerstone of ensuring the safety and regulatory compliance of a vast array of consumer and medical products. The choice between GC-MS and LC-MS/MS will depend on the specific laboratory instrumentation, the complexity of the sample matrix, and the required sensitivity. By adhering to the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can generate reliable and defensible data. This rigorous analytical approach is indispensable for mitigating potential health risks associated with plasticizer migration and for upholding the highest standards of product safety.

References

  • Hamdani, M., & Feigenbaum, A. (1996). Migration from plasticized poly(vinyl chloride) into fatty media: Importance of simulant selectivity for the choice of volatile fatty simulants. Food Additives and Contaminants, 13(6), 717–729. [Link]

  • Coltro, L., Pitta, J. B., & Madaleno, E. (2014). Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. Food Control, 44, 128-137. [Link]

  • Committee on Toxicity. (2023). Data on Migration of Substance. Food Standards Agency. [Link]

  • Food Packaging Forum. (2023). 16th amendment to EU Regulation 10/2011 on plastic FCMs now in force. [Link]

  • Intertek. (2023). New Amendment to Commission Regulation (EU) No 10/2011. [Link]

  • EUR-Lex. (2011). Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food. [Link]

  • Mastovska, K., Zulkoski, J., & Zweigenbaum, J. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies. [Link]

  • ResearchGate. (n.d.). LC-MS/MS MRM transitions for quantification of compounds 1-10. [Link]

  • U.S. Food and Drug Administration. (2021). Inventory of Food Contact Substances Listed in 21 CFR. [Link]

  • SGS. (n.d.). Food Contact Material Regulations – USA. [Link]

  • ChemRadar. (2024). USA-Inventory of Food Contact Substances Listed in 21 CFR. [Link]

  • MacNeil, J. D., et al. (2012). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry, 23(5), 845–852. [Link]

  • Shimadzu. (n.d.). Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS. [Link]

  • Agilent Technologies. (2001). New Approaches to the Development of GC/MS Selected Ion Monitoring Acquisition and Quantitation Methods. [Link]

  • ResearchGate. (n.d.). MRM transitions, cone voltage, collision energy and retention time for all the analytes and internal standards. [Link]

  • U.S. Food and Drug Administration. (2018). Determining the Regulatory Status of Components of a Food Contact Material. [Link]

  • U.S. Food and Drug Administration. (n.d.). Inventory of Effective Food Contact Substance (FCS) Notifications. [Link]

  • Journal of Agroalimentary Processes and Technologies. (2013). Study regarding the overall migration from plastic packaging materials used in food industry. [Link]

  • Lee, S., et al. (2022). Effects of time, temperature, and sebum layer on migration rate of plasticizers in polyvinyl chloride products. Chemosphere, 308(Pt 3), 136478. [Link]

  • Figueroa, G., & Lickly, T. D. (1986). Global migration from plastic materials into olive oil and isooctane: an experimental comparison. Food and Chemical Toxicology, 24(1), 23–26. [Link]

  • Coltro, L., et al. (2014). Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. Food Control, 44, 128-137. [Link]

  • da Cunha, M. E., et al. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 10(41). [Link]

  • Wiley Science Solutions. (n.d.). GC-MS data are information rich. Analysis can be time consuming, especially when examining complex analytes. [Link]

  • Grob, K. (2009). The future of simulants in compliance testing regarding the migration from food contact materials into food. Food Additives & Contaminants: Part A, 26(1), 108-116. [Link]

  • Li, X., et al. (2019). Development of a GC-MS/SIM method for the determination of phytosteryl esters. Journal of Food Science and Technology, 56(8), 3786–3793. [Link]

  • Biedermann, M., & Grob, K. (2022). Migration of monomer styrene into milk, cream and olive oil and authorised food simulants. Food Additives & Contaminants: Part A, 39(6), 1139–1151. [Link]

  • Analytice. (n.d.). Global migration in the case of repeated contact with water and oil: simulants ethanol 20% (C) and olive oil (D2) for 10 days at 40°C (MG2). [Link]

  • EFSA. (n.d.). Technical guidelines for compliance testing in the framework of the plastic FCM Regulation (EU) No 10/2011. [Link]

Sources

Experimental Protocol for the Extraction and Quantification of Triisooctyl Trimellitate (TIOTM) from Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

Triisooctyl trimellitate (TIOTM), a high-molecular-weight plasticizer, is integral to enhancing the flexibility and durability of polyvinyl chloride (PVC) products. Its quantification is critical for quality control, regulatory compliance, and understanding potential migration into contact substances. This document provides a comprehensive guide to the extraction of TIOTM from PVC matrices. We will explore various extraction methodologies, offering a detailed, field-proven protocol based on ultrasound-assisted solvent extraction for its efficiency and reduced solvent consumption. The protocol further outlines quantification using standard chromatographic techniques, ensuring a self-validating and robust analytical workflow.

Introduction: The Role of TIOTM in PVC and the Rationale for Extraction

Polyvinyl chloride, in its unprocessed state, is a rigid and brittle polymer. The addition of plasticizers—non-volatile organic compounds—is essential to impart flexibility, making PVC one of the most versatile polymers in applications ranging from medical devices to consumer goods.[1][2] this compound (TIOTM or TOTM) is a preferred plasticizer due to its low volatility, high permanence, and thermal stability.

The concentration of TIOTM can be substantial, often accounting for 30-35% of the total weight of the plasticized PVC.[2] However, plasticizers are not chemically bound to the polymer matrix. Environmental factors such as temperature, time, and contact with liquids can cause the plasticizer to migrate out of the PVC.[3] This migration can alter the mechanical properties of the material and is a significant concern in applications like medical tubing, food packaging, and children's toys. Therefore, the accurate extraction and quantification of TIOTM are paramount for:

  • Quality Assurance: Verifying that the plasticizer content meets manufacturing specifications.

  • Safety and Risk Assessment: Studying the potential for migration into foods, pharmaceuticals, or the human body.

  • Material Science Research: Understanding the aging process and performance characteristics of PVC compounds.

Overview of Extraction Methodologies

Several techniques can be employed to extract plasticizers from a PVC matrix. The choice of method depends on factors such as available equipment, required throughput, solvent consumption tolerance, and the specific nature of the PVC sample.

Methodology Principle Advantages Disadvantages Typical Time
Soxhlet Extraction Continuous extraction with fresh, distilled solvent in a specialized apparatus.[2][4]High extraction efficiency; well-established and standardized (e.g., ASTM D2124).[2]Time-consuming; requires large volumes of solvent; not easily automated.[5][6]6+ hours[2][5]
Accelerated Solvent Extraction (ASE) Extraction with organic solvents at elevated temperatures and pressures.[2][6]Very fast; significantly reduced solvent use; automated process.[2][6]Requires specialized, high-cost equipment.12-20 minutes[2][6]
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to create cavitation, disrupting the sample matrix and enhancing solvent penetration.[5][7]Rapid extraction; reduced solvent consumption compared to Soxhlet; simple setup.[5][7][8]Efficiency can be dependent on sample geometry and sonicator power.30-60 minutes[5]
Simple Solvent Extraction (Soaking) Immersing the sample in a solvent at room or elevated temperature for a specified period.[1]Easiest method with minimal equipment; suitable for migration studies.Can be slow; may result in incomplete extraction compared to other methods.1-24 hours

This protocol will focus on Ultrasound-Assisted Extraction (UAE) as it offers an excellent balance of speed, efficiency, and accessibility for most research laboratories.

Core Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of TIOTM

This protocol provides a step-by-step methodology for extracting TIOTM from a PVC sample and preparing it for chromatographic analysis.

Causality in Experimental Design: The "Why" Behind the Protocol
  • Sample Preparation: The efficiency of solid-liquid extraction is fundamentally limited by the surface area of the solid that is accessible to the solvent. Grinding the PVC sample dramatically increases this surface area, allowing for rapid and complete penetration of the solvent to dissolve the TIOTM. Cryo-grinding is particularly effective as it makes the polymer brittle, facilitating a finer powder.

  • Solvent Selection: The ideal solvent must readily dissolve the analyte (TIOTM) while having minimal effect on the polymer matrix (PVC). The Hildebrand solubility parameter is a useful theoretical guide for this selection.[2][3] Solvents like petroleum ether, hexane, or chloroform are effective because their polarity is well-matched to TIOTM but not to the highly polar PVC backbone, thus preventing the polymer itself from dissolving.[1][2][3]

  • Ultrasonication: The application of ultrasonic waves creates and collapses microscopic bubbles within the solvent (acoustic cavitation). This process generates localized high-pressure and high-temperature gradients at the sample surface, acting as a "micro-scrubber" that accelerates the diffusion of the plasticizer from the polymer matrix into the bulk solvent.

Materials and Equipment
  • PVC Sample

  • Analytical Balance (4-decimal place)

  • Cryo-mill or Grinder

  • Ultrasonic Bath

  • Glassware: Beakers, Erlenmeyer flasks, volumetric flasks

  • Filtration: Syringe filters (0.45 µm PTFE) or Whatman filter paper

  • Solvent Evaporation System: Rotary evaporator or nitrogen blow-down system

  • Solvents: Chloroform (HPLC or ACS grade), Dichloromethane (HPLC grade), Acetonitrile (HPLC grade)

  • TIOTM analytical standard (≥98% purity)

Step-by-Step Extraction Procedure
  • Sample Preparation:

    • Cut the PVC sample into small pieces.

    • If available, use a cryo-mill to grind the sample into a fine powder (e.g., to pass through a 10-mesh screen).[2]

    • If grinding is not possible, press the PVC into a thin film (~0.5 mm) to maximize the surface area.[4]

    • Accurately weigh approximately 0.5–1.0 g of the prepared PVC sample into a 50 mL Erlenmeyer flask. Record the weight precisely.

  • Solvent Extraction:

    • Add 25 mL of chloroform to the flask containing the PVC sample.

    • Place the flask in an ultrasonic bath. Ensure the water level in the bath is above the solvent level in the flask.

    • Sonicate for 30-60 minutes at room temperature.[1][5]

  • Isolate the Extract:

    • Carefully decant the solvent (now the extract) from the flask, passing it through a syringe filter or filter paper into a clean, pre-weighed round-bottom flask. This step removes any particulate matter.

    • To ensure complete extraction, rinse the remaining PVC solids with an additional 10 mL of chloroform, sonicate for 10 minutes, and combine this rinse with the initial extract.

  • Solvent Evaporation:

    • Evaporate the chloroform from the round-bottom flask using a rotary evaporator or a gentle stream of nitrogen gas at a moderate temperature (e.g., 40-50°C). Evaporate just to dryness.

    • Self-Validation Step: Once dry, reweigh the flask. The mass of the residue represents the total extractables. This gravimetric result can be used as a preliminary measure of the plasticizer content.

  • Preparation for Analysis:

    • Re-dissolve the dried extract residue in a precise volume (e.g., 10.0 mL) of a solvent compatible with the chosen analytical method (e.g., dichloromethane for GC-MS or acetonitrile for HPLC).[2][3]

    • The sample is now ready for chromatographic quantification.

Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation pvc_sample PVC Sample grind Grind to Fine Powder (e.g., 10-mesh) pvc_sample->grind weigh Accurately Weigh ~0.5-1.0 g grind->weigh add_solvent Add 25 mL Chloroform weigh->add_solvent sonicate Ultrasonicate (30-60 min) add_solvent->sonicate filter Filter Extract sonicate->filter evaporate Evaporate Solvent filter->evaporate redissolve Re-dissolve Residue in 10.0 mL Dichloromethane evaporate->redissolve quantify Quantify via GC-MS or HPLC redissolve->quantify

Caption: Workflow for TIOTM extraction from PVC.

Quantification of this compound

Following extraction, the concentration of TIOTM in the prepared sample solution is determined using chromatography. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable methods.[3][9][10]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like TIOTM.

Parameter Typical Condition Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)Standard non-polar column providing good separation for plasticizers.[11][12]
Carrier Gas Helium, constant flow ~1.0-1.5 mL/minInert gas for carrying the sample through the column.
Injection Port Temp. 300-320°CEnsures rapid volatilization of the high-boiling-point TIOTM.
Oven Program Initial 200°C (hold 1 min), ramp at 10°C/min to 320°C (hold 5 min)A temperature ramp is necessary to effectively separate analytes and elute TIOTM.[10]
MS Detector Electron Ionization (EI), Scan mode (e.g., 50-600 m/z) or Selected Ion Monitoring (SIM)Scan mode is used for identification; SIM mode provides higher sensitivity for quantification.
Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is an alternative method, particularly useful if derivatization is to be avoided or if other non-volatile components are being analyzed simultaneously.

Parameter Typical Condition Rationale
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle sizeA reverse-phase C18 column is standard for separating moderately non-polar compounds like TIOTM.
Mobile Phase Isocratic: Acetonitrile:Water (90:10)[9] or Gradient elution with Acetonitrile and WaterA high percentage of organic solvent is needed to elute TIOTM from the reverse-phase column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30-40°CElevated temperature can improve peak shape and reduce viscosity.
Detector UV at ~240 nm or Mass Spectrometry (MS)The benzene ring in TIOTM allows for UV detection. MS provides higher specificity and sensitivity.
Calibration and Calculation
  • Prepare a Stock Standard: Accurately weigh ~50 mg of pure TIOTM standard, dissolve it in 50.0 mL of the analysis solvent (e.g., dichloromethane) to create a 1000 µg/mL stock solution.

  • Create Calibration Standards: Perform serial dilutions of the stock solution to create a series of standards spanning the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Generate a Calibration Curve: Analyze each standard by GC-MS or HPLC and plot the instrument response (peak area) against the concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995).

  • Analyze the Sample: Inject the extracted sample solution into the chromatograph.

  • Calculate the Concentration: Use the peak area of TIOTM from the sample and the calibration curve equation to determine its concentration (C_extract, in µg/mL) in the analyzed solution.

  • Calculate the Weight Percentage in PVC:

    Weight % of TIOTM = (C_extract [µg/mL] * V_final [mL] * DF) / (W_sample [g] * 10^4)

    Where:

    • C_extract: Concentration of TIOTM in the final extract solution (from calibration curve).

    • V_final: The final volume in which the extract was re-dissolved (e.g., 10.0 mL).

    • DF: Dilution factor, if any.

    • W_sample: The initial weight of the PVC sample in grams.

    • 10^4: Conversion factor (µg/g to %).

Trustworthiness and Validation

To ensure the trustworthiness of this protocol, the following validation steps are recommended:

  • Spike and Recovery: Spike a blank (or known low-level) PVC sample with a known amount of TIOTM standard before extraction. The recovery percentage should ideally be within 85-115%, demonstrating the efficiency of the extraction method.

  • Repeat Extractions: After the initial extraction, perform a second extraction on the same PVC solids and analyze the resulting solution. The absence or negligible presence of TIOTM confirms that the initial extraction was complete.[2]

  • Certified Reference Material (CRM): If available, analyze a CRM of PVC with a certified plasticizer content to validate the entire workflow, from extraction to quantification.

References

  • Chen, J., & Zeng, X. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Journal of Leather Science and Engineering, 4(8). [Link]

  • Bernard, L., et al. (2018). Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step. Journal of Chromatography B, 1092, 463-469. [Link]

  • Pérez Arteaga, J. G., et al. (2022). Improvement of PVC Compound Plasticizer Extraction Process. Ingeniería Industrial, 42, 230-244. [Link]

  • Redalyc. (2022). Improvement of PVC Compound Plasticizer Extraction Process. [Link]

  • SciSpace. (2022). (Open Access) Improvement of PVC compound plasticizer extraction process. [Link]

  • Inoue, K., et al. (2009). Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS. Bunseki Kagaku, 58(1), 21-26. [Link]

  • Naudé, Y., & De Beer, J. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. ACG Publications. [Link]

  • ResearchGate. (2021). Simultaneous Determination of Phthalate Plasticizers in PVC Packaging Materials Using Homogeneous-Ultrasonic Extraction-GC-MS Assisted with Continuous Wavelet Transform. [Link]

  • ASTM International. (2022). Standard Test Method for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography. ASTM D7083-16(2022). [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Salvadó, N., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412, 5627–5642. [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • Salvador, M. J., et al. (2010). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. International Journal of Cosmetic Science, 32(1), 47-53. [Link]

Sources

Application Note: Spectroscopic Analysis of Triisooctyl Trimellitate (TIOTM) by FTIR and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the spectroscopic analysis of Triisooctyl Trimellitate (TIOTM), a high-molecular-weight plasticizer used in various polymer applications. Accurate identification and quality control of TIOTM are crucial for ensuring product performance and safety. This document details validated protocols for the analysis of TIOTM using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It offers insights into sample preparation, data acquisition, and spectral interpretation, serving as a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound (TIOTM) is a branched-chain ester of trimellitic acid and isooctyl alcohol.[1][2] Its chemical formula is C₃₃H₅₄O₆ and it has a molecular weight of approximately 546.8 g/mol .[3][4] TIOTM is widely used as a plasticizer in polyvinyl chloride (PVC) and other polymers to enhance flexibility and durability, particularly in applications requiring high-temperature resistance.[5] The specific isomer and purity of TIOTM can significantly impact the final properties of the material. Therefore, robust analytical methods are essential for its characterization.

Spectroscopic techniques like FTIR and NMR are powerful tools for the unambiguous identification and structural elucidation of organic molecules like TIOTM.[6][7] FTIR provides information about the functional groups present, while NMR offers a detailed map of the carbon-hydrogen framework.[8] This note presents detailed methodologies for both techniques, explaining the rationale behind experimental choices and providing guidance for interpreting the resulting spectra.

Molecular Structure of this compound

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. TIOTM consists of a central benzene-1,2,4-tricarboxylate core with three isooctyl ester groups. The term "isooctyl" can refer to several isomers, with 6-methylheptyl being a common one.[3]

TIOTM_Structure cluster_benzene Benzene Ring cluster_ester1 Ester Group 1 cluster_ester2 Ester Group 2 cluster_ester3 Ester Group 4 B1 C B2 C B1->B2 C1 C=O B1->C1 B3 C B2->B3 C2 C=O B2->C2 B4 CH B3->B4 B5 CH B4->B5 B6 C B5->B6 B6->B1 C3 C=O B6->C3 O1 O C1->O1 R1 isooctyl O1->R1 O2 O C2->O2 R2 isooctyl O2->R2 O3 O C3->O3 R3 isooctyl O3->R3

Caption: Molecular structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the key functional groups in a molecule, providing a unique "molecular fingerprint".[7][9] For TIOTM, FTIR is particularly useful for confirming the presence of ester and aromatic functionalities.

Theoretical Background

The FTIR spectrum of TIOTM is dominated by absorptions arising from the vibrations of its constituent functional groups:

  • C=O (Carbonyl) Stretch: The three ester groups give rise to a very strong and sharp absorption band.

  • C-O (Ester) Stretch: These vibrations typically appear as strong bands in the fingerprint region.

  • C-H (Alkyl) Stretch: The numerous C-H bonds in the isooctyl chains produce strong absorption bands.

  • C=C (Aromatic) Stretch: The benzene ring exhibits characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquids like TIOTM as it requires minimal sample preparation.[10]

Instrumentation:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Agilent Cary 630) equipped with an ATR accessory (e.g., diamond crystal).[10]

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application: Place a single drop of TIOTM directly onto the ATR crystal surface, ensuring complete coverage.

  • Data Acquisition: Collect the sample spectrum.

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Co-add 16 scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.

Data Interpretation

The FTIR spectrum of TIOTM will display several characteristic absorption bands. The precise positions can vary slightly, but the following provides a reliable guide for identification.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~2960-2870C-H (Alkyl)StretchingStrong
~1730C=O (Ester)StretchingVery Strong, Sharp
~1590, ~1460C=C (Aromatic)Ring StretchingMedium
~1270, ~1120C-O (Ester)StretchingStrong
~760C-H (Aromatic)Out-of-plane BendingMedium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[8][11] It is an indispensable tool for the unambiguous structural confirmation of TIOTM.

Theoretical Background
  • ¹H NMR: This technique provides information on the different types of protons in the molecule, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling or multiplicity).

  • ¹³C NMR: This technique identifies all the unique carbon environments within the molecule.

Experimental Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of the TIOTM sample into an NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard 90° pulse.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 128 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

Data Interpretation: ¹H and ¹³C NMR

The complexity of the isooctyl chains leads to overlapping signals in the alkyl region of the ¹H NMR spectrum. However, distinct signals for the aromatic protons and the protons adjacent to the ester oxygen are clearly identifiable.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Chemical Shift (δ, ppm)ProtonsMultiplicityIntegration
~8.2 - 7.8Aromatic (Ar-H)Multiplet3H
~4.3-O-CH₂- (Ester)Multiplet6H
~1.7 - 1.2Alkyl (-CH₂-, -CH-)Multiplet~39H
~0.9Alkyl (-CH₃)Multiplet~18H

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Chemical Shift (δ, ppm)Carbon
~167 - 165C=O (Ester Carbonyls)
~134 - 128Aromatic Carbons
~68-O-CH₂- (Ester)
~38 - 11Alkyl Carbons

Integrated Spectroscopic Workflow

For comprehensive quality control and structural verification, a combined analytical approach is recommended. FTIR provides a quick and effective screening method, while NMR delivers definitive structural confirmation.

Spectroscopic_Workflow cluster_workflow Analytical Workflow for TIOTM Sample TIOTM Sample FTIR FTIR Analysis (ATR) Sample->FTIR NMR_Prep NMR Sample Preparation (in CDCl3) Sample->NMR_Prep Data_Analysis Spectral Data Interpretation FTIR->Data_Analysis NMR 1H and 13C NMR Analysis NMR_Prep->NMR NMR->Data_Analysis Report Structural Confirmation & Quality Report Data_Analysis->Report

Caption: Integrated workflow for TIOTM analysis.

Conclusion

The combination of FTIR and NMR spectroscopy offers a robust and reliable framework for the analysis of this compound. FTIR serves as an excellent tool for rapid screening and functional group identification, while ¹H and ¹³C NMR provide the detailed structural information necessary for unambiguous confirmation and purity assessment. The protocols and interpretation guidelines presented in this application note are designed to assist researchers and quality control professionals in achieving accurate and reproducible results.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). tri(2-Ethylhexyl) trimellitate. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Triisodecyl trimellitate - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Savi, V. M., et al. (2022). Machine learning-assisted non-destructive plasticizer identification and quantification in historical PVC objects based on IR spectroscopy. Scientific Reports, 12(1), 4945. Retrieved from [Link]

  • ChemWhat. (n.d.). Di-(2-propylheptyl)Phthalate (DPHP) CAS#: 53306-54-0. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Cretu, D., et al. (2021). Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers. Polymers, 13(5), 738. Retrieved from [Link]

  • Lin, H., et al. (2018). Exposure marker discovery of di-2(propylheptyl) phthalate using ultra-performance liquid chromatography-mass spectrometry and a rat model. Journal of Chromatography B, 1100-1101, 98-105. Retrieved from [Link]

  • Lessmann, F., et al. (2013). Di-(2-propylheptyl) phthalate (DPHP) and its metabolites in blood of rats upon single oral administration of DPHP. Toxicology Letters, 223(2), 230-238. Retrieved from [Link]

  • Agilent. (2023). Material Identification of Plastics Throughout Their Life Cycle by FTIR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tri-n-octyl trimellitate. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2021). Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Intertek. (n.d.). Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics. Retrieved from [Link]

  • Wikidata. (n.d.). This compound. Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR (a and b) and 13 C-NMR (c and d) (CDCl 3 /TMS) spectra of RB21321b2 (a and c) and. Retrieved from [Link]

  • SpectraBase. (n.d.). Tri(n-octyl,n-decyl)trimellitate - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Triisooctyl Trimellitate (TIOTM) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Triisooctyl Trimellitate (TIOTM). This guide is designed for researchers, chemists, and production scientists dedicated to enhancing the efficiency, yield, and purity of their TIOTM synthesis. Here, we move beyond basic protocols to address the nuanced challenges encountered in the laboratory and during scale-up, grounding our advice in established chemical principles and field-proven experience.

Core Principles of TIOTM Synthesis: A Mechanistic Overview

The synthesis of this compound is fundamentally a Fischer-Speier esterification reaction. The process involves reacting trimellitic anhydride (TMA) with an excess of isooctyl alcohol (often 2-ethylhexanol) in the presence of an acid catalyst.[1][2] The reaction proceeds in three successive esterification steps, converting the anhydride and subsequent carboxylic acid groups into the corresponding tri-ester.

The reaction's equilibrium nature presents the primary challenge to achieving high efficiency.[3] Water is generated as a byproduct in each esterification step. According to Le Chatelier's principle, the accumulation of water in the reaction medium will shift the equilibrium back towards the reactants, thereby inhibiting the forward reaction and reducing the final yield.[3][4][5] Therefore, the continuous and efficient removal of this water is paramount for driving the reaction to completion.

Reaction Pathway Diagram

TIOTM_Synthesis TMA Trimellitic Anhydride (TMA) Monoester Monoester Intermediate TMA->Monoester Step 1 (Ring Opening) Isooctanol1 + Isooctyl Alcohol Diester Diester Intermediate Monoester->Diester Step 2 (Esterification) Isooctanol2 + Isooctyl Alcohol - H₂O TIOTM This compound (TIOTM) Diester->TIOTM Step 3 (Esterification) Isooctanol3 + Isooctyl Alcohol - H₂O Catalyst Acid Catalyst (e.g., p-TsOH, Titanate) Catalyst->Monoester Catalyst->Diester Catalyst->TIOTM

Caption: Sequential esterification pathway from TMA to TIOTM.

Troubleshooting Guide

This section addresses the most common issues encountered during TIOTM synthesis in a direct, question-and-answer format.

Q1: My reaction yield is consistently low, or the conversion of trimellitic anhydride is incomplete. What are the likely causes and how can I fix this?

Low yield is typically a result of the reaction failing to reach completion due to equilibrium limitations.

  • Cause 1: Inefficient Water Removal: This is the most frequent cause. If water produced during the reaction is not removed, it will drive the equilibrium backward.[3][4]

    • Solution: Ensure your apparatus is set up for efficient azeotropic distillation. Use a Dean-Stark trap or a similar setup with a suitable solvent (a water-carrying agent like xylene or even excess isooctyl alcohol) to continuously remove water from the reaction mixture.[6] Verify that your condenser is efficient enough to prevent the loss of alcohol and solvent vapors.

  • Cause 2: Insufficient Reactant Excess: The stoichiometry is 1 mole of TMA to 3 moles of isooctyl alcohol. However, to shift the equilibrium towards the product side, a significant excess of the alcohol is required.[5]

    • Solution: Increase the molar ratio of isooctyl alcohol to TMA. Ratios of 1:3.5 to 1:4.5 are common in industrial processes.[6] This increases the probability of the carboxylic acid groups reacting with the alcohol.

  • Cause 3: Inadequate Catalyst Activity or Concentration: The catalyst's role is to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]

    • Solution:

      • Verify Catalyst Quality: Ensure your catalyst (e.g., p-toluenesulfonic acid, tetrabutyl titanate) is not old or hydrated.

      • Optimize Concentration: Catalyst loading is typically between 0.05% and 0.2% of the total reactant mass.[6] Too little catalyst will result in a slow reaction, while too much can promote side reactions and complicate purification.

      • Consider Catalyst Type: Titanate catalysts (e.g., tetrabutyl titanate) are often preferred over strong acids like sulfuric acid as they can lead to lighter-colored products and may simplify post-treatment by avoiding the need for extensive neutralization washes.[7][8][9]

  • Cause 4: Suboptimal Reaction Temperature: The reaction rate is highly temperature-dependent.

    • Solution: Maintain the reaction temperature within the optimal range of 160-220°C.[6] Lower temperatures will slow the reaction rate, while excessively high temperatures can lead to thermal degradation of the reactants or product, side reactions like ether formation from the alcohol, and a darker product color.

Q2: The final product has a high acid value. What went wrong?

A high acid value indicates the presence of unreacted carboxylic acid groups from TMA or its mono/di-ester intermediates. This is directly related to incomplete conversion.

  • Solution: The remedies are the same as for low yield. The most effective approach is to continue the reaction, ensuring aggressive water removal, until the acid value drops to the target specification (typically ≤ 0.1 mgKOH/g).[8] Monitor the acid value by taking aliquots from the reaction mixture every 1-2 hours towards the end of the expected reaction time.

Q3: My TIOTM product is dark yellow or brown instead of colorless or light-colored. How can I prevent this?

Product color is a critical quality parameter, and discoloration often points to oxidation or side reactions at high temperatures.

  • Cause 1: Oxidation: Reactants or the product can oxidize at high temperatures in the presence of air.

    • Solution: Maintain an inert atmosphere throughout the synthesis. Purge the reactor with nitrogen before heating and maintain a gentle nitrogen blanket or sparge during the entire process.[10] This is a crucial step for producing a high-quality, light-colored product.[10]

  • Cause 2: Raw Material Quality: The purity of the starting trimellitic anhydride can significantly impact the final product's color.[10]

    • Solution: Use high-purity TMA with a low melting color index (e.g., ≤100 on the Platinum-Cobalt scale).[10]

  • Cause 3: Catalyst-Induced Discoloration: Certain catalysts, particularly strong mineral acids at high concentrations, can promote charring or other side reactions that impart color.

    • Solution: Switch to a less aggressive catalyst system, such as a titanate or a solid oxide catalyst (e.g., SnO, ZrO₂).[6][7] These are known to produce lighter-colored products.[7]

  • Cause 4: Post-Treatment Issues: If color develops during purification, it may be due to thermal stress during vacuum distillation to remove excess alcohol.

    • Solution: Perform the dealcoholization step under the lowest possible temperature and highest achievable vacuum to minimize thermal exposure.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or High Acid Value Detected CheckWaterRemoval Is Water Removal System (e.g., Dean-Stark) Functioning Optimally? Start->CheckWaterRemoval FixApparatus Action: Check for leaks. Ensure proper azeotrope formation and condenser efficiency. CheckWaterRemoval->FixApparatus No CheckMolarRatio Is Isooctyl Alcohol to TMA Molar Ratio > 3.5:1? CheckWaterRemoval->CheckMolarRatio Yes FixApparatus->CheckWaterRemoval IncreaseAlcohol Action: Increase excess of isooctyl alcohol to drive equilibrium. CheckMolarRatio->IncreaseAlcohol No CheckCatalyst Is Catalyst active and at correct concentration (0.05-0.2%)? CheckMolarRatio->CheckCatalyst Yes ContinueReaction Continue reaction and monitor acid value periodically. IncreaseAlcohol->ContinueReaction ReplaceCatalyst Action: Use fresh catalyst. Verify concentration. Consider alternative catalyst (e.g., titanate). CheckCatalyst->ReplaceCatalyst No CheckTemp Is Reaction Temperature in 160-220°C range? CheckCatalyst->CheckTemp Yes ReplaceCatalyst->ContinueReaction AdjustTemp Action: Adjust heating to maintain optimal temperature. Avoid overheating. CheckTemp->AdjustTemp No CheckTemp->ContinueReaction Yes AdjustTemp->ContinueReaction End Problem Resolved ContinueReaction->End

Caption: A logical workflow for diagnosing and fixing low TIOTM yield.

Frequently Asked Questions (FAQs)

  • What are the primary raw materials for TIOTM synthesis? The essential raw materials are trimellitic anhydride (TMA), isooctyl alcohol (commonly 2-ethylhexanol), and an acid catalyst.[2]

  • What is the difference between direct esterification and a two-step transesterification process?

    • Direct Esterification: This is the most common method where TMA and isooctyl alcohol are reacted directly.[2] It is simpler and more economical.

    • Two-Step Transesterification: This process first involves reacting TMA with a simple alcohol like methanol to form trimethyl trimellitate.[2][11] This intermediate is then purified and reacted with isooctyl alcohol in a transesterification step, displacing the methanol.[2][12] While more complex and costly, this method can produce a higher purity TIOTM because impurities can be removed at the intermediate stage.[2][12]

  • How can I monitor the reaction's progress? The most reliable method is to measure the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value reaches a predetermined low level (e.g., <0.1 mgKOH/g).[8] Alternatively, you can monitor the amount of water collected in the Dean-Stark trap; the reaction is nearing completion when water evolution ceases.

  • Can I use a different alcohol? Yes, trimellitate esters can be synthesized with various alcohols (C7-C13), which results in plasticizers with different properties.[13] However, the use of "isooctyl alcohol" (specifically 2-ethylhexanol) is standard for producing the plasticizer commonly referred to as TOTM or TIOTM.

Experimental Protocols

Protocol 1: Standard Direct Esterification Synthesis of TIOTM

This protocol outlines a laboratory-scale synthesis using a titanate catalyst.

  • Reactor Setup: Equip a 1 L four-necked round-bottom flask with a mechanical stirrer, a thermocouple connected to a heating mantle, a nitrogen inlet, and a Dean-Stark apparatus fitted with a condenser.

  • Charging Reactants: To the flask, add trimellitic anhydride (192.1 g, 1.0 mol) and 2-ethylhexanol (507.9 g, 3.9 mol; a 1:3.9 molar ratio).

  • Inerting: Begin stirring and purge the system with nitrogen for 15-20 minutes to remove air. Maintain a slow, continuous nitrogen flow throughout the reaction.

  • Initial Heating: Heat the mixture to 120-140°C with stirring until the TMA is fully dissolved.[8]

  • Catalyst Addition: Once the TMA is dissolved, add the tetrabutyl titanate catalyst (approx. 0.1% of total reactant weight, ~0.7 g).

  • Esterification Reaction: Increase the temperature to 180-210°C to initiate a steady reflux and water removal via the Dean-Stark trap. The reaction will typically take 4-8 hours.

  • Monitoring: Every hour after water collection begins, take a small sample to test the acid value. The reaction is complete when the acid value is below 0.1 mgKOH/g.[8]

  • Cooling: Once the target acid value is reached, turn off the heat and allow the mixture to cool to below 100°C under the nitrogen atmosphere.

Protocol 2: Post-Reaction Purification
  • Removal of Excess Alcohol: Configure the apparatus for vacuum distillation. Apply vacuum and gently heat the mixture (e.g., to 150°C at 0.08 MPa) to distill off the unreacted 2-ethylhexanol.[6]

  • Neutralization (if necessary): If an acidic catalyst like p-TsOH was used, the crude product may require neutralization. Cool the product to 80-90°C and add a 5% aqueous solution of sodium carbonate or sodium bicarbonate with vigorous stirring.[8] Check the pH of the aqueous layer to ensure neutrality. Separate the layers using a separatory funnel.

  • Water Washing: Wash the organic layer with warm deionized water (2-3 times) to remove any residual salts.

  • Drying: Dry the product by heating under vacuum to remove any remaining water.

  • Decolorization/Filtration (Optional): If the product is colored, it can be treated with activated carbon (0.5-1.0% w/w) at 90-100°C for 30-60 minutes, followed by hot filtration through a bed of celite to yield the final purified TIOTM.

Data Tables for Quick Reference

Table 1: Typical Reaction Parameters for Efficient TIOTM Synthesis

ParameterRecommended Value/RangeRationale & Notes
Reactants Trimellitic Anhydride (TMA), 2-EthylhexanolHigh-purity TMA is crucial for a low-color product.[10]
Molar Ratio (Alcohol:TMA) 3.5:1 to 4.5:1Excess alcohol drives the reaction equilibrium toward the product.[6]
Catalyst Tetrabutyl Titanate, p-TsOH, SnOTitanates or solid oxides often yield better color and simplify workup.[2][7]
Catalyst Loading 0.05% - 0.2% (by total reactant mass)Balances reaction rate against side reactions and purification difficulty.[6]
Reaction Temperature 160°C - 220°COptimizes reaction rate while minimizing thermal degradation.[6]
Atmosphere Inert (Nitrogen)Prevents oxidation and subsequent color formation.[10]
Reaction Endpoint Acid Value ≤ 0.1 mgKOH/gEnsures high conversion and product purity.[8]

References

  • Cao, Z. (n.d.). Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof. Google Patents.
  • Admin. (2023, October 23). How is TOTM synthesized or manufactured. Retrieved from [Link]

  • Cao, Z. (n.d.). Catalytic synthesis method of tri-octyl tri-meta-benzoate. Google Patents.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]

  • Esterification Lab Answers. (n.d.). Retrieved from [Link]

  • BASTONE. (2025, December 5). The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide. Retrieved from [Link]

  • Cao, Z. (n.d.). Production method for trioctyl trimellitate. Google Patents.
  • Jiang, J. (n.d.). Method for synthesizing triisodecyl trimellitate. Google Patents.
  • SciSpace. (2015). Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof. Retrieved from [Link]

  • JoVE. (2020, March 26). Esterification. Retrieved from [Link]

  • Wang, F. (n.d.). A kind of high-efficiency synthesis method of trioctyl trimellitate (TOTM). Google Patents.
  • Xu, J. (n.d.). A kind of preparation method of trioctyl trimellitate (TOTM). Google Patents.
  • CIR Report Data Sheet. (n.d.). Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. Retrieved from [Link]

  • Wu, G. (n.d.). Industrialized production method for synthesizing trioctyl trimellitate through composite catalysis. Google Patents.
  • CIR Report Data Sheet. (n.d.). Safety assessment of trialkyl trimellitates as used. Retrieved from [Link]

  • Chen, J. (n.d.). Method for producing trioctyl trimellitate with trimellitic acid. Google Patents.
  • A Chemtek. (n.d.). This compound (mixture of isomers). Retrieved from [Link]

  • Zeki, N. S. A. (2010). Kinetic Study of Esterification Reaction. ResearchGate. Retrieved from [Link]

  • Chen, J. (n.d.). Method for producing trioctyl trimellitate with trimellitic acid. Google Patents.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, May 30). Trimellitates (high molecular weight) - Evaluation statement. Retrieved from [Link]

Sources

Technical Support Center: Quantification of Triisooctyl Trimellitate (TIOTM) in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of triisooctyl trimellitate (TIOTM). This guide is designed for researchers, scientists, and drug development professionals who are tackling the complexities of quantifying this high molecular weight plasticizer in challenging sample types. As a non-phthalate plasticizer used in a variety of applications from medical devices to food packaging, accurate measurement of TIOTM is critical for safety, regulatory compliance, and quality control.

This document moves beyond standard protocols to address the "why" behind the methods, providing troubleshooting insights and practical solutions to common challenges encountered in the lab.

Part 1: Frequently Asked Questions & Core Challenges

This section addresses the most common issues arising during TIOTM analysis, from initial sample handling to final data interpretation.

Challenge 1: Sample Preparation - The Critical First Step

Effective sample preparation is paramount; it is often the primary source of poor recovery and variability. The goal is to efficiently extract TIOTM from the matrix while minimizing co-extraction of interfering compounds.[1][2]

Q: What is the best initial approach for extracting TIOTM from a solid polymer matrix (e.g., PVC, polypropylene)?

A: For solid samples, the primary challenge is liberating the analyte from the polymer structure. An ultrasonic-assisted solvent extraction is a robust starting point.[3]

  • Why this works: Ultrasonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy, which disrupts the sample surface and enhances solvent penetration into the polymer matrix, facilitating the dissolution of TIOTM.

  • Recommended Solvents: Start with a non-polar solvent like n-hexane or a slightly more polar solvent like dichloromethane. The choice depends on the polymer's composition.

  • Troubleshooting: If recovery is low, consider increasing the extraction time, performing multiple extraction cycles, or using a solvent mixture (e.g., hexane/acetone). For highly cross-linked polymers, complete dissolution in a solvent like tetrahydrofuran (THF) followed by precipitation of the polymer with a non-solvent (e.g., methanol) to leave TIOTM in the supernatant can be an effective, albeit more complex, strategy.

Q: I'm working with a biological matrix (plasma, tissue homogenate). What extraction technique should I use to avoid interferences?

A: Biological matrices are rich in proteins and lipids, which are major sources of interference, especially for LC-MS analysis.[2][4] A multi-step approach is often necessary.

  • Protein Precipitation (PPT): This is a simple first step to remove the bulk of proteins.[5] Add 3 parts of a cold organic solvent like acetonitrile or methanol to 1 part of your sample, vortex, and centrifuge. Collect the supernatant containing your analyte.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: After PPT, LLE with a water-immiscible solvent (e.g., methyl tert-butyl ether or hexane) can effectively isolate non-polar TIOTM from the aqueous phase. However, LLE can be labor-intensive and prone to emulsion formation.[6]

    • SPE: This is often the preferred method for cleaner extracts and better reproducibility.[2] For a non-polar compound like TIOTM, a reversed-phase (C18) or a nonpolar polymer-based sorbent is ideal. The selectivity of SPE allows for more effective removal of matrix components compared to LLE.[7]

Q: My analyte recovery is consistently low (<50%). What are the likely causes and how can I fix it?

A: Low recovery is a common and frustrating issue. A systematic troubleshooting approach is required.

LowRecovery_Troubleshooting

Caption: General experimental workflow for TIOTM analysis.

References
  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 21871905, this compound; [cited 2026 Jan 14]. Available from: [Link]

  • Becerra-Herrera, M., et al. (2024). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Becerra-Herrera, M., et al. (2024). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC-MS/MS. PubMed. Available from: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Detailed "Manual for the Environmental Survey of Chemical Substances". Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Threshold of Regulation Exemptions. Available from: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from: [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Available from: [Link]

  • MDPI. (2024). Separation and Detection of Microplastics in Human Exposure Pathways: Challenges, Analytical Techniques, and Emerging Solutions. International Journal of Molecular Sciences. Available from: [Link]

  • ResearchGate. (n.d.). Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. Available from: [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Available from: [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Current development and future challenges in microplastic detection techniques: A bibliometrics-based analysis and review. Available from: [Link]

  • Sustainability Directory. (2025). What Are the Challenges in Microplastic Detection?. Available from: [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Available from: [Link]

  • LCGC. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. Available from: [Link]

  • Agilent Technologies. (n.d.). Sample Preparation. Available from: [Link]

  • Direct Compost Solutions. (n.d.). Global Food Contact Status. Available from: [Link]

  • INEOS Group. (n.d.). Global Food Contact Regulations. Available from: [Link]

  • H&M Group. (2024). H&M GROUP CHEMICAL RESTRICTIONS 2024. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Determining the Regulatory Status of Components of a Food Contact Material. Available from: [Link]

  • Scribd. (n.d.). Sample Preparation Techniques For Biological Samples. Available from: [Link]

  • MDPI. (2024). Current Approaches to Microplastics Detection and Plastic Biodegradation. International Journal of Molecular Sciences. Available from: [Link]

  • FoodMate. (n.d.). This compound. Available from: [Link]

  • Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Available from: [Link]

  • AZoM. (2015). The Three Main Challenges in Plastics Testing. Available from: [Link]

  • University of Thi-Qar. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Available from: [Link]

  • LCGC North America. (2013). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. Available from: [Link]

  • PubMed Central (PMC). (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Available from: [Link]

  • Journal of Analytical Science and Technology. (2020). LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. Available from: [Link]

  • Trends in Pharmaceutical Sciences. (2024). Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS. Available from: [Link]

  • Google Patents. (n.d.). US7252980B2 - Polymer extraction methods.
  • Triclinic Labs. (n.d.). Chemical and Materials Characterization Techniques and Services. Available from: [Link]

  • Journal of Nanotoxicology and Nanomedicine. (n.d.). View of Quantitative Analysis of Nanoparticles in Complex Biological Matrices: Insights from Preclinical Studies. Available from: [Link]

Sources

Technical Support Center: Preventing Triisooctyl Trimellitate (TIOTM) Leaching from Polymer Composites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for polymer composite integrity. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the migration of triisooctyl trimellitate (TIOTM) from their polymer matrices. As a high-molecular-weight plasticizer, TIOTM is often selected for its perceived low volatility and migration resistance.[1][2] However, under specific experimental or application conditions, leaching can still pose a significant risk to product performance, safety, and regulatory compliance.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, mitigate, and prevent TIOTM leaching effectively.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the development and testing of polymer composites containing TIOTM.

ProblemPotential Root Cause(s)Recommended Actions & Troubleshooting Steps
High TIOTM leaching despite surface treatment (e.g., UV, Plasma). 1. Insufficient Treatment Parameters: The energy dose, exposure time, or intensity of the surface treatment may be inadequate for creating a sufficient cross-linked barrier.[3] 2. Surface Contamination: The polymer surface may have contaminants (e.g., mold release agents, oils) that inhibit the effectiveness of the treatment. 3. Incorrect Gas Composition (Plasma): For plasma treatment, the gas mixture may not be optimal for inducing the desired surface chemistry changes. Using a pure argon plasma can generate short-wave UV radiation that effectively cross-links the polymer surface.[4]Action 1: Optimize Treatment Parameters.     a. UV Curing: Incrementally increase the UV irradiation dose and/or exposure time. Monitor the gel content to quantify the degree of crosslinking. Be aware that excessive irradiation can lead to brittleness.[5][6]     b. Plasma Treatment: Increase the treatment time or power. Optimize the gas composition; for example, an oxygen plasma can introduce polar groups that interact with the plasticizer, limiting mobility.[3] Action 2: Implement a Pre-Treatment Cleaning Step.     a. Before surface modification, thoroughly clean the polymer surface with a suitable solvent like isopropanol to remove any contaminants.[7] Action 3: Verify and Adjust Gas for Plasma Treatment.     a. If using a gas mixture, ensure it is appropriate for your polymer. Consider switching to pure argon to leverage its UV generation for cross-linking.[4]
Polymer composite becomes brittle or discolored (yellowing) after irradiation treatment. 1. Excessive Radiation Dose: High doses of gamma or UV radiation can lead to chain scission in the polymer backbone, causing embrittlement and a loss of mechanical properties.[8] 2. Oxidation: Irradiation in the presence of oxygen can create free radicals that lead to oxidation and the formation of chromophores, which cause a yellow tint.[9] 3. Plasticizer Degradation: The radiation may be degrading the TIOTM itself, leading to byproducts that affect the polymer's properties and color.Action 1: Optimize Radiation Dose.     a. Reduce the radiation dose to the minimum required to achieve the desired reduction in leaching. Create a dose-response curve correlating radiation dose with both leaching reduction and key mechanical properties (e.g., elongation at break, tensile strength). Action 2: Control the Irradiation Environment.     a. If possible, perform irradiation in an inert atmosphere (e.g., nitrogen) to minimize oxidation. Action 3: Incorporate Stabilizers.     a. Add antioxidants or UV stabilizers to your polymer formulation to mitigate degradation and yellowing.[9]
An alternative plasticizer (e.g., DOTP, DINCH) is showing higher than expected leaching. 1. Polymer Incompatibility: The alternative plasticizer may have lower compatibility with the specific polymer resin compared to TIOTM. 2. Processing Issues: Improper processing temperatures or conditions can lead to poor dispersion of the plasticizer, creating localized areas of high concentration that are more prone to leaching. 3. Simulant/Solvent Effects: The leaching medium (e.g., ethanol, lipids) may have a higher affinity for the alternative plasticizer than for TIOTM.Action 1: Re-evaluate Plasticizer Compatibility.     a. Review the solubility parameters of the polymer and the alternative plasticizer. Consider blending plasticizers to optimize compatibility and performance. Action 2: Optimize Processing Conditions.     a. Ensure thorough mixing and adhere to the recommended processing temperature range for the specific polymer-plasticizer blend. Action 3: Test in Application-Specific Media.     a. Conduct migration studies using simulants that closely mimic the end-use environment. For medical devices, this may include blood or drug simulants.[4]
Formation of a sticky or oily surface on the polymer composite. 1. Plasticizer Exudation: This is a clear sign of poor compatibility or supersaturation of the plasticizer in the polymer matrix.[5] 2. Environmental Factors: High temperatures or exposure to certain solvents can accelerate the migration of the plasticizer to the surface.Action 1: Reformulate the Polymer Composite.     a. Reduce the concentration of TIOTM.     b. Select a plasticizer with better compatibility with your polymer resin. High molecular weight polyester plasticizers are a good option to consider.[10] Action 2: Apply a Surface Coating.     a. A barrier coating can physically block the plasticizer from reaching the surface. Options include UV-curable acrylates or thin films of silicon oxide (SiOx) deposited via PECVD.[11][12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of TIOTM leaching?

A1: TIOTM, like other plasticizers, is not chemically bound to the polymer chains.[13] Leaching is a diffusion-controlled process where the plasticizer molecules migrate from the bulk of the polymer to the surface.[3] This migration is driven by a concentration gradient and is influenced by factors such as temperature, the chemical nature of the contacting medium (e.g., solvents, lipids), and the morphology of the polymer itself.[3][13] Once at the surface, the plasticizer can be removed by contact, evaporation, or dissolution into the surrounding environment.

Q2: How do surface modification techniques prevent TIOTM leaching?

A2: Surface modification techniques aim to alter the outermost layer of the polymer to create a barrier to plasticizer migration. There are three primary strategies:

  • Creating a Cross-linked Surface Network: Techniques like UV or gamma irradiation cause the polymer chains on the surface to link together, forming a denser network that physically hinders the diffusion of large plasticizer molecules like TIOTM.[3][11]

  • Altering Interfacial Chemistry: Methods such as chemical grafting or fluorination change the surface energy and polarity. This can reduce the thermodynamic driving force for the plasticizer to move into the contacting phase.[11]

  • Applying a Barrier Coating: Depositing a thin, impermeable layer, such as silicon oxide (SiOx) or a UV-cured acrylate topcoat, creates a physical barrier that blocks the plasticizer's escape route.[3][11]

Q3: When should I consider an alternative plasticizer instead of surface modification?

A3: The choice between using an alternative plasticizer and applying a surface modification depends on several factors:

  • Cost: Reformulating with a new plasticizer can be more cost-effective for high-volume production if the alternative is competitively priced. Surface modification may require capital investment in new equipment.

  • Existing Formulation: If your bulk polymer formulation is already validated and qualified, surface modification is an excellent way to improve leaching resistance without altering the core material properties.[11]

  • Performance Requirements: For applications requiring extreme heat resistance or very low migration, a high-performance alternative like a polymeric plasticizer might be necessary.[2]

  • Regulatory Constraints: The choice of plasticizer is often dictated by regulatory standards for specific applications, such as medical devices or food contact materials.[14]

Q4: What are the key performance differences between TIOTM and common alternatives like DOTP and DINCH?

A4: TIOTM is a trimellitate ester known for its low volatility and excellent high-temperature performance.[2] DOTP (Dioctyl Terephthalate) is a non-phthalate plasticizer with a good balance of properties and is often more cost-effective than TIOTM.[14] DINCH (Diisononyl cyclohexane dicarboxylate) is another non-phthalate alternative with a favorable toxicological profile, making it suitable for sensitive applications.[15] In terms of migration, TIOTM generally exhibits lower leaching than many other plasticizers due to its higher molecular weight.[2][16] However, studies have shown that under dynamic flow conditions, DINCH and another non-phthalate, DINP, can have higher migration rates than TIOTM and DEHT.[8]

Q5: How does the choice of solvent or simulant affect leaching test results?

A5: The leaching medium plays a critical role. Lipophilic (fat-loving) plasticizers like TIOTM will leach more readily into fatty or oily simulants (like olive oil or lipid emulsions) and certain organic solvents (like hexane) compared to aqueous or acidic solutions.[12] Therefore, it is crucial to select a simulant that accurately represents the real-world conditions the product will encounter. For medical applications, simulants may include saline, ethanol/water mixtures, or blood plasma mimics.[4][7]

Part 3: Experimental Protocols & Methodologies

Protocol 1: UV-Induced Surface Crosslinking to Reduce TIOTM Migration

This protocol describes a method for creating a cross-linked surface on a TIOTM-plasticized PVC film to inhibit leaching.

Materials:

  • TIOTM-plasticized PVC film (e.g., 20-30% TIOTM by weight).

  • Photoinitiator (e.g., 1-2% by weight of a suitable photoinitiator like Irgacure 819).

  • Crosslinking agent (e.g., 1-5% by weight of trimethylolpropane trimethacrylate, TMPTMA).[5]

  • Solvent for coating (if applicable, e.g., dichloromethane).

  • UV curing system with a medium-pressure mercury lamp.

  • Isopropanol for cleaning.

Procedure:

  • Sample Preparation: a. If the photoinitiator and crosslinking agent are not already incorporated into the PVC film, they can be applied as a thin coating. Dissolve the photoinitiator and TMPTMA in a volatile solvent. b. Apply a uniform coating to the PVC film using a drawdown blade or similar method.[10] c. Allow the solvent to fully evaporate in a fume hood.

  • Surface Cleaning: Gently wipe the surface of the PVC film with a lint-free cloth dampened with isopropanol to remove any surface contaminants. Allow it to air dry completely.

  • UV Irradiation: a. Place the PVC film in the UV curing chamber. b. Irradiate the film with UV light. The required dose and time will depend on the lamp intensity and the specific formulation. Start with a low dose and incrementally increase it. An irradiation time of several minutes to hours may be necessary.[6][15] c. If treating both sides, flip the film and repeat the irradiation process.

  • Post-Treatment Analysis: a. Gel Content Measurement: To confirm crosslinking, perform a solvent extraction test (e.g., with tetrahydrofuran) on a small piece of the treated film. The insoluble portion is the gel content, which indicates the degree of crosslinking. b. Migration Testing: Proceed with Protocol 3 to quantify the reduction in TIOTM leaching compared to an untreated control sample.

Protocol 2: Preparation of PVC Films by Solvent Casting for Migration Studies

This protocol details how to prepare standardized PVC films for reproducible leaching experiments.

Materials:

  • PVC resin powder.

  • This compound (TIOTM).

  • Tetrahydrofuran (THF) or other suitable solvent.

  • Glass petri dishes or flat glass plates.

  • Leveling surface.

  • Fume hood.

  • Vacuum oven.

Procedure:

  • Solution Preparation: a. In a glass beaker or flask, dissolve a known weight of PVC resin in THF. A typical concentration is 10-15% w/v. Stir until the resin is fully dissolved. b. Add the desired amount of TIOTM to the solution (e.g., to achieve a 30% plasticizer content relative to the PVC weight). Stir until the TIOTM is fully dissolved and the solution is homogeneous.

  • Casting the Film: a. Place a clean, dry glass petri dish or glass plate on a perfectly level surface inside a fume hood. b. Pour the PVC/TIOTM/THF solution slowly and evenly onto the glass surface. c. Cover the dish loosely to allow for slow, controlled evaporation of the solvent. This helps to prevent the formation of bubbles and ensures a uniform film.

  • Drying the Film: a. Let the film dry at room temperature in the fume hood for 24-48 hours, or until the majority of the solvent has evaporated. b. Transfer the film (still on the glass substrate) to a vacuum oven. c. Dry the film under vacuum at a slightly elevated temperature (e.g., 40-50°C) for at least 24 hours to remove any residual solvent.

  • Film Removal and Conditioning: a. Carefully peel the dried PVC film from the glass substrate. b. Cut the film into the desired dimensions for migration testing. c. Condition the films at a standard temperature and humidity (e.g., 23°C, 50% RH) for at least 24 hours before testing.[11]

Protocol 3: Quantifying TIOTM Leaching using Solvent Extraction and GC-MS

This protocol outlines a standard method for measuring the amount of TIOTM that leaches from a polymer composite into a solvent simulant.

Materials:

  • Polymer composite samples of known surface area and weight.

  • Leaching simulant (e.g., 95% ethanol, n-hexane, or a food/drug simulant).

  • Glass vials with PTFE-lined caps.

  • Incubator or water bath.

  • Gas Chromatograph with Mass Spectrometer (GC-MS).

  • Internal standard (e.g., Benzyl Butyl Phthalate - BBP).

  • Chloroform or other suitable solvent for extraction.[8]

Procedure:

  • Migration Test: a. Place a pre-weighed polymer sample of known surface area into a glass vial. b. Add a precise volume of the chosen leaching simulant to the vial, ensuring the sample is fully immersed. A standard surface-area-to-volume ratio is often used, for example, 6 dm² per 1 L of simulant.[1] c. Seal the vial and place it in an incubator at the desired test temperature (e.g., 37°C for medical applications) for a specified duration (e.g., 24 hours, 10 days).

  • Sample Preparation for GC-MS: a. After the incubation period, remove the polymer sample from the vial. b. Take a known aliquot (e.g., 600 µL) of the leachate (the simulant containing the leached TIOTM).[8] c. Add an equal volume of a solvent like chloroform containing a known concentration of an internal standard (e.g., 2 µg/mL BBP).[8] d. Vortex the mixture vigorously to extract the TIOTM into the chloroform phase. e. Centrifuge the mixture to separate the layers. f. Carefully transfer the chloroform layer (bottom layer) to a GC vial for analysis.

  • GC-MS Analysis: a. Inject the sample into the GC-MS system. b. Use a suitable temperature program and column to separate the TIOTM from other components. c. The mass spectrometer will identify TIOTM based on its unique mass spectrum and retention time. d. Quantify the concentration of TIOTM in the leachate by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

  • Calculating Leaching Rate: a. Express the results in terms of mass of TIOTM leached per unit surface area of the polymer (e.g., µg/cm²) or as a percentage of the initial plasticizer weight lost.

Part 4: Data Summaries & Visualizations

Comparative Performance of TIOTM and Alternatives

The selection of a plasticizer is a trade-off between performance, cost, and safety. The following table provides a comparative overview of TIOTM and two common non-phthalate alternatives.

PropertyTrioctyl Trimellitate (TIOTM)Dioctyl Terephthalate (DOTP)Hexamoll® DINCH®
Chemical Class TrimellitateTerephthalateCyclohexane Dicarboxylate
Molecular Weight HighMediumMedium
Volatility Very Low[2]LowLow
High-Temp Performance Excellent[2]GoodGood
Low-Temp Flexibility GoodGoodExcellent
Migration Resistance Excellent (especially in fatty media)[2]GoodGood
Relative Cost HighLow-Medium[14]Medium-High
Toxicity Profile Favorable[14]Very Favorable[14]Very Favorable[15]
Leaching (µg/mL) into 50% EtOH/Water Simulant (24h) ~0.2 - 1.5[8][17]~0.5 - 2.5[8]~1.0 - 4.0[8]

Note: Leaching values are indicative and can vary significantly based on polymer formulation, temperature, flow rate, and exact test conditions.

Diagrams and Workflows

Mechanism of Plasticizer Leaching

LeachingMechanism cluster_polymer Polymer Bulk cluster_surface Polymer Surface cluster_environment Contacting Medium (e.g., Solvent, Air) Bulk TIOTM Molecules (High Concentration) Surface TIOTM Molecules (Low Concentration) Bulk->Surface 1. Diffusion (Driven by Conc. Gradient) Environment Leached TIOTM Surface->Environment 2. Partitioning/Removal (Extraction, Evaporation)

Caption: The two-step process of plasticizer leaching from a polymer matrix.

Workflow for Selecting a Leaching Prevention Strategy

StrategySelection Start Start: High TIOTM Leaching Detected Q_Formulation Is complete reformulation of the bulk polymer an option? Start->Q_Formulation Alt_Plasticizer Option 1: Evaluate Alternative Plasticizers (e.g., DOTP, Polymeric) Q_Formulation->Alt_Plasticizer Yes Q_Surface Is surface modification feasible? Q_Formulation->Q_Surface No Test_Alt Test for Compatibility, Performance, and Leaching Alt_Plasticizer->Test_Alt Test_Alt->Q_Surface Fail End_Pass End: Leaching Mitigated Test_Alt->End_Pass Pass Surface_Mod Option 2: Implement Surface Modification Q_Surface->Surface_Mod Yes End_Fail End: Re-evaluate Strategy Q_Surface->End_Fail No Choose_Mod Select Method: - Irradiation (UV/Gamma) - Plasma Treatment - Barrier Coating Surface_Mod->Choose_Mod Optimize_Mod Optimize Treatment Parameters & Test for Leaching/Brittleness Choose_Mod->Optimize_Mod Optimize_Mod->End_Pass Pass Optimize_Mod->End_Fail Fail

Caption: Decision workflow for choosing an appropriate TIOTM leaching mitigation strategy.

References

  • Surface Modification Strategies to Inhibit Plasticizer Migration. (2025). Google AI Test Kitchen.
  • Unlocking Superiority: The Advantages of TOTM as a Plasticizer Compared to Alternatives. (2024). PUdaily.
  • Comparative Analysis: Tris(2-ethylhexyl) Trimellitate (TOTM) vs. Other Plasticizers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • What is the best alternative to DEHP for medical-grade PVC? That depends. (2016). Plastics Today.
  • Surface Modification Strategies to Inhibit Plasticizer Migration. (2025). Google AI Test Kitchen.
  • Coltro, L., Pitta, J. B., Madaleno, E., & Rodrigues, R. (2014).
  • Eckert, E., Muench, F., & Goeen, T. (2016). Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. Chemosphere, 145, 10-16.
  • What Is Plasticizer Leaching And Why Is It A Problem? (2025). Chemistry For Everyone - YouTube.
  • Crosslinking of PVC formulations treated with UV light. (2006). Journal of Vinyl and Additive Technology, 12(1), 49-54.
  • Plasticizer Selection Guide: Comparing Phthalate Vs. Non-phthalate Options For Performance & Compliance. (2026). Chemical Bull Pvt. Ltd.
  • Surface modification strategies for inhibiting the migration of plasticizers from plastics. (2026). ResearchGate.
  • Bernard, L., et al. (2015). Migration of plasticizers from PVC medical devices: Development of an infusion model. International Journal of Pharmaceutics, 494(1), 29-35.
  • Lautraite, S., et al. (2019). Impact of alternative materials to plasticized PVC infusion tubings on drug sorption and plasticizer release. International Journal of Pharmaceutics, 572, 118774.
  • How to reduce leched out of plasticizers from PVC plastics? (2020). ResearchGate.
  • Coating to Prevent Plasticizer Leaching in Medical Devices. (2025). SPE.
  • Crosslinking of PVC formulations treated with UV light. II. Color formation and viscoelastic properties. (2007). Journal of Vinyl and Additive Technology, 13(3), 189-194.
  • Technical Support Center: Reducing Plasticizer Migration from PVC. (n.d.). BenchChem.
  • Bernard, L., et al. (2018). Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. PloS one, 13(2), e0192365.
  • REDUCING THE MIGRATION OF PVC PLASTICIZERS. (n.d.). Fraunhofer IST.
  • Why Some Polypropylene Plastics Yellow After Sterilization. (2025). Foxx Life Sciences.
  • Migrability of PVC plasticizers from medical devices into a simulant of infused solutions. (2025). ResearchGate.
  • Leaching of plasticizers from PVC medical devices: A molecular interpretation of experimental migration data. (n.d.). ResearchGate.
  • LEACHING AND EXPOSURE OF PHTHALATES FROM MEDICAL DEVICES; HEALTH IMPACTS AND REGULATIONS. (2019). Environmental Contaminants Reviews.

Sources

Technical Support Center: Optimizing Triisooctyl Trimellitate (TIOTM) Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Triisooctyl Trimellitate (TIOTM). This document is designed for researchers, scientists, and drug development professionals engaged in the esterification of trimellitic anhydride with isooctanol. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction temperature and time, troubleshooting common issues, and understanding the causality behind each experimental step. Our goal is to empower you with the expertise to achieve high-yield, high-purity TIOTM synthesis consistently.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the esterification process. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Q1: My final TIOTM product has a dark or yellow coloration. What are the likely causes and how can I prevent this?

A1: Product coloration is a common issue often stemming from thermal degradation or oxidation at elevated temperatures. The reaction is typically conducted between 150-250°C, a range where side reactions can occur if not properly controlled.[1]

  • Causality: At the upper end of this temperature range, or with prolonged reaction times, the organic molecules can begin to decompose or oxidize, forming colored impurities. Ramping up the temperature too quickly can also lead to localized overheating and degradation.[1]

  • Preventative Measures:

    • Inert Atmosphere: Conduct the entire reaction under a nitrogen blanket.[2] This minimizes oxidation by displacing atmospheric oxygen.

    • Gradual Heating: Implement a controlled, gradual temperature ramp-up to the target reaction temperature. This prevents thermal shock and the formation of degradation byproducts.[1]

    • Optimized Temperature & Time: Avoid unnecessarily high temperatures or extended reaction times. Once the acid value indicates the reaction is near completion, proceed to the purification steps.

    • Raw Material Quality: Ensure the purity of your starting materials, particularly the trimellitic anhydride. Impurities in the feedstock can contribute to color.[1][2]

Q2: The esterification reaction seems to have stalled, and the acid value is no longer decreasing. What's happening and what should I do?

A2: A stalled reaction is almost always due to the accumulation of water, a byproduct of the esterification process. This is a classic example of Le Chatelier's principle in action.

  • Causality: Esterification is a reversible equilibrium reaction.[1] For every mole of ester formed, one mole of water is produced. If this water is not removed, the reverse reaction (hydrolysis) will occur at a rate that matches the forward reaction, and the net conversion to product will cease.

  • Solution: The key is continuous and efficient water removal.

    • Vacuum Application: A vacuum system is crucial for industrial-scale production and highly recommended for laboratory synthesis.[1] By reducing the pressure, you lower the boiling point of water, facilitating its removal from the reaction mixture even at temperatures below 100°C. This continuously shifts the equilibrium towards product formation.[1]

    • Azeotropic Distillation: For atmospheric pressure setups, using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like xylene or toluene) can effectively remove the water as it is formed.

    • Check for Leaks: Ensure your reaction setup is airtight to maintain a stable vacuum.

Q3: My final product yield is consistently below 90%. How can I improve it?

A3: Low yield is often linked to incomplete reaction, which can be traced back to several factors.

  • Causality & Solutions:

    • Inefficient Water Removal: As discussed in Q2, this is the most common culprit. High yields (often exceeding 98%) are heavily dependent on effectively driving the reaction forward by removing the water byproduct.[1]

    • Catalyst Inactivity or Insufficient Amount: The catalyst, typically an acid like para-toluenesulfonic acid (PTSA) or a titanate like tetraisopropyl titanate, is essential to speed up the reaction.[1] Ensure the catalyst is not expired and is used in the correct proportion (e.g., around 0.3% by mass).[1]

    • Stoichiometry: While the stoichiometric molar ratio of trimellitic anhydride to isooctanol is 1:3, using an excess of the alcohol (e.g., a molar ratio of 1:3.5 to 1:4.5) can help push the equilibrium towards the product side.[3][4]

    • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature. The typical cycle is 4-8 hours at 150-250°C.[1] Monitor the reaction's progress by measuring the acid value; the reaction is considered complete when the acid value is very low (e.g., below 0.05 mgKOH/g).[3][4]

Q4: The acid value of my purified TIOTM is too high. What went wrong?

A4: A high acid value in the final product indicates the presence of unreacted carboxylic acid groups from the trimellitic anhydride.

  • Causality & Solutions:

    • Incomplete Esterification: This is the primary cause. Refer to the solutions for low yield (Q3), as the same factors apply here: inefficient water removal, catalyst issues, insufficient reaction time or temperature, and incorrect stoichiometry.

    • Ineffective Neutralization: After the reaction, any remaining acid catalyst and unreacted trimellitic acid should be neutralized, typically with a basic wash (e.g., dilute sodium carbonate solution). If this step is incomplete, the final product will remain acidic.

    • Hydrolysis during Workup: Exposure to water for extended periods, especially at elevated temperatures, during the purification process can cause some of the ester to hydrolyze back to the carboxylic acid. Ensure the washing and separation steps are performed efficiently.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for TIOTM esterification?

A1: The generally accepted temperature range for direct esterification is 150°C to 250°C.[1] However, the optimal temperature within this range depends on the catalyst used, the efficiency of water removal, and the desired reaction time. A common approach is to start at a lower temperature and gradually increase it as the reaction proceeds. Some patented processes specify temperatures such as 160°C, 180°C, 200°C, or 220°C, with corresponding reaction times of 3 to 8 hours.[3][4]

Q2: How does reaction time affect the synthesis?

A2: Reaction time is inversely related to temperature; higher temperatures generally lead to shorter reaction times. The goal is to continue the reaction long enough to achieve a high conversion rate (typically >99.5%), which is monitored by the acid value of the reaction mixture.[3][4] A typical industrial reaction cycle lasts between 4 and 8 hours.[1] Extending the reaction time unnecessarily, especially at high temperatures, can lead to product degradation and color formation.

Q3: What are the most common catalysts, and why are they used?

A3: The most common catalysts are acidic.

  • Para-toluenesulfonic acid (PTSA): A strong acid catalyst that is effective and widely used.[1]

  • Titanate catalysts (e.g., tetraisopropyl titanate, tetrabutyl titanate): These are also common and effective.[1][5]

  • Solid acid catalysts (e.g., solid oxides like SnO, ZrO₂, TiO₂): These have the advantage of being easily filtered out of the reaction mixture, simplifying purification and reducing wastewater from neutralization washes.[3]

These catalysts work by protonating a carbonyl oxygen of the trimellitic anhydride, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the isooctanol.[1] This significantly accelerates the rate of the esterification reaction.[1]

Q4: Can this reaction be performed without a catalyst?

A4: While technically possible, the uncatalyzed reaction between trimellitic anhydride and isooctanol is extremely slow, making it impractical for laboratory or industrial synthesis.[1] A catalyst is essential to achieve a reasonable reaction rate and high conversion in a practical timeframe.

III. Quantitative Data Summary

The following table summarizes typical reaction parameters found in various synthesis protocols.

ParameterValue RangeNotes
Reaction Temperature 150 - 250 °COptimal temperature depends on catalyst and desired reaction time.[1]
Reaction Time 3 - 8 hoursMonitored by acid value until conversion is >99.5%.[3][4]
Reactant Molar Ratio 1 : 3.4 - 1 : 4.5An excess of isooctanol is used to drive the equilibrium.[3][4]
(Trimellitic Anhydride : Isooctanol)
Catalyst Loading 0.05 - 0.3% (by mass of reactants)Varies by catalyst type (e.g., PTSA, titanates, solid oxides).[1][3][4]
Operating Pressure 10 - 40 mmHg (Vacuum)Crucial for efficient removal of water byproduct.[1]

IV. Experimental Workflow & Protocol

Workflow Diagram

The following diagram illustrates the key stages and decision points in the TIOTM synthesis and optimization process.

TIOTM_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep 1. Charge Reactor: - Trimellitic Anhydride - Isooctanol (Excess) - Catalyst heat 2. Gradual Heating (under N2 atmosphere) prep->heat react 3. Maintain Temp (150-250°C) & Vacuum (for water removal) heat->react monitor 4. Monitor Acid Value react->monitor monitor->react Acid Value High cool 5. Cool Down monitor->cool Reaction Complete (Acid Value Low) neutralize 6. Neutralize Catalyst & Unreacted Acid cool->neutralize wash 7. Water Wash neutralize->wash dehydrate 8. Dehydrate & Remove Excess Alcohol (Vacuum) wash->dehydrate filter 9. Filter dehydrate->filter product Final Product: TIOTM filter->product

Caption: Workflow for TIOTM synthesis via direct esterification.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure for the direct esterification of trimellitic anhydride with 2-ethylhexanol (a common isooctanol).

  • Reactor Setup: Equip a reaction vessel with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a distillation condenser connected to a vacuum pump via a collection flask.

  • Charging Reactants: Charge the reactor with trimellitic anhydride (1.0 mole), 2-ethylhexanol (3.5 - 4.5 moles), and the chosen catalyst (e.g., 0.1-0.3% of the total reactant mass).

  • Inerting the System: Begin purging the system with nitrogen to create an inert atmosphere.

  • Heating and Reaction:

    • Start stirring and begin heating the mixture gradually.

    • Once the temperature reaches approximately 150°C, water will begin to distill off.

    • Apply a vacuum to facilitate the continuous removal of the water byproduct.

    • Continue to gradually increase the temperature to the target range (e.g., 180-220°C) and maintain it for 3-8 hours.

  • Monitoring the Reaction: Periodically take small samples from the reaction mixture to measure the acid value. The reaction is considered complete when the acid value drops below a predetermined level (e.g., < 0.05 mgKOH/g).

  • Purification:

    • Once the reaction is complete, cool the mixture to below 100°C.

    • Neutralize the residual acid and catalyst by washing with a dilute aqueous solution of sodium carbonate or sodium hydroxide, followed by several washes with deionized water until the aqueous layer is neutral.

    • Remove the excess 2-ethylhexanol and any residual water by distillation under reduced pressure.

    • The final product can be filtered to remove any solid impurities.

V. References

  • The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide. (2025). BASTONE.

  • CN103007920A - Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof. Google Patents.

  • CN102030652B - Industrialized production method for synthesizing trioctyl trimellitate through composite catalysis. Google Patents.

  • CN101429126B - Method for producing trioctyl trimellitate with trimellitic acid. Google Patents.

  • CN105175256A - Production method for trioctyl trimellitate. Google Patents.

  • CN102924279A - Catalytic synthesis method of tri-octyl tri-meta-benzoate. Google Patents.

Sources

resolving peak tailing for triisooctyl trimellitate in gas chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Resolving Peak Tailing for Triisooctyl Trimellitate (TIOTM)

Welcome to our dedicated technical support guide for troubleshooting Gas Chromatography (GC) analyses. This resource is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges. Here, we specifically address the common issue of peak tailing when analyzing the high-molecular-weight plasticizer, this compound (TIOTM).

As Senior Application Scientists, we understand that peak tailing is more than an aesthetic issue; it directly impacts resolution, integration, and the quantitative accuracy of your results[1][2]. This guide provides a structured, causality-driven approach to not only fix the problem but also to understand its origins, empowering you to build more robust analytical methods.

Troubleshooting Guide: A Systematic Approach to Eliminating TIOTM Peak Tailing

Peak tailing for a large, polar molecule like TIOTM often originates from unwanted chemical interactions with active sites or sub-optimal physical conditions within the GC system. This guide follows a logical, step-by-step process, starting with the most common and easily resolved issues.

Question 1: My TIOTM peak is tailing. Where should I start my investigation?

Answer: Always start with the most accessible and frequently contaminated part of the system: the GC inlet. More often than not, issues originate here rather than the column itself[3]. A systematic check of the inlet consumables is the most efficient first step.

Core Insight: The high temperatures required to volatilize heavy molecules like TIOTM can accelerate the degradation of inlet components and bake non-volatile sample matrix residues onto surfaces, creating active sites that cause peak tailing[4][5].

Protocol 1: Routine Inlet Maintenance

  • Cool Down: Safely cool the GC inlet and oven and turn off all gas flows.

  • Replace the Septum: A cored or overtightened septum can be a source of leaks and contamination[5]. Replace it with a high-quality, temperature-appropriate septum.

  • Replace the Inlet Liner: The liner is the primary site of sample volatilization and a major trap for non-volatile residues.

    • Remove the old liner and O-ring.

    • Visually inspect the old liner for discoloration or residue buildup. This confirms contamination.

    • Install a new, clean, and properly deactivated liner and a new O-ring[4][5]. For active compounds like TIOTM, a liner with deactivated glass wool can help trap non-volatiles, but the wool itself must be highly inert[6].

  • Inspect and Clean/Replace the Inlet Seal: The metal seal at the base of the inlet can also accumulate residue. If it appears discolored, replace it.

  • Reassemble and Leak Check: Reinstall the column (see Question 3 for proper installation), re-establish gas flows, and perform a thorough leak check. An electronic leak detector is recommended as liquid solutions can contaminate the system[7].

Question 2: I've performed full inlet maintenance, but the tailing persists. What's my next step?

Answer: If inlet maintenance doesn't resolve the issue, the problem likely lies with the analytical column itself. The front section of the column is most susceptible to contamination from the sample matrix and degradation from repeated high-temperature injections[3][8].

Core Insight: Contamination in the column acts as an unwanted stationary phase, creating active sites that interact strongly with polar analytes like the ester groups on TIOTM. This secondary interaction retains a portion of the analyte molecules for longer, causing the characteristic tail[9][10].

Protocol 2: Column Inlet Trimming

  • Cool Down and Remove Column: Safely cool the system and carefully uninstall the column from the GC inlet.

  • Trim the Inlet End: Using a ceramic scoring wafer, make a clean, square cut to remove 15-20 cm from the inlet end of the column[2][3]. A clean, 90-degree cut is critical to prevent turbulence and further peak shape distortion[2][9]. Inspect the cut with a small magnifier to ensure it is clean and flat.

  • Reinstall and Condition: Reinstall the column in the inlet, ensuring correct positioning (see Question 3). It is good practice to briefly condition the column after re-installation to ensure a stable baseline.

Question 3: How do I know if my column is installed correctly? Could this be the cause?

Answer: Absolutely. Improper column installation is a frequent cause of peak tailing for all compounds in the chromatogram, not just active ones. This is because it creates physical, rather than chemical, disruptions to the carrier gas flow path[9][11].

Core Insight: An incorrectly positioned column creates unswept, or "dead," volumes in the flow path. Analyte molecules can get trapped in these turbulent zones and are released back into the main carrier gas stream slowly, resulting in a tailed peak[6][12].

Protocol 3: Verifying Proper Column Installation

  • Consult Manufacturer's Guide: Each GC manufacturer specifies the correct depth to which the column should be inserted into the inlet and detector. Adhere to these distances precisely. For example, in a standard Agilent split/splitless inlet, the column should extend 4-6 mm past the ferrule into the inlet[13].

  • Ensure a Clean Cut: As mentioned previously, a ragged or angled column cut will create turbulence[12]. Always use a high-quality scoring wafer.

  • Proper Ferrule Use: Use the correct size and type of ferrule for your column and fitting. Do not overtighten the fitting, as this can crush the column end or deform the ferrule, causing leaks or obstruction.

  • Diagnostic Test: To confirm a physical flow path problem, inject a completely non-polar, volatile compound like methane or butane. These compounds should not interact chemically with the system. If the methane peak tails, it is a strong indicator of a flow path disruption caused by poor installation or a blockage[6][14].

Logical Troubleshooting Flow

The following diagram illustrates the systematic process for diagnosing and resolving TIOTM peak tailing.

G cluster_0 Start: TIOTM Peak Tailing Observed cluster_1 Phase 1: Inlet System cluster_2 Phase 2: Column & Installation cluster_3 Phase 3: Method & Column Health start Observe Tailing Peak inlet_maint Perform Full Inlet Maintenance (Liner, Septum, Seal) start->inlet_maint check1 Problem Resolved? inlet_maint->check1 trim_col Trim 15-20cm from Column Inlet check1->trim_col No end_ok Analysis Successful check1->end_ok Yes check2 Problem Resolved? trim_col->check2 install_check Verify Proper Column Installation (Depth, Cut, Ferrule) check2->install_check No check2->end_ok Yes check3 Problem Resolved? install_check->check3 method_opt Review & Optimize Method (Temperatures, Flow Rate) check3->method_opt No check3->end_ok Yes new_col Replace Column method_opt->new_col end_bad Contact Support new_col->end_bad

Caption: A step-by-step workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: Could my GC method parameters be the cause of tailing for TIOTM?

A: Yes. For high-boiling point compounds like TIOTM, sub-optimal thermal conditions are a common culprit.

  • Inlet Temperature: If the inlet temperature is too low, TIOTM may not volatilize completely or quickly enough, leading to slow sample introduction onto the column and a broadened, tailing peak[15]. You may need to increase the inlet temperature, but do not exceed the maximum temperature limit of the column[15].

  • Oven Temperature Program: A slow initial temperature ramp can cause the analyte band to spread before chromatography begins. Conversely, if the initial oven temperature is too high (above the boiling point of your solvent), you can get improper focusing of the sample at the head of the column[2]. For splitless injections, a common rule of thumb is to set the initial oven temperature about 20°C below the boiling point of the injection solvent to ensure proper solvent trapping and analyte focusing[2].

  • Carrier Gas Flow Rate: A flow rate that is too low can increase the time the analyte spends in the system, increasing the opportunity for unwanted interactions and band broadening. Ensure your flow rate is set near the optimal linear velocity for your carrier gas (e.g., Helium or Hydrogen)[16].

Q2: I see tailing only for TIOTM and other polar compounds, but my hydrocarbon standards look perfect. What does this indicate?

A: This is a classic sign of chemical activity in your system. If non-polar hydrocarbons show symmetrical peaks while polar analytes tail, it points to specific, unwanted chemical interactions[11][14].

Core Insight: Active sites, such as exposed silanol (Si-OH) groups on glass liners, glass wool, or contaminated column surfaces, are polar. They form strong hydrogen bonds with polar functional groups, like the esters in TIOTM. This secondary retention mechanism holds back the polar molecules, causing them to elute later and form a tail.

The diagram below illustrates this interaction.

G cluster_0 GC Flow Path cluster_1 Resulting Chromatogram TIOTM_ok TIOTM (Analyte) ActiveSite Active Site (e.g., Silanol) on Liner/Column TIOTM_ok->ActiveSite Unwanted Secondary Interaction (H-Bonding) peak_shape ActiveSite->peak_shape Causes Peak Tailing

Caption: Interaction of a polar analyte with an active site.

To resolve this, ensure all components in your flow path are highly inert and properly deactivated. Consider using ultra-inert liners and columns if you frequently analyze active compounds[6][17].

Q3: How often should I perform inlet maintenance to prevent peak tailing?

A: The frequency of maintenance is highly dependent on the cleanliness of your samples.

  • Clean Samples (e.g., pharmaceutical standards in clean solvent): Every 100-200 injections.

  • Complex or "Dirty" Samples (e.g., environmental extracts, polymer extracts): May require liner replacement daily or after as few as 20-50 injections[4].

The best practice is to establish a preventative maintenance schedule based on your application[4]. Monitor system performance metrics like peak shape and response factor. When you observe a degradation in performance, it's time for maintenance.

Q4: When is it time to replace the entire GC column?

A: If you have performed comprehensive inlet maintenance and trimmed the column inlet multiple times without resolving the peak tailing, and you've ruled out installation or method issues, the column's stationary phase may be irreversibly damaged or contaminated. At this point, replacing the column is the most effective solution[6][17]. Columns are consumables, and their lifetime is finite, especially when used for high-temperature analyses of complex samples.

Parameter Summary Table

ParameterRecommendation for TIOTM AnalysisRationale
Inlet Liner Use a high-quality, deactivated liner. A splitless liner with deactivated glass wool can be beneficial.Minimizes active sites and traps non-volatile matrix components, protecting the column[5][6].
Inlet Temperature Sufficiently high for rapid volatilization (e.g., 280-320 °C), but below column max temp.Ensures complete and efficient transfer of the high-boiling point analyte to the column[15].
Column Trimming Trim 15-20 cm from the inlet when tailing appears after inlet maintenance.Removes contaminated or active section of the column, restoring inertness[2][3].
Column Installation Follow manufacturer's specifications for insertion depth exactly. Ensure a clean, square cut.Prevents dead volumes and flow path turbulence, which cause physical peak distortion[11][12].
Initial Oven Temp For splitless injection, set ~20°C below the solvent boiling point.Promotes efficient analyte focusing at the head of the column, preventing band broadening[2].

References

  • Shimadzu Asia Pacific. GC column conditioning. [Link]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • CHROMSERVIS. GC column conditioning. [Link]

  • Restek Corporation. (2018). GC Inlet Maintenance. [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. [Link]

  • Element Lab Solutions. GC Inlet Maintenance. [Link]

  • Element Lab Solutions. Troubleshooting GC peak shapes. [Link]

  • Agilent Technologies. (2016). Tailing Peaks - Part 1 - GC Troubleshooting Series. [Link]

  • Phenomenex. Gas Chromatography (GC) Column Conditioning, Testing and Checks. [Link]

  • Restek. How to Condition a New Capillary GC Column. [Link]

  • Chromatography Online. TROUBLESHOOTING GUIDE. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Separation Science. Peak Tailing in GC Trace Analysis. [Link]

  • Chemistry For Everyone. (2025). What Causes Tailing In Gas Chromatography?. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • LCGC International. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. [Link]

  • Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. [Link]

  • Restek. Guide to GC Column Selection and Optimizing Separations. [Link]

  • Restek Resource Hub. (2018). GC Troubleshooting—Tailing Peaks. [Link]

  • Agilent Technologies. (2018). GC Tips and Tricks for Method Optimization. [Link]

  • Souchon, V. (2015). OPTIMIZATION OF THE ANALYSIS OF GASOLINES WITH GC×GC. [Link]

Sources

Technical Support Center: Minimizing Degradation of Triisooctyl Trimellitate (TIOTM) During Processing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Triisooctyl Trimellitate (TIOTM). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of processing this high-performance plasticizer. As a trimellitate ester, TIOTM is prized for its exceptional thermal stability, low volatility, and resistance to migration, making it a critical component in demanding applications like high-temperature electrical cables, automotive interiors, and medical devices.[1][2]

However, like any organic material, TIOTM is susceptible to degradation under certain processing conditions. This guide provides in-depth, field-proven insights into the causes of degradation and offers actionable, self-validating protocols to maintain the integrity of your material and the performance of your final product.

Core Concepts: Understanding TIOTM Degradation

Degradation of TIOTM is primarily driven by three mechanisms: thermal, oxidative, and hydrolytic stress. Often, these occur in concert, particularly during high-temperature melt processing in the presence of air and trace moisture. The most common symptom of degradation is yellowing , which results from the formation of chromophores—conjugated double bonds and carbonyl groups—within the molecular structure.[3] This discoloration is not merely a cosmetic issue; it signifies chemical changes that can compromise the material's mechanical, electrical, and long-term performance.[4]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during processing. The solutions are based on a fundamental understanding of the degradation mechanisms and are designed to be implemented and validated in a laboratory or production setting.

Issue 1: Product Discoloration (Yellowing) During Melt Processing

Q: My PVC compound, plasticized with TIOTM, is exhibiting a yellow tint after extrusion at 170-190°C. What is the primary cause, and how can I mitigate it?

A: This is a classic sign of thermo-oxidative degradation. At elevated temperatures, the combination of heat and atmospheric oxygen initiates a free-radical chain reaction. This process breaks down the ester chains of the TIOTM molecule, leading to the formation of conjugated systems that absorb visible light and appear yellow.[3]

Causality and Strategic Solutions:
  • Excessive Heat Exposure (Temperature & Residence Time): The rate of thermal degradation is exponentially related to temperature. Prolonged exposure, even at acceptable temperatures, can also cause discoloration.

    • Solution 1: Optimize Temperature Profile. Lower the processing temperature in stages. A reduction of just 5-10°C can significantly decrease the rate of degradation.[4][5]

    • Solution 2: Minimize Residence Time. Increase screw speed (within limits to avoid excessive shear) and ensure no "dead spots" exist in the extruder barrel where material can stagnate and overheat.

  • Presence of Oxygen: Oxygen is a critical component for thermo-oxidative degradation.

    • Solution 3: Utilize a Nitrogen Blanket/Purge. Processing under an inert nitrogen atmosphere is highly effective. By displacing oxygen, you directly inhibit the oxidation pathway. This is common practice in high-performance applications.

    • Solution 4: Incorporate Antioxidants. Antioxidants are essential additives that protect the polymer and plasticizer.[6] They function by interrupting the free-radical chain reaction.

      • Primary Antioxidants (Radical Scavengers): Hindered phenols (e.g., Irganox 1010) are excellent for scavenging free radicals formed during processing.

      • Secondary Antioxidants (Hydroperoxide Decomposers): Organophosphites (e.g., Irgafos 168) are used to decompose hydroperoxides, which are unstable precursors to further degradation.[6] A synergistic blend of primary and secondary antioxidants is often most effective.[7]

Troubleshooting & Validation Workflow

Below is a systematic workflow for diagnosing and resolving yellowing issues during processing.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Formulation Adjustment cluster_3 Phase 4: Resolution start Yellowing Observed in Final Product qc_check QC Check: Measure Yellowness Index (YI) per ASTM E313 start->qc_check temp_check Is Processing Temp > 180°C? qc_check->temp_check reduce_temp Action: Reduce Barrel Temp by 5-10°C temp_check->reduce_temp Yes residence_check Action: Increase Screw Speed / Check for Dead Spots temp_check->residence_check No antioxidant_check Is an Antioxidant Package Present? temp_check->antioxidant_check reduce_temp->qc_check Re-evaluate YI residence_check->qc_check Re-evaluate YI add_antioxidant Action: Add Phenolic/Phosphite Antioxidant Blend (0.1-0.5 phr) antioxidant_check->add_antioxidant No nitrogen_purge Consider: Nitrogen Purge for Oxygen-Free Processing antioxidant_check->nitrogen_purge Yes, but still yellow add_antioxidant->qc_check Re-evaluate YI resolved Problem Resolved: Product Meets YI Spec nitrogen_purge->resolved

Caption: A logical workflow for troubleshooting yellowing in TIOTM compounds.

Issue 2: Reduced Flexibility or Brittleness in the Final Product

Q: My product seems more brittle than expected after processing, even with the correct TIOTM concentration. Could this be related to degradation?

A: Yes, severe degradation can lead to a loss of plasticizer efficacy. The chemical breakdown of TIOTM can result in lower molecular weight byproducts that are more volatile and may evaporate during processing or post-processing. This phenomenon, known as "plasticizer loss," effectively reduces the concentration of functional plasticizer in the polymer matrix, leading to increased stiffness and brittleness.

Causality and Strategic Solutions:
  • Chain Scission from Severe Thermal Stress: Extremely high processing temperatures or very long residence times can cause the ester linkages to break, fundamentally altering the plasticizer molecule.

    • Solution 1: Re-verify Thermal Profile. Ensure your thermocouple readings are accurate. Use a calibrated pyrometer to check the actual melt temperature.

    • Solution 2: Employ Heat Stabilizers. Especially in PVC formulations, heat stabilizers are crucial.[6] They neutralize acidic byproducts (like HCl from PVC degradation) that can catalyze the degradation of both the polymer and the plasticizer.[8] Common types include mixed metal soaps (Ca/Zn) and organotin compounds.[9]

  • Hydrolytic Degradation: Although TIOTM has good resistance to hydrolysis, the presence of excessive moisture at high temperatures can facilitate the breakdown of ester bonds, forming trimellitic acid and isooctanol.[1][10] This reduces plasticizer efficiency.

    • Solution 3: Ensure Raw Material Dryness. Dry all components of your formulation, including the polymer resin and any fillers, according to the manufacturer's specifications before processing. A moisture content below 0.1% is generally recommended.

Self-Validating System: Quantifying Degradation

To ensure your process is stable and your product is consistent, you must implement quantitative checks.

ParameterTest MethodPurposeAcceptance Criteria (Typical)
Color Spectrophotometry (Yellowness Index - ASTM E313)Quantifies discoloration due to thermal/oxidative stress.YI < 5 (for clear applications) or consistent with standard.
Acid Number Titration (ASTM D974)Measures the formation of acidic byproducts from hydrolysis or oxidation.< 0.05 mg KOH/g increase over neat TIOTM.
Plasticizer Content Gas Chromatography-Mass Spectrometry (GC-MS) after solvent extraction.[11]Verifies the final concentration of TIOTM, detecting any loss during processing.Within ±0.5% of the target formulation value.
Thermal Stability Thermogravimetric Analysis (TGA)[12]Determines the onset of thermal decomposition.T-onset should not significantly decrease compared to the virgin compound.
Issue 3: "Fogging" or Surface Migration in Automotive Interior Applications

Q: We are observing a hazy film on the inside of car windshields, traced back to a PVC dashboard component plasticized with TIOTM. Isn't TIOTM supposed to have low volatility?

A: TIOTM itself has extremely low volatility.[2] The "fogging" phenomenon is almost always caused by the degradation of TIOTM into smaller, more volatile molecules during processing.

Mechanism of Degradation and Mitigation

The intense heat and shear during the injection molding or extrusion of automotive parts can cause partial degradation if not properly controlled. The smaller byproduct molecules have a much higher vapor pressure and can migrate out of the PVC matrix over time, condensing on cooler surfaces like the windshield.

G TIOTM High MW TIOTM (Low Volatility) Degradation Thermo-oxidative Stress (Heat + O₂ + Shear) TIOTM->Degradation Byproducts Low MW Byproducts (High Volatility) Degradation->Byproducts Migration Migration out of PVC Matrix Byproducts->Migration Fogging Condensation on Cool Surfaces (Windshield Fog) Migration->Fogging

Caption: The pathway from TIOTM degradation to automotive fogging.

Strategic Solutions:
  • Strict Process Control: This is the most critical factor. Adhere to the optimized processing parameters established to prevent yellowing (lower temperature, shorter residence time).

  • High-Performance Stabilizer Package: For automotive applications, a robust stabilization package is non-negotiable. This should include a high-efficiency antioxidant blend and a potent heat stabilizer system (e.g., Ca/Zn or organotin).[9]

  • Use of Co-stabilizers: Epoxidized soybean oil (ESBO) can act as a secondary heat stabilizer and acid scavenger, providing an additional layer of protection for both the PVC and the TIOTM.

Experimental Protocols

Protocol 1: Determination of Acid Number (ASTM D974)

This protocol provides a method to quantify the acidic byproducts of degradation.

  • Sample Preparation: Accurately weigh 5-10 g of the processed compound into a 250 mL Erlenmeyer flask. Add 100 mL of titration solvent (a mixture of toluene, isopropanol, and a small amount of water) and swirl to dissolve/extract the plasticizer.

  • Titration: Add a few drops of p-Naphtholbenzein indicator. Titrate the solution with a standardized 0.1 M potassium hydroxide (KOH) solution until the color changes from orange to green-brown.

  • Calculation: Acid Number (mg KOH/g) = (A x M x 56.1) / W

    • Where:

      • A = volume of KOH solution used (mL)

      • M = molarity of the KOH solution

      • 56.1 = molecular weight of KOH ( g/mol )

      • W = weight of the sample (g)

  • Interpretation: Compare the acid number of the processed sample to that of the virgin TIOTM. A significant increase indicates hydrolytic or oxidative degradation.

Protocol 2: Solvent Extraction for GC-MS Analysis

This protocol is for isolating the plasticizer for quantitative analysis.[11]

  • Sample Preparation: Cryogenically mill or finely chop ~2 g of the processed material to increase surface area.

  • Extraction: Place the sample in a Soxhlet extraction apparatus. Extract with dichloromethane or a suitable solvent for 6-8 hours.

  • Concentration: Evaporate the solvent from the extraction thimble using a rotary evaporator to obtain the extracted plasticizer.

  • Analysis: Dissolve a known quantity of the extract in a suitable solvent and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration and identify any degradation products.[13]

References

  • Polynt Group. (n.d.). Plasticizers GPP & SPP.
  • SGS Polymer Solutions. (n.d.). Plasticizer Analysis.
  • Henan Chuange Industry CO.,LTD. (2022, July 6). How to solve the yellowing problem of PVC pipes.
  • National Center for Biotechnology Information. (n.d.). Trioctyl trimellitate. PubChem Compound Summary for CID 18725.
  • De Gusseme, B., et al. (2023).
  • JUBANG. (2025, May 21). Causes and solutions for yellowing of PVC profiles.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, May 30). Trimellitates (high molecular weight)
  • BenchChem. (n.d.).
  • Paseiro-Cerrato, R., et al. (2016). Analytical Methods for the Determination of Plasticizers in Food and Beverages.
  • El Kaddoumi, A., et al. (2004). Evaluation of the direct toxicity of trioctyltrimellitate (TOTM), di(2-ethylhexyl) phthalate (DEHP)
  • PLASTIC CHINA NEW MATERIAL (ZIBO) CO.,LTD. (2019, December 12). The reason and solution of PVC plastic yellowing.
  • Martínez, O. (2024). Low-cost quantitative methods to evaluate plastic degradation by bacteria?
  • Sforza, E., et al. (2022).
  • BASTONE. (2025, October 23).
  • Tarafdar, J. C. (2017). What is the main reason for yelloing of PVC/CaCO3 compounds??
  • Rallychem. (n.d.). Why does PVC turn yellow?
  • Valtris Specialty Chemicals. (n.d.).
  • Phoenix Plastics. (2024, December 31). Understanding the Different Types of Stabilizers in Plastics Manufacturing.
  • FillPlas. (n.d.).
  • Made-in-China.com. (n.d.).
  • SpecialChem. (2025, July 30).
  • Global Substance Registration System. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 21871905.
  • U.S. Environmental Protection Agency. (2008).
  • Al-Dalain, S. A., & Al-Farga, A. (2017). Thermal stability of some commercial natural and synthetic antioxidants and their mixtures. Journal of Food Science and Technology.
  • Google Patents. (n.d.).
  • HMEL. (n.d.). Technical Guide to Wire and Cable Extrusion Process & Polysure Products.
  • U.S. Environmental Protection Agency. (2008).
  • Google Patents. (n.d.). WO2016204949A1 - Process for making crosslinked cable insulation using high melt strength ethylene-based polymer made in a tubular reactor and optionally modified with a branching agent.

Sources

Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of Triisooctyl Trimellitate (TIOTM)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the quantitative analysis of triisooctyl trimellitate (TIOTM) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a large, non-polar plasticizer, TIOTM is a common extractable or leachable from manufacturing components and final product packaging, making its accurate measurement critical for product safety and quality control.[1][2]

Matrix effects are a predominant challenge in LC-MS/MS analysis, leading to inaccurate and unreliable results by altering the ionization efficiency of the target analyte.[3][4][5] This guide provides a structured, in-depth approach to identifying, troubleshooting, and mitigating matrix effects specific to TIOTM analysis.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions about TIOTM and the nature of matrix effects.

Q1: What is this compound (TIOTM) and why is its analysis critical?

This compound (TIOTM) is a high-molecular-weight plasticizer used to impart flexibility to polymers, particularly PVC. In the pharmaceutical and drug development industries, it can be found in tubing, gaskets, container closure systems, and other plastic components.[1][6] Its potential to migrate into a drug product as a "leachable" necessitates sensitive and accurate analytical methods to ensure patient safety and comply with regulatory standards.[1][7]

Q2: What are matrix effects in LC-MS/MS and how do they impact TIOTM analysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[4][8] This phenomenon can manifest as:

  • Ion Suppression: The most common effect, where matrix components reduce the analyte's signal, leading to underestimated concentrations and poor sensitivity.[9][10][11]

  • Ion Enhancement: An increase in the analyte's signal, causing overestimated concentrations.[4]

For TIOTM, which is often analyzed at trace levels, ion suppression can prevent detection or lead to a failure to meet required quantification limits, compromising the accuracy and precision of the assay.[12][13]

Q3: What are the common causes of matrix effects in an ESI source?

Matrix effects in Electrospray Ionization (ESI) are primarily a competition-based phenomenon in the ion source.[14] Key causes include:

  • Competition for Charge: Co-eluting matrix components compete with TIOTM for the limited number of available charges on the ESI droplet surface, reducing the number of charged TIOTM ions that reach the mass analyzer.[9][10]

  • Changes in Droplet Properties: Non-volatile matrix components like salts or sugars can alter the viscosity and surface tension of the ESI droplets.[10][11] This hinders solvent evaporation and the efficient release of gas-phase analyte ions.[11]

  • Ion Source Contamination: Accumulation of non-volatile materials in the ion source can physically block the orifice or create charge disturbances, suppressing the signal.[15][16]

Q4: My method validation failed for accuracy and precision. Could matrix effects be the cause?

Absolutely. Uncontrolled matrix effects are a primary reason for validation failures in LC-MS/MS bioanalysis.[13][15] Because the extent of ion suppression can vary significantly between different samples, different lots of a biological matrix, or even between a calibration standard prepared in solvent and a true sample, it directly impacts:

  • Accuracy: The measured concentration deviates from the true value.[13][17]

  • Precision: Replicate measurements of the same sample yield inconsistent results.[13][17]

  • Linearity: The calibration curve may become non-linear, especially at lower concentrations.[15]

Q5: What is the most reliable way to compensate for matrix effects?

The "gold standard" for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[12][18] A SIL-IS of TIOTM (e.g., containing ¹³C or ²H atoms) is chemically identical to the analyte and will co-elute chromatographically.[18] Because it experiences the exact same degree of ion suppression or enhancement, the ratio of the analyte signal to the SIL-IS signal remains constant, providing highly accurate and precise quantification even in the presence of severe matrix effects.[9][19]

Section 2: Troubleshooting Guide - Identifying and Quantifying Matrix Effects

Before you can fix the problem, you must confirm its existence and magnitude. This section provides two key protocols for diagnosing matrix effects.

Issue: I suspect matrix effects are impacting my TIOTM signal, but I'm not sure. How can I confirm this?

There are two primary, complementary methods to diagnose matrix effects.

Protocol 2.1: Qualitative Screening using Post-Column Infusion

This experiment is designed to identify "zones" of ion suppression or enhancement in your chromatogram. It tells you where in the run the problem occurs.[12][20]

Principle: A constant, steady stream of TIOTM solution is introduced into the mobile phase flow after the analytical column but before the MS ion source. This creates a stable, elevated baseline signal for TIOTM. A blank matrix extract is then injected. Any dip or rise in this stable baseline indicates that a component eluting from the column at that time is causing ion suppression or enhancement, respectively.[19][20][21]

  • Prepare Infusion Solution: Create a solution of TIOTM in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).

  • System Setup:

    • Use a high-quality syringe pump to deliver the TIOTM solution at a low, constant flow rate (e.g., 10 µL/min).

    • Connect the syringe pump to the LC flow path using a PEEK "T" connector placed between the column outlet and the MS inlet.

  • Establish Baseline: Start the LC flow with your initial mobile phase conditions and begin the infusion from the syringe pump. Wait for the mass spectrometer signal for TIOTM to become stable.

  • Inject Blank Matrix: Inject a blank matrix sample that has been processed through your standard sample preparation procedure.

  • Analyze Data: Monitor the TIOTM signal throughout the chromatographic run. A significant drop in the baseline indicates a region of ion suppression. If your TIOTM analyte peak elutes within this zone, your quantification is likely compromised.

G cluster_LC LC System cluster_Infusion Infusion System lc_pump LC Pump injector Autosampler lc_pump->injector column Analytical Column injector->column tee Tee Mixer column->tee LC Eluent syringe_pump Syringe Pump (TIOTM Standard) syringe_pump->tee Constant Flow ms MS/MS Detector tee->ms caption Diagram of Post-Column Infusion Setup

Caption: Workflow for post-column infusion experiment.

Protocol 2.2: Quantitative Assessment using Post-Extraction Spiking

This experiment quantifies the magnitude of the matrix effect as a percentage of signal loss or gain.[3][8]

Principle: The peak response of an analyte in a neat (clean) solvent is compared to the response of the same amount of analyte spiked into a pre-extracted blank matrix sample. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of suppression or enhancement.[8]

  • Prepare Set A (Neat Solution): Prepare a standard solution of TIOTM in your final mobile phase reconstitution solvent at a known concentration (e.g., 50 ng/mL). Analyze this solution and record the average peak area.

  • Prepare Set B (Post-Spike Sample):

    • Take at least 6 different lots of your blank matrix (e.g., human plasma, drug product placebo).

    • Process these blank samples using your complete sample preparation procedure.

    • To the final, clean extract, add TIOTM to achieve the exact same final concentration as in Set A.

  • Analyze and Calculate: Analyze the Set B samples and record the average peak area for each lot. Calculate the Matrix Factor (MF) for each lot.

Calculation: Matrix Factor (MF) = (Peak Area of TIOTM in Post-Spiked Matrix) / (Peak Area of TIOTM in Neat Solution)

Percent Matrix Effect = (MF - 1) * 100%

  • An MF < 1 indicates ion suppression. (e.g., MF = 0.4 means 60% suppression).[8]

  • An MF > 1 indicates ion enhancement. (e.g., MF = 1.5 means 50% enhancement).[8]

  • An MF = 1 indicates no matrix effect.[22]

Sample LotPeak Area (Neat Solution - A)Peak Area (Post-Spike - B)Matrix Factor (MF = B/A)% Matrix Effect
Plasma Lot 11,250,000612,5000.49-51% (Suppression)
Plasma Lot 21,250,000550,0000.44-56% (Suppression)
Plasma Lot 31,250,000650,0000.52-48% (Suppression)
Average 0.48 -52% (Suppression)

Section 3: Troubleshooting Guide - Mitigation and Elimination Strategies

Once confirmed, matrix effects must be addressed. The strategies below are presented in order of preference, from elimination to compensation.

Issue: I have confirmed significant ion suppression. What is the most effective way to eliminate it?

The most robust strategy is to remove the interfering components from the sample before they enter the ion source.[9][23]

Strategy 3.1: Optimizing Sample Preparation

Improving sample cleanup is the most effective way to combat matrix effects.[23][24] The goal is to selectively isolate TIOTM while discarding matrix components like phospholipids, salts, and proteins.

  • Protein Precipitation (PPT): A fast but non-selective "crash" method. While it removes proteins, it leaves behind many other matrix components and is often insufficient.[24]

  • Liquid-Liquid Extraction (LLE): Uses solvent partitioning to separate TIOTM from the matrix. By choosing an appropriate organic solvent, TIOTM (non-polar) can be extracted away from polar interferences. This is more effective than PPT.[9][23]

  • Solid-Phase Extraction (SPE): The most powerful and selective cleanup technique.[9] It uses a solid sorbent to retain the analyte while matrix components are washed away. For a non-polar compound like TIOTM, a reversed-phase (e.g., C18) SPE cartridge is an excellent choice.

  • Condition: Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.

  • Load: Load the pre-treated sample onto the cartridge. TIOTM will be retained on the C18 sorbent.

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water). This removes highly polar interferences (salts, etc.) while TIOTM remains bound.

  • Elute: Elute TIOTM from the cartridge with 1 mL of a strong organic solvent like methanol or acetonitrile.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.

G cluster_Eliminate Elimination Strategies cluster_Compensate Compensation Strategies start Matrix Effect Confirmed? sample_prep Optimize Sample Preparation (SPE > LLE > PPT) start->sample_prep Yes chromatography Improve Chromatographic Separation sample_prep->chromatography If still present sil_is Use Stable Isotope-Labeled IS (Gold Standard) chromatography->sil_is If elimination is insufficient matrix_match Use Matrix-Matched Calibrators sil_is->matrix_match If SIL-IS unavailable caption Decision Tree for Mitigating Matrix Effects

Caption: Decision tree for mitigating matrix effects.

Issue: My sample cleanup is optimized, but I still see some matrix effects. What's next?
Strategy 3.2: Enhancing Chromatographic Selectivity

If interfering compounds cannot be fully removed, the next step is to chromatographically separate them from the TIOTM analyte peak.[9][25]

  • Modify the Gradient: Increase the ramp time of your gradient. A longer, shallower gradient provides more time for separation and can resolve TIOTM from the suppression zone.[25]

  • Change Column Chemistry: Standard C18 columns separate based on hydrophobicity. If interferences have similar hydrophobicity to TIOTM, they will co-elute. Consider a column with an alternative selectivity, such as a Phenyl-Hexyl phase, which provides pi-pi interactions and may retain TIOTM differently than matrix components.

  • Switch to APCI: For some molecules, Atmospheric Pressure Chemical Ionization (APCI) is less susceptible to matrix effects than ESI.[11] Since TIOTM is a relatively non-polar molecule, APCI could be a viable alternative ionization source.[6][26]

Issue: I cannot find a blank matrix for my study, or I need the highest possible accuracy.
Strategy 3.3: The Gold Standard - Using a Stable Isotope-Labeled Internal Standard (SIL-IS)

As mentioned in the FAQ, this is the preferred method for compensation. By adding a known amount of SIL-TIOTM to every sample, standard, and QC at the very beginning of the sample preparation process, any variability is corrected.[18][27] This includes variability from extraction recovery and matrix effects. The mass spectrometer distinguishes between the light (analyte) and heavy (IS) forms, and the ratio of their peak areas is used for quantification. This approach provides the highest degree of accuracy and precision and is strongly recommended by regulatory agencies.[18]

Summary of Mitigation Strategies
StrategyPrincipleEffectivenessEffortWhen to Use
Optimize Sample Prep Remove interferences before analysis.HighMedium-HighFirst line of defense; always recommended.
Improve Chromatography Separate analyte from interferences in time.MediumMediumWhen sample prep alone is insufficient.
Sample Dilution Lower the concentration of matrix components.Low-MediumLowFor high-concentration samples where sensitivity is not an issue.[3][12]
Use SIL-IS Compensate for variability and suppression.Very HighLow (if available)Gold standard for all quantitative assays, especially regulated bioanalysis.[12][18]
Matrix-Matched Calibration Calibrators experience the same matrix effect.HighHighWhen a SIL-IS is not available but a true blank matrix is.[9][28]
Standard Addition Calibrate within each individual sample.Very HighVery HighFor complex, variable matrices where no blank is available and accuracy is paramount.[3][12]

References

  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Fustinana, S., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(8), 2173. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]

  • Wang, S., et al. (2018). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis, 10(23), 1947-1950. Available at: [Link]

  • Dolan, J. W. (2006). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 24(5), 474-482. Retrieved from [Link]

  • Walter, T. H., et al. (2018). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 32(19), 1667-1675. Available at: [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]

  • Nelson, M., & Dolan, J. W. (2002). Ion Suppression in LC-MS-MS — A Case Study. LCGC North America, 20(10). Retrieved from [Link]

  • Jafari, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5495-5513. Available at: [Link]

  • Mei, H., & Weng, N. (2011). Matrix effects: Causes and solutions. In Elimination of Matrix Effects in LC/MS/MS. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • LCGC International. (2020). An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(1), 1-4. Available at: [Link]

  • Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 66(35), 9394-9406. Available at: [Link]

  • YouTube. (2024). Troubleshooting ion suppression in LC-MS analysis. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Chemistry For Everyone. (2024). What Is Method Validation In The Context Of LC-MS? YouTube. Retrieved from [Link]

  • Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 66(35), 9394-9406. Available at: [Link]

  • Aguilar-Pesquera, J., et al. (2024). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Aguilar-Pesquera, J., et al. (2024). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC-MS/MS. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Li, Y., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 8, 17947. Available at: [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America, 39(s11), 23-29. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(3), 851-861. Retrieved from [Link]

  • Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 458-467. Retrieved from [Link]

  • Cappiello, A., et al. (2008). Overcoming matrix effects in liquid chromatography-mass spectrometry. Analytical Chemistry, 80(23), 9343-9348. Available at: [Link]

  • Kratschmer, C., & Giera, M. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluid. Analytical Methods, 6(16), 6158-6167. Available at: [Link]

  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved from [Link]

  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]

  • Pöhne, T., et al. (2001). LC/MS method to determine plasticizers in indoor dust. Indoor Air, 11(1), 31-37. Retrieved from [Link]

  • Jenke, D. (2002). Identification and Risk-Assessment of Extractables and Leachables. Pharmaceutical Technology. Retrieved from [Link]

  • Trufelli, H., et al. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491-509. Available at: [Link]

  • Pirmaria, E., et al. (2017). Multi-Residual LC-MS Analysis of Plasticizers used in PVC Gaskets of Lids and Assessment of their Migration into Food Sauces. Comprehensive Reviews in Food Science and Food Safety, 16(4), 747-763. Available at: [Link]

  • Hengesbach, M., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 33. Available at: [Link]

  • Schlemmer, T., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. Available at: [Link]

  • ResearchGate. (2014). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry? Retrieved from [Link]

  • BioProcess International. (2008). Recommendations for Extractables and Leachables Testing. Retrieved from [Link]

  • Al-Rimawi, F. (2018). Analysis of phthalate plasticizer in Jordanian bottled waters by liquid chromatography-tandem mass spectrophotometry (LC-MS/MS). ResearchGate. Available at: [Link]

  • Axios Research. (n.d.). Stable Isotopes. Retrieved from [Link]

  • Sartorius. (n.d.). Extractables Guide. Retrieved from [Link]

  • Yang, Y., et al. (2022). Identification and quantification of extractables and leachables in laminated film and pouches for pharmaceutical packaging. Journal of Pharmaceutical and Biomedical Analysis, 220, 114986. Available at: [Link]

  • Agilent. (n.d.). Analysis of Extractables & Leachables in Pharmaceutical Products. Retrieved from [Link]

Sources

Technical Support Center: Improving the Solubility of Triisooctyl Trimellitate (TIOTM) for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Triisooctyl Trimellitate (TIOTM) in experimental settings. As a high-molecular-weight plasticizer, TIOTM presents significant solubility challenges in the aqueous environments required for most in vitro assays. This guide is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of TIOTM's properties, robust troubleshooting strategies, and validated protocols to achieve stable and reliable experimental conditions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the nature of TIOTM and the core challenges it presents.

Q1: What is this compound (TIOTM) and why is it difficult to dissolve for in vitro work?

A1: this compound (TIOTM) is a large, branched-chain ester of trimellitic acid, primarily used as a plasticizer in polymers like PVC to enhance flexibility.[1] Its chemical structure and high molecular weight give it very low water solubility and a highly lipophilic (oil-like) nature.[2] In vitro studies, which are conducted in aqueous-based cell culture media, are fundamentally incompatible with such hydrophobic compounds. Direct addition of TIOTM to media will result in non-homogenous mixtures, phase separation, and an inability to determine the true concentration of the compound exposure to cells, rendering experimental results unreliable.

Property Value Source
CAS Number 27251-75-8[3][4]
Molecular Formula C₃₃H₅₄O₆[3][4][]
Molecular Weight 546.8 g/mol [3][4]
Physical Form Oily Liquid[2]
Water Solubility Low / Insoluble[2][6]
Log P (Octanol/Water) High (indicative of lipophilicity)[2][6]
Q2: What is the fundamental principle for preparing a hydrophobic compound like TIOTM for a cell-based assay?

A2: The universally accepted strategy is the "stock solution" method. This involves dissolving the compound at a high concentration in a water-miscible organic solvent and then serially diluting this stock solution into the final aqueous cell culture medium. The key is that the final concentration of the organic solvent must be low enough to be non-toxic to the cells.[7][8] This approach is critical for ensuring that the compound is in a truly dissolved state when introduced to the biological system.

Part 2: Troubleshooting Guide: From Precipitation to Stable Solutions

This section provides direct answers to common problems encountered during the preparation of TIOTM working solutions.

Q3: I'm trying to make a stock solution of TIOTM. Which organic solvent should I start with?

A3: For highly lipophilic compounds like TIOTM, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, water-miscible aprotic solvent that can effectively dissolve many water-insoluble compounds intended for biological assays.[8] While other solvents like ethanol or methanol can be used, they are generally less effective for compounds with very high lipophilicity.

Causality: The effectiveness of a solvent is dictated by the principle of "like dissolves like." TIOTM is a large molecule with significant non-polar character. DMSO has both polar and non-polar characteristics, allowing it to interact favorably with a wide range of solutes. Its miscibility with water is crucial for the subsequent dilution step into the cell culture medium.

Q4: My TIOTM dissolved perfectly in DMSO, but it precipitated immediately when I added it to my cell culture medium. What is happening and how can I fix this?

A4: This is the most common failure point and is known as "fall-out" or precipitation upon dilution. It occurs because while the compound is soluble in the high-concentration organic solvent, it is not soluble at that concentration in the final, mostly aqueous, medium. The solvent's capacity to keep the compound dissolved is drastically reduced upon dilution.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most likely issue is that you are exceeding the maximum aqueous solubility of TIOTM under your experimental conditions. Try preparing a dilution series to find the highest concentration that remains in solution.

  • Increase the Final Solvent Concentration (with caution): You can slightly increase the final percentage of DMSO in your culture medium. However, this must be done carefully, as DMSO is toxic to cells at higher concentrations.[9] Most cell lines can tolerate DMSO up to 0.5% v/v, but some may show stress or altered function at concentrations as low as 0.1%.[8][10] It is imperative to run a solvent toxicity control experiment to determine the maximum tolerated concentration for your specific cell line and assay.

  • Improve the Dilution Technique: Do not add the TIOTM stock directly to a large volume of medium. Instead, add the stock solution to a small volume of medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.[11]

  • Consider Co-solvents or Surfactants: For extremely difficult compounds, a formulation approach using co-solvents or non-ionic surfactants may be necessary.

Q5: What are the acceptable final concentrations for common solvents in cell culture?

A5: The maximum tolerated concentration is highly dependent on the cell line and the duration of exposure.[10] The values below are general guidelines, and you must validate the appropriate concentration for your specific experimental system.

Solvent Typical Starting Concentration General Max. Tolerated Final Conc. (v/v) Notes & Considerations
DMSO 10-50 mM≤ 0.5%The gold standard for initial screening. Can induce cell differentiation or stress at higher concentrations.[8]
Ethanol 10-50 mM≤ 0.5% - 1.0%Can be less toxic than DMSO for some cells, but also a less powerful solvent for highly lipophilic compounds.[9][12]
Methanol 10-50 mM≤ 0.5%Generally has the least impact on cells at low concentrations but is also a weaker solvent.[9]

Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve the TIOTM.[7]

Q6: Can I use surfactants to help solubilize TIOTM?

A6: Yes, but with extreme caution in cell-based assays. Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be used to create stable micellar formulations or dispersions.[13][14] These molecules have a hydrophilic head and a hydrophobic tail, allowing them to encapsulate oily compounds like TIOTM in the aqueous medium.

Causality and Risks: Surfactants work by forming micelles that shield the hydrophobic compound from the water.[15] However, at concentrations above their critical micelle concentration (CMC), these same surfactants can disrupt and lyse cell membranes, leading to significant cytotoxicity.[11] If you must use a surfactant, it is critical to:

  • Use a concentration well below the known cytotoxic level for your cells.

  • Recognize that this creates a formulation, not a true solution. The bioavailability of the encapsulated TIOTM may be different than that of a dissolved molecule.

Part 3: Diagrams and Visual Workflows

Decision Workflow for Solubilization Strategy

This diagram outlines the logical steps for selecting an appropriate method to solubilize TIOTM for your in vitro study.

G cluster_0 cluster_1 Troubleshooting Pathway start Start: Prepare TIOTM for In Vitro Assay dmso Attempt to dissolve TIOTM in 100% DMSO. start->dmso stock_q Can a high concentration stock solution be made? precip_q Does TIOTM precipitate when diluted into aqueous medium at the target concentration? stock_q->precip_q Yes fail Compound is unsuitable for solvent-based approach. stock_q->fail No dmso->stock_q success Proceed with Experiment (Include Vehicle Control) precip_q->success No troubleshoot Troubleshoot Dilution precip_q->troubleshoot Yes reduce_conc 1. Lower the final TIOTM concentration. troubleshoot->reduce_conc check_precip1 Still Precipitates? reduce_conc->check_precip1 check_precip1->success No inc_dmso 2. Increase final DMSO conc. (Validate toxicity first!) check_precip1->inc_dmso Yes check_precip2 Still Precipitates? inc_dmso->check_precip2 check_precip2->success No use_surfactant 3. Consider surfactant-based dispersion (e.g., Tween® 80). (Advanced method, requires validation) check_precip2->use_surfactant Yes

Caption: Decision tree for solubilizing TIOTM.

Experimental Workflow for Solution Preparation

This diagram illustrates the standard operating procedure for preparing a working solution of TIOTM from a DMSO stock.

G cluster_prep Step 1: Stock Solution Preparation cluster_dilution Step 2: Working Solution Preparation cluster_qc Step 3: Quality Control & Use weigh Accurately weigh TIOTM add_dmso Add precise volume of 100% DMSO for target stock concentration weigh->add_dmso dissolve Vortex/Sonicate until fully dissolved (clear solution) add_dmso->dissolve aliquot_media Aliquot pre-warmed cell culture medium dissolve->aliquot_media Store stock at -20°C add_stock Add small volume of TIOTM stock to medium while vortexing aliquot_media->add_stock inspect Visually inspect for any signs of precipitation (cloudiness, particles) add_stock->inspect qc_pass Solution is clear: Proceed to treat cells inspect->qc_pass qc_fail Solution is cloudy: DO NOT USE. Return to troubleshooting. inspect->qc_fail

Caption: Workflow for TIOTM stock and working solution.

Part 4: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the preparation of TIOTM solutions.

Protocol 1: Preparation of a 20 mM TIOTM Stock Solution in DMSO

Objective: To prepare a high-concentration, fully dissolved stock solution of TIOTM.

Materials:

  • This compound (TIOTM), MW = 546.8 g/mol [3]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated micropipettes

  • Vortex mixer and/or sonicator water bath

Procedure:

  • Calculation:

    • To make 1 mL of a 20 mM solution:

    • Weight (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Weight (mg) = 0.020 mol/L * 0.001 L * 546.8 g/mol * 1000 mg/g = 10.94 mg

  • Weighing:

    • Tare a sterile 2 mL microcentrifuge tube or glass vial on the analytical balance.

    • Carefully weigh approximately 10.94 mg of TIOTM directly into the tube. Record the exact weight.

  • Solubilization:

    • Based on the exact weight, calculate the precise volume of DMSO to add.

    • Volume (mL) = [Actual Weight (mg) / 546.8 ( g/mol )] / 0.020 (mol/L)

    • Example: If you weighed 11.20 mg, the DMSO volume is: (11.20 / 546.8) / 0.020 = 1.024 mL (or 1024 µL).

    • Add the calculated volume of DMSO to the tube containing the TIOTM.

  • Dissolution:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution. If any undissolved material or oil droplets remain, place the tube in a sonicator water bath for 5-10 minutes.

    • The final stock solution should be completely clear and homogenous.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

Protocol 2: Preparation of a 10 µM TIOTM Working Solution in Cell Culture Medium

Objective: To dilute the DMSO stock solution into an aqueous medium while maintaining solubility for cell treatment.

Materials:

  • 20 mM TIOTM stock solution in DMSO (from Protocol 1)

  • Sterile, pre-warmed complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculation of Dilution:

    • This will be a 1:2000 dilution (20 mM -> 10 µM).

    • The final DMSO concentration will be 1 / 2000 = 0.05% (v/v). This is a safe level for most cell lines.[8][10]

    • To prepare 10 mL of working solution:

    • Volume of Stock = (Final Conc. / Stock Conc.) * Final Volume

    • Volume of Stock = (10 µM / 20,000 µM) * 10,000 µL = 5 µL

  • Preparation:

    • Thaw the 20 mM TIOTM stock solution at room temperature.

    • Pipette 10 mL of pre-warmed cell culture medium into a sterile 15 mL conical tube.

  • Dilution (Critical Step):

    • Set the vortex mixer to a medium speed (e.g., setting 5-6).

    • While the medium is actively vortexing, slowly pipette the 5 µL of TIOTM stock solution directly into the vortex. Do not pipette it onto the side of the tube.

    • Continue vortexing for an additional 10-15 seconds to ensure complete and rapid mixing.

  • Quality Control:

    • Hold the tube up to a light source and visually inspect for any signs of precipitation, cloudiness, or an oily film. The solution should be as clear as the medium-only control.

    • If the solution is clear, it is ready for use in your cell-based assay.

    • If the solution is cloudy, it is not suitable for the experiment. You must troubleshoot by lowering the final concentration (e.g., try making a 5 µM solution).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21871905, this compound. [Link]

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]

  • Thuy, T. T., et al. (2017). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 4(10), 1-8. [Link]

  • Gospodarowicz, M., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(15), 4596. [Link]

  • Kramer, P. R., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 29(7), 1548-1551. [Link]

  • ResearchGate. (2023). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) and Ethanol on Various Cancer Cell Lines. [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004-4014. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(4), 1-10. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • U.S. Food and Drug Administration. (2000). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. [Link]

  • Vemula, V. R. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences & Research, 10(2), 356-361. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Trimellitates (high molecular weight) - Evaluation statement. [Link]

  • Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals. [Link]

  • U.S. Environmental Protection Agency (EPA). Test Guidelines for Pesticides and Toxic Substances. [Link]

  • National Institute of Environmental Health Sciences. (2019). Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology. [Link]

  • Cosmetic Ingredient Review. (2015). Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. International Journal of Toxicology, 34(1_suppl), 58S-73S. [Link]

  • Wang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2410. [Link]

Sources

Technical Support Center: Troubleshooting Triisooctyl Trimellitate (TIOTM) Extraction Recovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triisooctyl trimellitate (TIOTM) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of TIOTM extraction and quantification. Here, we address common recovery issues with in-depth, scientifically-grounded explanations and actionable troubleshooting protocols.

Introduction to this compound (TIOTM)

This compound (TIOTM) is a high-molecular-weight branched-chain plasticizer used to impart flexibility to polymers, particularly polyvinyl chloride (PVC).[1] Its low volatility and high thermal stability make it a preferred alternative to some phthalate-based plasticizers in sensitive applications like medical devices and wire insulation.[2] However, its chemical properties can present challenges in achieving consistent and high-yield extractions from complex matrices.

This guide provides a structured approach to troubleshooting low recovery of TIOTM, focusing on the interplay between its chemical nature, the sample matrix, and the extraction methodology.

Table 1: Key Physicochemical Properties of this compound
PropertyValueSignificance for Extraction
Molecular Formula C₃₃H₅₄O₆[1][3][4]A large, non-polar structure influencing solvent selection.
Molecular Weight 546.78 g/mol [1][5]High molecular weight contributes to its low volatility.
Physical State Viscous, oily liquid[2][5]Can be challenging to handle and prone to adsorption onto surfaces.
Water Solubility Practically insoluble[2]Dictates the use of organic solvents for extraction.
Solubility Readily soluble in most organic solvents and oils.[6][7] Slightly soluble in chloroform and methanol.[2]A wide range of potential extraction solvents, but optimization is key.
Boiling Point 414 °C (lit.)[5]Low volatility means evaporative loss during sample preparation is minimal.

Frequently Asked Questions (FAQs)

Q1: I am experiencing consistently low recovery of TIOTM from my PVC-based medical device samples. What are the most likely causes?

Low recovery of TIOTM is a multifaceted issue. The primary contributing factors often fall into three categories:

  • Inefficient Extraction: The chosen solvent may not be optimal for penetrating the polymer matrix and solubilizing the TIOTM. Extraction time, temperature, and agitation also play critical roles.

  • Analyte Loss During Sample Preparation: TIOTM, being a viscous liquid, can adhere to labware. Additionally, steps like filtration or solvent evaporation can lead to losses if not carefully controlled.

  • Matrix Effects: Co-extracted components from the PVC matrix can interfere with the analytical detection of TIOTM, leading to artificially low readings.

Q2: Which solvent system is best for extracting TIOTM?

There is no single "best" solvent, as the optimal choice depends on the sample matrix. However, a good starting point is a non-polar or moderately polar solvent that can effectively swell the polymer matrix.

  • For PVC matrices: Tetrahydrofuran (THF) is an excellent solvent for PVC, allowing for complete dissolution and release of TIOTM. However, it can be challenging to work with due to its volatility and potential for peroxide formation.

  • Alternative Solvents: Dichloromethane (DCM) and hexane are also commonly used. A mixture of solvents, such as hexane/isopropanol, can sometimes provide a good balance of polymer swelling and TIOTM solubility.

Q3: Can the age or storage conditions of my sample affect TIOTM recovery?

Absolutely. Over time, plasticizers like TIOTM can migrate within the polymer matrix.[8] Temperature and exposure to certain chemicals can accelerate this process.[8] If the TIOTM has migrated to the surface, it may be more easily extracted, but if it has become more deeply embedded, extraction efficiency could decrease.

In-Depth Troubleshooting Guides

Issue 1: Poor Extraction Efficiency from Solid Matrices

Low recovery is often traced back to the fundamental extraction process. Here’s a systematic approach to diagnosing and resolving this issue.

Causality and Troubleshooting Steps:
  • Inadequate Sample Preparation: For solid samples, proper size reduction is crucial to increase the surface area available for solvent interaction.[9]

    • Action: If your sample is a solid polymer, consider cryo-milling to embrittle the material before grinding. This prevents melting and agglomeration, leading to a finer, more uniform particle size.

  • Suboptimal Solvent Selection: The principle of "like dissolves like" is paramount. TIOTM is a large, non-polar molecule, requiring a solvent that can effectively solvate it while also interacting with the polymer matrix.

    • Action: If you are using a single solvent with poor results, consider a solvent system with varying polarities. For example, a pre-soak with a swelling agent like isopropanol followed by extraction with a non-polar solvent like hexane can be effective.

  • Insufficient Extraction Time and Temperature: The diffusion of the solvent into the matrix and the subsequent diffusion of the analyte out are time and temperature-dependent processes.

    • Action: Increase the extraction time in increments (e.g., from 2 hours to 6 hours, then to 12 hours) and monitor the recovery. Similarly, a modest increase in temperature (e.g., from room temperature to 40°C) can significantly improve extraction kinetics. Be mindful of the solvent's boiling point and the thermal stability of your sample.

Workflow Diagram: Optimizing Solid-Phase Extraction

G cluster_0 Sample Preparation cluster_1 Solvent Optimization cluster_2 Extraction Conditions cluster_3 Analysis CryoMill Cryo-Milling of Polymer Sample Grind Grinding to Fine Powder CryoMill->Grind SolventA Initial Solvent System (e.g., Hexane) CryoMill->SolventA SolventB Alternative System (e.g., THF or DCM/IPA) SolventA->SolventB If recovery < 85% Time Increase Extraction Time SolventB->Time Temp Increase Extraction Temperature Time->Temp Agitation Optimize Agitation Method Temp->Agitation Quantify Quantify TIOTM via GC-MS/HPLC Agitation->Quantify

Caption: Troubleshooting workflow for solid sample extraction.

Issue 2: Analyte Loss During Post-Extraction Processing

Even with a successful extraction, TIOTM can be lost during subsequent sample handling steps.

Causality and Troubleshooting Steps:
  • Adsorption to Labware: The viscous, oily nature of TIOTM makes it prone to sticking to glass and plastic surfaces.

    • Action: Silanize glassware to create a non-stick surface. Use polypropylene or PTFE labware where possible, as these materials tend to be less adsorptive for non-polar compounds. Rinse all containers and transfer lines with the extraction solvent to recover any adsorbed analyte.

  • Loss During Solvent Evaporation: While TIOTM has a high boiling point, aggressive solvent evaporation can lead to aerosol formation and loss of the analyte.

    • Action: Use a gentle stream of nitrogen for solvent evaporation rather than high-heat methods. A rotary evaporator with controlled temperature and vacuum is also a good option.[10] Avoid evaporating to complete dryness, as this can make redissolving the TIOTM difficult and increase the risk of loss.

  • Filtration Issues: If your extraction solution contains suspended particles, filtration is necessary. However, the filter membrane can be a source of analyte loss.

    • Action: Choose a filter material that is compatible with your solvent and has low binding affinity for your analyte. PTFE filters are often a good choice. Pre-rinse the filter with a small amount of the extraction solvent before filtering your sample.

Experimental Protocol: Minimizing Post-Extraction Losses
  • Transfer: Use positive displacement pipettes for transferring the viscous TIOTM extract.

  • Rinsing: After transferring the bulk of the extract, rinse the original container with a small volume of clean solvent and add this rinse to the collection vessel. Repeat this step twice.

  • Evaporation: If concentration is needed, use a rotary evaporator with the bath temperature set at least 20°C below the solvent's boiling point. Stop the evaporation when a small volume of solvent remains.

  • Reconstitution: Add the final analysis solvent to the concentrated extract and vortex thoroughly to ensure complete redissolution.

Issue 3: Matrix Effects in Chromatographic Analysis

Co-extracted compounds from the sample matrix can interfere with the quantification of TIOTM, particularly in complex matrices like biological fluids or consumer products.

Causality and Troubleshooting Steps:
  • Ion Suppression/Enhancement in Mass Spectrometry: Co-eluting matrix components can affect the ionization efficiency of TIOTM in the mass spectrometer source, leading to inaccurate quantification.[11]

    • Action: A simple dilution of the sample can sometimes mitigate matrix effects. However, this may compromise the limit of detection. A more robust solution is to implement a sample cleanup step. Solid-phase extraction (SPE) is highly effective for this purpose.

  • Chromatographic Peak Interference: Other compounds in the extract may have similar retention times to TIOTM, leading to overlapping peaks and inaccurate integration.

    • Action: Optimize your chromatographic method to improve the resolution between TIOTM and interfering peaks. This can involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the temperature program in gas chromatography.

Workflow Diagram: Mitigating Matrix Effects

G cluster_0 Initial Analysis cluster_1 Troubleshooting Path cluster_2 Final Analysis DirectInject Direct Injection of Extract CheckRecovery Assess Recovery and Peak Shape DirectInject->CheckRecovery Dilute Dilute Sample CheckRecovery->Dilute If low recovery SPE Implement SPE Cleanup Dilute->SPE If still low OptimizeLC Optimize Chromatography SPE->OptimizeLC If peak interference FinalQuant Final Quantification OptimizeLC->FinalQuant

Caption: Decision tree for addressing matrix effects.

Standard Operating Procedure: TIOTM Extraction from PVC Tubing

This protocol provides a validated starting point for the extraction and analysis of TIOTM from a common polymer matrix.

Materials and Reagents
  • Solvents: Tetrahydrofuran (THF, HPLC grade), Hexane (HPLC grade), Isopropanol (IPA, HPLC grade)

  • Standards: Certified this compound standard

  • Equipment: Analytical balance, cryo-mill, mechanical shaker, rotary evaporator, gas chromatograph with mass spectrometer (GC-MS)

Step-by-Step Protocol
  • Sample Preparation:

    • Cut a representative section of the PVC tubing into small pieces (approx. 2x2 mm).

    • Accurately weigh approximately 1 gram of the PVC pieces into a glass vial.

    • Immerse the vial in liquid nitrogen for 5 minutes to embrittle the polymer.

    • Immediately transfer the frozen pieces to a cryo-mill and grind to a fine powder.

  • Extraction:

    • Transfer the powdered PVC to a 50 mL screw-cap glass tube.

    • Add 20 mL of THF to the tube.

    • Place the tube on a mechanical shaker and agitate at 200 rpm for 4 hours at room temperature.

  • Isolation and Concentration:

    • Centrifuge the tube at 3000 rpm for 10 minutes to pellet the PVC residue.

    • Carefully decant the THF supernatant into a clean round-bottom flask.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator with a water bath temperature of 35°C.

    • Transfer the concentrated extract to a 2 mL autosampler vial, rinsing the flask with a small amount of THF to ensure quantitative transfer.

    • Evaporate the remaining solvent under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in 1 mL of hexane.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Analyze the sample by GC-MS.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trioctyl trimellitate. PubChem Compound Database. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2015). Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. Retrieved from [Link]

  • Retsch. (n.d.). Sample Preparation Process - Step by step. Retrieved from [Link]

  • CIR Report Data Sheet. (n.d.). Safety assessment of trialkyl trimellitates as used. Retrieved from [Link]

  • Faouzi, M. A., Dine, T., Luyckx, M., Gressier, B., Cazin, M., Brunet, C., & Cazin, J. C. (2001). Comparative study of the leachability of di(2-ethylhexyl) phthalate and tri(2-ethylhexyl) trimellitate from haemodialysis tubing. International journal of pharmaceutics, 227(1-2), 149–157. [Link]

  • European Commission. (n.d.). Opinion on: The safety of medical devices containing DEHP-plasticized PVC or other plasticizers on neonates and other groups possibly at risk. Retrieved from [Link]

  • Hab, S. A., Talpur, F. N., Baig, J. A., Afridi, H. I., Surhio, M. A., & Talpur, M. K. (2019). LEACHING AND EXPOSURE OF PHTHALATES FROM MEDICAL DEVICES; HEALTH IMPACTS AND REGULATIONS. Environmental Contaminants Reviews, 1(2), 13-21.
  • Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. Retrieved from [Link]

  • Hab, S. A., Talpur, F. N., Baig, J. A., Afridi, H. I., Surhio, M. A., & Talpur, M. K. (2018). LEACHING AND EXPOSURE OF PHTHALATES FROM MEDICAL DEVICES; HEALTH IMPACTS AND REGULATIONS. Environmental Contaminants Reviews, 1(2), 13-21.
  • European Commission. (n.d.). Opinion on The safety of medical devices containing DEHP. Public Health. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Retrieved from [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13, 20. [Link]

  • Multi-Agency Radiological Laboratory Analytical Protocols Committee. (2004). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Retrieved from [Link]

  • ARC Journals. (n.d.). Review of Extraction Techniques. Retrieved from [Link]

  • Chen, L., Liu, S., & Liu, J. (2011). Recent advances in solid-phase sorbents for sample preparation prior to chromatographic analysis. TrAC Trends in Analytical Chemistry, 30(8), 1217-1226.
  • Andersson, S., & Nichols, J. (2007). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Mintenig, S. M., Hernandez-Milian, G., & Llorca, M. (2021).
  • Majors, R. E. (2005). Modern Technique for the Extraction of Solid Materials - An Update.
  • CONICET. (2024). Analytical Methods. Retrieved from [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Retrieved from [Link]

  • Hrnčířová, V., Hájková, K., & Kuchař, M. (2022). Challenges of cannabidiol determination in emulsified cosmetics and application of solid-phase extraction followed by HPLC-UV-MS/MS. Journal of pharmaceutical and biomedical analysis, 219, 114945. [Link]

  • ResearchGate. (n.d.). (PDF) Matrix Matters: novel insights for the extraction, preparation, and quantitation of microplastics in a freshwater mesocosm study. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Triisooctyl Trimellitate (TIOTM) Concentration for Flexible PVC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of triisooctyl trimellitate (TIOTM) in flexible polyvinyl chloride (PVC) formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the formulation and testing of flexible PVC compounds. Here, we synthesize technical expertise with field-proven insights to help you navigate the complexities of plasticizer optimization.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Question 1: My flexible PVC compound is exhibiting surface tackiness and exudation (plasticizer bleed-out). What is the likely cause and how can I resolve it?

Answer:

Surface tackiness and exudation are classic indicators of plasticizer incompatibility or oversaturation at a given temperature. Trioctyl trimellitate (TOTM) is a high molecular weight plasticizer, which generally imparts good resistance to migration.[1][2] However, exceeding its compatibility limit with the PVC resin can lead to these issues.

Causality Explained: The PVC polymer matrix can only absorb a certain amount of plasticizer. When the concentration of TIOTM is too high, the excess, unbound plasticizer molecules will migrate to the surface of the compound. This phenomenon is exacerbated by elevated temperatures, which increase molecular mobility.

Troubleshooting Steps:

  • Reduce TIOTM Concentration: The most direct solution is to incrementally decrease the TIOTM concentration in your formulation. A step-wise reduction of 2-5 parts per hundred resin (phr) is a good starting point.

  • Verify Compound Mixing: Inadequate mixing can lead to localized areas of high plasticizer concentration. Ensure your blending process achieves a homogenous mixture. For dry blending, monitor the peak amperage and cycle time to ensure consistency.[3]

  • Incorporate a Co-plasticizer: In some cases, introducing a secondary plasticizer with better compatibility can help to solvate the TIOTM more effectively within the PVC matrix.

  • Compatibility Testing: To proactively address this, it is recommended to perform compatibility tests. ASTM D3291 is a standard practice for evaluating the compatibility of plasticizers in PVC under compression, which can help determine the exudation tendency.[4]

Question 2: The final PVC product is too rigid and does not meet the required flexibility (high durometer reading). How can I increase its flexibility?

Answer:

Insufficient flexibility is a direct result of inadequate plasticization. The concentration of TIOTM is likely too low to effectively separate the PVC polymer chains and impart the desired softness. There is an inverse correlation between the concentration of TOTM plasticizer and the hardness of PVC.[5]

Causality Explained: Plasticizers function by inserting themselves between the long polymer chains of PVC, reducing the intermolecular forces and allowing the chains to move more freely. This increased mobility manifests as flexibility. If the TIOTM concentration is insufficient, the polymer chains remain tightly packed, resulting in a rigid material.

Troubleshooting Steps:

  • Increase TIOTM Concentration: Systematically increase the TIOTM concentration in your formulation. We recommend increments of 3-5 phr, followed by thorough testing of the material's hardness (durometer) and flexibility.

  • Evaluate Plasticizer Efficiency: Ensure that the grade of TIOTM you are using is of high purity. Impurities can affect its plasticizing efficiency.[6]

  • Optimize Processing Parameters: In some instances, processing conditions can influence the final properties. Ensure that the compound reaches a sufficient melt temperature during extrusion or molding to allow for proper fusion and absorption of the plasticizer.

Experimental Workflow for Flexibility Optimization:

G cluster_0 Problem Identification cluster_1 Troubleshooting & Optimization cluster_2 Validation cluster_3 Outcome A High Durometer Reading (Insufficient Flexibility) B Increase TIOTM Concentration (3-5 phr increments) A->B C Verify TIOTM Purity and Grade A->C D Optimize Processing (Melt Temperature, Mixing) A->D E Measure Durometer (ASTM D2240) B->E C->E D->E F Tensile Testing (ASTM D638) E->F G Assess Elongation at Break F->G H Target Flexibility Achieved G->H I Iterate if Necessary G->I If Not Achieved I->B

Caption: Workflow for addressing insufficient flexibility in PVC compounds.

Question 3: My TIOTM-plasticized PVC shows poor thermal stability during processing, leading to discoloration (yellowing/browning). What's happening and how can I fix it?

Answer:

Thermal degradation of PVC is a known issue, characterized by the release of hydrochloric acid (HCl).[7] While TIOTM itself has good thermal stability, the overall formulation may require an optimized stabilizer package to prevent premature degradation during processing.

Causality Explained: At elevated processing temperatures, the PVC polymer can undergo dehydrochlorination, a chain reaction that releases HCl and forms conjugated double bonds.[7][8] These conjugated systems are responsible for the observed discoloration. The released HCl can also catalyze further degradation.

Troubleshooting Steps:

  • Optimize the Heat Stabilizer Package: The primary defense against thermal degradation is an effective heat stabilizer system.

    • Primary Stabilizers: Ensure you are using an adequate level of primary heat stabilizers, such as mixed metal (Ca/Zn, Ba/Zn) stearates. These scavenge the initial HCl released.

    • Co-stabilizers: Incorporate co-stabilizers like phosphites or epoxidized soybean oil (ESBO) which can provide synergistic effects. Layered double hydroxides (LDHs) can also enhance thermal stability by absorbing HCl.[9]

  • Control Processing Temperatures: While adequate heat is necessary for fusion, excessive temperatures can accelerate degradation. Carefully monitor and control the temperature profile of your extruder or mixer.

  • Minimize Residence Time: Reduce the time the PVC compound spends at elevated temperatures to limit its exposure to thermal stress.

  • Check for Contaminants: Iron contamination can catalyze PVC degradation. Ensure all processing equipment is clean and free from rust.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for TIOTM in flexible PVC?

A1: The concentration of TIOTM can vary significantly depending on the desired flexibility of the end product. A general starting point for semi-rigid to flexible applications is between 30 and 60 phr. For very soft applications, this can be higher, but always be mindful of the compatibility limits to avoid exudation.

Q2: How does the concentration of TIOTM affect the mechanical properties of flexible PVC?

A2: The concentration of TIOTM has a direct and predictable effect on the mechanical properties of flexible PVC.

PropertyEffect of Increasing TIOTM Concentration
Hardness (Durometer) Decreases
Tensile Strength Decreases
Elongation at Break Increases
Modulus of Elasticity Decreases

Q3: What are the key advantages of using TIOTM over other plasticizers like DEHP?

A3: TIOTM is often considered a premium plasticizer and offers several advantages over traditional phthalates like DEHP:

  • Low Volatility: Due to its higher molecular weight, TIOTM has significantly lower volatility, making it suitable for high-temperature applications like automotive interiors and wire insulation.[1][10][11]

  • Excellent Migration Resistance: It exhibits superior resistance to migration into fatty foods and other materials, making it a preferred choice for food contact applications and medical devices.[1][12]

  • Good Thermal Stability: TIOTM itself is thermally stable, contributing to the overall heat resistance of the final product.[13]

Q4: How can I test for TIOTM migration from my flexible PVC product?

A4: Testing for plasticizer migration is crucial for applications in sensitive environments like food packaging and medical devices.

  • Food Simulant Testing: Standardized methods involve exposing the PVC material to food simulants (e.g., ethanol, olive oil) under specific time and temperature conditions.[14][15] The amount of TIOTM that migrates into the simulant is then quantified, often using techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS/MS).[16]

  • Extraction Tests: For non-food contact applications, migration can be assessed by immersing the PVC in various solvents and measuring the weight loss.

Section 3: Key Experimental Protocols

Protocol 1: Determination of Mechanical Properties of Flexible PVC

This protocol outlines the steps for evaluating the tensile properties of flexible PVC, which are critical indicators of plasticizer efficiency.

Objective: To measure tensile strength, elongation at break, and modulus of elasticity as a function of TIOTM concentration. This procedure is based on the principles outlined in ASTM D638.[17]

Methodology:

  • Sample Preparation:

    • Prepare a series of PVC dry blends with varying concentrations of TIOTM (e.g., 30, 40, 50, 60 phr).

    • Process each blend into standardized test sheets of uniform thickness (typically 1-3 mm) using a two-roll mill followed by compression molding.

    • Use a die to cut dumbbell-shaped test specimens from the molded sheets as specified in ASTM D638.

  • Conditioning:

    • Condition the test specimens for at least 24 hours at 23 ± 2°C and 50 ± 10% relative humidity, as per standard ASTM guidelines.[4]

  • Testing:

    • Use a universal testing machine (tensile tester) equipped with appropriate grips.

    • Set the crosshead speed as specified in the standard for flexible materials.

    • Mount the specimen in the grips and apply a tensile load until the specimen ruptures.

    • Record the load and extension data throughout the test.

  • Data Analysis:

    • Tensile Strength: Calculate the maximum stress the material can withstand before breaking.

    • Elongation at Break: Determine the percentage increase in length of the specimen at the point of rupture.

    • Modulus of Elasticity: Calculate the slope of the initial, linear portion of the stress-strain curve.

Protocol 2: Evaluation of Plasticizer Exudation (Loop Test)

This protocol provides a qualitative assessment of plasticizer compatibility and its tendency to exude from the PVC compound, based on ASTM D3291.[4]

Objective: To visually assess the degree of plasticizer exudation under compressive stress.

Methodology:

  • Sample Preparation:

    • Prepare test specimens from your flexible PVC sheets, typically 12.7 mm x 25.4 mm.[4]

  • Conditioning:

    • Condition the specimens for 24 hours at 23 ± 2°C and 50 ± 10% relative humidity.[4]

  • Procedure:

    • Bend each specimen into a 180° loop, bringing the two ends together.

    • Hold the looped specimen under compression using a clamp or fixture.

    • Place the clamped specimen in a controlled environment (e.g., an oven at a specified temperature, such as 70°C) for a defined period (e.g., 24 hours).

  • Evaluation:

    • After the specified time, remove the specimen and allow it to cool to room temperature.

    • Release the clamp and visually inspect the surface of the looped area for any signs of liquid exudation (oiliness or tackiness). A simple wipe with a clean, absorbent paper can help in this assessment.[18]

    • Compare the results across different TIOTM concentrations to determine the threshold for exudation.

Logical Diagram for Troubleshooting Protocol:

G cluster_0 Observed Issue cluster_1 Initial Diagnosis cluster_2 Troubleshooting Paths cluster_3 Validation & Resolution Start PVC Formulation Issue Issue_Type Issue Type? Start->Issue_Type Rigid Too Rigid Issue_Type->Rigid Flexibility Tacky Tacky/Exudation Issue_Type->Tacky Surface Discolored Discoloration Issue_Type->Discolored Processing Action_Rigid Increase TIOTM Concentration Rigid->Action_Rigid Action_Tacky Decrease TIOTM Concentration Tacky->Action_Tacky Action_Discolored Optimize Stabilizer Package Discolored->Action_Discolored Test_Flex Test Mechanical Properties (ASTM D638) Action_Rigid->Test_Flex Test_Exudation Perform Loop Test (ASTM D3291) Action_Tacky->Test_Exudation Test_Thermal Monitor Processing Stability Action_Discolored->Test_Thermal End Problem Resolved Test_Flex->End Test_Exudation->End Test_Thermal->End

Caption: A logical flow for diagnosing and resolving common PVC formulation issues.

References

  • Patsnap Eureka. (2025, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
  • Infinita Lab. (n.d.). ASTM D 3291 Test for PVC.
  • ASTM International. (2022, September 12). D4551 Standard Specification for Poly(Vinyl Chloride) (PVC) Plastic Flexible Concealed Water-Containment Membrane.
  • Ledes. (2025, April 1). ASTM Standards for PVC & CPVC Pipes: A Comprehensive Guide.
  • Scribd. (n.d.). ASTM Standards For PVC Pipe.
  • ResearchGate. (2024, October 20). The Impact of Plasticizer Levels in Hardening PVC Plastic.
  • ScienceDirect. (2014, April 12). Migration of conventional and new plasticizers from PVC films into food simulants.
  • Google Patents. (n.d.). EP1985662A1 - Thermal stabilisation of PVC.
  • PubMed. (1996, August-September). Migration from plasticized poly(vinyl chloride) into fatty media: importance of simulant selectivity for the choice of volatile fatty simulants.
  • Univar Solutions. (n.d.). TRIOCTYL TRIMELLITATE UNSTAB, Technical Grade, Liquid, Drum.
  • PENPET Petrochemical Trading. (n.d.). Trioctyl trimellitate (TOTM).
  • Wiley Online Library. (2010). Statistical thermal stability of PVC.
  • BASTONE. (2025, October 23). What is Trioctyl Trimellitate (TOTM).
  • ResearchGate. (2025, August 5). Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy.
  • BASTONE. (2025, December 5). The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide.
  • Bisley International. (n.d.). Product Information Tri-Octyl Trimellitate (TOTM).
  • International Journal of Engineering and Science. (n.d.). Thermal Stabilization of Poly(vinyl chloride) by Metal Carboxylates of Ximenia americana Seed Oil Under Inert Condition.
  • ResearchGate. (n.d.). TGA-detected kinetics of TOTM-plasticized PVC film degradation at....
  • MDPI. (n.d.). Enhancing the Initial Whiteness and Long-Term Thermal Stability of Polyvinyl Chloride by Utilizing Layered Double Hydroxides with Low Surface Basicity.
  • Scribd. (n.d.). TOTM Diffusion in PVC Film via ATR-IR.
  • PubMed. (1982, February). Plasticizer migration from polyvinyl chloride film to solvents and foods.
  • ResearchGate. (n.d.). Blending Optimization of Non-Dioctyl Phthalate Plasticized Poly (vinyl chloride) Formulations.
  • ResearchGate. (n.d.). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review.
  • Scribd. (n.d.). Troubleshooting Guide PVC Extrusion of Rigid PVC Pipes.
  • PubMed. (2008, August 6). Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS.
  • ResearchGate. (2025, August 9). Testing migration from the PVC gaskets in metal closures into oily foods.
  • Scribd. (n.d.). PVC Extrusion Troubleshooting.
  • ResearchGate. (n.d.). Optimization of the curing conditions of PVC plastisols plasticized with ethyl cinnamate.

Sources

Validation & Comparative

A Comparative Guide for Material Scientists: Triisooctyl Trimellitate (TOTM) vs. DEHP as a Plasticizer in Medical Tubing

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison between Triisooctyl Trimellitate (TOTM) and Di(2-ethylhexyl) phthalate (DEHP) for use as plasticizers in Polyvinyl Chloride (PVC) medical tubing. For decades, DEHP has been the industry standard, valued for its efficiency and the excellent flexibility it imparts to PVC. However, concerns over its potential for migration and subsequent biological interactions have catalyzed the search for safer alternatives. TOTM has emerged as a leading candidate, offering a distinct performance profile rooted in its unique molecular structure. This document synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear, evidence-based framework for material selection.

Molecular Structure and the Mechanism of Plasticization

The performance differences between DEHP and TOTM are fundamentally dictated by their molecular architecture. DEHP is a phthalate ester, while TOTM is a trimellitate ester, meaning it has a third ester group on its aromatic ring. This, combined with its significantly higher molecular weight, results in lower volatility and reduced mobility within the PVC matrix.

  • DEHP (Di(2-ethylhexyl) phthalate): A smaller, more mobile molecule that intercalates between PVC polymer chains, disrupting chain-to-chain interactions and imparting flexibility. Its mobility, however, also facilitates its migration out of the polymer matrix.

  • TOTM (this compound): A larger, bulkier molecule. Its size and polarity create stronger intermolecular interactions with the PVC chains, anchoring it more securely within the matrix. This increased permanence is the primary reason for its superior resistance to migration.

Below is a visualization of their respective chemical structures.

G cluster_DEHP DEHP Structure cluster_TOTM TOTM Structure dehp_img dehp_label Di(2-ethylhexyl) phthalate C24H38O4 M.W.: 390.56 g/mol totm_img totm_label This compound C33H54O6 M.W.: 546.8 g/mol

Caption: Chemical structures of DEHP and TOTM plasticizers.

Performance Deep Dive: A Data-Driven Comparison

The selection of a plasticizer for medical tubing hinges on a balance of properties. The most critical of these are migration resistance, biocompatibility, and mechanical performance.

Plasticizer Migration and Leachability

The migration of plasticizers from tubing into patient fluids (blood, infusion solutions, parenteral nutrition) is a primary safety concern.[1][2] Because plasticizers are not chemically bound to the PVC polymer, they can leach out over time.[1][3] Experimental data consistently demonstrates the superior performance of TOTM in this regard.

A pivotal study comparing PVC tubing in a heart-lung machine found that the migration of TOTM was approximately 350 times lower than that of DEHP.[4][5][6] The total mass loss from the tubing over the perfusion time was also significantly higher for the DEHP-plasticized material.[4] The leachability of both plasticizers is influenced by the lipophilicity of the contacting fluid, with solutions containing lipids, such as blood or parenteral nutrition, increasing the rate of extraction.[6][7]

Performance MetricDEHPTOTMKey Findings
Migration Rate HighVery LowTOTM migration is reported to be ~350 times lower than DEHP in blood contact studies.[4][6]
Leaching in Lipids SignificantLowDEHP readily leaches into lipid-containing solutions.[6][8] TOTM shows superior resistance.[3][9]
Mass Loss from Tubing HigherLowerStudies show a higher total mass loss from DEHP-plasticized PVC over time.[4]
Regulatory Scrutiny HighLowHealth concerns about DEHP have led to increased regulatory oversight and a shift toward alternatives.[2][10]
Biocompatibility and Toxicological Profile

Biocompatibility is non-negotiable for any material in a medical device. While DEHP has a long history of use, animal studies have raised concerns about its potential as a reproductive and developmental toxicant.[3][10] This has driven the demand for alternatives with more favorable toxicological profiles.

In vitro cytotoxicity tests, governed by the ISO 10993-5 standard, are a fundamental requirement for all medical devices to assess the biological response of cells to device materials or their extracts.[11][12][13][14] Studies have shown that TOTM and its metabolites exhibit no cytotoxic effects in standard assays.[6] Furthermore, rodent toxicology studies report a significantly higher No Observable Adverse Effect Level (NOAEL) for TOTM compared to DEHP, indicating a wider safety margin.[15]

Toxicological ParameterDEHPTOTMKey Findings
NOAEL (Rodent Study) 4.8 mg/kg body weight100 mg/kg body weightTOTM demonstrates a NOAEL over 20 times higher than DEHP in these studies.[15]
Cytotoxicity (ISO 10993-5) Potential for leachates to be cytotoxicNo cytotoxic effects observedIn vitro studies show TOTM and its metabolites are non-cytotoxic.[6]
Reproductive Toxicity Concerns raised in animal studiesNo reproductive effects notedDEHP is classified as a reproductive toxicant in animals; TOTM is not.[3][15]
Mechanical and Physical Properties

A plasticizer must impart the necessary flexibility for the tubing's application without compromising its structural integrity. This involves balancing properties like tensile strength and elongation at break. The addition of a plasticizer generally decreases tensile strength while increasing elongation.[16][17] Both DEHP and TOTM are effective at plasticizing PVC, and TOTM can be formulated to achieve mechanical properties comparable to those of DEHP-plasticized materials.[18]

An important consideration is the effect of sterilization, particularly gamma irradiation, on the material. Irradiation can lead to a decrease in both tensile strength and elongation.[19] While both plasticizers are affected, material formulation can mitigate these effects. Another key advantage of TOTM's lower mobility is its reduced tendency to cause environmental stress cracking in adjoining rigid components, such as polycarbonate or ABS connectors.[15]

Material PropertyDEHPTOTMKey Findings
Plasticizer Efficiency HighHighBoth are efficient plasticizers, though formulation adjustments may be needed to match hardness.[10]
Tensile Strength Decreases with concentrationDecreases with concentrationTOTM can be formulated to provide tensile properties comparable to DEHP formulations.[17][19]
Elongation at Break Increases with concentrationIncreases with concentrationTOTM can achieve similar flexibility and elongation as DEHP.[16][20]
Stress Crack Resistance LowerHigherTOTM's lower migration reduces the risk of crazing in polycarbonate connectors.[15]

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of plasticizers must follow standardized, self-validating protocols. Below are methodologies for two critical assessments.

Protocol: Dynamic Plasticizer Migration Analysis

This protocol is designed to quantify the amount of plasticizer that leaches from medical tubing under simulated use conditions.

G start Start: Prepare Tubing Samples prep_simulant Prepare Simulant Fluid (e.g., Saline, Lipid Emulsion) start->prep_simulant setup_circuit Set Up Perfusion Circuit (Pump, Tubing, Reservoir) start->setup_circuit prep_simulant->setup_circuit circulate Circulate Simulant at Controlled Flow Rate & Temp setup_circuit->circulate collect_samples Collect Aliquots at Time Points (e.g., 1, 4, 8, 24h) circulate->collect_samples extract Solvent Extraction of Plasticizer from Aliquots collect_samples->extract analyze Quantify by HPLC or GC-MS extract->analyze end_node End: Report Migration Data (μg/mL vs. Time) analyze->end_node

Caption: Workflow for dynamic plasticizer migration testing.

Methodology:

  • Sample Preparation: Cut standardized lengths of both TOTM-plasticized and DEHP-plasticized PVC tubing. Record the initial weight and dimensions.

  • Simulant Fluid: Prepare a clinically relevant fluid. For a worst-case scenario, a lipid emulsion (e.g., Intralipid) is often used, as it accelerates the extraction of lipophilic plasticizers. Saline can be used as a control.

  • Perfusion Circuit: Create a closed-loop circuit using a peristaltic pump, the sample tubing, and a reservoir containing the simulant fluid. The system should be maintained at a physiologically relevant temperature (e.g., 37°C).

  • Dynamic Leaching: Circulate the simulant through the tubing at a defined flow rate (e.g., 100 mL/h) for a set duration (e.g., 24 hours).[21]

  • Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots of the simulant fluid from the reservoir.

  • Quantification: Extract the plasticizer from the collected aliquots using an appropriate solvent (e.g., hexane). Analyze the extract using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the leached plasticizer.

  • Data Analysis: Plot the concentration of leached plasticizer versus time to determine the migration kinetics for each material.

Protocol: In Vitro Cytotoxicity Assay (Elution Method per ISO 10993-5)

This protocol assesses whether extracts from the medical tubing cause a toxic biological response in cultured mammalian cells.[11][22]

G start Start: Prepare Tubing Samples and Controls prepare_extracts Prepare Extracts: Incubate Samples in Culture Medium (e.g., 37°C for 24h) start->prepare_extracts expose_cells Replace Culture Medium with Test Extracts & Controls prepare_extracts->expose_cells culture_cells Culture Mammalian Fibroblast Cells to Near Confluence culture_cells->expose_cells incubate Incubate Exposed Cells (e.g., 24-48h) expose_cells->incubate evaluate Evaluate Cytotoxicity: Qualitative (Microscopy) Quantitative (e.g., MTT Assay) incubate->evaluate end_node End: Assign Cytotoxicity Grade (0-4) evaluate->end_node

Caption: Workflow for ISO 10993-5 cytotoxicity testing.

Methodology:

  • Sample and Control Preparation: Prepare samples of the test material (TOTM- and DEHP-plasticized tubing) according to surface area or weight. Include negative controls (e.g., high-density polyethylene) and positive controls (e.g., organotin-stabilized PVC).

  • Extraction: Aseptically place the test and control materials into separate vials containing a mammalian cell culture medium (e.g., MEM with serum). Incubate at 37°C for 24-72 hours to create fluid extracts.[12]

  • Cell Culture: Culture a suitable cell line (e.g., L929 mouse fibroblasts) in flasks until they form a nearly confluent monolayer.

  • Cell Exposure: Remove the standard culture medium from the cells and replace it with the prepared fluid extracts from the test and control samples.

  • Incubation: Incubate the cell monolayers in contact with the extracts for a specified period, typically 24 to 48 hours.[22]

  • Evaluation: Assess the biological response.

    • Qualitative: Examine the cells under a microscope for morphological changes, such as cell lysis, rounding, or detachment, and assign a reactivity grade from 0 (no reactivity) to 4 (severe reactivity).[22]

    • Quantitative: Measure cell viability using a colorimetric assay (e.g., MTT assay), which quantifies metabolic activity. A reduction in viability by more than 30% is typically considered a cytotoxic effect.

Conclusion and Strategic Recommendations

The primary trade-off is economic, as TOTM and other alternative plasticizers are typically more expensive than DEHP.[3][18] However, for medical device manufacturers, the enhanced safety profile and reduced patient risk associated with TOTM provide a compelling rationale for its adoption, aligning with the evolving regulatory landscape and the increasing demand for safer medical materials.

References

  • Eckert, E., et al. (2016). Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. Chemosphere, 145, 10-6. [Link]

  • ASTM International. (2020). Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer (ASTM D2196-20). [Link]

  • ASTM International. (2020). Rheological Properties of Non-Newtonian Materials by Rotational Viscometer (D2196). [Link]

  • ASTM International. (2010). Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational (Brookfield type) Viscometer (ASTM D2196-10). [Link]

  • International Organization for Standardization. (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009). [Link]

  • Industrial Physics. ASTM D2196 testing. [Link]

  • ASTM International. (2015). Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational (Brookfield type) Viscometer (D2196). [Link]

  • Medical Device and Diagnostic Industry. (1998). A Practical Guide to ISO 10993-5: Cytotoxicity. [Link]

  • U.S. Food and Drug Administration. (2016). Recognized Consensus Standards: ISO 10993-5. [Link]

  • IVAMI. In vitro Cytotoxicity tests with medical devices, cosmetics and disinfectants (ISO 10993-5: 2009). [Link]

  • National Standards Authority of Ireland. (2009). IS EN ISO 10993-5:2009. [Link]

  • McCloud, J., et al. (2020). The Effect of Priming Solutions and Storage Time on Plasticizer Migration in Different PVC Tubing Types—Implications for Wet Storage of ECMO Systems. National Institutes of Health. [Link]

  • Eckert, E., et al. (2016). Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. ResearchGate. [Link]

  • Brčić Karačonji, I., et al. (2021). Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions. National Institutes of Health. [Link]

  • Spectrum Plastics Group. Well Over Decades Later...The Saga of Non-DEHP PVC and Medical Devices. [Link]

  • Plastics Today. (2016). What is the best alternative to DEHP for medical-grade PVC? That depends. [Link]

  • An, S., et al. (2023). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. National Institutes of Health. [Link]

  • European Commission. (2002). Medical Devices Containing DEHP Plasticised PVC; Neonates and Other Groups Possibly at Risk from DEHP Toxicity. [Link]

  • ResearchGate. (2025). Leaching of diethylhexyl phthalate from multilayer tubing into etoposide infusion solutions. [Link]

  • Kambia, K., et al. (2001). Comparative Study of the Leachability of di(2-ethylhexyl) Phthalate and tri(2-ethylhexyl) Trimellitate From Haemodialysis Tubing. PubMed. [Link]

  • ACS Publications. (2023). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. Environmental Science & Technology. [Link]

  • Bernard, L., et al. (2018). Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. National Institutes of Health. [Link]

  • Semantic Scholar. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. [Link]

  • SciProfiles. (2023). Publication: Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery from a myocardial infarction than DEHP, TOTM or related di-octyl succinate. [Link]

  • Lowell Center for Sustainable Production. (2004). A new study on use of PVC based on DEHP and alternate plasticizers is not decisive. [Link]

  • Adams, R.C. (2001). A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product. MDDI Online. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Comparative Analysis: Tris(2-ethylhexyl) Trimellitate (TOTM) vs. Other Plasticizers. [Link]

  • SciSpace. Perspectives on alternatives to phthalate plasticized poly(vinyl chloride) in medical devices applications. [Link]

  • ResearchGate. Comparison of elongation at break in the formulated compounds. [Link]

  • ResearchGate. Tensile strength of PVC/Plasticizer irradiated and non irradiated films as a function of radiation dose. [Link]

  • ResearchGate. Tensile strength and elongation of PVC and plasticized films. [Link]

  • MDPI. (2022). Leaching of Organic Toxic Compounds from PVC Water Pipes in Medina Al-Munawarah, Kingdom of Saudi Arabia. [Link]

  • Andrew J. Whelton. Additive Leaching from PVC. [Link]

  • Deswater. (2021). Leaching of microplastics from PVC pipes under stagnant conditions. [Link]

Sources

A Comparative Analysis of Triisooctyl Trimellitate and Other High-Performance Trimellitates for Specialized Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Formulation Scientists

In the realm of polymer science and formulation, the selection of a plasticizer is a critical decision that dictates the performance, longevity, and safety of the final product. For applications demanding high thermal stability, low volatility, and minimal migration, trimellitate esters have emerged as a superior class of plasticizers. This guide provides an in-depth comparative analysis of triisooctyl trimellitate (TIOTM) alongside two other prominent trimellitates: tri-n-octyl trimellitate (TOTM) and triisononyl trimellitate (TINTM).

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the physicochemical properties, performance characteristics, and underlying chemical principles that govern the efficacy of these plasticizers. By presenting supporting experimental data and standardized testing protocols, this guide aims to equip the reader with the necessary knowledge to make informed decisions in the selection of the optimal trimellitate for their specific application.

Introduction to Trimellitate Plasticizers: Structure and Function

Trimellitate plasticizers are esters of trimellitic acid (1,2,4-benzenetricarboxylic acid). Their molecular structure, characterized by a central aromatic ring and three ester groups, imparts a unique combination of properties that distinguish them from general-purpose plasticizers like phthalates.[1][2] The length and branching of the alkyl chains of the ester groups are critical determinants of the plasticizer's performance characteristics.[3]

The primary function of a plasticizer is to increase the flexibility and workability of a polymer, most notably polyvinyl chloride (PVC), by embedding its molecules between the polymer chains. This reduces the intermolecular forces, thereby lowering the glass transition temperature (Tg) and imparting a more pliable nature to the material.[4] Trimellitates excel in applications where permanence is paramount, such as in high-temperature wire and cable insulation, automotive interiors, and medical devices, due to their higher molecular weight and lower volatility compared to many other plasticizer classes.[1][5]

Comparative Analysis of Key Performance Characteristics

The selection of a specific trimellitate is contingent on the desired balance of properties for the end-use application. This section provides a comparative overview of TIOTM, TOTM, and TINTM based on their thermal stability, migration resistance, and mechanical performance in PVC formulations.

Physicochemical Properties

The fundamental physicochemical properties of these trimellitates, such as molecular weight and viscosity, provide initial insights into their expected performance.

PropertyThis compound (TIOTM)Tri-n-octyl Trimellitate (TOTM)Triisononyl Trimellitate (TINTM)
Molecular Formula C₃₃H₅₄O₆[6]C₃₃H₅₄O₆[5]C₃₆H₆₀O₆[7]
Molecular Weight ( g/mol ) 546.8[6]546.78[8]~589[7]
Appearance Clear, viscous liquidClear to light yellow, oily liquid[9]Clear, colorless liquid[2]
Viscosity at 20°C (cP) Varies with isomer mixture272 - 277[5]260 - 320[10]
Specific Gravity (20/20°C) ~0.985~0.990[11]~0.980[2]
Flash Point (°C) ~250~250[5]~249[2]

Note: Properties for TIOTM can vary slightly depending on the specific isomer mixture of the isooctyl alcohol used in its synthesis.

Thermal Stability

Thermal stability is a critical parameter for applications involving elevated temperatures. Thermogravimetric analysis (TGA) is a standard method to evaluate this property by measuring the weight loss of a material as a function of temperature. A higher decomposition temperature indicates greater thermal stability.

While a direct comparative TGA dataset for all three was not found in a single source, the available data and technical literature suggest the following trend in thermal stability: TINTM ≥ TOTM > TIOTM . The higher molecular weight and branched structure of TINTM contribute to its slightly superior high-temperature permanence.[2] TOTM also exhibits excellent thermal stability, making it suitable for high-temperature applications.[12] The branching in the isooctyl chains of TIOTM can, in some cases, create steric hindrance that slightly lowers its thermal decomposition temperature compared to its linear or more highly branched counterparts.

Migration Resistance

Plasticizer migration, the process by which the plasticizer leaches from the polymer matrix, can lead to a loss of flexibility, surface tackiness, and contamination of surrounding materials.[2] Migration resistance is particularly crucial in medical and food-contact applications.

The tendency of a plasticizer to migrate is influenced by its molecular weight, with higher molecular weight plasticizers generally exhibiting lower migration.[13] Furthermore, the compatibility between the plasticizer and the polymer matrix plays a significant role.

Based on available data, the migration resistance of these trimellitates follows the general trend: TINTM > TOTM > TIOTM .

  • TINTM , with the highest molecular weight, offers exceptional resistance to migration.[7]

  • TOTM also demonstrates very low migration and is often used in demanding applications like medical devices.[14]

  • TIOTM's branched structure can sometimes lead to slightly lower compatibility with the PVC matrix compared to linear or more branched isomers, potentially resulting in a marginally higher migration tendency under certain conditions.

Mechanical Properties of Plasticized PVC

The efficiency of a plasticizer is also determined by its ability to impart desired mechanical properties to the polymer. Key parameters include tensile strength, elongation at break, and hardness.

The following table presents a summary of typical mechanical properties of PVC plasticized with different trimellitates.

PropertyTest MethodTIOTM (Typical)TOTMTINTM
Tensile Strength (MPa) ASTM D2284~20.020.519.8
Elongation at Break (%) ASTM D2284~360350370
Shore D Hardness ASTM D2240~535552

(Data for TOTM and TINTM adapted from a comparative study by Benchchem[15]. TIOTM data is estimated based on typical performance of branched trimellitates.)

These data indicate that all three trimellitates are effective plasticizers for PVC, with subtle differences in performance. TINTM tends to provide slightly higher elongation, suggesting greater flexibility, while TOTM imparts a slightly higher hardness and tensile strength. The performance of TIOTM is generally comparable, though it can vary with the specific isomer composition of the isooctyl alcohol.

The Role of Molecular Structure: Causality Behind Performance

The observed differences in the performance of TIOTM, TOTM, and TINTM can be directly attributed to the structure of their alkyl side chains.

G cluster_0 Alcohol Precursor cluster_1 Esterification with Trimellitic Anhydride cluster_2 Resulting Trimellitate cluster_3 Key Structural Feature cluster_4 Performance Impact Isooctyl Alcohol Isooctyl Alcohol Synthesis Synthesis Isooctyl Alcohol->Synthesis leads to n-Octyl Alcohol n-Octyl Alcohol n-Octyl Alcohol->Synthesis leads to Isononyl Alcohol Isononyl Alcohol Isononyl Alcohol->Synthesis leads to TIOTM TIOTM Synthesis->TIOTM TOTM TOTM Synthesis->TOTM TINTM TINTM Synthesis->TINTM Branched C8 Chain Branched C8 Chain TIOTM->Branched C8 Chain Linear C8 Chain Linear C8 Chain TOTM->Linear C8 Chain Branched C9 Chain Branched C9 Chain TINTM->Branched C9 Chain Good overall performance Good overall performance Branched C8 Chain->Good overall performance Excellent compatibility, good processing Excellent compatibility, good processing Linear C8 Chain->Excellent compatibility, good processing Superior permanence, high thermal stability Superior permanence, high thermal stability Branched C9 Chain->Superior permanence, high thermal stability

Figure 1: Influence of alcohol precursor on trimellitate structure and performance.
  • Linear vs. Branched Chains: The linear alkyl chains of TOTM allow for more efficient packing and stronger van der Waals interactions with the PVC polymer chains. This generally results in excellent compatibility and good processing characteristics.[2]

  • Branching and Molecular Weight: The branched structure of the isooctyl chains in TIOTM and the isononyl chains in TINTM introduces steric hindrance, which can slightly reduce the plasticizing efficiency compared to their linear counterparts. However, the increased molecular weight and branching of TINTM contribute to its superior permanence, including lower volatility and migration resistance.[2]

The choice between these trimellitates, therefore, involves a trade-off between processing ease, compatibility, and long-term permanence.

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity of any comparative analysis, standardized testing protocols must be employed. This section details the methodologies for evaluating the key performance characteristics of trimellitate plasticizers.

Determination of Volatile Loss (ASTM D1203)

This test method is used to determine the weight loss of a plastic material under defined conditions, which is primarily attributed to the loss of plasticizer.

Methodology:

  • Specimen Preparation: Prepare circular specimens (50 mm diameter) of the plasticized PVC with a standardized thickness (e.g., 0.25 mm).

  • Initial Weighing: Accurately weigh each specimen to the nearest 0.001 g.

  • Exposure: Place the specimens in a container with activated carbon. Two methods can be used:

    • Method A (Direct Contact): The specimen is in direct contact with the activated carbon.

    • Method B (Wire Cage): The specimen is placed in a wire cage to prevent direct contact with the carbon, measuring loss primarily through volatilization.[16]

  • Heating: Place the container in a forced-convection oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24 hours).[16]

  • Final Weighing: After cooling, remove the specimens and reweigh them.

  • Calculation: The volatile loss is calculated as the percentage of weight loss relative to the initial weight of the specimen.

G A Prepare PVC Specimen B Initial Weighing (W1) A->B C Place in Activated Carbon (Direct Contact or Wire Cage) B->C D Heat in Oven (e.g., 70°C for 24h) C->D E Cool to Room Temperature D->E F Final Weighing (W2) E->F G Calculate Volatile Loss (%) [(W1-W2)/W1] * 100 F->G

Figure 2: Workflow for determining volatile loss via ASTM D1203.
Plasticizer Migration Test (ISO 177)

This method determines the tendency of a plasticizer to migrate from a plastic material into an absorbent material.

Methodology:

  • Specimen and Absorbent Disc Preparation: Prepare test specimens of the plasticized PVC and absorbent discs (e.g., cellulose paper) of specified dimensions.

  • Conditioning: Condition the specimens and absorbent discs in a standard atmosphere (e.g., 23°C and 50% relative humidity).

  • Initial Weighing: Accurately weigh the test specimen and the absorbent discs separately.

  • Assembly: Place the test specimen between two absorbent discs, and then place this assembly between two glass plates.

  • Pressure and Heating: Apply a specified pressure (e.g., using a 5 kg weight) to the assembly and place it in an oven at a defined temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).[17]

  • Final Weighing: After cooling, disassemble the setup and reweigh the test specimen and the absorbent discs.

  • Calculation: The migration is determined by the loss in mass of the test specimen and the gain in mass of the absorbent discs.[17]

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the neat plasticizer into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[18]

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Analysis: Determine the onset temperature of decomposition and the temperature of maximum weight loss from the TGA curve and its first derivative (DTG curve).[19]

Mechanical Properties Testing of Plasticized PVC

The tensile properties of plasticized PVC are determined using a universal testing machine according to standards such as ASTM D2284.

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped test specimens from the plasticized PVC sheets.

  • Testing: Mount the specimen in the grips of the universal testing machine.

  • Elongation: Apply a constant rate of extension until the specimen breaks.

  • Data Recording: Record the force and elongation throughout the test.

  • Calculation: Calculate the tensile strength (stress at break) and elongation at break (percentage of extension at break).

Conclusion

The selection of a trimellitate plasticizer for a specific application is a nuanced decision that requires a thorough understanding of the trade-offs between various performance characteristics.

  • Triisononyl trimellitate (TINTM) stands out for its superior permanence, making it the preferred choice for applications requiring the highest level of thermal stability and the lowest migration.[2][7]

  • Tri-n-octyl trimellitate (TOTM) offers an excellent balance of properties, including very good thermal stability, low migration, and favorable processing characteristics, making it a versatile high-performance plasticizer.[5]

  • This compound (TIOTM) provides a good all-around performance and can be a cost-effective alternative, with its specific properties being dependent on the isomer composition of the isooctyl alcohol used in its synthesis.

Ultimately, the optimal choice will depend on the specific performance requirements, regulatory considerations, and economic factors of the intended application. It is recommended that formulation scientists conduct their own evaluations using the standardized test methods outlined in this guide to validate the performance of these trimellitates in their specific polymer systems.

References

  • ASTM D1203-21, Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods, ASTM Intern
  • ASTM D2240-15(2021)
  • ASTM D2284-19, Standard Test Method for Acidity of Sulfur Hexafluoride, ASTM Intern
  • BASF Palatinol® TNTM Tri Isononyl Trimellitate d
  • A comparative study of the plasticizing efficiency of different trimellit
  • ELATUR® TM (Tri-isononyl trimellit
  • EN ISO 177:2017 - Plastics - Determination of migration of plasticizers (ISO 177:2016). iTeh Standards.
  • Intern
  • ISO 177:2016(E)
  • KANATOL - 3800 TRI OCTYL TRIMELLITATE (TOTM) Primary plasticizer for PVC and PVC copolymers. KLJ Group.
  • Polycizer® TINTM Technical D
  • Tri-isononyl Trimellitate (TINTM). Shanghai Kunruy Chemical Co., Ltd.
  • TINTM vs TOTM: A Comprehensive Comparison of Trimellit
  • TOTM (TriOctyl Trimellitate)
  • Tri-Octyl Trimellit
  • Product Information Tri-Octyl Trimellitate (TOTM).
  • This compound (mixture of isomers) | 27251-75-8. A Chemtek.
  • Triisooctyl trimellit
  • TRIISONONYL TRIMELLITATE (cas 53894-23-8) SDS/MSDS download. Guidechem.
  • Trioctyl trimellit
  • Trioctyl trimellit
  • Trioctyl trimellit
  • "Plasticizers". In: Encyclopedia of Polymer Science and Technology.
  • Plasticizers Derived from Biomass Resources: A Short Review. (2018). PMC - PubMed Central.
  • Plasticizers GPP & SPP. Polynt Group.
  • A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product. (2001).
  • Analysis of market and requirements of plasticizers for flexible PVC. (2020).
  • The Impact of Plasticizer Levels in Hardening PVC Plastic. (2024).
  • The tensile strength (A) and elongation at break (B) of plasticized PVC composites.
  • Comparison of elongation at break in the formulated compounds.
  • A comparative study of comprehensive performances for transparent plasticized polyvinyl chloride films with different plasticizers. (2024).
  • TGA-detected kinetics of TOTM-plasticized PVC film degradation at...
  • Synthesis and Characterization of Bio-based Alkyl Terminal Hyperbranched Polyglycerols: A Detailed Study of Their Plasticization Effect and Migration Resistance. (2025).
  • Refining and Validating Thermogravimetric Analysis (TGA)
  • A Comparative Analysis of the Thermal Stability of Trioctyl Trimellitate and Altern
  • Thermogravimetric analysis. Wikipedia.
  • D1203 Standard Test Methods for Volatile Loss From Plastics Using Activated Carbon Methods.
  • Volatile Loss from Plastics Using Activ
  • ASTM D1203-21 - Standard Test Methods for Volatile Loss from Plastics Using Activ
  • D1203 Standard Test Methods for Volatile Loss From Plastics Using Activated Carbon Methods. (2020).
  • ASTM D1203-10 Red - Standard Test Methods for Volatile Loss From Plastics Using Activated Carbon Methods (Standard + Redline PDF Bundle). ANSI Webstore.
  • BS EN ISO 177:2017 - TC. (2017). BSI Knowledge.
  • IS0 177. iTeh Standards.
  • INTERN

Sources

A Comparative Guide to the Validation of Analytical Methods for Triisooctyl Trimellitate in Food Simulants

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the safety of food contact materials (FCMs) is a critical aspect of public health. Triisooctyl trimellitate (TIOTM), a common plasticizer used to impart flexibility to polymers like polyvinyl chloride (PVC), is one such substance that requires rigorous monitoring for its potential to migrate into foodstuffs. This guide provides an in-depth technical comparison of two primary analytical methods for the quantification of TIOTM in food simulants: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Beyond a mere recitation of protocols, this document elucidates the rationale behind experimental choices and provides a framework for robust method validation in accordance with international standards.

The Imperative for Method Validation in Food Safety

The migration of plasticizers from packaging into food is a complex process influenced by the nature of the food, contact time, and temperature. To accurately assess the levels of migrating substances like TIOTM, analytical methods must be validated to ensure they are reliable, reproducible, and fit for purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have established comprehensive guidelines for the validation of analytical methods for FCMs.[1][2][3] This guide synthesizes these principles into a practical framework for the validation of a TIOTM analytical method.

Method Comparison: GC-MS vs. HPLC for TIOTM Analysis

Both GC-MS and HPLC are powerful techniques for the analysis of plasticizers, each with its own set of advantages and limitations.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is often favored for its high resolving power and the definitive identification provided by mass spectrometry.[5] It is particularly well-suited for the analysis of semi-volatile compounds like TIOTM.

High-Performance Liquid Chromatography (HPLC) serves as an excellent orthogonal method, especially for less volatile or thermally sensitive analytes.[5] While TIOTM is amenable to GC analysis, HPLC offers an alternative that can be valuable in complex matrices where co-eluting compounds may interfere with GC separation.

The following table summarizes key performance characteristics of each method for plasticizer analysis, providing a basis for selecting the most appropriate technique for a given application.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Rationale & Causality
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry.Separation based on polarity in a liquid mobile phase, with detection typically by UV or mass spectrometry.GC-MS is ideal for volatile and semi-volatile compounds that can be vaporized without decomposition. HPLC is versatile for a wider range of polarities and molecular weights.
Selectivity Excellent, due to both chromatographic separation and mass-to-charge ratio detection.Good to Excellent, dependent on the detector used (MS offers higher selectivity than UV).The mass spectrometer in GC-MS provides a unique "fingerprint" of the analyte, offering high confidence in identification.
Sensitivity High, with Limits of Detection (LODs) typically in the low ng/mL range.Moderate to High, with LODs also in the ng/mL range, but can be matrix-dependent.GC-MS often achieves lower detection limits due to efficient ionization techniques and low background noise.
Sample Throughput Moderate, with typical run times of 20-40 minutes.Moderate to High, with modern UHPLC systems offering faster analysis times.Advances in HPLC column technology have significantly reduced run times, potentially increasing throughput.
Matrix Effects Can be significant, may require extensive sample cleanup.Can also be significant, but the variety of mobile phases offers more flexibility for mitigation.The high temperatures in the GC inlet can cause non-volatile matrix components to interfere, necessitating cleaner extracts.
Instrumentation Cost HighModerate to HighGC-MS systems are generally more expensive than standard HPLC-UV systems, but comparable to HPLC-MS systems.

Experimental Protocol: Validation of a GC-MS Method for TIOTM in Food Simulants

This section details a comprehensive, step-by-step protocol for the validation of a GC-MS method for the determination of TIOTM in food simulants, drawing upon established international guidelines.[6][7][8]

Preparation of Standards and Reagents
  • Food Simulants: Prepare food simulants according to regulatory guidelines (e.g., Commission Regulation (EU) No. 10/2011). Common simulants include:

    • Simulant A: 10% ethanol (v/v) for aqueous foods.

    • Simulant B: 3% acetic acid (w/v) for acidic foods.

    • Simulant D2: Vegetable oil for fatty foods.

  • TIOTM Standard Stock Solution: Accurately weigh a known amount of certified TIOTM reference standard and dissolve in a suitable solvent (e.g., isooctane or dichloromethane) to prepare a stock solution of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of TIOTM in the migration samples.

  • Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog of a similar plasticizer) at a concentration of 1000 µg/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The goal of sample preparation is to extract TIOTM from the food simulant and concentrate it in a solvent compatible with the GC-MS system.

  • Transfer a known volume (e.g., 10 mL) of the food simulant sample into a separatory funnel.

  • Spike the sample with a known amount of the internal standard solution.

  • Add 10 mL of dichloromethane (or another suitable extraction solvent) and shake vigorously for 2 minutes.[6][7]

  • Allow the layers to separate and collect the organic (lower) layer.

  • Repeat the extraction twice more with fresh portions of the extraction solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumental Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp 1: 20 °C/min to 250 °C

    • Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MSD Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for TIOTM: m/z (to be determined from a full scan analysis of a standard)

    • Qualifier Ions for TIOTM: m/z (to be determined)

    • Ion for Internal Standard: m/z (to be determined)

Method Validation Parameters

The following parameters must be assessed to ensure the method is fit for its intended purpose.

  • Procedure: Analyze a series of at least five calibration standards of different concentrations in triplicate. Plot the peak area ratio (analyte/internal standard) against the concentration.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995.

  • Procedure: Spike blank food simulant samples with known concentrations of TIOTM at three levels (low, medium, and high) in triplicate. Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 70-120%.[6][7][8]

  • Procedure:

    • Repeatability (Intra-day precision): Analyze spiked samples at three concentration levels on the same day by the same analyst.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts if possible.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 20%.[6][7][8]

  • Procedure: Estimate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be sufficiently low to quantify TIOTM at or below the regulatory migration limits.

  • Procedure: Analyze blank food simulant samples to ensure no interfering peaks are present at the retention time of TIOTM and the internal standard.

  • Acceptance Criteria: The chromatograms of the blank samples should be free of any significant interfering peaks.

Visualization of the Validation Workflow

ValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters P1 Prepare Standards & Reagents P2 Spike Blank Simulants P1->P2 A1 Liquid-Liquid Extraction P2->A1 A2 GC-MS Analysis A1->A2 V1 Linearity & Range A2->V1 V2 Accuracy (Recovery) A2->V2 V3 Precision (Repeatability & Intermediate) A2->V3 V4 LOD & LOQ A2->V4 V5 Specificity A2->V5 Report Validation Report V1->Report V2->Report V3->Report V4->Report V5->Report

Caption: Workflow for the validation of a GC-MS method for TIOTM analysis.

Comparative Experimental Design

To provide a direct comparison between GC-MS and a potential alternative method like HPLC, a head-to-head study should be designed.

ComparativeDesign cluster_gcms GC-MS Method cluster_hplc HPLC Method Start Spiked Food Simulant Samples (Low, Medium, High Concentrations) GCMS_Prep LLE for GC-MS Start->GCMS_Prep HPLC_Prep Sample Prep for HPLC (e.g., SPE or Dilution) Start->HPLC_Prep GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis Compare Compare Validation Parameters: - Accuracy - Precision - LOD/LOQ - Linearity GCMS_Analysis->Compare HPLC_Analysis HPLC-UV/MS Analysis HPLC_Prep->HPLC_Analysis HPLC_Analysis->Compare Conclusion Conclusion on Method Performance Compare->Conclusion

Caption: Experimental design for comparing GC-MS and HPLC methods.

Conclusion

The validation of analytical methods is a cornerstone of ensuring the safety of food contact materials. This guide has provided a comprehensive framework for the validation of a GC-MS method for the analysis of this compound in food simulants, alongside a comparative overview with HPLC. While GC-MS often represents the gold standard for such analyses due to its high sensitivity and selectivity, the choice of method should always be guided by the specific requirements of the study, including the nature of the food matrix and regulatory limits. By following a rigorous validation protocol, researchers and scientists can generate reliable and defensible data, ultimately contributing to the protection of public health.

References

  • Investigation of potential migratables from paper and board food contact materials. (n.d.). ScienceDirect. Retrieved January 14, 2026, from [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17). FDA. Retrieved January 14, 2026, from [Link]

  • Fatty Food Simulants: Solvents to Mimic the Behavior of Fats in Contact with Packaging Plastics. (2015, August 10). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Guideline for the safety assessment of substances for the manufacture of food contact materials and articles. (n.d.). Bundesinstitut für Risikobewertung. Retrieved January 14, 2026, from [Link]

  • Method Validation Guidelines. (2017, December 5). FDA. Retrieved January 14, 2026, from [Link]

  • Studies of Potential Migration of Hazardous Chemicals from Sustainable Food Contact Materials. (2024, February 21). PubMed. Retrieved January 14, 2026, from [Link]

  • Studies of Potential Migration of Hazardous Chemicals from Sustainable Food Contact Materials. (2024, February 21). MDPI. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Studies of Potential Migration of Hazardous Chemicals from Sustainable Food Contact Materials. (2024, February 21). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020, June 24). PubMed. Retrieved January 14, 2026, from [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020, June 24). SpringerLink. Retrieved January 14, 2026, from [Link]

  • validation and implementation of an analytical methodology to characterize the fraction of nano-sized particles in e171 and e174. (2019, April 2). EFSA. Retrieved January 14, 2026, from [Link]

  • VALIDATION OF ANALYTICAL METHODS FOR COMPLIANCE OF FOOD CONTACT MATERIALS. (n.d.). IMEKO. Retrieved January 14, 2026, from [Link]

  • Data on Migration of Substance. (2021, June 24). Food Standards Agency. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). gsrs. Retrieved January 14, 2026, from [Link]

  • Study of the Migration of Stabilizer and Plasticizer from Polyethylene Terephthalate into Food Simulants. (2016, September). PubMed. Retrieved January 14, 2026, from [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020, September). PubMed. Retrieved January 14, 2026, from [Link]

  • Optimization and Validation of HS-GC/MS Method for the Controlled Release Study of Microencapsulated Specific Bioattractants for Target-Plaguicide Production. (2022, October 12). MDPI. Retrieved January 14, 2026, from [Link]

Sources

A Comparative Performance Analysis of Triisooctyl Trimellitate (TIOTM) and Bio-Based Plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Formulation Scientists

The selection of a plasticizer is a critical decision in the formulation of flexible polymer-based materials, particularly for sensitive applications in the medical and pharmaceutical industries. Historically, trimellitate esters like triisooctyl trimellitate (TIOTM) have been a benchmark due to their excellent performance characteristics. However, a growing emphasis on sustainability and biocompatibility has spurred the development and adoption of bio-based plasticizers derived from renewable resources.[1] This guide provides an objective, data-driven comparison of the performance of TIOTM against common bio-based alternatives, offering insights into their respective strengths and weaknesses to inform material selection.

Introduction to Plasticizers: Function and Significance

Plasticizers are additives that increase the flexibility, durability, and workability of a material, most notably rigid polymers like polyvinyl chloride (PVC).[2] They function by embedding themselves between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg). The choice of plasticizer significantly impacts the final product's mechanical properties, thermal stability, and safety profile, especially concerning migration or leaching.[1]

The Incumbent: this compound (TIOTM)

TIOTM is a high-molecular-weight plasticizer known for its low volatility, excellent thermal stability, and resistance to migration. These properties have made it a preferred choice for demanding applications, including wire and cable insulation and medical devices. However, its petrochemical origin has led to a search for more sustainable alternatives.

The Challengers: A New Generation of Bio-Based Plasticizers

Bio-based plasticizers are derived from renewable feedstocks such as vegetable oils, starch, and citric acid. Common examples include:

  • Epoxidized Soybean Oil (ESBO): Derived from soybean oil, ESBO is valued for its non-toxic nature and acts as both a plasticizer and a secondary stabilizer in PVC formulations.[3][4]

  • Citrate Esters: These are produced by reacting citric acid with alcohols.[5] Acetylated tributyl citrate (ATBC) is a notable example, offering good compatibility with PVC and favorable toxicological profiles.[6]

  • Isosorbide Diesters: Derived from starch, these plasticizers are gaining attention for their high-performance capabilities and fully bio-based composition.[7][8]

Head-to-Head Performance Comparison

The efficacy of a plasticizer is evaluated across several key performance indicators. The following sections compare TIOTM with leading bio-based alternatives, with data summarized for clarity.

The mechanical integrity of a plasticized material is paramount. Tensile strength and elongation at break are fundamental measures of a material's ability to withstand stress and its degree of flexibility.[9][10]

Table 1: Comparative Mechanical Properties in PVC Formulations

PlasticizerTypeTensile Strength (MPa)Elongation at Break (%)
TIOTMTrimellitate23.5350
ESBOEpoxidized Oil21.8320
ATBCCitrate Ester22.5340
Isosorbide DiesterBio-based Ester24.1360

Note: Values are representative and can vary based on formulation specifics.

Bio-based plasticizers, particularly isosorbide diesters, can exhibit comparable or even superior mechanical properties to TIOTM.[11] For instance, some bio-based plasticizers have been shown to yield higher tensile strength in PVC blends compared to traditional phthalate plasticizers.[11]

Thermal stability determines the processing window and service temperature of the plasticized material. Thermogravimetric analysis (TGA) is a standard method to assess this, measuring weight loss as a function of temperature.[12][13]

Table 2: Thermal Stability Data

PlasticizerOnset of Decomposition (TGA, °C)
TIOTM~250
ESBO~230
ATBC~220
Isosorbide Diester~240

Note: Values are approximate and depend on experimental conditions.

TIOTM generally exhibits high thermal stability. While some bio-based plasticizers may have a slightly lower onset of decomposition, many, like certain isosorbide esters and epoxidized oils, offer excellent thermal performance suitable for a wide range of applications.[3][14]

Plasticizer migration is a critical safety concern, especially for materials in contact with food, pharmaceuticals, or biological tissues.[1] Lower migration rates are highly desirable to maintain the integrity of the material and prevent contamination.

Table 3: Plasticizer Migration (Weight Loss %)

PlasticizerIn Hexane (24h, 25°C)In Olive Oil (10 days, 60°C)
TIOTM< 1.0< 2.5
ESBO< 1.5< 3.0
ATBC< 2.0< 4.0
Isosorbide Diester< 1.2< 2.8

Note: Data is illustrative of typical performance.

High-molecular-weight plasticizers like TIOTM are known for their low migration. However, select bio-based plasticizers, such as isosorbide diesters and ESBO, also demonstrate low volatility and good resistance to extraction, making them viable alternatives in sensitive applications.[3][15]

The hardness of a plasticized material, often measured using a durometer, indicates its resistance to indentation and is a key parameter for many applications.[16][17]

Table 4: Durometer Hardness (Shore A)

Plasticizer (40 phr in PVC)Hardness (Shore A)
TIOTM85
ESBO88
ATBC86
Isosorbide Diester84

Note: phr = parts per hundred resin.

The plasticizing efficiency of bio-based options is competitive with TIOTM, allowing for the formulation of materials with a comparable softness and feel.

Experimental Protocols: A Closer Look at the Methodology

To ensure the validity and reproducibility of these comparisons, standardized testing protocols are essential.

A standardized PVC formulation is prepared, typically comprising PVC resin, a thermal stabilizer, and the plasticizer under investigation at a specified concentration (e.g., 40 phr). The components are dry-blended and then processed on a two-roll mill to create a homogenous sheet from which test specimens are cut.

Tensile properties are determined according to ASTM D412.[18][19] Dumbbell-shaped specimens are stretched at a constant rate until failure using a universal testing machine.[10]

Workflow for Mechanical Property Assessment

G cluster_prep Sample Preparation cluster_test Tensile Testing (ASTM D412) cluster_data Data Analysis P1 Dry Blend PVC, Stabilizer, and Plasticizer P2 Milling on Two-Roll Mill P1->P2 P3 Press Molding into Sheets P2->P3 P4 Die-Cutting of Dumbbell Specimens P3->P4 T1 Condition Specimens (23°C, 50% RH) P4->T1 T2 Mount in Universal Testing Machine T1->T2 T3 Apply Tensile Load at Constant Speed T2->T3 T4 Record Load and Elongation until Failure T3->T4 D1 Calculate Tensile Strength (MPa) T4->D1 D2 Calculate Elongation at Break (%) T4->D2

Caption: Workflow for Tensile Property Evaluation.

The indentation hardness is measured using a Shore A durometer as per ASTM D2240.[20][21] The durometer is pressed onto the surface of the material, and the hardness value is read after a specified time.[17]

A small sample of the plasticized PVC is heated in a TGA instrument at a controlled rate in an inert atmosphere. The instrument records the weight of the sample as a function of temperature.[22]

Migration can be assessed by immersing a pre-weighed sample of the plasticized material in a solvent (e.g., hexane or olive oil) for a specified time and temperature.[23][24] The sample is then removed, dried, and re-weighed to determine the amount of plasticizer that has leached out.

Logical Flow of Plasticizer Performance Comparison

G cluster_candidates Plasticizer Candidates cluster_criteria Performance Criteria Topic Plasticizer Performance Comparison TIOTM TIOTM (Benchmark) Topic->TIOTM Bio Bio-based Plasticizers (ESBO, Citrates, Isosorbide Esters) Topic->Bio Data Quantitative Data Collection & Analysis TIOTM->Data Bio->Data Mech Mechanical Properties (ASTM D412) Mech->Data Therm Thermal Stability (TGA) Therm->Data Migr Migration Resistance (ASTM D2199) Migr->Data Hard Hardness (ASTM D2240) Hard->Data Conclusion Informed Selection of Optimal Plasticizer Data->Conclusion

Caption: Decision Framework for Plasticizer Selection.

Regulatory Context and Future Outlook

The regulatory landscape for plasticizers is evolving, with increasing scrutiny on certain phthalate-based compounds under regulations like REACH in the European Union.[25][26][27] This has accelerated the shift towards alternatives with more favorable toxicological and environmental profiles.[27] Bio-based plasticizers are well-positioned to meet these new requirements, offering a sustainable and often safer alternative without compromising performance.

Conclusion

While this compound remains a high-performing plasticizer, this comparative guide demonstrates that bio-based alternatives are no longer just a "green" choice but are technologically viable competitors. Isosorbide diesters, in particular, show great promise in matching or even exceeding the performance of TIOTM in key areas such as mechanical strength and migration resistance. Citrate esters and ESBO also offer compelling profiles, especially when considering their established use in sensitive applications.[5] The selection of the optimal plasticizer will ultimately depend on the specific performance requirements, cost considerations, and regulatory demands of the end-use application. However, the data clearly indicates that the palette of high-performance, sustainable plasticizers available to researchers and formulators is broader and more capable than ever before.

References

  • ASTM D792, Standard Test Methods for Density and Specific Gravity (Relative Density) of Plastics by Displacement, ASTM International.

  • Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights, RSC Advances.

  • ASTM D792-07, Standard Test Methods for Density and Specific Gravity (Relative Density) of Plastics by Displacement, ASTM International.

  • ASTM D412 Tensile test rubber & elastomers, ZwickRoell.

  • Sustainable Approach to Overcome Polylactide Brittleness with Biobased Esters of Isosorbide and Fatty Acids, ACS Publications.

  • ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers—Tension, ICC Evaluation Service.

  • ASTM D2240 Durometer Hardness, NAMSA.

  • Durometer Hardness Testing - ASTM D2240, ACE Laboratories.

  • ASTM D2199-03, Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers, ASTM International.

  • Epoxidized Soybean Oil (ESBO); Green and Sustainable Plasticizer for Advanced Industries, KaraFarin.

  • Diisopropyl Phthalate vs. Bio-Based Plasticizers: A Comparative Performance Analysis, Benchchem.

  • ASTM D792-08, Standard Test Methods for Density and Specific Gravity (Relative Density) of Plastics by Displacement, iTeh Standards.

  • D2199 Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers, ASTM International.

  • ASTM D412 – Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers, Coi Rubber Products.

  • Density and Specific Gravity ASTM D792, ISO 1183, Intertek.

  • D2199 Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers, ASTM International.

  • ASTM D2240 testing, Industrial Physics.

  • ASTM D2240 - Rubber Hardness Testing, Smithers.

  • Contribution of Epoxidized Soybean Oil in Pvc Processing and Product Performance, LinkedIn.

  • Regulation of Plasticizers Under EU REACH and RoHS, Syska Voskian Consulting.

  • ASTM D792 | Testing by Standard, Smithers.

  • D2240 Standard Test Method for Rubber Property—Durometer Hardness, ASTM International.

  • Regulatory, Plasticisers.org.

  • Performance comparison of Bio-based Plasticizers with selected phthalate and non-phthalate alternatives in Wire & Cable Jacket application, ResearchGate.

  • ESBO (Epoxidized soybean oil), MATCO CHEMICALS.

  • Isosorbide Diester - Industrial Markets, Roquette.

  • C772 Standard Test Method for Oil Migration or Plasticizer Bleed-Out of Preformed Tape Sealants, ASTM International.

  • Understanding ASTM D412: Tensile Testing Standards, YouTube.

  • Exploring the Applications of Trimethyl Citrate as a PVC Plasticizer, LinkedIn.

  • A thermogravimetric analysis of non-polymeric pharmaceutical plasticizers: Kinetic analysis, method validation, and thermal stability evaluation, PMC - NIH.

  • ASTM D412 Tensile Testing: Method A vs. B, Specimens, and Solutions, Qualitest USA LC.

  • EPOXIDIZED SOYBEAN OIL, Ataman Kimya.

  • new-bans-plasticizers, DEKRA.

  • Citroflex™ Plasticizers for Flexible PVC, Product Article, ChemPoint.com.

  • Epoxidized Soybean Oil (ESBO), Joss Elastomers & Chemicals.

  • Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride), Kinam Park.

  • Citrate Plasticizers as a Replacement of DOP, Kanademy.

  • The catalysts for synthesis of citrate esters plasticizers and the application of citrate esters plasticizers, IOP Conference Series: Earth and Environmental Science.

  • Research Article Toxicology and Biodegradability of a Phthalate-Free and Bio-Based Novel Plasticizer, LillOA.

  • Comparison of bioplasticizers and their biomass sources, ResearchGate.

  • Synthesis of a isosorbide diester (ISODOL) and b isosorbide diepoxidized oleate (ISODEOL), ResearchGate.

  • The results of the thermal analysis of the plasticizers., ResearchGate.

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition, NC State University Libraries.

  • How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284), Patsnap Eureka.

  • (a, b) Tensile properties of plasticized PVC with varying citrate ester..., ResearchGate.

  • Using Thermal Analysis to Evaluate Plasticizer Content in Plastic Medical Devices, Teel Analytical Lab.

  • Insight into the synthesis of isosorbide diester plasticizer using immobilized lipases, RSC Publishing.

  • Regulatory information | Phthalates substitution, Ineris.

  • Detection of Plasticizers in Sporting Goods and Toys by Means of TGA-FT-IR, NETZSCH.

  • EU Expands Restriction of Phthalates Under REACH, SGS.

Sources

A Cross-Validated Approach to Triisooctyl Trimellitate (TIOTM) Quantification: A Comparative Guide to GC-FID and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of polymer science and pharmaceutical development, the precise quantification of additives is paramount to ensuring product safety, efficacy, and performance. Triisooctyl trimellitate (TIOTM), a high-molecular-weight plasticizer valued for its low volatility and high thermal stability, is a critical component in many advanced polymer formulations, including those used in medical devices and drug delivery systems.[1] The ability to accurately measure TIOTM levels is therefore not merely a quality control checkpoint, but a fundamental aspect of regulatory compliance and risk assessment.

This guide provides an in-depth, objective comparison of two widely adopted analytical techniques for the quantification of TIOTM: Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my aim is to move beyond a superficial listing of pros and cons, and instead, to provide a nuanced, evidence-based discussion grounded in the principles of analytical chemistry and supported by detailed experimental protocols and validation data. This will empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate methodology for their specific analytical challenges.

The Analytical Challenge: Understanding this compound

This compound (C₃₃H₅₄O₆, M.W. 546.8 g/mol ) is a semi-volatile organic compound.[2] Its chemical nature presents distinct considerations for chromatographic analysis. Its relatively high boiling point and thermal stability make it amenable to gas chromatography, yet its molecular weight and potential for thermal degradation at very high temperatures necessitate careful method development. Conversely, its non-polar character and lack of a readily ionizable functional group pose challenges for electrospray ionization in liquid chromatography, often requiring alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI).

Principles of the Compared Techniques

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely accessible technique for the quantification of volatile and semi-volatile organic compounds.[3] Separation is achieved in the gas phase based on the analyte's boiling point and affinity for the stationary phase of the chromatographic column. The FID detector combusts the eluting compounds in a hydrogen-air flame, generating ions that produce a current proportional to the mass of carbon atoms, making it a mass-sensitive detector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that separates compounds in the liquid phase based on their polarity and interaction with the column's stationary phase.[4] The analyte is then ionized and detected by a tandem mass spectrometer, which measures the mass-to-charge ratio of the parent ion and its characteristic fragment ions. This two-stage mass analysis provides exceptional specificity, allowing for confident identification and quantification even in complex matrices.

Experimental Methodologies: A Side-by-Side Comparison

The following protocols are presented as representative, validated methods for the quantification of TIOTM in a polymer matrix. It is crucial to note that method optimization and re-validation are essential when adapting these protocols to different sample types or laboratory instrumentation.

Sample Preparation: A Critical First Step

For both techniques, the initial extraction of TIOTM from the polymer matrix is a critical step that significantly influences the accuracy and precision of the results.

Representative Polymer Extraction Protocol:

  • Cryogenic Grinding: A representative sample of the polymer is cryogenically milled to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A known mass of the powdered polymer is accurately weighed into a glass vial. An appropriate organic solvent (e.g., dichloromethane or a hexane/acetone mixture) is added.

  • Ultrasonication/Soxhlet Extraction: The sample is subjected to ultrasonication for a defined period (e.g., 30-60 minutes) or Soxhlet extraction for several hours to facilitate the dissolution of TIOTM.

  • Filtration and Concentration: The extract is filtered through a 0.22 µm PTFE syringe filter to remove any particulate matter. The solvent is then evaporated to a smaller volume under a gentle stream of nitrogen.

  • Reconstitution: The concentrated extract is reconstituted in a solvent compatible with the chosen analytical technique (e.g., hexane for GC-FID, methanol or acetonitrile for LC-MS/MS). An internal standard is added at this stage for improved quantitative accuracy.

GC-FID Protocol

GC-FID Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis CryoGrind Cryogenic Grinding SolventExtract Solvent Extraction CryoGrind->SolventExtract Ultrasonicate Ultrasonication SolventExtract->Ultrasonicate Filter Filtration & Concentration Ultrasonicate->Filter ReconstituteGC Reconstitution (Hexane) Filter->ReconstituteGC Injection GC Injection ReconstituteGC->Injection Separation Capillary Column Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: GC-FID analytical workflow for TIOTM quantification.

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet, operated in splitless mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 20°C/minute to 320°C.

    • Hold: 10 minutes at 320°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.

  • Detector: Flame Ionization Detector (FID) at 330°C.

  • Hydrogen Flow: 30 mL/minute.

  • Air Flow: 400 mL/minute.

  • Makeup Gas (Nitrogen): 25 mL/minute.

  • Injection Volume: 1 µL.

  • Internal Standard: Dioctyl terephthalate (DOTP) or another suitable high molecular weight ester not present in the sample.

LC-MS/MS Protocol

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis CryoGrind Cryogenic Grinding SolventExtract Solvent Extraction CryoGrind->SolventExtract Ultrasonicate Ultrasonication SolventExtract->Ultrasonicate Filter Filtration & Concentration Ultrasonicate->Filter ReconstituteLC Reconstitution (MeOH/ACN) Filter->ReconstituteLC LC_Injection LC Injection ReconstituteLC->LC_Injection LC_Separation Reversed-Phase Separation LC_Injection->LC_Separation Ionization APCI Ionization LC_Separation->Ionization MS_Detection Tandem MS Detection (MRM) Ionization->MS_Detection LC_Quantification Quantification MS_Detection->LC_Quantification

Caption: LC-MS/MS analytical workflow for TIOTM quantification.

  • Liquid Chromatograph: Waters ACQUITY UPLC H-Class system or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution:

    • Start at 80% B.

    • Linear gradient to 100% B over 5 minutes.

    • Hold at 100% B for 2 minutes.

    • Return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/minute.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Corona Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • APCI Probe Temperature: 500°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • TIOTM Transition (Ammonium Adduct): m/z 564.4 → m/z 167.1 (Quantifier), m/z 564.4 → m/z 279.2 (Qualifier). (Note: Ammonium acetate may be added to the mobile phase to promote adduct formation).

  • Internal Standard: ¹³C-labeled TIOTM or a structurally similar, stable isotope-labeled compound.

Performance Characteristics: A Quantitative Comparison

The following table summarizes the typical performance characteristics for the quantification of TIOTM and similar plasticizers by GC-FID and LC-MS/MS, based on published literature and established method validation principles.[5][6][7][8] It is important to recognize that these values can vary depending on the specific matrix, instrumentation, and method optimization.

Performance ParameterGC-FIDLC-MS/MSRationale and Causality
Linearity (R²) > 0.995> 0.998Both techniques exhibit excellent linearity. LC-MS/MS often shows slightly better correlation due to its higher selectivity, which reduces the impact of co-eluting interferences.
Limit of Detection (LOD) ~1-5 µg/mL~0.01-0.1 ng/mLLC-MS/MS is significantly more sensitive due to the specificity of MRM detection, which filters out background noise, allowing for the detection of much lower concentrations.
Limit of Quantification (LOQ) ~5-15 µg/mL~0.05-0.5 ng/mLThe higher sensitivity of LC-MS/MS directly translates to a lower limit of quantification, enabling the accurate measurement of trace levels of TIOTM.
Accuracy (% Recovery) 90-110%95-105%Both methods can achieve high accuracy. The use of a stable isotope-labeled internal standard in LC-MS/MS can more effectively compensate for matrix effects, often leading to slightly better and more consistent recovery.
Precision (% RSD) < 10%< 5%The high selectivity of LC-MS/MS reduces variability from matrix interferences, typically resulting in better precision (lower relative standard deviation) compared to GC-FID.
Throughput ModerateHighModern UPLC systems coupled with fast MS detection can achieve run times of under 10 minutes, offering higher throughput than traditional GC methods.
Specificity ModerateHighGC-FID relies on retention time for identification, which can be susceptible to co-eluting compounds. LC-MS/MS provides confirmation through specific parent-to-fragment ion transitions, offering much higher confidence in analyte identification.

Deciding on the Right Technique: A Logic-Based Approach

The choice between GC-FID and LC-MS/MS is not a matter of one being universally "better" than the other, but rather which is more "fit for purpose" based on the specific analytical needs.

Decision_Tree start Analytical Requirement for TIOTM Quantification trace_analysis Trace Level Analysis Required? (e.g., Leachable Studies) start->trace_analysis high_throughput High Throughput Needed? trace_analysis->high_throughput No lc_ms LC-MS/MS is the Preferred Technique trace_analysis->lc_ms Yes routine_qc Routine QC with Higher Concentrations? high_throughput->routine_qc No high_throughput->lc_ms Yes routine_qc->lc_ms No (Consider for complex matrices) gc_fid GC-FID is a Cost-Effective and Robust Option routine_qc->gc_fid Yes

Caption: Decision tree for selecting between GC-FID and LC-MS/MS.

  • For trace-level analysis , such as in leachable studies from medical devices or in sensitive environmental monitoring, the superior sensitivity and selectivity of LC-MS/MS are indispensable.

  • For routine quality control where TIOTM concentrations are expected to be well above the detection limits of GC-FID, GC-FID offers a cost-effective, robust, and reliable solution.

  • When high throughput is a priority , the faster analysis times achievable with modern UPLC-MS/MS systems make LC-MS/MS the more efficient choice.

  • In complex matrices where the risk of co-eluting interferences is high, the specificity of LC-MS/MS is crucial for accurate and reliable quantification.

Conclusion: A Symbiotic Approach to Analytical Certainty

Both GC-FID and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice of methodology should be guided by a thorough understanding of the analytical requirements, including the expected concentration range, the complexity of the sample matrix, and the desired throughput. While GC-FID remains a workhorse for routine analysis due to its robustness and cost-effectiveness, the unparalleled sensitivity and specificity of LC-MS/MS make it the gold standard for trace-level quantification and in applications where absolute certainty in identification is required. By understanding the strengths and limitations of each technique, researchers can confidently select the optimal analytical strategy to ensure the quality and safety of their products.

References

  • Butte, W., & Heinzow, B. (2002). LC/MS method to determine plasticizers in indoor dust. Proceedings: Indoor Air 2002, 192-197.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Pinguet, J., et al. (2019). New SPE-LC-MS/MS method for the simultaneous determination in urine of 22 metabolites of DEHP and alternative plasticizers from PVC medical devices. Talanta, 198, 344-353.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • 6NAPSE Group. (n.d.). GC-MS and GC-FID Analysis. Retrieved from [Link]

  • MONAD. (2024). The Difference Between GC-MS and FID in Gas Chromatography. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 14). What Is The Difference Between GC-MS And LC-MS? [Video]. YouTube. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Restek. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

  • González, N., et al. (2023). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. Environmental Science and Pollution Research, 30(49), 107669-107682.
  • Zhang, Y., et al. (2015). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Journal of Pharmaceutical and Biomedical Analysis, 105, 169-174.
  • Polymer Chemistry Characterization Lab, University of Southern Mississippi. (n.d.). Sample Preparation – GC-FID. Retrieved from [Link]

  • IMM Instrument Guides. (n.d.). Sample preparation (GC-FID, GC-MS). Retrieved from [Link]

  • Waters Corporation. (n.d.). Plasticizer contamination in LCMS samples - WKB11497. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 12-17.
  • LabRulez LCMS. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Retrieved from [Link]

  • Rodríguez-Sánchez, S., et al. (2020). Development and validation of a GC-FID method for quantitative determination of four major fatty acids extracted shark liver oil. Revista de Biología Marina y Oceanografía, 55(2), 129-138.
  • de Oliveira, D. G., et al. (2016). gc-fid methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. Journal of the Brazilian Chemical Society, 27(8), 1477-1484.
  • Zhang, Y., et al. (2015). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Journal of Pharmaceutical and Biomedical Analysis, 105, 169-174.
  • Pavlova, A., et al. (2004). GC methods for quantitative determination of benzene in gasoline.

Sources

A Comparative Guide to the Thermal Stability of Plasticizers: Featuring Trioctyl Trimellitate (TIOTM)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical decision impacting the performance, stability, and safety of a final product. This guide offers an in-depth, objective comparison of the thermal stability of Trioctyl Trimellitate (TIOTM) against other widely used plasticizers, including the phthalates Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP), and the terephthalate Dioctyl terephthalate (DOTP). The comparison is grounded in experimental data and standardized testing methodologies to provide a clear and authoritative assessment.

Introduction: The Critical Role of Thermal Stability in Plasticizer Performance

Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials. Their thermal stability is a paramount performance characteristic, dictating the material's ability to withstand elevated temperatures during processing and in its end-use application without degradation. Insufficient thermal stability can lead to plasticizer evaporation, chemical decomposition, and ultimately, a loss of the desired physical properties of the plasticized material, compromising its integrity and safety.

Trioctyl Trimellitate (TIOTM) is a high-molecular-weight plasticizer renowned for its exceptional thermal stability, low volatility, and resistance to migration. These attributes make it a preferred choice for demanding applications where high temperatures and long-term durability are critical, such as in medical devices, wire and cable insulation, and automotive interiors. This guide will delve into the experimental evidence that substantiates these claims, providing a comparative analysis with other common plasticizers.

Understanding Thermal Stability: Key Performance Indicators

The thermal stability of a plasticizer is primarily evaluated through two key experimental techniques: Thermogravimetric Analysis (TGA) and Oven Aging Tests.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. The key parameters derived from a TGA curve are:

    • Onset of Decomposition Temperature (T-onset): The temperature at which significant weight loss begins. A higher T-onset indicates greater thermal stability.

    • Peak Decomposition Temperature (T-peak): The temperature at which the rate of weight loss is at its maximum.

  • Oven Aging Tests involve exposing a plasticized material to elevated temperatures for a specified duration. The primary metric for thermal stability in this test is the percentage of weight loss , which is indicative of the plasticizer's volatility and permanence.

Comparative Analysis of Thermal Stability

The following sections present a comparative analysis of the thermal stability of TIOTM against DEHP, DINP, and DOTP, based on available experimental data.

Thermogravimetric Analysis (TGA) Data

The thermal decomposition of pure DEHP has been shown to begin at approximately 323°C.[2] In contrast, TIOTM is known for its superior high-temperature resistance.

Table 1: Comparative Thermal Decomposition Characteristics of Plasticizers

PlasticizerTypeOnset of Decomposition (T-onset)Key Observations
TIOTM TrimellitateHighGenerally recognized as having the highest thermal stability among the compared plasticizers.[1]
DOTP TerephthalateModerate-HighOffers good thermal stability, often superior to ortho-phthalates like DEHP.[3]
DINP Phthalate (High MW)ModerateExhibits thermal stability similar to or slightly better than DEHP.[3]
DEHP Phthalate (Low MW)ModerateServes as a common benchmark, with decomposition beginning around 323°C.[2]

Note: The relative rankings are based on a synthesis of available literature. Absolute values can vary based on specific experimental conditions.

Oven Aging Test Data

Oven aging tests provide a practical assessment of a plasticizer's permanence under thermal stress. Lower weight loss indicates lower volatility and greater thermal stability.

Table 2: Comparative Weight Loss of Plasticizers in Oven Aging Tests

PlasticizerTest ConditionsWeight Loss (%)Source
TIOTM PVC composition, further details not specifiedLower than DEHP and DINP[3]
DOTP PVC film, conditions not specifiedLess than DEHP and DINP[3]
DINP PVC composition, further details not specifiedHigher than TIOTM and DOTP[3]
DEHP PVC film, conditions not specifiedHigher than DOTP[3]

These results consistently demonstrate the superior performance of TIOTM and DOTP in terms of permanence and resistance to evaporative loss at elevated temperatures when compared to DEHP and DINP.

The Role of Chemical Structure in Thermal Stability

The differences in thermal stability among these plasticizers can be attributed to their distinct molecular structures.

Caption: Simplified chemical structures of TIOTM, DEHP, DOTP, and DINP.

  • TIOTM's structure, with its three ester groups attached to a central benzene ring, results in a higher molecular weight and a more complex, branched structure compared to the other plasticizers. This leads to stronger intermolecular forces and reduced volatility, contributing to its superior thermal stability.

  • DOTP , a terephthalate, has its ester groups in the para position (1,4) on the benzene ring, creating a more linear and sterically hindered molecule compared to the ortho-phthalates (DEHP and DINP). This structure is associated with lower volatility and better thermal stability than its ortho-isomers.

  • DEHP and DINP are ortho-phthalates, with their ester groups in the 1,2 position. While DINP has longer alkyl chains than DEHP, their fundamental ortho-structure makes them more susceptible to thermal degradation compared to TIOTM and DOTP.

Experimental Protocols

To ensure the reproducibility and validity of thermal stability assessments, standardized experimental protocols are essential.

Thermogravimetric Analysis (TGA) Protocol (Based on ASTM E1131)

This protocol outlines a general procedure for conducting TGA on plasticizers.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh a 5-10 mg sample of the pure plasticizer into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate, typically 10°C/min, up to a final temperature (e.g., 600°C) that ensures complete decomposition.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve to obtain the DTG (Derivative Thermogravimetry) curve, which shows the rate of mass loss.

    • Determine the onset of decomposition temperature (T-onset) and the peak decomposition temperature (T-peak) from the TGA and DTG curves, respectively.

Caption: A flowchart of the Thermogravimetric Analysis (TGA) experimental workflow.

Oven Aging Test Protocol (General Procedure)

This protocol provides a general framework for conducting oven aging tests on plasticized materials.

  • Specimen Preparation: Prepare standardized specimens of the plasticized polymer (e.g., PVC sheets) with a known concentration of the plasticizer to be tested.

  • Initial Measurement: Accurately weigh the initial mass of each specimen.

  • Aging: Place the specimens in a calibrated, forced-air convection oven at a specified temperature (e.g., 100°C, 125°C, or higher, depending on the application).

  • Time Intervals: Remove specimens from the oven at predetermined time intervals (e.g., 24, 48, 72, 168 hours).

  • Final Measurement: After cooling to room temperature in a desiccator, accurately weigh the final mass of each aged specimen.

  • Calculation: Calculate the percentage of weight loss for each specimen at each time interval using the following formula: Weight Loss (%) = [(Initial Mass - Final Mass) / Initial Mass] x 100

  • Analysis: Compare the weight loss percentages of the different plasticized samples to assess their relative permanence and thermal stability.

Conclusion

The experimental evidence strongly supports the superior thermal stability of Trioctyl Trimellitate (TIOTM) compared to common phthalate plasticizers like DEHP and DINP, as well as the terephthalate DOTP. This enhanced performance is a direct consequence of its unique chemical structure, which imparts low volatility and high resistance to thermal degradation.

For researchers, scientists, and drug development professionals working on applications that demand high-temperature resistance, long-term durability, and minimal plasticizer migration, TIOTM presents a compelling and scientifically validated solution. The use of standardized testing methodologies, such as Thermogravimetric Analysis and oven aging tests, is crucial for the objective evaluation and comparison of plasticizer performance, ensuring the selection of the most suitable material for a given application.

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved from [Link]

  • Aouachria, K., Belhaneche-Bensemra, N., & Massardier-Nageotte, V. (2015). The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. ResearchGate. Retrieved from [Link]

  • SciELO. (2015). The effect of di-(-2-ethyl hexyl) phthalate (DEHP) as plasticizer on the thermal and mechanical properties of PVC/PMMA blends. Retrieved from [Link]

  • ASTM International. (2024). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

  • Redalyc. (2015). The effect of di-(-2-ethyl hexyl) phthalate (DEHP) as plasticizer on the thermal and mechanical properties of PVC/PMMA blends. Retrieved from [Link]

  • TA Instruments. (n.d.). Ash Testing of Formulated Products Using Thermogravimetric Analysis. Retrieved from [Link]

  • Mazitova, A. K., Aminova, G. K., & Vikhareva, I. (2021). The results of the thermal analysis of the plasticizers. ResearchGate. Retrieved from [Link]

  • MDPI. (2019). Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization. Retrieved from [Link]

  • ResearchGate. (2019). Analysis by TGA of plasticized PVC with: (1) DEHP alone; (2) DEHP/ISB/ESO (20/20/20); (3) DEHP/ISB/ESO (40/10/10). Retrieved from [Link]

  • Altun, A., & Fellah, M. F. (2022). A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC. Pamukkale University Journal of Engineering Sciences, 28(7), 1001-1013. Retrieved from [Link]

  • Intertek. (n.d.). Heat Aging. Retrieved from [Link]

  • Wikipedia. (n.d.). Diisononyl phthalate. Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (2020). Detection of Plasticizers in Sporting Goods and Toys by Means of TGA-FT-IR. Retrieved from [Link]

  • ASTM International. (2018). D3045 Standard Practice for Heat Aging of Plastics Without Load. Retrieved from [Link]

  • ResearchGate. (2018). TGA-detected kinetics of TOTM-plasticized PVC film degradation at temperatures 433, 443, 453, 463, and 473 K increasing in the direction of the arrow. Retrieved from [Link]

  • ARDL. (n.d.). Heat Aging. Retrieved from [Link]

  • National Physical Laboratory. (2023). Accelerated ageing of polymers. Retrieved from [Link]

  • Hanwha Chemical. (n.d.). DINP - Plasticizer. Retrieved from [Link]

  • Suntek. (n.d.). Understanding the Safety and Superiority of DINP and DOTP Over DOP in Plasticizers. Retrieved from [Link]

  • ResearchGate. (2021). TGA and DTG curves at different heating rates of the (a) DOP/ PVC and (b) CGE/ PVC films. Retrieved from [Link]

  • ASTM International. (2003). D 3045 – 92 (Reapproved 2003) - Standard Practice for - Heat Aging of Plastics Without Load1. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • ResearchGate. (2015). TGA/DTG thermograms of treated PLA and plasticized PLA with: (a) TEC; (b) ATBC at various concentrations. Retrieved from [Link]

  • ResearchGate. (2022). (A–C) TGA thermograms of plasticized PVC films before and after migration resistance test, and (D) comparison with weight loss of plasticized PVC films at boiling point of plasticizer. Retrieved from [Link]

Sources

A Comparative Toxicological Assessment: Evaluating the Endocrine Disrupting Potential of Triisooctyl Trimellitate Versus Bisphenol A

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Endocrine Disruptor Evaluation

In the realm of chemical safety and toxicological assessment, the potential for a compound to interfere with the endocrine system represents a critical area of investigation. Endocrine disrupting chemicals (EDCs) can mimic, block, or otherwise interfere with the body's natural hormonal signaling pathways, leading to a cascade of adverse health effects, particularly concerning reproductive and developmental processes. Bisphenol A (BPA), a well-characterized xenoestrogen, has long served as a benchmark for endocrine disruption research due to its widespread use and documented effects on estrogen and androgen signaling.[1][2][3] As industries seek safer alternatives to BPA in the manufacturing of plastics and other materials, a thorough evaluation of these replacement compounds is paramount.

This guide provides an in-depth comparative analysis of the endocrine disrupting potential of triisooctyl trimellitate (TIOTM) and BPA. While BPA's activities are extensively documented, data on TIOTM's endocrine effects are less comprehensive. This document aims to synthesize the available scientific evidence, present key experimental data, and provide detailed protocols for the assays used to evaluate these compounds. The objective is to offer researchers, scientists, and drug development professionals a clear, evidence-based guide to understanding the relative endocrine disrupting profiles of these two important industrial chemicals.

Mechanisms of Endocrine Disruption: A Comparative Overview

The endocrine-disrupting activities of a chemical are primarily assessed through its interaction with key nuclear receptors, its influence on steroid hormone biosynthesis, and its effects on hormone-responsive tissues. This section compares the known activities of TIOTM and BPA across these critical pathways.

Estrogenic and Anti-Estrogenic Activity

Bisphenol A is a well-established estrogenic compound, capable of binding to and activating both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Although its binding affinity is significantly lower than that of the endogenous hormone 17β-estradiol, BPA can still elicit estrogenic responses in various tissues.[1] This activity is readily demonstrable in vitro through estrogen receptor binding and transcriptional activation assays, and in vivo via the uterotrophic assay in rodents.[4]

In contrast, the available data on this compound suggests a much lower, if any, direct estrogenic activity. Studies on its structural analogue, tri(2-ethylhexyl) trimellitate (TOTM), have shown no affinity for ERα in competitive binding assays and no estrogenic activity in yeast two-hybrid assays.[2] However, it is important to note that a lack of direct receptor binding does not entirely preclude estrogenic effects, as a compound could act through other mechanisms.

Androgenic and Anti-Androgenic Activity

BPA has been shown to act as an androgen receptor (AR) antagonist.[5][6] It can competitively inhibit the binding of androgens to the AR, thereby blocking the normal signaling cascade.[5][6] This anti-androgenic activity is a significant aspect of its endocrine-disrupting profile and has been demonstrated in various in vitro and in vivo models.[5][6][7]

For TIOTM, there is a paucity of specific data regarding its direct interaction with the androgen receptor. General assessments of high molecular weight trimellitates suggest they are unlikely to cause adverse reproductive effects, with any effects only occurring at high doses.[8] However, one in vitro study on the analogue TOTM indicated a potential to cause bias in genes involved in androgen signaling.[8] This highlights the need for more direct and quantitative assessments of TIOTM's anti-androgenic potential.

Effects on Steroidogenesis

The biosynthesis of steroid hormones, or steroidogenesis, is a critical pathway that can be disrupted by EDCs. The H295R in vitro assay is a key tool for assessing a chemical's potential to interfere with the production of hormones like testosterone and estradiol.[5][9]

BPA has been shown to alter steroidogenesis in H295R cells, with studies demonstrating both inhibition and induction of hormone production depending on the specific hormone and concentration.[10][11] Notably, some studies have shown that BPA analogues can also disrupt steroidogenesis, sometimes with greater potency than BPA itself.[10]

Interestingly, a comparative in vitro study found that while the trimellitate TOTM did not exhibit estrogenic or androgenic activity, it did disrupt steroidogenesis in the H295R assay, primarily by inducing an increase in estradiol synthesis.[1][3] This finding is significant as it suggests a potential mechanism of endocrine disruption for high molecular weight trimellitates like TIOTM that is independent of direct receptor binding.

Quantitative Comparison of Endocrine Disrupting Potential

To facilitate a direct comparison, the following table summarizes the available quantitative data for BPA and TIOTM from key endocrine disruptor assays. It is important to note the significant data gaps for TIOTM.

Assay TypeEndpointBisphenol A (BPA)This compound (TIOTM)Reference(s)
Estrogen Receptor (ER) Binding ERα IC50 1,030 nMNo data available[12]
ERβ IC50 900 nMNo data available[12]
ER Transcriptional Activation ERα EC50 10-100 nMNo data available[6]
Androgen Receptor (AR) Antagonism AR IC50 1-2 µMNo data available[6][13]
Uterotrophic Assay (in vivo) Effective Dose 8 mg/kg/day (subcutaneous)No data available[4]
160 mg/kg/day (oral)[4]
H295R Steroidogenesis Assay Effect on Estradiol Altered production observedIncreased synthesis (for analogue TOTM)[1][3][10][11]
Effect on Testosterone Altered production observedNo specific data[10][11]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways affected by these compounds is crucial for a comprehensive risk assessment. The following diagrams illustrate the key signaling pathways and the workflows of the standard assays used to evaluate endocrine disruption.

Estrogen Receptor Signaling Pathway

Androgen_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binding & Activation BPA BPA BPA->AR Competitive Binding (Antagonism) No_Transcription Transcription Blocked ARE Androgen Response Element (ARE) AR->ARE Binding to DNA Transcription Gene Transcription ARE->Transcription Activation

Caption: Mechanism of androgen receptor antagonism by BPA.

Experimental Workflow: Uterotrophic Bioassay (OECD TG 440)

Uterotrophic_Workflow start Select Immature or Ovariectomized Female Rodents dosing Daily Dosing with Test Compound (e.g., BPA, TIOTM) for 3-7 days start->dosing observation Daily Clinical Observation and Body Weight Measurement dosing->observation necropsy Necropsy 24h after Last Dose observation->necropsy dissection Dissect and Weigh Uterus (Wet and Blotted Weight) necropsy->dissection analysis Statistical Analysis of Uterine Weights vs. Control dissection->analysis end Determine Estrogenic/ Anti-Estrogenic Activity analysis->end

Sources

A Comparative Analysis of Plasticizer Migration: Triisooctyl Trimellitate (TOTM) vs. Diisononyl Phthalate (DINP) from PVC Films

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The selection of plasticizers in Polyvinyl Chloride (PVC) formulations is a critical consideration in the development of materials for sensitive applications such as medical devices and food contact packaging. The potential for these additives to migrate from the polymer matrix into the surrounding environment is a key safety and performance parameter. This guide provides a detailed comparison of the migration characteristics of two commonly used plasticizers: Triisooctyl Trimellitate (TOTM) and Diisononyl Phthalate (DINP).

This compound (TOTM) is a high molecular weight plasticizer often favored for applications requiring low volatility and high permanence.[1] Diisononyl phthalate (DINP), a lower molecular weight phthalate, has been widely used due to its cost-effectiveness and versatile performance.[2] However, concerns over the potential health effects of phthalates have led to increased scrutiny and a search for alternatives with lower migration potential.[3][4] This comparative analysis synthesizes experimental data to provide a clear understanding of the migration behavior of TOTM versus DINP from PVC films, offering insights to guide material selection for researchers, scientists, and drug development professionals.

Physicochemical Properties Influencing Migration

The tendency of a plasticizer to migrate from a PVC matrix is governed by several factors, including its molecular weight, polarity, and the nature of the contact medium.[5][6] Higher molecular weight and lower volatility are generally associated with reduced migration.

PropertyThis compound (TOTM)Diisononyl Phthalate (DINP)Influence on Migration
Molecular Formula C39H66O6C26H42O4Higher molecular weight generally leads to lower migration due to reduced mobility within the polymer matrix.
Molecular Weight ( g/mol ) ~546~418TOTM's higher molecular weight contributes to its lower volatility and migration rate.[7]
Plasticizer Type TrimellitatePhthalateStructural differences influence compatibility with PVC and interaction with various solvents.
Volatility LowHigher than TOTMLower volatility of TOTM results in less loss to the surrounding air, especially at elevated temperatures.
Comparative Migration Data: TOTM vs. DINP

Experimental studies consistently demonstrate the superior migration resistance of TOTM compared to DINP in various contact media. The larger molecular size of TOTM hinders its diffusion through the PVC matrix.[7]

One comparative study on plasticizer migration from PVC tubing into blood, for instance, found that the migration of TOTM was significantly lower than that of a phthalate plasticizer, DEHP (Di(2-ethylhexyl) phthalate), which has a similar molecular weight to DINP.[8][9] The study highlighted that the mass loss from the PVC tubing plasticized with DEHP was substantially higher over time, indicating a greater propensity for migration.[8] Another study comparing the release of various plasticizers from medical devices under dynamic conditions showed that DINP had a higher degree of migration compared to TOTM.[10]

The following table summarizes typical migration data from PVC films into different food simulants, which are used to mimic the properties of various foodstuffs according to regulatory testing standards.[11][12]

Food SimulantContact ConditionsMigration of TOTM (mg/dm²)Migration of DINP (mg/dm²)Key Observation
10% Ethanol (Aqueous/Non-fatty food) 10 days at 40°CSignificantly LowerHigherTOTM shows lower migration in aqueous environments.
3% Acetic Acid (Acidic food) 10 days at 40°CSignificantly LowerHigherTOTM exhibits better resistance to migration into acidic media.
50% Ethanol (Fatty food) 10 days at 40°CLowerHigherEven in fatty food simulants that tend to increase plasticizer extraction, TOTM demonstrates lower migration than DINP.[13]
Olive Oil (Fatty food) 10 days at 40°CLowerHigherThe lipophilic nature of olive oil can promote plasticizer leaching, yet TOTM's larger size still limits its migration compared to DINP.[14]

Note: The terms "Significantly Lower," "Lower," and "Higher" are used to indicate relative performance based on published literature. Exact quantitative values can vary depending on the specific PVC formulation, film thickness, and experimental conditions.

Experimental Protocols for Migration Testing

To ensure reliable and comparable results, standardized methods are employed to measure plasticizer migration.[15][16] The following outlines a typical experimental workflow for a comparative migration study of TOTM and DINP from PVC films.

Objective: To quantify and compare the migration of TOTM and DINP from PVC films into food simulants.

Materials:

  • PVC films plasticized with known concentrations of TOTM and DINP.

  • Food simulants: 10% (v/v) ethanol, 3% (w/v) acetic acid, 50% (v/v) ethanol, and olive oil.

  • Glass migration cells.

  • Incubator or oven for controlled temperature exposure.

  • Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[17]

Experimental Workflow Diagram:

Migration_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Migration Exposure cluster_analysis Analytical Quantification Sample_Cutting Cut PVC films to specified dimensions Sample_Cleaning Clean film surfaces with a suitable solvent (e.g., isopropanol) and dry Sample_Cutting->Sample_Cleaning Sample_Weighing Record initial weight of each film sample Sample_Cleaning->Sample_Weighing Cell_Assembly Place PVC film in migration cell, ensuring one-sided contact with simulant Sample_Weighing->Cell_Assembly Simulant_Addition Add a known volume of food simulant to the cell Cell_Assembly->Simulant_Addition Incubation Incubate cells at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 10 days) Simulant_Addition->Incubation Simulant_Collection Collect the food simulant from the migration cell Incubation->Simulant_Collection Extraction Perform liquid-liquid or solid-phase extraction to isolate the plasticizer from the simulant Simulant_Collection->Extraction GCMS_HPLC Analyze the extract using GC-MS or HPLC to quantify the migrated plasticizer Extraction->GCMS_HPLC Data_Calculation Calculate migration in mg/dm² of the film surface area GCMS_HPLC->Data_Calculation

Caption: A generalized workflow for determining plasticizer migration from PVC films.

Step-by-Step Methodology:

  • Sample Preparation:

    • Cut the PVC films containing TOTM and DINP into standardized dimensions (e.g., 1 dm x 1 dm).

    • Gently clean the surface of the films to remove any surface contaminants.

    • Accurately weigh each sample before the migration test.

  • Migration Exposure:

    • Place the prepared PVC film in a migration cell.

    • Fill the cell with the selected food simulant, ensuring that a known surface area of the film is in contact with the liquid.

    • Seal the migration cell to prevent evaporation of the simulant.

    • Place the cells in an incubator at a controlled temperature (e.g., 40°C) for the specified test duration (e.g., 10 days).

  • Analysis:

    • After the exposure period, remove the migration cells from the incubator and allow them to cool to room temperature.

    • Carefully collect the food simulant from each cell.

    • Extract the plasticizer from the food simulant using an appropriate solvent (e.g., hexane).

    • Analyze the extract using a calibrated GC-MS or HPLC system to determine the concentration of TOTM or DINP.[17]

  • Data Interpretation:

    • Calculate the total amount of migrated plasticizer in the food simulant.

    • Express the migration results in milligrams of plasticizer per square decimeter of the PVC film surface area (mg/dm²).

    • Compare the migration values for TOTM and DINP under identical test conditions.

Regulatory Context and Implications

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Commission have established guidelines and limits for the migration of substances from food contact materials and medical devices.[11][12][18][19] For food contact materials in the European Union, a specific migration limit (SML) is often set for individual substances.[11][20][21] The lower migration potential of TOTM makes it a more favorable option for complying with these stringent regulations, particularly in applications involving long-term contact or contact with fatty foods or sensitive drug formulations. The FDA has also encouraged manufacturers of medical devices to consider alternatives to phthalates like DEHP, which is structurally similar to DINP, especially for sensitive patient populations.[4][18][22]

Conclusion

References

  • Benchchem. (n.d.). Technical Support Center: Reducing Plasticizer Migration from PVC.
  • Ma, Y., et al. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Journal of Leather Science and Engineering, 4(1), 1-13.
  • Simoneau, C., et al. (2003). Effect of the Nature and Concentration of Phthalates on Their Migration from PVC Materials Under Dynamic Simulated Conditions of Mouthing. JRC Publications Repository.
  • Ma, Y., et al. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Journal of Leather Science and Engineering, 4(1).
  • Bernard, L., et al. (2018). Analysis of plasticizers in PVC medical devices: Performance comparison of eight analytical methods. Journal of Pharmaceutical and Biomedical Analysis, 158, 223-233.
  • Hutt, P. B. (2002). FDA Tightens Screws on DEHP Use. Medical Device and Diagnostic Industry.
  • Jeon, J. Y., et al. (2016). Migration of DEHP and DINP into dust from PVC flooring products at different surface temperature. Building and Environment, 104, 178-185.
  • Benchchem. (n.d.). Application Notes & Protocol: Measuring Plasticizer Migration from PVC Tubing.
  • Bernard, L., et al. (2018). Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. PLoS ONE, 13(2), e0192367.
  • Plastemart. (n.d.). New EU legislation for food contact polymers will boost growth of polymers.
  • Foresight. (2025). EU Introduces Stricter Regulations on Plastic Food Contact Materials.
  • SpecialChem. (2012). Latest Medical Plasticizers Materials Evolving to Meet the Challenge.
  • Eckert, E., et al. (2016). Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. Chemosphere, 145, 10-16.
  • Federal Register. (2002). Medical Devices; Draft Guidance; Medical Devices Made With Polyvinylchloride Using the Plasticizer di-(2-Ethylhexyl)phthalate; Availability.
  • TURI. (n.d.). A new study on use of PVC based on DEHP and alternate plasticizers is not decisive.
  • Legislation.gov.uk. (2011). Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food.
  • Medical Device and Diagnostic Industry. (n.d.). Know your Plasticizers: A New Study on Plasticizer Migration.
  • Setterwalls. (2025). EU introduces stricter rules on plastic food contact materials.
  • Eckert, E., et al. (2016). Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. ResearchGate.
  • Figge, K., & Klahn, J. (1982). Migration from plasticized poly(vinyl chloride) into fatty media: importance of simulant selectivity for the choice of volatile fatty simulants. Food and Chemical Toxicology, 20(3), 275-281.
  • Spectrum Plastics Group. (n.d.). Well Over Decades Later...The Saga of Non-DEHP PVC and Medical Devices.
  • Bernard, L., et al. (2015). Migrability of PVC plasticizers from medical devices into a simulant of infused solutions. International Journal of Pharmaceutics, 485(1-2), 341-347.
  • Infection Control Today. (2002). FDA: Manufacturers Should Label PVC Medical Devices Made With DEHP and Consider Using Alternative Materials.
  • FDA. (2012). Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products.
  • MendelNet. (n.d.). THE MIGRATION OF PHTHALATES FROM PACKAGING INTO FOOD DEPENDING ON THE HEAT PROCESSING AND FAT CONTENT OF MEAT PRODUCTS.
  • Marcilla, A., et al. (2008). Migrability of PVC plasticizers. Polymer Testing, 27(4), 455-463.
  • Gilbert, S. G., et al. (1980). Plasticizer migration from polyvinyl chloride film to solvents and foods. Journal of Food Science, 45(4), 845-849.

Sources

A Senior Application Scientist's Guide to Comparative Leaching Analysis of Triisooctyl Trimellitate in Aqueous and Fatty Food Simulants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded methodology for the comparative leaching analysis of Triisooctyl Trimellitate (TIOTM) from polymeric materials into aqueous and fatty food simulants. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comprehensive rationale for experimental design, data interpretation, and regulatory context. Our focus is on building a self-validating system of analysis rooted in established scientific principles and authoritative standards.

Introduction: The Significance of this compound (TIOTM) Leaching Studies

This compound (TIOTM) is a high-molecular-weight plasticizer prized for its low volatility, high thermal stability, and superior resistance to extraction.[1][2] These properties make it a preferred choice over some traditional phthalate plasticizers for demanding applications, particularly in medical devices (e.g., blood bags, tubing), automotive interiors, and food packaging.[1][2][3][4]

As a plasticizer, TIOTM is not chemically bound to the polymer matrix, typically polyvinyl chloride (PVC).[1][5] Instead, its branched chains physically embed between polymer chains, reducing intermolecular forces and imparting flexibility.[1] This physical interaction, however, means that TIOTM molecules can migrate, or "leach," from the material into a contacting medium over time.[6] The extent of this migration is a critical safety and performance parameter, especially for materials in direct contact with food or biological fluids.

The quantity of a plasticizer that leaches into a product depends on several factors, including the fat content of the food, the initial concentration of the plasticizer, storage time and temperature, and the contact area.[7] This guide details a robust methodology to quantify and compare the leaching of TIOTM into simulants representing two broad categories of food: aqueous and fatty. Understanding this differential leaching is paramount for accurate risk assessment and material compliance with regulatory standards set by bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[8][9][10][11]

Experimental Design: The Causality Behind Methodological Choices

A successful leaching study hinges on a well-reasoned experimental design. Each parameter is chosen not by rote, but to simulate worst-case foreseeable use conditions, ensuring the safety of the final product.[12]

Selection of Food Simulants

The use of food simulants is a standardized practice to simplify complex analytical challenges and ensure comparable results across laboratories.[13] The choice of simulants is dictated by the type of food the material is intended to contact.

  • Aqueous Food Simulant (Simulant A): 10% (v/v) Ethanol in Water. This simulant is chosen to represent aqueous, non-acidic foods. While distilled water can be used, 10% ethanol provides a slightly more aggressive condition that can account for a wider range of aqueous food products.

  • Fatty Food Simulant (Simulant D2): Olive Oil or Alternative Solvents. Fatty foods are known to be more aggressive in extracting lipophilic compounds like TIOTM.[12]

    • Olive Oil: This is a traditionally recognized and widely used fatty food simulant. However, its complex composition of triglycerides can interfere with certain chromatographic analyses.[7]

    • Alternative Fatty Food Simulants (Isooctane, 95% Ethanol): To circumvent the analytical challenges posed by olive oil, alternative solvents are often employed.[7] Isooctane and 95% ethanol are effective solvents for TIOTM and allow for direct injection into a gas chromatograph after migration, simplifying the analytical workflow.[7] The choice between these should be justified based on the specific polymer and analytical setup. For this guide, we will detail the use of isooctane as a robust alternative.

Test Conditions: Time and Temperature

Migration is accelerated by increased time and temperature.[6][13] Test conditions are selected to simulate the intended use of the food contact material, often under accelerated circumstances to represent the entire shelf-life of a product. For general screening purposes, a common condition is 10 days at 40°C . This represents long-term storage at room temperature. The surface-to-volume ratio is also critical and should be standardized, for example, 600 cm² of the material per 1000 mL of simulant.[7]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying plasticizers like TIOTM.[14][15][16] The technique offers high sensitivity and specificity. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed molecular information for confident identification and precise quantification.[15] For quantitative analysis, the instrument is calibrated with known concentrations of a certified TIOTM standard.[14]

Comparative Leaching Analysis Workflow

The following diagram outlines the comprehensive workflow for the comparative analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Migration Experiment cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation SamplePrep Sample Preparation (Cut polymer into 1x10 cm strips) Immersion Immersion (Place samples in simulants Ratio: 6 dm²/L) SamplePrep->Immersion SimulantPrep Simulant Preparation (Aqueous: 10% EtOH Fatty: Isooctane) SimulantPrep->Immersion GlasswarePrep Glassware Cleaning & Preparation (Solvent rinse, oven dry) GlasswarePrep->Immersion Incubation Incubation (Seal vessels, place in 40°C oven) Immersion->Incubation Sampling Time Point Sampling (Incubate for 10 days) Incubation->Sampling AqueousExtract Aqueous Simulant Analysis (Direct Injection) Sampling->AqueousExtract FattyExtract Fatty Simulant Analysis (Direct Injection) Sampling->FattyExtract GCMS GC-MS Quantification (Calibrate with TIOTM standards) AqueousExtract->GCMS FattyExtract->GCMS Quantify Quantification (Calculate mg/dm² or mg/kg) GCMS->Quantify Compare Comparative Analysis (Aqueous vs. Fatty Simulant) Quantify->Compare

Caption: Experimental workflow for TIOTM leaching analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including steps for calibration and control.

Protocol 1: Migration Test
  • Sample Preparation: Cut the TIOTM-containing polymer material into uniform strips (e.g., 1 cm x 10 cm). Calculate the total surface area. Handle samples with clean, powder-free gloves to avoid contamination.

  • Glassware Preparation: Thoroughly clean all glass vessels with detergent, rinse with deionized water, followed by a rinse with acetone, and finally with the respective food simulant. Dry in an oven.

  • Immersion: Place the prepared polymer strips into the glass vessels. Add the appropriate food simulant (10% ethanol or isooctane) to achieve a standardized surface area-to-volume ratio (e.g., 6 dm²/L).[7]

  • Blank Control: Prepare a vessel containing only the food simulant (no polymer sample) to serve as a negative control. This will be analyzed to check for background contamination.

  • Incubation: Seal the vessels tightly with PTFE-lined caps to prevent evaporation. Place the vessels in a calibrated oven at 40°C for 10 days .

Protocol 2: GC-MS Quantification
  • Instrument Setup:

    • Column: Use a low-bleed capillary column suitable for semi-volatile compounds, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).[15]

    • Temperatures: Set the injector temperature to 250°C and the detector (MS transfer line) to 280°C.[15]

    • Oven Program: A typical temperature program starts at 180°C, ramping up to 320°C at 10°C/min.[17]

    • Carrier Gas: Use helium at a constant flow rate.

    • MS Mode: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, targeting characteristic ions of TIOTM.

  • Calibration: Prepare a series of calibration standards of TIOTM in isooctane (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). Analyze these standards to generate a calibration curve. The linearity (R²) should be ≥ 0.995.[16]

  • Sample Analysis:

    • After the 10-day incubation, allow the vessels to cool to room temperature.

    • Directly inject an aliquot (e.g., 1 µL) of the isooctane simulant into the GC-MS.[7]

    • For the 10% ethanol simulant, a liquid-liquid extraction step may be necessary to transfer the TIOTM into a solvent compatible with the GC, such as hexane or chloroform, prior to injection.[18]

  • Data Calculation: Use the calibration curve to determine the concentration of TIOTM (in µg/mL) in each simulant. Convert this concentration into the amount of TIOTM leached per unit area of the polymer (e.g., mg/dm²) or per kg of food simulant (mg/kg).

Data Presentation and Comparative Analysis

Organizing the quantitative results in a clear, tabular format is crucial for direct comparison.

Table 1: Comparative Leaching of TIOTM into Food Simulants

Food SimulantSimulant TypeMean Leached TIOTM (mg/dm²)Standard Deviation
10% EthanolAqueous0.15± 0.02
IsooctaneFatty4.80± 0.35

Note: Data are hypothetical for illustrative purposes.

Interpreting the Results

The results invariably show significantly higher leaching of TIOTM into the fatty food simulant compared to the aqueous one. This is explained by the chemical principle of "like dissolves like."

  • TIOTM is a large, lipophilic (fat-loving) ester.[2]

  • Isooctane is a non-polar, organic solvent that readily solvates lipophilic molecules.

  • 10% Ethanol is a predominantly polar, aqueous solution with very limited capacity to dissolve a large, non-polar molecule like TIOTM.

This differential migration is a key consideration in risk assessment. A material plasticized with TIOTM may be perfectly safe for contact with water-based foods but could pose a risk if used with high-fat foods, where leaching is substantially higher. The following diagram illustrates the factors influencing this migration.

G cluster_material Material Properties cluster_conditions External Conditions cluster_simulant Simulant Properties Plasticizer Plasticizer Type (e.g., TIOTM) Migration Plasticizer Migration Plasticizer->Migration Chemical Nature Polymer Polymer Matrix (e.g., PVC) Polymer->Migration Diffusivity Concentration Initial Concentration Concentration->Migration Concentration Gradient Temperature Temperature Temperature->Migration Increases Rate Time Contact Time Time->Migration Increases Amount SimulantType Simulant Type (Aqueous vs. Fatty) SimulantType->Migration Solubility FatContent Fat Content Affinity FatContent->Migration Partitioning

Caption: Factors influencing plasticizer migration.

Comparative Context: TIOTM vs. Other Plasticizers

While this guide focuses on TIOTM, it is valuable to consider its performance relative to other common plasticizers.

  • vs. DEHP (Di(2-ethylhexyl) phthalate): TIOTM generally exhibits lower migration than DEHP due to its higher molecular weight and more branched structure, which hinders its mobility within the polymer matrix.[19][20] Concerns over the potential health effects of phthalates like DEHP have driven the adoption of alternatives like TIOTM.[21]

  • vs. Citrates (e.g., ATBC): Some studies suggest that certain citrate plasticizers may be extracted at a higher rate than TIOTM, even though they are often marketed as non-toxic alternatives.[19]

  • vs. DOTP (Dioctyl terephthalate): DOTP is another common non-phthalate alternative. While TIOTM may have an advantage in resisting stress cracking, DOTP can be a more cost-effective option and provides a good balance of properties for many medical applications.[20]

The choice of plasticizer is always a multi-faceted decision, balancing performance, cost, and regulatory acceptance.[19][20]

Conclusion

The comparative analysis of this compound leaching into aqueous and fatty food simulants is a critical procedure for ensuring the safety and compliance of food contact materials and medical devices. The results consistently demonstrate that migration is significantly higher into fatty simulants due to the lipophilic nature of TIOTM. This underscores the necessity of selecting test conditions that accurately reflect the intended use of the material. By employing a robust, well-reasoned experimental design and sensitive analytical techniques like GC-MS, researchers can confidently quantify leaching levels, compare material performance, and make informed decisions that uphold scientific integrity and protect public health.

References

  • Goulas, A. E., Anifantaki, M. I., Kolioulis, G. K., & Kontominas, M. G. (2014). Migration of conventional and new plasticizers from PVC films into food simulants. Food and Chemical Toxicology, 66, 134-143. [Link]

  • SGS Polymer Solutions. (n.d.). Plasticizer Analysis. Retrieved from [Link]

  • Cambridge Polymer Group, Inc. (2013). Quantification of Plasticizers in Plastics. Scribd. Retrieved from [Link]

  • Wang, L., & Li, X. (2019). Plasticizers Analysis in Extractables and Leachables by Gas Chromatography–Mass Spectrometry with Parallel Polyarc®/Flame Ionization Detector. Journal of Chromatographic Science, 57(9), 836-842. [Link]

  • Qualitek Labs. (2023). How To Conduct A Migration Test For Plastic Packaging. Retrieved from [Link]

  • Ghimire, S., et al. (2023). Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. Foods, 12(15), 2875. [Link]

  • Henan GP Chemicals Co.,Ltd. (2025). Trioctyl Trimellitate (TOTM). Retrieved from [Link]

  • Adams, R. C. (2001). A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product. MDDI. [Link]

  • Simeneau, P. (2008). Chemical Migration from Plastic Types of Food Contact Materials. SciSpace. [Link]

  • Wang, L., et al. (2015). [Determination of 35 kinds of plasticizers in drinking water by gas chromatography-mass spectrometry]. Wei Sheng Yan Jiu, 44(4), 633-8. [Link]

  • Boussoum, M. O., & Belhaneche-Bensemera, N. (2016). GAS CHROMATOGRAPHY–MASS SPECTROMETRY DETERMINATION OF THE MIGRATION OF PHTHALATE PLASTICISERS FROM POLYVINYL CHLORID IN FOOD. Revue Roumaine de Chimie, 61(4-5), 331-336. [Link]

  • Syah, D. (2016). The Migration of Plasticizer from Food-Contacting Plastic in Aceh. Proceedings of The Annual International Conference, Syiah Kuala University-Life Sciences & Engineering Chapter. [Link]

  • Fankhauser-Noti, A., & Grob, K. (2006). Migration of plasticizers from PVC gaskets of lids for glass jars into oily foods: Amount of gasket material in food contact, proportion of plasticizer migrating into food and compliance testing by simulation. Food Additives & Contaminants, 23(1), 97-107. [Link]

  • Galland, P. (2016). What is the best alternative to DEHP for medical-grade PVC? That depends. Plastics Today. [Link]

  • Chen, X., et al. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Journal of Leather Science and Engineering, 4(1), 1-10. [Link]

  • ASTM D2199-82. (1984). Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. P2 InfoHouse. [Link]

  • Setterwalls. (2025). EU introduces stricter rules on plastic food contact materials. Retrieved from [Link]

  • TWI Ltd. (n.d.). Food Contact Material Compliance - An Overview. Retrieved from [Link]

  • Pack-Lab. (2025). Food Contact Compliance: US and EU Regulations Compared. Retrieved from [Link]

  • CN101871916B. (n.d.). Method for measuring purity of trioctyl trimellitate.
  • De Wilde, L., et al. (2021). Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study. Polymers, 13(16), 2736. [Link]

  • Chen, X., et al. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. ResearchGate. [Link]

  • PENPET Petrochemical Trading. (n.d.). Trioctyl trimellitate (TOTM). Retrieved from [Link]

  • K&L Gates. (2024). Overview of Food-Contact Material Regulations in Europe. Plastics HUB. [Link]

  • HQTS. (2025). Food Contact Material Testing - How to comply with EU and US regulations. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Welle, F. (2013). Fatty Food Simulants: Solvents to Mimic the Behavior of Fats in Contact with Packaging Plastics. ResearchGate. [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Wikidata. (n.d.). This compound. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Triisooctyl trimellitate (TIOTM)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Triisooctyl trimellitate (TIOTM). As laboratory professionals, our responsibility extends beyond the bench to ensure that the chemical waste we generate is managed in a manner that is safe, compliant, and environmentally responsible. This document synthesizes regulatory standards with field-proven best practices to provide a clear, actionable framework for handling TIOTM waste streams.

Understanding TIOTM: Hazard Profile & Regulatory Context

This compound (TIOTM) is a high molecular weight branched-chain ester, primarily used as a plasticizer. It presents as a yellow, viscous, oily liquid.[1] A comprehensive understanding of its properties is the foundation for a sound disposal plan.

Key Characteristics:

  • Hazard Classification: TIOTM is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) or as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3][4] Safety Data Sheets (SDS) typically indicate that the substance does not meet the criteria for classification.[2]

  • Environmental Persistence: While not acutely toxic, TIOTM is not readily biodegradable.[5] This characteristic is a primary driver for its disposal protocol. Improper disposal can lead to long-term environmental contamination. The goal is to prevent its release into drains, soil, or waterways.[6][7]

  • Regulatory Standing: TIOTM is not listed as a reportable chemical under SARA Title III, Sections 302 or 313.[3][6]

The core principle behind proper TIOTM disposal is not its inherent toxicity, but its physical state (liquid) and environmental persistence. Therefore, the disposal strategy must prioritize complete destruction or secure, long-term containment.

PropertyDescriptionSignificance for Disposal
Physical State Viscous, oily liquid[1]The placement of bulk or non-containerized liquid hazardous waste in any landfill is prohibited.[8] While often non-hazardous, this principle guides best practices for all liquids.
RCRA Status Typically not a listed (F, K, P, U) or characteristic (ignitable, corrosive, reactive, toxic) hazardous waste.[9][10][11]Simplifies disposal as an industrial or non-hazardous waste, unless it is mixed with a regulated hazardous substance.
Biodegradability Not readily biodegradable[5]Landfilling is a less-preferred option due to potential for long-term environmental persistence. Incineration provides complete destruction.
Solubility in Water InsolublePrevents dilution as a disposal method and highlights the risk of environmental contamination in waterways.

Waste Characterization: The Critical First Step

Under RCRA, the generator of the waste is legally responsible for determining if it is hazardous.[10][12] While pure TIOTM is generally non-hazardous, its use in a laboratory setting means it can easily become cross-contaminated with solvents, reagents, or other materials that are hazardous.

This decision-making process is critical and must be documented. The following workflow provides a logical pathway for characterizing your TIOTM waste stream.

TIOTM_Disposal_Decision_Tree start_node start_node decision_node decision_node process_node process_node hazardous_path hazardous_path nonhaz_path nonhaz_path end_node end_node A TIOTM Waste Generated B Is waste mixed with a RCRA listed or characteristic hazardous waste? A->B C Manage and dispose of as HAZARDOUS WASTE per 40 CFR Part 268. B->C  Yes D Is the waste a liquid or a solid (e.g., absorbed on a medium)? B->D  No K Proper Disposal Complete C->K E Pure Liquid TIOTM D->E Liquid F Absorbed TIOTM / Contaminated Debris D->F Solid G Contact licensed professional waste disposal service. E->G H Package in sealed, labeled containers (e.g., poly drums). F->H I Preferred Method: Chemical Incineration with a combustible solvent. G->I J Disposal Options: 1. Chemical Incineration (Preferred) 2. Industrial Landfill (If permitted) H->J I->K J->K

Caption: Decision workflow for TIOTM waste characterization and disposal.

Standard Operating Procedure: Disposal of Uncontaminated TIOTM

This procedure applies to pure, expired, or surplus TIOTM that has not been contaminated with other laboratory chemicals.

  • Consult Safety Data Sheet (SDS): Always begin by reviewing the most current SDS for the specific product.[13]

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses with side shields (or goggles) and chemical-resistant gloves (e.g., nitrile).[5]

  • Containment: Ensure the TIOTM is in a well-sealed, non-reactive container. The original container is often suitable if it is in good condition. Label the container clearly as "Non-hazardous Waste: this compound."

  • Engage a Professional Disposal Service: The universally recommended disposal method is to use a licensed professional waste disposal company.[1][3] These services have the permits and equipment to handle industrial chemical waste correctly.

  • Preferred Disposal Method - Incineration: The most effective and environmentally sound method for disposing of TIOTM is high-temperature chemical incineration.[1] Often, the disposal service will dissolve or mix the material with a combustible solvent to ensure complete destruction in an incinerator equipped with an afterburner and scrubber.[1]

  • Avoid Landfilling of Liquids: Direct landfilling of liquid TIOTM is not a responsible practice and is broadly prohibited for hazardous wastes.[8] While TIOTM may not be federally classified as hazardous, local landfill regulations may still prohibit liquid industrial wastes.[14]

Emergency Protocol: Managing and Disposing of TIOTM Spills

Accidental spills must be managed promptly to prevent personnel exposure and environmental release.

  • Ensure Safety: Evacuate non-essential personnel. Ensure adequate ventilation. Remove all sources of ignition.[6]

  • Contain the Spill: For large spills, stop the flow of material if it can be done without risk. Dike the spill using inert materials like sand, earth, or vermiculite to prevent it from spreading or entering drains.[2][15]

  • Absorb the Material: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, diatomite).[6][7] Do not use combustible materials like paper towels for large spills.

  • Collect the Waste: Carefully scoop or sweep the absorbed material into a suitable, sealable container for disposal. Use non-sparking tools if there is any risk of flammable vapors in the area.

  • Decontaminate the Area: Clean the spill surface thoroughly to remove any residual contamination.[2] A final wipe-down with alcohol may be appropriate for decontaminating surfaces and equipment.[6]

  • Dispose of as Unused Product: The collected absorbent material is now considered TIOTM waste. It must be packaged, labeled, and disposed of following the same procedures outlined in Sections 2 and 3.[1]

Disposal of Contaminated Materials

All materials that come into direct contact with TIOTM must be considered for proper disposal.

  • Empty Containers: Empty containers may retain product residue and vapors.[2][7] They should be managed for disposal in the same manner as the chemical itself. Do not reuse containers for other purposes.

  • Contaminated PPE: Disposable gloves, lab coats, or other PPE that are contaminated with TIOTM should be collected in a designated, sealed waste container and disposed of via your facility's chemical waste program.

  • Labware: Disposable labware (pipette tips, plastic tubes) should be collected for chemical incineration. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (consult your facility's EHS guidelines) and then washing thoroughly. The solvent rinseate must be collected and disposed of as hazardous waste.

By adhering to this structured approach—characterizing the waste stream, following established protocols, and partnering with certified disposal experts—researchers can ensure the safe and compliant management of this compound waste, upholding the principles of scientific integrity and environmental stewardship.

References

  • Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem. National Institutes of Health. [Link]

  • SAFETY DATA SHEET - Chem Service. Chem Service Inc. [Link]

  • Trioctyl-Trimellitate-TOTM-SDS.pdf - A.G. Layne. A.G. Layne, Inc. [Link]

  • Safety Data Sheet - Scientific Polymer Products. Scientific Polymer Products, Inc. [Link]

  • Tri-n-octyl trimellitate | C33H54O6 | CID 6960 - PubChem. National Institutes of Health. [Link]

  • Safety assessment of trialkyl trimellitates as used - CIR Report Data Sheet. Cosmetic Ingredient Review. [Link]

  • Screening Assessment Trimellitates Group - Canada.ca. Government of Canada. [Link]

  • Dispose of waste to landfill - GOV.UK. UK Government. [Link]

  • Land Disposal Restrictions for Hazardous Waste | US EPA. U.S. Environmental Protection Agency. [Link]

  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Hazardous Waste Experts. [Link]

  • Code of Federal Regulations Title 40. Protection of Environment § 40.761.75 Chemical waste landfills. U.S. Government Publishing Office. [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA - ALS Global. ALS Global. [Link]

  • RCRA Waste Classification of Laboratory Wastes. U.S. Environmental Protection Agency. [Link]

  • This compound | C33H54O6 | CID 21871905 - PubChem. National Institutes of Health. [Link]

  • Hazardous Waste Characteristics | US EPA. U.S. Environmental Protection Agency. [Link]

  • Trimellitates (high molecular weight) - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Landfills Effluent Guidelines | US EPA. U.S. Environmental Protection Agency. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. U.S. Environmental Protection Agency. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Triisooctyl trimellitate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of scientific research and drug development, the meticulous handling of all chemical reagents is a cornerstone of both safety and experimental integrity. While Triisooctyl trimellitate (TIOTM) is not classified as a hazardous substance under the Globally Harmonized System (GHS), a cavalier approach to its handling is anathema to the principles of good laboratory practice.[1][2] This guide provides a detailed protocol for the appropriate selection and use of personal protective equipment (PPE) when working with TIOTM, grounded in the principles of risk mitigation and procedural excellence. Our objective is to foster a culture of safety that transcends mere compliance, ensuring the well-being of every researcher in the laboratory.

The Imperative for Prudent Handling of Non-Hazardous Chemicals

The classification of a substance as "non-hazardous" does not equate to an absence of risk. Incidental contact with any chemical can lead to unforeseen biological reactions or contamination of sensitive experiments. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees to protect them from workplace hazards, a principle that extends to all chemical interactions.[3][4][5] Therefore, the adoption of a consistent PPE protocol for all chemical handling, including substances like TIOTM, is a fundamental aspect of a robust safety management system.

Core Personal Protective Equipment for this compound

The selection of PPE for handling TIOTM is predicated on preventing inadvertent contact with the skin and eyes. While the risk of systemic toxicity is low, localized irritation or the introduction of impurities into an experimental workflow are eventualities that can be readily circumvented with the proper protective barriers.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields (ANSI Z87.1-rated) or gogglesTo prevent accidental splashes of TIOTM from coming into contact with the eyes.
Hand Protection Nitrile glovesNitrile offers excellent resistance to a wide range of chemicals and is a suitable choice for incidental contact with TIOTM.[2][6] It also provides a clear indication of tearing or punctures.
Body Protection Laboratory coatA standard lab coat is sufficient to protect against minor spills and splashes, preventing contamination of personal clothing.
Procedural Blueprint for Donning and Doffing PPE

The efficacy of PPE is intrinsically linked to its correct application and removal. The following step-by-step procedures, adapted from the Centers for Disease Control and Prevention (CDC) guidelines, are designed to minimize the risk of contamination.[1][7][8][9][10]

G cluster_0 Donning PPE a Step 1: Put on Lab Coat b Step 2: Put on Mask or Respirator (if required by institutional policy or risk assessment) a->b c Step 3: Put on Goggles or Face Shield b->c d Step 4: Put on Gloves c->d

Caption: Sequential process for correctly donning PPE.

  • Lab Coat: Don the lab coat, ensuring it is fully buttoned.

  • Mask or Respirator (if applicable): While not typically required for TIOTM, if institutional policy or a specific risk assessment dictates its use, secure the ties or elastic bands.

  • Goggles or Face Shield: Place over the face and eyes, adjusting for a secure fit.

  • Gloves: Pull on nitrile gloves, ensuring the cuffs of the gloves extend over the cuffs of the lab coat.

G cluster_0 Doffing PPE a Step 1: Remove Gloves b Step 2: Remove Goggles or Face Shield a->b c Step 3: Remove Lab Coat b->c d Step 4: Remove Mask or Respirator (if worn) c->d e Step 5: Wash Hands Thoroughly d->e

Caption: Sequential process for safely doffing PPE.

  • Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[10] Dispose of the gloves in the appropriate waste container.

  • Goggles or Face Shield: Remove from the back by lifting the headband or earpieces. Avoid touching the front of the goggles or face shield.

  • Lab Coat: Unbutton the lab coat. Remove it by peeling it off the shoulders, turning the sleeves inside out as you do so. Fold the lab coat with the contaminated side inward and place it in the designated receptacle for laundering.

  • Mask or Respirator (if worn): Grasp the bottom ties or elastics, then the top ones, and remove without touching the front.[10] Dispose of it in the appropriate waste container.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.

Disposal of Contaminated Materials

While this compound is not classified as a hazardous waste, its disposal should still be managed responsibly to prevent environmental contamination. The U.S. Environmental Protection Agency (EPA) encourages the proper disposal of all chemical waste, regardless of its hazard classification.[11][12][13]

  • Contaminated PPE: Disposable PPE, such as nitrile gloves, that has come into contact with TIOTM should be placed in a designated laboratory waste container for non-hazardous chemical waste.

  • Spills: In the event of a spill, absorb the TIOTM with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Bulk Disposal: For the disposal of larger quantities of TIOTM, consult your institution's environmental health and safety (EHS) office for guidance on the appropriate disposal pathway, which may include incineration or a licensed chemical waste facility.

By adhering to these protocols, researchers can ensure a safe and efficient laboratory environment, fostering a culture where safety and scientific advancement go hand in hand.

References

  • Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab. Retrieved from [Link]

  • JNESO. (n.d.). CDC Donning and Doffing Guidance for PPE. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment Subpart I 29 CFR 1910.132. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • Safety & Risk Services, The University of British Columbia. (2021, October). Glove Selection Guide. Retrieved from [Link]

  • PIP. (n.d.). Chemical Glove Selection Guide: Find the Perfect Protection. Retrieved from [Link]

  • The Ohio State University, Environmental Health and Safety. (n.d.). What is the OSHA PPE Standard. Retrieved from [Link]

  • LSU NCBRT/ACE. (2020, April 6). CDC Sequence for Donning and Doffing PPE [Video]. YouTube. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators Certified under 42 CFR 84. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA 1910.132 Personal Protective Equipment (PPE). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Sequence for Putting on Personal Protective Equipment (PPE). Retrieved from [Link]

  • APIC. (n.d.). New NIOSH Guide on Respirator Selection. Retrieved from [Link]

  • GFL Environmental. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023, November 27). Appendix A: Figure. Example of Safe Donning and Removal of Personal Protective Equipment (PPE). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • The University of Alabama, Environmental Health and Safety. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]

  • VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]

  • U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal. Retrieved from [Link]

  • Illinois Environmental Protection Agency. (n.d.). Non Hazardous Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.